molecular formula C8H11N3O3S B1674443 Lamivudine CAS No. 134678-17-4

Lamivudine

Cat. No.: B1674443
CAS No.: 134678-17-4
M. Wt: 229.26 g/mol
InChI Key: JTEGQNOMFQHVDC-NKWVEPMBSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Lamivudine is a monothioacetal that consists of cytosine having a (2R,5S)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl moiety attached at position 1. An inhibitor of HIV-1 reverse transcriptase, it is used as an antiviral in the treatment of AIDS and hepatitis B. It has a role as a HIV-1 reverse transcriptase inhibitor, an antiviral drug, an anti-HBV agent, an allergen, a prodrug and an EC 2.7.7.49 (RNA-directed DNA polymerase) inhibitor. It is a monothioacetal, a primary alcohol, an oxacycle and a nucleoside analogue. It is functionally related to a cytosine.
This compound (brand name: Epivir) is a prescription medicine approved by the U.S. Food and Drug Administration (FDA) for the treatment of HIV in adults and children. This compound is always used in combination with other HIV medicines.
A reverse transcriptase inhibitor and zalcitabine analog in which a sulfur atom replaces the 3' carbon of the pentose ring. It is used to treat Human Immunodeficiency Virus Type 1 (HIV-1) and hepatitis B (HBV).
This compound is a Hepatitis B Virus Nucleoside Analog Reverse Transcriptase Inhibitor and Human Immunodeficiency Virus Nucleoside Analog Reverse Transcriptase Inhibitor. The mechanism of action of this compound is as a Nucleoside Reverse Transcriptase Inhibitor.
This compound is a nucleoside analogue and reverse transcriptase inhibitor used in the therapy of human immunodeficiency virus (HIV) and hepatitis B virus (HBV) infection. This compound is a very rare cause of clinically apparent drug induced liver injury, but is associated with flares of underlying hepatitis B during therapy or with abrupt withdrawal.
This compound has been reported in Schisandra bicolor and Vitex tripinnata with data available.
This compound is a synthetic nucleoside analogue with activity against hepatitis B virus (HBV) and HIV. Intracellularly, this compound is phosphorylated to its active metabolites, lamiduvine triphosphate (L-TP) and lamiduvine monophosphate (L-MP). In HIV, L-TP inhibits HIV-1 reverse transcriptase (RT) via DNA chain termination after incorporation of the nucleoside analogue into viral DNA. In HBV, incorporation of L-MP into viral DNA by HBV polymerase results in DNA chain termination. L-TP is a weak inhibitor of mammalian DNA polymerases alpha and beta, and mitochondrial DNA polymerase. (NCI04)
This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1995 and has 9 approved and 13 investigational indications. This drug has a black box warning from the FDA.
A reverse transcriptase inhibitor and ZALCITABINE analog in which a sulfur atom replaces the 3' carbon of the pentose ring. It is used to treat HIV disease.
See also: this compound;  zidovudine (component of);  this compound;  tenofovir disoproxil fumarate (component of);  Dolutegravir sodium;  this compound (component of) ... View More ...

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-amino-1-[(2R,5S)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]pyrimidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O3S/c9-5-1-2-11(8(13)10-5)6-4-15-7(3-12)14-6/h1-2,6-7,12H,3-4H2,(H2,9,10,13)/t6-,7+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTEGQNOMFQHVDC-NKWVEPMBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC(S1)CO)N2C=CC(=NC2=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](O[C@H](S1)CO)N2C=CC(=NC2=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7023194
Record name Lamivudine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7023194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Lamivudine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014847
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

In water, 70,000 mg/L @ 20 °C, 2.76e+00 g/L
Record name Lamivudine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00709
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name LAMIVUDINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7155
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Lamivudine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014847
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Vapor Pressure

8.3X10-16 mm Hg @ 25 °C /Estimated/
Record name LAMIVUDINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7155
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

Crystals from boiling ethanol

CAS No.

134678-17-4
Record name Lamivudine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=134678-17-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Lamivudine [USAN:USP:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0134678174
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Lamivudine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00709
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Lamivudine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7023194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name LAMIVUDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2T8Q726O95
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name LAMIVUDINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7155
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Lamivudine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014847
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

160-162 °C, 160 - 162 °C
Record name Lamivudine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00709
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name LAMIVUDINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7155
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Lamivudine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014847
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

The Discovery and Development of Lamivudine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Lamivudine (2'-deoxy-3'-thiacytidine, commonly known as 3TC) is a cornerstone of antiretroviral therapy for Human Immunodeficiency Virus (HIV) and a key agent in the management of chronic Hepatitis B Virus (HBV) infection.[1] As a nucleoside reverse transcriptase inhibitor (NRTI), its development marked a significant advancement in the fight against these viral diseases. This technical guide provides an in-depth exploration of the discovery, mechanism of action, synthesis, and clinical development of this compound, tailored for researchers, scientists, and drug development professionals.

Discovery and Timeline

The journey of this compound from a racemic mixture to a globally recognized antiviral drug is a testament to collaborative scientific innovation. The initial racemic compound, BCH-189, was invented in 1988 by Bernard Belleau at McGill University and Paul Nguyen-Ba at the Montreal-based company IAF BioChem International, Inc.[2][3] The crucial step of isolating the more potent and less toxic levo-enantiomer, (-)-BCH-189, occurred in 1989.[2][3]

Subsequent investigations by Dr. Yung-Chi Cheng at Yale University revealed that this (-)-enantiomer, which would be named this compound, exhibited a superior therapeutic profile, particularly when used in combination with zidovudine (AZT).[2] This combination was found to be more effective at inhibiting HIV reverse transcriptase while reducing the side effects associated with AZT.[2]

The development of this compound was a collaborative effort between BioChem Pharma and Glaxo Wellcome (now GlaxoSmithKline).[2] this compound was approved by the U.S. Food and Drug Administration (FDA) in November 1995 for use in combination with zidovudine for the treatment of HIV-1.[3] Its indication was later expanded to include the treatment of chronic hepatitis B.[4]

Development_Timeline 1988 1988 1989 1989 1988->1989 Invention of Racemic BCH-189 Early 1990s Early 1990s 1989->Early 1990s Isolation of (-)-enantiomer (this compound) 1995 1995 Early 1990s->1995 Preclinical & Clinical Trials 1998 1998 1995->1998 FDA Approval for HIV Treatment Present Present 1998->Present FDA Approval for HBV Treatment & Further Development Phosphorylation_Pathway cluster_cell Infected Host Cell cluster_virus Viral Replication This compound This compound 3TC-MP This compound Monophosphate This compound->3TC-MP Deoxycytidine Kinase 3TC-DP This compound Diphosphate 3TC-MP->3TC-DP dCMP Kinase 3TC-TP This compound Triphosphate (Active) 3TC-DP->3TC-TP Nucleoside Diphosphate Kinase Chain Termination Chain Termination 3TC-TP->Chain Termination Competitive Inhibition & Incorporation Viral RNA Viral RNA Viral DNA Viral DNA Viral RNA->Viral DNA Reverse Transcriptase / HBV Polymerase Synthesis_Workflow Start Start Step1 Preparation of L-menthol chloroformate Start->Step1 Step2 Reaction with protected glycerol derivative Step1->Step2 Step3 Formation of chiral 1,3-oxathiolane intermediate Step2->Step3 Step4 Glycosylation with protected cytosine Step3->Step4 Step5 Separation of diastereomers Step4->Step5 Step6 Deprotection Step5->Step6 End This compound Step6->End HIV_Trial_Workflow Screening Screening Randomization Randomization Screening->Randomization Arm_A This compound + Zidovudine Randomization->Arm_A Arm_B Zidovudine Monotherapy Randomization->Arm_B Follow_Up Follow-up Visits (e.g., Weeks 4, 8, 12, 24, 48) Arm_A->Follow_Up Arm_B->Follow_Up Endpoints Primary Endpoint: Change in CD4+ count Secondary Endpoint: Change in HIV RNA Follow_Up->Endpoints Analysis Analysis Endpoints->Analysis

References

An In-depth Technical Guide on Lamivudine's Role in Inhibiting Hepatitis B Virus Polymerase

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Lamivudine (2'-deoxy-3'-thiacytidine, 3TC) is a synthetic nucleoside analogue that has been a cornerstone in the treatment of chronic hepatitis B.[1][2] Its therapeutic effect is derived from its potent and specific inhibition of the hepatitis B virus (HBV) polymerase, an enzyme essential for the replication of the viral genome.[3] This guide provides a detailed technical overview of the molecular mechanisms underpinning this compound's antiviral activity, the structural basis for its action, the development of viral resistance, and the experimental protocols used to characterize its function.

The Hepatitis B Virus Polymerase: A Multifunctional Therapeutic Target

The HBV polymerase is a unique, multifunctional enzyme responsible for the reverse transcription of the pre-genomic RNA (pgRNA) into the relaxed circular DNA (rcDNA) genome found in mature virions.[4][5] The polymerase protein is structurally organized into four distinct domains:

  • Terminal Protein (TP): Located at the N-terminus, the TP domain acts as the protein primer for the initiation of minus-strand DNA synthesis.[4][6] A specific tyrosine residue within the TP covalently links to the first nucleotide of the nascent DNA strand.[5][7]

  • Spacer Domain: A flexible region with a less-defined function, thought to provide spatial separation between the TP and the catalytic domains.[5][8]

  • Reverse Transcriptase (RT) Domain: This is the catalytic core of the enzyme, responsible for both RNA-dependent DNA synthesis (reverse transcription) and DNA-dependent DNA synthesis.[4] It is the primary target for nucleoside/nucleotide analogue inhibitors like this compound.[9]

  • RNase H Domain: Located at the C-terminus, this domain is responsible for degrading the pgRNA template as the minus-strand DNA is synthesized.[4][6]

The RT domain contains a highly conserved catalytic motif, YMDD (tyrosine-methionine-aspartate-aspartate), which is critical for its enzymatic activity and is the principal target of this compound.[9][10]

Mechanism of Action: A Two-Step Inhibition Process

This compound is a prodrug that requires intracellular activation to exert its antiviral effect. The mechanism involves a sequential process of metabolic activation followed by competitive inhibition and chain termination.[3][11]

Intracellular Anabolic Phosphorylation

Upon entry into the hepatocyte, this compound is phosphorylated by host cellular kinases into its active 5'-triphosphate metabolite, this compound triphosphate (3TC-TP).[1][12][13] This is a multi-step process catalyzed by enzymes such as deoxycytidine kinase.[13][14]

Lamivudine_Activation cluster_cell Hepatocyte cluster_outside This compound This compound (3TC) L_MP This compound Monophosphate (3TC-MP) This compound->L_MP Deoxycytidine Kinase L_DP This compound Diphosphate (3TC-DP) L_MP->L_DP CMP/dCMP Kinase L_TP This compound Triphosphate (3TC-TP) [Active Form] L_DP->L_TP Nucleoside Diphosphate Kinase Extracellular Extracellular This compound Extracellular->this compound Cellular Uptake

Caption: Metabolic activation pathway of this compound within the hepatocyte.

Polymerase Inhibition and DNA Chain Termination

The activated 3TC-TP acts as a potent inhibitor of the HBV polymerase through a dual mechanism:

  • Competitive Inhibition: 3TC-TP is a structural analogue of the natural substrate, deoxycytidine triphosphate (dCTP).[3] It competes with dCTP for binding to the active site of the viral RT domain.[9][15]

  • Chain Termination: Once the HBV polymerase incorporates 3TC-TP into the growing viral DNA strand, it halts further elongation.[16] This is because this compound lacks the 3'-hydroxyl (-OH) group necessary to form a phosphodiester bond with the next incoming nucleotide, effectively terminating the DNA chain.[3][11]

Inhibition_Mechanism cluster_replication HBV DNA Synthesis dCTP dCTP (Natural Substrate) Polymerase HBV Polymerase (RT Domain) dCTP->Polymerase Binds to Active Site L_TP This compound-TP (3TC-TP) L_TP->Polymerase Competitively Binds DNA_elongation DNA Chain Elongation Polymerase->DNA_elongation Incorporates dCTP Termination DNA Chain Termination Polymerase->Termination Incorporates 3TC-TP

Caption: Dual mechanism of HBV polymerase inhibition by this compound triphosphate.

Quantitative Analysis of this compound Efficacy

The antiviral activity of this compound is quantified by its 50% effective concentration (EC50) and 50% inhibitory concentration (IC50) in cell-based and biochemical assays, respectively.

Parameter Virus / Enzyme Value Reference Context
EC50 Wild-Type HBV (in HepAD38 cells)~100-200 nMThe concentration required to inhibit viral replication by 50% in cell culture.[17]
Clinical Efficacy Plasma HBV DNA Reduction3 to 4 log10 declineObserved within a few weeks of initiating therapy in patients.[9]

The Challenge of Drug Resistance

Prolonged monotherapy with this compound frequently leads to the selection of drug-resistant HBV variants.[9] The incidence of resistance increases over time, reaching 14-32% after one year and up to 70% after five years of treatment.[2][9]

Molecular Basis of Resistance

Resistance is primarily associated with specific amino acid substitutions within the highly conserved YMDD motif of the RT domain.[10][18][19] The most common mutations are:

  • rtM204V: Methionine at position 204 is replaced by Valine (YVDD).[20][21]

  • rtM204I: Methionine at position 204 is replaced by Isoleucine (YIDD).[20][21]

These mutations can be accompanied by compensatory mutations, such as rtL180M, which can partially restore the replication fitness of the resistant virus.[22] The structural changes introduced by the M204V/I mutations cause steric hindrance, which reduces the binding affinity of this compound triphosphate to the polymerase active site, thereby diminishing its inhibitory effect.[23][24]

Resistance_Mechanism cluster_wt Wild-Type Polymerase (YMDD) cluster_mut Resistant Polymerase (YVDD/YIDD) wt_pocket Active Site Pocket (Accommodates 3TC-TP) mut_pocket Altered Active Site (Steric Hindrance) wt_3tc 3TC-TP wt_3tc->wt_pocket Binds effectively mut_3tc 3TC-TP mut_3tc->mut_pocket Binding impaired

Caption: Steric hindrance model for this compound resistance due to YMDD mutations.

Impact of Resistance on Antiviral Efficacy

The emergence of YMDD mutations leads to a significant increase in the EC50/IC50 values for this compound, indicating reduced susceptibility.

HBV Variant Mutation(s) Fold Increase in EC50/IC50 vs. Wild-Type Reference Context
This compound-Resistant rtM204V>1000-foldStandard observation in phenotypic assays.
This compound-Resistant rtM204I>1000-foldStandard observation in phenotypic assays.
This compound-Resistant rtL180M + rtM204V>1000-foldThe compensatory mutation does not restore sensitivity to this compound.

(Note: Specific fold-change values can vary between assay systems but consistently demonstrate a high level of resistance.)

Experimental Protocols

The characterization of this compound's activity relies on robust in vitro and cell-based assays.

Protocol: In Vitro HBV Polymerase Priming Assay

This biochemical assay directly measures the effect of an inhibitor on the enzymatic activity of the HBV polymerase.[25]

Objective: To quantify the inhibitory effect of this compound triphosphate on the initiation of DNA synthesis by purified HBV polymerase.

Methodology:

  • Polymerase Expression and Purification:

    • Transfect mammalian (e.g., HEK 293T) or insect cells with a plasmid expressing a tagged (e.g., FLAG-tagged) HBV polymerase.[7][25]

    • Lyse the cells and perform immunoprecipitation using anti-FLAG antibody-bound beads to purify the polymerase complex.[25][26]

    • Wash the beads extensively to remove non-specific proteins.[26]

  • Priming Reaction:

    • Prepare a reaction mixture containing the purified polymerase on beads, a reaction buffer (e.g., TMgNK buffer), dNTPs, and a radiolabeled nucleotide (e.g., [α-³²P]dATP or TTP).[25][27]

    • For the test condition, add varying concentrations of this compound triphosphate (3TC-TP) to the reaction mixture. A control reaction contains no inhibitor.

    • Incubate the reaction at 37°C for 1-2 hours to allow for protein priming, where the polymerase becomes covalently linked to the initial radiolabeled nucleotides.[7][27]

  • Analysis:

    • Stop the reaction by adding SDS lysis buffer.[25]

    • Separate the proteins by SDS-PAGE. The polymerase, being radiolabeled, will be a radioactive protein.

    • Dry the gel and expose it to autoradiography film or a phosphorimager screen.

    • Quantify the band intensity corresponding to the polymerase. The reduction in signal in the presence of 3TC-TP indicates inhibition. Calculate the IC50 value from the dose-response curve.

Protocol: Cell-Based HBV Replication Assay

This assay evaluates the antiviral efficacy of this compound in the context of the entire viral replication cycle within a host cell. The HepG2.2.15 cell line, which is stably transfected with the HBV genome and constitutively secretes viral particles, is commonly used.[28][29][30]

Objective: To determine the EC50 of this compound against HBV replication in a cell culture model.

Methodology:

  • Cell Culture and Treatment:

    • Plate HepG2.2.15 cells in multi-well plates and allow them to adhere.

    • Treat the cells with a range of concentrations of this compound (the prodrug). Include a no-drug (vehicle) control.

    • Incubate the cells for a period of 6-9 days, replacing the media containing the drug every 2-3 days.

  • Quantification of Viral Replication:

    • Extracellular HBV DNA (qPCR):

      • Collect the cell culture supernatant at the end of the treatment period.

      • Isolate viral DNA from the supernatant.

      • Quantify the amount of HBV DNA using a real-time quantitative PCR (qPCR) assay with primers specific to the HBV genome.[31]

    • Secreted Antigens (ELISA):

      • Use the collected supernatant to quantify the levels of secreted hepatitis B surface antigen (HBsAg) and e-antigen (HBeAg) using commercial ELISA kits.[29][31]

  • Data Analysis:

    • Normalize the results from the this compound-treated wells to the vehicle control wells.

    • Plot the percentage of inhibition against the drug concentration and use non-linear regression to calculate the EC50 value.

Cell_Assay_Workflow Start Plate HepG2.2.15 Cells Treat Treat cells with serial dilutions of this compound Start->Treat Incubate Incubate for 6-9 days (replenish media + drug) Treat->Incubate Collect Collect Supernatant Incubate->Collect Analyze Quantify Viral Markers Collect->Analyze qPCR qPCR for Extracellular HBV DNA Analyze->qPCR ELISA ELISA for HBsAg / HBeAg Analyze->ELISA Calculate Calculate EC50 Value qPCR->Calculate ELISA->Calculate

Caption: Experimental workflow for a cell-based HBV replication assay.

Conclusion

This compound functions as a highly effective chain-terminating inhibitor of the HBV polymerase, preventing the synthesis of the viral genome. Its mechanism is well-characterized, involving intracellular activation to its triphosphate form, which then competitively inhibits the polymerase and terminates DNA elongation. While its efficacy is potent, the high genetic barrier to resistance, particularly mutations in the YMDD motif, limits its long-term use as a monotherapy. The technical protocols detailed herein provide the foundational methods for evaluating this compound and for the continued development of novel anti-HBV therapeutics that can overcome these resistance pathways.

References

An In-depth Technical Guide to the Structure-Activity Relationship of Lamivudine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of lamivudine, a cornerstone antiviral agent in the treatment of Human Immunodeficiency Virus (HIV) and Hepatitis B Virus (HBV) infections. This document delves into the core principles governing its mechanism of action, the impact of structural modifications on its efficacy and safety profile, detailed experimental protocols for its evaluation, and the molecular basis of viral resistance.

Introduction to this compound

This compound (2',3'-dideoxy-3'-thiacytidine, 3TC) is a synthetic nucleoside analogue of cytidine.[1] It is a potent reverse transcriptase inhibitor (NRTI) used in combination with other antiretroviral drugs for the treatment of HIV-1 infection and as a monotherapy for chronic HBV infection.[1] this compound is a prodrug that, once inside the cell, is phosphorylated to its active triphosphate form, which acts as a competitive inhibitor and chain terminator of viral reverse transcriptase.[1]

Mechanism of Action

This compound's antiviral activity is contingent on its intracellular conversion to the active metabolite, this compound triphosphate (3TC-TP). This process is catalyzed by host cell kinases. 3TC-TP then competes with the natural substrate, deoxycytidine triphosphate (dCTP), for incorporation into the nascent viral DNA chain by the viral reverse transcriptase (for HIV) or DNA polymerase (for HBV).[1] The absence of a 3'-hydroxyl group on the sugar moiety of the incorporated this compound molecule prevents the formation of a phosphodiester bond with the next incoming nucleotide, leading to the termination of DNA chain elongation and halting viral replication.[1]

This compound Mechanism of Action cluster_cell Host Cell cluster_virus Viral Replication This compound This compound (3TC) 3TC_MP This compound Monophosphate (3TC-MP) This compound->3TC_MP Deoxycytidine Kinase 3TC_DP This compound Diphosphate (3TC-DP) 3TC_MP->3TC_DP UMP-CMP Kinase 3TC_TP This compound Triphosphate (3TC-TP) (Active Form) 3TC_DP->3TC_TP Nucleoside Diphosphate Kinase RT Viral Reverse Transcriptase (HIV) or Polymerase (HBV) 3TC_TP->RT Competitive Inhibition dCTP dCTP (Natural Substrate) dCTP->RT DNA Growing Viral DNA Chain RT->DNA Incorporation Termination Chain Termination DNA->Termination

Caption: Intracellular activation of this compound and its mechanism of action.

Structure-Activity Relationship (SAR) Studies

The antiviral activity and safety profile of this compound are intrinsically linked to its chemical structure. SAR studies have revealed key structural features that are critical for its function.

The Sugar Moiety

The 2',3'-dideoxy-3'-thia substitution in the ribose ring is a hallmark of this compound's structure. This modification is crucial for its activity and distinguishes it from other dideoxynucleosides.

  • Stereochemistry: this compound is the β-L-(-) enantiomer of 2',3'-dideoxy-3'-thiacytidine. The stereochemistry at the C1' and C4' positions is critical for its potent anti-HIV activity and low cytotoxicity. The β-D-(+) enantiomer is significantly less active and more toxic. The relative order of anti-HIV-1 potency for the isomers is β-L-(-) > β-DL-(±) racemic > β-D-(+) > α-L-(+) > α-D-(-).

The Cytosine Base

Modifications to the cytosine base have been explored to enhance antiviral activity, broaden the spectrum of activity, and overcome resistance.

  • 5-Position Substitution: Substitution at the 5-position of the cytosine ring has been a fruitful area of investigation. The introduction of a fluorine atom at this position results in emtricitabine (FTC), another potent anti-HIV and anti-HBV agent.[2] Fluorination at the C-5 position of the cytosine ring of this compound practically does not change the antiviral activity.[3]

Prodrugs

To improve the pharmacokinetic properties of this compound, such as its bioavailability, various prodrug strategies have been investigated. These often involve modifications at the 5'-hydroxyl group to enhance lipophilicity and facilitate passage across cell membranes.

Quantitative SAR Data

The following tables summarize the available quantitative data on the antiviral activity and cytotoxicity of this compound and its key analogs.

Table 1: Anti-HIV Activity and Cytotoxicity of this compound and its Isomers

CompoundVirus/Cell LineIC50 (µM)CC50 (µM)Selectivity Index (SI = CC50/IC50)
This compound (β-L-(-) isomer)HIV-1 in MT-4 cells0.73[4]>100[4]>137
This compound (β-L-(-) isomer)HIV-1 in primary human lymphocytes0.0018[5]>100[5]>55,555
β-D-(+) isomerHIV-1 in primary human lymphocytes>1[5]--
α-L-(+) isomerHIV-1 in primary human lymphocytes>10[5]--
α-D-(-) isomerHIV-1 in primary human lymphocytes>100[5]--
This compoundHIV-10.316[6]--
This compoundHIV-1 in monocytes/PBMCs0.026 - 0.148--

Table 2: Anti-HBV Activity of this compound

CompoundCell LineEC50 (µM)
This compoundHBV-transfected HepG2 2.2.15 cells~0.02

Table 3: SAR of 5-Substituted this compound Analogs (Emtricitabine)

CompoundVirus/Cell LineIC50 (µM)CC50 (µM)Selectivity Index (SI = CC50/IC50)
Emtricitabine (5-Fluoro-lamivudine)HIV-1---
Emtricitabine (5-Fluoro-lamivudine)HBV---

Note: Specific IC50 and CC50 values for Emtricitabine were not found in the provided search results, but it is established as a potent antiviral with a favorable safety profile.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound and its analogs.

Anti-HIV Reverse Transcriptase (RT) Inhibition Assay (Cell-Free)

This assay directly measures the ability of a compound to inhibit the enzymatic activity of HIV-1 RT.

Principle: A colorimetric ELISA-based assay quantifies the incorporation of digoxigenin (DIG)-labeled dUTP into a new DNA strand synthesized by recombinant HIV-1 RT using a poly(A) x oligo(dT)15 template/primer.

Workflow:

Anti-HIV RT Inhibition Assay A Prepare Reagents: - Test Compound Dilutions - HIV-1 RT Enzyme - Reaction Mix (dNTPs, DIG-dUTP) C Add Reaction Components: - Reaction Mix - Test Compound/Controls - HIV-1 RT A->C B Assay Plate Setup: - Streptavidin-coated plate - Immobilize Biotin-poly(A) x oligo(dT)15 B->C D Incubation (37°C) C->D E Washing D->E F Add Anti-DIG-HRP Conjugate E->F G Incubation F->G H Washing G->H I Add HRP Substrate (e.g., ABTS) H->I J Measure Absorbance I->J K Calculate % Inhibition and IC50 J->K

Caption: Workflow for a cell-free anti-HIV reverse transcriptase inhibition assay.

Protocol:

  • Reagent Preparation:

    • Prepare serial dilutions of the test compounds.

    • Dilute the stock solution of recombinant HIV-1 RT to the working concentration.

    • Prepare the reaction mix containing reaction buffer, dNTPs (including DIG-dUTP), and the template-primer.

  • Assay Procedure:

    • To the streptavidin-coated microplate wells, add the reaction mixture.

    • Add the serially diluted test compounds, positive control (e.g., nevirapine), or solvent control to the appropriate wells.

    • Initiate the reaction by adding the diluted HIV-1 RT to all wells except the negative control wells.

    • Incubate the plate at 37°C for 1-2 hours.

  • Detection:

    • Wash the wells multiple times with washing buffer.

    • Add the Anti-DIG-Peroxidase (HRP) conjugate to each well and incubate at room temperature for 1 hour.

    • Wash the wells again to remove unbound conjugate.

    • Add the HRP substrate (e.g., ABTS) to each well and incubate in the dark at room temperature.

    • Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the negative control wells from all other readings.

    • Calculate the percentage of inhibition for each compound concentration relative to the positive control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration to determine the IC50 value using non-linear regression analysis.

Cell-Based Antiviral Assay (e.g., HIV-1 p24 Antigen Assay)

This assay measures the ability of a compound to inhibit viral replication in a cellular context.

Principle: The amount of viral p24 antigen produced in the supernatant of HIV-1 infected cells is quantified by ELISA. A reduction in p24 levels in the presence of the test compound indicates antiviral activity.

Protocol:

  • Cell Culture and Infection:

    • Seed susceptible host cells (e.g., MT-4, CEM) in a 96-well plate.

    • Infect the cells with a known titer of HIV-1 in the presence of serial dilutions of the test compound. Include uninfected and infected untreated controls.

  • Incubation:

    • Incubate the plates at 37°C in a 5% CO2 incubator for a period that allows for multiple rounds of viral replication (e.g., 5-7 days).

  • Supernatant Collection and p24 ELISA:

    • After incubation, centrifuge the plate to pellet the cells.

    • Carefully collect the cell-free supernatant.

    • Quantify the amount of p24 antigen in the supernatant using a commercial p24 ELISA kit according to the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage of inhibition of p24 production for each compound concentration compared to the infected untreated control.

    • Determine the EC50 (50% effective concentration) value by plotting the percentage of inhibition against the logarithm of the compound concentration.

Cytotoxicity Assay (MTT Assay)

This assay determines the concentration of a compound that is toxic to host cells.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding and Treatment:

    • Seed the host cell line in a 96-well plate at an optimal density.

    • After cell adherence, treat the cells with serial dilutions of the test compound for the same duration as the antiviral assay. Include untreated and vehicle-only controls.

  • MTT Addition and Incubation:

    • Add MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization and Absorbance Reading:

    • Remove the MTT-containing medium.

    • Add a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each compound concentration relative to the untreated control.

    • Determine the CC50 (50% cytotoxic concentration) value by plotting the percentage of cell viability against the logarithm of the compound concentration. The CC50 is the concentration that reduces cell viability by 50%.

Viral Resistance to this compound

The development of drug resistance is a significant challenge in the long-term treatment of HIV and HBV infections.

HIV Resistance

The primary mutation associated with this compound resistance in HIV-1 is the M184V or M184I substitution in the reverse transcriptase enzyme. This mutation reduces the affinity of the enzyme for this compound triphosphate.

HBV Resistance

Resistance to this compound in HBV is primarily associated with mutations in the YMDD (tyrosine-methionine-aspartate-aspartate) motif of the viral DNA polymerase.

This compound Resistance Development A This compound Treatment B Selective Pressure on Viral Population A->B C Emergence of Resistant Mutants (e.g., M184V in HIV RT, YMDD mutations in HBV Polymerase) B->C D Reduced Binding Affinity of This compound-TP to Mutant Enzyme C->D E Continued Viral Replication D->E F Treatment Failure E->F

Caption: Logical flow of the development of viral resistance to this compound.

Conclusion

The structure-activity relationship of this compound is well-defined, with its unique 2',3'-dideoxy-3'-thia-β-L-ribonucleoside structure being paramount for its potent and selective antiviral activity. Modifications to both the sugar moiety and the cytosine base have been extensively explored, leading to the development of other important antivirals like emtricitabine. Understanding the SAR of this compound, coupled with robust experimental evaluation, continues to be crucial for the design of new and improved nucleoside reverse transcriptase inhibitors to combat the ongoing challenges of HIV and HBV infections and the emergence of drug resistance.

References

The Emergence of Resistance: Early Research on Lamivudine's Achilles' Heel

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Lamivudine (3TC), a nucleoside reverse transcriptase inhibitor (NRTI), marked a significant advancement in the treatment of Human Immunodeficiency Virus (HIV) and Hepatitis B Virus (HBV) infections. Its potent antiviral activity and favorable safety profile quickly established it as a cornerstone of combination antiretroviral therapy. However, the emergence of drug-resistant viral strains, a common challenge in antiviral therapy, was observed early in its clinical use. This technical guide provides an in-depth exploration of the seminal research that characterized the mechanisms of this compound resistance, with a primary focus on the pivotal M184V mutation in HIV reverse transcriptase (RT) and its counterpart in the HBV polymerase. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the foundational studies in this critical area of antiviral resistance.

Mechanism of Action and Resistance

This compound is a synthetic cytosine analogue. Following intracellular phosphorylation to its active triphosphate form (3TC-TP), it acts as a competitive inhibitor of viral reverse transcriptase (in HIV) and polymerase (in HBV). Incorporation of 3TC-TP into the nascent viral DNA chain results in chain termination, thereby halting viral replication.

Resistance to this compound is primarily conferred by a single amino acid substitution in the highly conserved YMDD (tyrosine-methionine-aspartate-aspartate) motif of the viral polymerase active site. In HIV-1, this involves the substitution of methionine at codon 184 with either valine (M184V) or, less commonly, isoleucine (M184I).[1][2] In HBV, the analogous mutations are rtM204V and rtM204I.[3][4]

The M184V mutation confers high-level resistance to this compound by sterically hindering the binding of 3TC-TP to the enzyme's active site. While this mutation significantly reduces the enzyme's affinity for this compound, it also has a notable impact on the virus itself, often leading to decreased replication fitness.[5][6] This reduced fitness is a critical factor in the clinical management of this compound resistance and has been a subject of extensive early research.

Quantitative Analysis of this compound Resistance

Early in vitro studies were crucial in quantifying the extent of resistance conferred by the M184V mutation. These studies typically involved comparing the 50% inhibitory concentration (IC50) of this compound for wild-type (WT) virus versus virus harboring the M184V mutation.

Table 1: In Vitro Susceptibility of HIV-1 to this compound

Virus StrainIC50 (µM) RangeFold Change in Resistance (vs. WT)Reference
Wild-Type (WT)0.005 - 0.05-[7]
M184V Mutant1.0 - 10.0>100[6][7]

Table 2: In Vitro Susceptibility of HBV to this compound

Virus StrainIC50 (µM) RangeFold Change in Resistance (vs. WT)Reference
Wild-Type (WT)0.01 - 0.1-[8]
rtM204V/I Mutants>10.0>100[3][8]

Impact on Viral Replication Kinetics

A significant finding of early research was that the M184V mutation, while conferring drug resistance, often came at a cost to the virus in terms of its replication capacity. This reduced "viral fitness" was observed in cell culture experiments.

Table 3: Replication Kinetics of HIV-1 Wild-Type vs. M184V Mutant

Virus StrainRelative Replication Capacity (% of WT)Key FindingsReference
Wild-Type (WT)100%Robust replication in various cell lines.[5]
M184V Mutant25% - 75%Delayed replication kinetics and lower peak viral production.[5][6]

Experimental Protocols

The following sections detail the methodologies employed in early research to investigate this compound resistance.

In Vitro Selection of this compound-Resistant HIV-1

This protocol describes the serial passage of HIV-1 in the presence of increasing concentrations of this compound to select for resistant variants.

1. Materials:

  • Cell Line: MT-2 or other susceptible T-cell line (e.g., CEM, H9).

  • Virus Stock: Laboratory-adapted HIV-1 strain (e.g., HIV-1 IIIB, NL4-3).

  • This compound: Stock solution of known concentration.

  • Culture Medium: RPMI 1640 supplemented with 10% fetal bovine serum (FBS), penicillin, and streptomycin.

  • p24 Antigen ELISA Kit: For monitoring viral replication.

  • Reverse Transcriptase Activity Assay Kit: Alternative method for monitoring viral replication.

2. Procedure:

  • Initial Infection: Infect MT-2 cells with the wild-type HIV-1 stock at a multiplicity of infection (MOI) of 0.01 to 0.1.

  • Drug Addition: After 2-4 hours of infection, wash the cells to remove unadsorbed virus and resuspend in fresh culture medium containing this compound at a starting concentration equal to the IC50 for the wild-type virus.

  • Culture Maintenance: Culture the infected cells at 37°C in a humidified 5% CO2 incubator.

  • Monitoring Viral Replication: Every 3-4 days, collect a sample of the culture supernatant and measure the p24 antigen concentration or reverse transcriptase activity.

  • Passage of Virus: When viral replication is detected (i.e., a significant increase in p24 antigen or RT activity), harvest the cell-free supernatant containing the virus.

  • Dose Escalation: Use the harvested virus to infect fresh, uninfected MT-2 cells. In this new culture, double the concentration of this compound.

  • Repeat Passages: Repeat steps 3-6 for multiple passages. The emergence of resistant virus is indicated by its ability to replicate efficiently in the presence of progressively higher concentrations of this compound.

  • Genotypic Analysis: Once high-level resistance is achieved, extract viral RNA from the supernatant, reverse transcribe it to cDNA, and sequence the reverse transcriptase gene to identify mutations.

p24 Antigen ELISA Protocol

This enzyme-linked immunosorbent assay (ELISA) is a common method for quantifying the p24 capsid protein, a marker of HIV-1 replication.

1. Principle: A solid phase (microplate) is coated with a monoclonal antibody specific for HIV-1 p24. The sample containing the p24 antigen is added, followed by a second, enzyme-conjugated anti-p24 antibody. The amount of bound enzyme is proportional to the amount of p24 in the sample and is quantified by the addition of a chromogenic substrate.

2. Abbreviated Procedure:

  • Coat a 96-well microplate with capture anti-p24 antibody and incubate overnight.

  • Wash the plate and block non-specific binding sites.

  • Add diluted culture supernatants and a standard curve of known p24 concentrations to the wells and incubate.

  • Wash the plate and add the biotinylated detector anti-p24 antibody.

  • Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate.

  • Wash the plate and add a chromogenic substrate (e.g., TMB).

  • Stop the reaction with a stop solution and read the absorbance at 450 nm.

  • Calculate the p24 concentration in the samples by interpolating from the standard curve.

Reverse Transcriptase (RT) Activity Assay

This assay measures the activity of the HIV-1 reverse transcriptase enzyme in culture supernatants.

1. Principle: The assay measures the incorporation of a labeled deoxynucleotide triphosphate (dNTP) into a DNA strand using a synthetic template-primer. The amount of incorporated label is proportional to the RT activity. Early assays used radioactive labels, while later methods employed non-radioactive techniques.

2. Abbreviated Non-Radioactive Procedure (ELISA-based):

  • Lyse the viral particles in the culture supernatant to release the RT enzyme.

  • Add the lysate to a microplate well containing a reaction mixture with a poly(A) template, an oligo(dT) primer, and digoxigenin (DIG)-labeled dUTP and biotin-labeled dATP.

  • Incubate to allow the RT to synthesize a DIG- and biotin-labeled DNA strand.

  • Transfer the reaction product to a streptavidin-coated microplate to capture the biotin-labeled DNA.

  • Detect the captured DNA using an anti-DIG antibody conjugated to an enzyme (e.g., HRP).

  • Add a chromogenic substrate and measure the resulting color change, which is proportional to the RT activity.

Visualizations

Signaling Pathway of this compound Action and Resistance

Lamivudine_Action_and_Resistance cluster_Cell Host Cell cluster_RT HIV Reverse Transcriptase (RT) This compound This compound (3TC) TC_TP This compound Triphosphate (3TC-TP) This compound->TC_TP Intracellular Phosphorylation RT_WT Wild-Type RT TC_TP->RT_WT Competitive Inhibition RT_M184V M184V Mutant RT TC_TP->RT_M184V Reduced Binding dCTP dCTP (Natural Nucleotide) dCTP->RT_WT dCTP->RT_M184V Preferential Binding DNA_synthesis_blocked Viral DNA Synthesis Blocked RT_WT->DNA_synthesis_blocked Chain Termination Viral_DNA_synthesis Viral DNA Synthesis Continues RT_M184V->Viral_DNA_synthesis Continued Replication In_Vitro_Selection_Workflow start Start: Infect Cells with Wild-Type HIV-1 culture Culture with this compound (Initial Concentration = IC50) start->culture monitor Monitor Viral Replication (p24 or RT Assay) culture->monitor monitor->culture No/Low Replication passage Harvest Virus Supernatant monitor->passage Replication Detected increase_drug Increase this compound Concentration passage->increase_drug analyze Genotypic Analysis of Resistant Virus passage->analyze After multiple passages infect_fresh Infect Fresh Cells increase_drug->infect_fresh infect_fresh->culture Lamivudine_Selection_Pressure cluster_Viral_Population Viral Quasispecies cluster_Selection Selective Pressure cluster_Outcome Resulting Viral Population WT Wild-Type Virus (Sensitive to this compound) Lamivudine_Pressure This compound Treatment WT->Lamivudine_Pressure M184V_minor M184V Mutant (Pre-existing minority) M184V_minor->Lamivudine_Pressure WT_suppressed Wild-Type Replication Suppressed Lamivudine_Pressure->WT_suppressed M184V_selected M184V Mutant has Survival Advantage Lamivudine_Pressure->M184V_selected M184V_dominant M184V Mutant Becomes Dominant Strain M184V_selected->M184V_dominant

References

Foundational Research on the Synergistic Antiviral Activity of Lamivudine and Zidovudine Against HIV-1

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the foundational research establishing the synergistic relationship between Lamivudine (3TC) and Zidovudine (AZT) in the inhibition of Human Immunodeficiency Virus Type 1 (HIV-1). The combination of these two nucleoside reverse transcriptase inhibitors (NRTIs) marked a pivotal advancement in antiretroviral therapy, demonstrating superior efficacy and a more sustained response compared to monotherapy with either agent alone. This document delves into the molecular mechanisms of action, presents quantitative data from seminal clinical trials, outlines detailed experimental protocols for assessing synergy, and provides visual representations of key pathways and workflows.

Introduction: The Dawn of Combination Therapy

The limited long-term success of early antiretroviral monotherapies necessitated the exploration of combination drug regimens.[1] The rationale for combining antiviral agents is to enhance efficacy, reduce the potential for the development of drug-resistant viral strains, and lower dose-related toxicities. The combination of this compound and Zidovudine was among the first to robustly demonstrate a synergistic effect against HIV-1, fundamentally shaping the future of HIV treatment.[1][2]

Molecular Mechanism of Action and Synergy

This compound and Zidovudine are both synthetic nucleoside analogues that target the HIV-1 reverse transcriptase (RT) enzyme, which is critical for the conversion of viral RNA into proviral DNA.[3][4][5]

Mechanism of Action:

  • Intracellular Phosphorylation: Both this compound and Zidovudine are administered as prodrugs and must be phosphorylated intracellularly to their active 5'-triphosphate metabolites, this compound triphosphate (3TC-TP) and zidovudine triphosphate (ZDV-TP), respectively.[3][4]

  • Competitive Inhibition: 3TC-TP and ZDV-TP compete with the natural deoxyribonucleoside triphosphates (dNTPs) for incorporation into the nascent viral DNA chain by the HIV-1 RT.

  • Chain Termination: Once incorporated, these analogues act as chain terminators because they lack the 3'-hydroxyl group necessary to form the next phosphodiester bond, thus halting DNA elongation and preventing the completion of proviral DNA synthesis.[3][4]

The Basis of Synergy:

The synergistic interaction between this compound and Zidovudine is a multi-faceted phenomenon observed both in vitro and in vivo.[2][6][7][8] A key aspect of this synergy lies in the management of drug resistance.

  • Distinct Resistance Pathways: this compound primarily selects for the M184V mutation in the HIV-1 RT.[1] While this mutation confers high-level resistance to this compound, it paradoxically re-sensitizes the virus to Zidovudine and can delay the emergence of Zidovudine-associated resistance mutations (TAMs).[1][2][9]

  • Reduced Excision of Zidovudine: The M184V mutation impairs the ability of the reverse transcriptase to excise the incorporated Zidovudine monophosphate from the terminated DNA chain, a primary mechanism of Zidovudine resistance.[1] This effectively enhances the inhibitory activity of Zidovudine in the presence of this compound-resistant virus.

The following diagram illustrates the mechanism of action of this compound and Zidovudine.

Mechanism_of_Action cluster_virus HIV-1 Replication Cycle This compound This compound (3TC) Phosphorylation_3TC Intracellular Phosphorylation This compound->Phosphorylation_3TC Zidovudine Zidovudine (AZT) Phosphorylation_AZT Intracellular Phosphorylation Zidovudine->Phosphorylation_AZT L_TP This compound-TP (3TC-TP) Phosphorylation_3TC->L_TP Z_TP Zidovudine-TP (ZDV-TP) Phosphorylation_AZT->Z_TP HIV_RT HIV Reverse Transcriptase L_TP->HIV_RT Competitive Inhibition Z_TP->HIV_RT Competitive Inhibition Viral_RNA Viral RNA Viral_RNA->HIV_RT Reverse Transcription Proviral_DNA Proviral DNA (Incomplete) HIV_RT->Proviral_DNA DNA Elongation HIV_RT->Proviral_DNA

Caption: Mechanism of action for this compound and Zidovudine.

Quantitative Data from Foundational Clinical Trials

Seminal clinical trials in the 1990s provided robust evidence for the superior efficacy of this compound and Zidovudine combination therapy over monotherapy in both treatment-naive and Zidovudine-experienced patients.

Table 1: Efficacy of this compound and Zidovudine Combination Therapy in Treatment-Naive Patients (24 Weeks)

Study / RegimenMean Change in CD4+ Cell Count (cells/mm³)Mean Change in HIV-1 RNA (log10 copies/mL)
North American HIV Working Party
This compound (300mg q12h) + Zidovudine+80 to +90-1.5 to -1.7
Zidovudine alone+30-0.7
This compound alone+50-1.0
This compound European HIV Working Group
This compound + Zidovudine+80-1.33 (Roche method)
Zidovudine alone+20-0.57 (Roche method)

Data compiled from multiple sources.[6][10][11]

Table 2: Efficacy of this compound and Zidovudine Combination Therapy in Zidovudine-Experienced Patients (24 Weeks)

Study / RegimenMean Change in CD4+ Cell Count (cells/mm³)Mean Change in HIV-1 RNA (log10 copies/mL)
This compound European HIV Working Group
This compound (150mg q12h) + Zidovudine+40-0.96 (Roche method)
This compound (300mg q12h) + Zidovudine+30-0.77 (Roche method)
Zidovudine alone-20+0.07 (Roche method)

Data compiled from a multicenter European trial.[12]

These studies consistently demonstrated that the combination therapy resulted in significantly greater and more sustained increases in CD4+ cell counts and greater reductions in viral load compared to either drug administered alone.[2][6][12]

Experimental Protocols for In Vitro Synergy Assessment

The synergy between this compound and Zidovudine has been quantified in vitro using various assays. A common method is the cytopathic effect (CPE) reduction assay in a checkerboard format, followed by analysis using the Combination Index (CI) method.

Cytopathic Effect (CPE) Reduction Assay

This assay measures the ability of antiviral compounds to protect cells from the virus-induced cell death.

Materials:

  • Cell line susceptible to HIV-1 infection (e.g., MT-4 cells, CEM-SS cells)

  • HIV-1 laboratory strain (e.g., HIV-1 IIIB)

  • Cell culture medium (e.g., RPMI 1640) supplemented with fetal bovine serum (FBS), L-glutamine, and antibiotics

  • This compound and Zidovudine stock solutions

  • 96-well microtiter plates

  • Cell viability reagent (e.g., Neutral Red, MTT, or CellTiter-Glo®)

  • Plate reader (spectrophotometer or luminometer)

Procedure:

  • Cell Plating: Seed the 96-well plates with host cells at a predetermined density to form a near-confluent monolayer. Incubate overnight.

  • Drug Dilution (Checkerboard): Prepare serial dilutions of this compound and Zidovudine. In the 96-well plate, add varying concentrations of this compound along the rows and varying concentrations of Zidovudine along the columns. This creates a matrix of combination concentrations. Include wells for each drug alone and untreated virus and cell controls.

  • Virus Inoculation: Infect the cells with a standardized amount of HIV-1 sufficient to cause >80% CPE in the virus control wells.

  • Incubation: Incubate the plates for a period that allows for multiple rounds of viral replication and the development of significant CPE in the virus control wells (typically 5-7 days).

  • Quantification of Cell Viability: Add the cell viability reagent to each well according to the manufacturer's instructions. This reagent measures the metabolic activity of living cells.

  • Data Acquisition: Read the absorbance or luminescence on a plate reader. The signal is proportional to the number of viable cells.

Synergy Analysis: The Chou-Talalay Method

The Chou-Talalay method is a widely accepted approach to quantify drug synergy using the Combination Index (CI).[13]

Calculation Steps:

  • Dose-Response Curves: From the single-drug data, generate dose-response curves for this compound and Zidovudine individually.

  • Median-Effect Analysis: Determine the IC50 (the concentration of the drug that inhibits viral replication by 50%) for each drug.

  • Combination Index (CI) Calculation: The CI is calculated using specialized software (e.g., CalcuSyn or CompuSyn) based on the following equation:

    CI = (D)₁/(Dx)₁ + (D)₂/(Dx)₂

    Where (D)₁ and (D)₂ are the concentrations of drug 1 and drug 2 in combination that achieve a certain effect level (e.g., 50% inhibition), and (Dx)₁ and (Dx)₂ are the concentrations of each drug alone that would produce the same effect.

Interpretation of CI Values:

  • CI < 1: Synergy

  • CI = 1: Additive effect

  • CI > 1: Antagonism

The following diagram outlines the experimental workflow for assessing antiviral synergy.

Synergy_Assessment_Workflow start Start cell_plating 1. Seed Host Cells in 96-well Plates start->cell_plating drug_prep 2. Prepare Serial Dilutions of this compound & Zidovudine cell_plating->drug_prep checkerboard 3. Create Checkerboard Drug Combination Matrix drug_prep->checkerboard infection 4. Infect Cells with HIV-1 checkerboard->infection incubation 5. Incubate for 5-7 Days infection->incubation viability_assay 6. Perform Cell Viability Assay (e.g., MTT) incubation->viability_assay data_acquisition 7. Read Plate (Absorbance) viability_assay->data_acquisition analysis 8. Calculate Combination Index (CI) using Chou-Talalay Method data_acquisition->analysis interpretation Interpret Results: Synergy (CI < 1) Additive (CI = 1) Antagonism (CI > 1) analysis->interpretation end End interpretation->end

Caption: Experimental workflow for in vitro synergy assessment.

Conclusion

The foundational research on the synergy between this compound and Zidovudine was a landmark in HIV therapeutics. The combination demonstrated superior and more durable viral suppression and immunological benefit than monotherapy, driven by a unique interaction related to the M184V resistance mutation. The principles established through the study of this combination have informed the development of subsequent multidrug antiretroviral regimens and remain a cornerstone of our understanding of effective HIV management. The experimental and analytical methods used to characterize this synergy continue to be relevant in the evaluation of new combination therapies for a wide range of diseases.

References

Lamivudine's Metabolic Activation: A Technical Guide to its Phosphorylation Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lamivudine (3TC), a cornerstone in the treatment of HIV and Hepatitis B infections, is a nucleoside reverse transcriptase inhibitor that requires intracellular activation to exert its antiviral effect. This technical guide provides an in-depth exploration of the metabolic pathway of this compound, focusing on its sequential phosphorylation to the active triphosphate metabolite, this compound triphosphate (3TC-TP). We detail the key cellular enzymes involved in this bioactivation, present available quantitative data on the pharmacokinetics of this compound and its metabolites, and provide comprehensive experimental protocols for studying this pathway. This guide is intended to be a valuable resource for researchers and professionals involved in antiviral drug development and the study of nucleoside analog metabolism.

Introduction

This compound, a synthetic nucleoside analog of cytidine, is a potent inhibitor of viral reverse transcriptase.[1] As a prodrug, it must undergo intracellular phosphorylation to its 5'-triphosphate form to become pharmacologically active.[2][3] This active metabolite, 3TC-TP, acts as a competitive inhibitor of the viral reverse transcriptase and as a chain terminator when incorporated into the nascent viral DNA chain.[2] Understanding the intricacies of this compound's metabolic activation is crucial for optimizing its therapeutic efficacy and for the development of novel nucleoside analogs.

The Metabolic Pathway of this compound Phosphorylation

The intracellular conversion of this compound to its active triphosphate form is a three-step enzymatic process primarily occurring in the cytoplasm of the host cell. This pathway involves the sequential addition of phosphate groups, catalyzed by specific cellular kinases.

  • Step 1: Monophosphorylation of this compound The initial and often rate-limiting step is the phosphorylation of this compound to this compound monophosphate (3TC-MP). This reaction is catalyzed by the enzyme deoxycytidine kinase (dCK) .[3][4]

  • Step 2: Diphosphorylation of this compound Monophosphate 3TC-MP is subsequently phosphorylated to this compound diphosphate (3TC-DP) by cytidylate-uridylate monophosphate kinase (CMPK1) , also known as UMP/CMP kinase.[4][5]

  • Step 3: Triphosphorylation of this compound Diphosphate The final phosphorylation step, converting 3TC-DP to the active this compound triphosphate (3TC-TP), is catalyzed by nucleoside diphosphate kinase (NDPK) .[3][4]

The active 3TC-TP is then available to compete with the natural substrate, deoxycytidine triphosphate (dCTP), for incorporation into viral DNA by reverse transcriptase.

Lamivudine_Metabolic_Pathway cluster_cell Hepatocyte / Lymphocyte cluster_action Antiviral Action This compound This compound (3TC) 3TC_MP This compound Monophosphate (3TC-MP) This compound->3TC_MP Deoxycytidine Kinase (dCK) 3TC_DP This compound Diphosphate (3TC-DP) 3TC_MP->3TC_DP UMP/CMP Kinase (CMPK1) 3TC_TP This compound Triphosphate (3TC-TP) 3TC_DP->3TC_TP Nucleoside Diphosphate Kinase (NDPK) Viral_RT Viral Reverse Transcriptase 3TC_TP->Viral_RT Competitive Inhibition DNA_Chain_Termination Viral DNA Chain Termination Viral_RT->DNA_Chain_Termination Incorporation

Figure 1: Metabolic Activation Pathway of this compound.

Quantitative Data

The following tables summarize key quantitative data related to the pharmacokinetics of this compound and its intracellular metabolites.

Table 1: Pharmacokinetic Parameters of Plasma this compound
ParameterValueReference
Bioavailability (Adults)~86%[6]
Tmax (Time to Peak Concentration)0.5 - 2.0 hours[6]
Plasma Half-life (t½)5 - 7 hours[3]
Volume of Distribution (Vd)1.3 ± 0.4 L/kg[3]
Renal Clearance~70% of total clearance[4]
Table 2: Intracellular Concentrations of this compound and its Phosphorylated Metabolites in Peripheral Blood Mononuclear Cells (PBMCs)
MetaboliteConcentration Range (pmol/10⁶ cells)Cell Type / ConditionReference
3TC-MP0.1 - 2.0HIV-infected patients[7]
3TC-DP0.5 - 10.0HIV-infected patients[7]
3TC-TP0.2 - 5.0HIV-infected patients[7]
3TC-TP9.7 ± 3.7Healthy volunteers (300 mg dose)[8]
Table 3: Enzyme Kinetic Parameters for this compound Phosphorylation

Note: Specific Km and Vmax values for the phosphorylation of this compound and its metabolites by human kinases are not consistently reported in the literature. The following are representative values for related substrates or from non-human systems where available, and serve to illustrate the relative efficiencies of the enzymatic steps.

EnzymeSubstrateKm (µM)Vmax (relative)Reference
Deoxycytidine Kinase (dCK)Deoxycytidine0.5 - 2.0-[9]
UMP/CMP Kinase (CMPK1)dCMP100 - 400-[5]
Nucleoside Diphosphate Kinase (NDPK)Various NDPsBroad specificity-[10][11]

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the metabolic pathway of this compound.

Isolation of Peripheral Blood Mononuclear Cells (PBMCs)

This protocol describes the isolation of PBMCs from whole blood, a common cellular model for studying the intracellular metabolism of antiretroviral drugs.[1][12][13][14][15]

Materials:

  • Whole blood collected in tubes containing an anticoagulant (e.g., EDTA, heparin).

  • Ficoll-Paque™ PLUS or equivalent density gradient medium.

  • Phosphate-buffered saline (PBS), sterile.

  • 50 mL conical centrifuge tubes.

  • Serological pipettes.

  • Centrifuge with a swinging-bucket rotor.

Procedure:

  • Dilute the whole blood 1:1 with sterile PBS in a 50 mL conical tube.

  • Carefully layer 15 mL of the diluted blood over 15 mL of Ficoll-Paque™ PLUS in a new 50 mL conical tube, avoiding mixing of the layers.

  • Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake off.

  • After centrifugation, four distinct layers will be visible: plasma, a "buffy coat" of PBMCs, the density gradient medium, and red blood cells at the bottom.

  • Carefully aspirate the upper plasma layer.

  • Collect the buffy coat layer containing the PBMCs using a sterile pipette and transfer to a new 50 mL conical tube.

  • Wash the isolated PBMCs by adding PBS to a final volume of 45-50 mL and centrifuge at 300 x g for 10 minutes at 4°C.

  • Discard the supernatant and resuspend the cell pellet in fresh PBS. Repeat the wash step.

  • After the final wash, resuspend the PBMC pellet in an appropriate buffer or cell culture medium for downstream applications.

  • Determine cell viability and count using a hemocytometer and trypan blue exclusion.

In Vitro Phosphorylation Assay

This protocol outlines a general procedure for assessing the phosphorylation of this compound in a cellular context.

Materials:

  • Isolated PBMCs or a relevant cell line (e.g., CEM, MT-4).

  • Cell culture medium (e.g., RPMI-1640) with appropriate supplements.

  • This compound solution of known concentration.

  • [³H]-labeled this compound (for radiometric detection).

  • Methanol, ice-cold.

  • Perchloric acid (HClO₄).

  • Potassium hydroxide (KOH).

  • High-performance liquid chromatography (HPLC) system with a radiodetector or a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

Procedure:

  • Culture the cells to the desired density in a multi-well plate or culture flask.

  • Incubate the cells with a known concentration of this compound (spiked with [³H]-lamivudine if using radiometric detection) for a specified time course (e.g., 0, 2, 4, 8, 24 hours).

  • Following incubation, rapidly wash the cells with ice-cold PBS to remove extracellular drug.

  • Extract the intracellular metabolites by adding ice-cold 70% methanol.

  • Alternatively, lyse the cells with a specific volume of cold 0.5 M perchloric acid.

  • If using perchloric acid, neutralize the extract with potassium hydroxide.

  • Centrifuge the extracts to pellet cellular debris.

  • Analyze the supernatant containing the intracellular this compound and its phosphorylated metabolites by HPLC or LC-MS/MS.

Quantification of this compound and its Metabolites by LC-MS/MS

This protocol provides a general workflow for the sensitive and specific quantification of intracellular 3TC-TP.[16][17][18]

Instrumentation:

  • A triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography system.

Sample Preparation (from cell extracts):

  • Cellular extracts obtained from the in vitro phosphorylation assay are used.

  • An internal standard (e.g., a stable isotope-labeled analog of 3TC-TP) is added to each sample.

  • Solid-phase extraction (SPE) or protein precipitation may be employed for sample cleanup and enrichment of the triphosphate metabolite.

  • The final extract is evaporated to dryness and reconstituted in the mobile phase for injection.

LC-MS/MS Analysis:

  • Chromatographic Separation: Anion-exchange or reversed-phase chromatography is typically used to separate 3TC-TP from other cellular components and its mono- and diphosphate forms.

  • Mass Spectrometric Detection: The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to specifically detect and quantify the transition of the parent ion (3TC-TP) to a specific product ion.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_extraction Metabolite Extraction cluster_analysis Analytical Quantification Whole_Blood Whole Blood Sample PBMC_Isolation PBMC Isolation (Density Gradient Centrifugation) Whole_Blood->PBMC_Isolation Cell_Culture Cell Culture and Drug Incubation PBMC_Isolation->Cell_Culture Cell_Lysis Cell Lysis (e.g., Methanol or Perchloric Acid) Cell_Culture->Cell_Lysis Centrifugation Centrifugation to Remove Debris Cell_Lysis->Centrifugation Supernatant_Collection Supernatant Collection Centrifugation->Supernatant_Collection SPE Solid-Phase Extraction (Optional Cleanup) Supernatant_Collection->SPE LC_MS_MS LC-MS/MS Analysis (MRM Mode) SPE->LC_MS_MS Data_Analysis Data Analysis and Quantification LC_MS_MS->Data_Analysis

Figure 2: General Experimental Workflow for Studying this compound Phosphorylation.

Conclusion

The metabolic activation of this compound through a three-step phosphorylation cascade is a prerequisite for its antiviral activity. This guide has provided a detailed overview of this pathway, the enzymes involved, and the quantitative aspects of this compound's pharmacokinetics. The provided experimental protocols offer a foundation for researchers to investigate the intracellular metabolism of this compound and other nucleoside analogs. Further research to precisely determine the kinetic parameters of the human enzymes involved in this compound phosphorylation will enhance our understanding and aid in the development of more effective antiviral therapies.

References

In Vitro Evaluation of Lamivudine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro evaluation of Lamivudine, a nucleoside reverse transcriptase inhibitor (NRTI), against various viral strains. This compound is a cornerstone in the treatment of Human Immunodeficiency Virus type 1 (HIV-1) and Hepatitis B Virus (HBV) infections.[1][2] This document compiles essential information on its mechanism of action, quantitative antiviral activity, and detailed experimental protocols for its assessment.

Mechanism of Action

This compound is a synthetic nucleoside analog of cytidine. To exert its antiviral effect, it must be phosphorylated intracellularly to its active triphosphate form, this compound triphosphate (L-TP).[1][2] This process is carried out by host cell kinases. L-TP then competitively inhibits the viral reverse transcriptase (in the case of HIV-1) or the HBV polymerase, both of which are essential for viral DNA synthesis.[1] Incorporation of L-TP into the growing viral DNA chain leads to chain termination due to the absence of a 3'-hydroxyl group, thereby halting viral replication.[1] An important feature of this compound is its stereochemistry as an L-enantiomer, which makes it a poor substrate for human DNA polymerases, contributing to its favorable safety profile.[1] However, it can weakly inhibit mammalian DNA polymerase gamma, which is involved in mitochondrial DNA replication.[1]

Figure 1: Intracellular activation of this compound and its mechanism of action.

Quantitative In Vitro Antiviral Activity

The in vitro antiviral activity of this compound is typically quantified by determining its 50% effective concentration (EC₅₀) or 50% inhibitory concentration (IC₅₀). These values represent the concentration of the drug required to inhibit viral replication by 50%. The 50% cytotoxic concentration (CC₅₀) is also determined to assess the drug's toxicity to the host cells. The selectivity index (SI), calculated as the ratio of CC₅₀ to EC₅₀ or IC₅₀, provides a measure of the drug's therapeutic window.

Activity Against HIV-1

This compound demonstrates potent activity against various strains of HIV-1 in different cell lines.

Cell LineHIV-1 StrainIC₅₀ (µM)Reference
VariousVarious0.002 - 1.14[3]

Resistance to this compound in HIV-1 is primarily associated with the M184V mutation in the reverse transcriptase gene. This mutation can significantly increase the IC₅₀ of this compound.

Activity Against HBV

This compound is also effective against HBV in vitro.

Cell LineHBV StrainIC₅₀ (µM)Reference
HepG2 2.2.15Wild-type0.1[3]
HepG2This compound-resistant (rtL180M/M204V)>100[4]
HepG2Wild-type0.006[4]

Similar to HIV-1, resistance to this compound in HBV can develop, most commonly through mutations in the YMDD motif of the viral polymerase.

Activity Against Other Viral Strains

There is limited publicly available data on the in vitro efficacy of this compound against other viral strains.

  • Herpes Simplex Virus (HSV): Some studies have explored the effects of nucleoside reverse transcriptase inhibitors against HSV-1, but specific data for this compound is scarce.[5]

  • Cytomegalovirus (CMV): There is no significant evidence from the searched literature to suggest that this compound has potent in vitro activity against CMV.

  • Influenza Virus: The available literature does not indicate that this compound is effective against influenza virus in vitro.

  • Human Papillomavirus (HPV): There is a lack of in vitro studies evaluating the direct antiviral effect of this compound on HPV replication.

Experimental Protocols

This section provides detailed methodologies for key experiments used in the in vitro evaluation of this compound.

Cell Culture and Virus Propagation
  • Cell Lines:

    • For HIV-1: Peripheral Blood Mononuclear Cells (PBMCs), MT-4 cells, CEM-SS cells, H9 cells.

    • For HBV: HepG2 2.2.15 cells (a stable cell line that constitutively produces HBV particles), primary human hepatocytes.

  • Culture Conditions: Cells are typically maintained in RPMI-1640 or DMEM supplemented with 10% fetal bovine serum (FBS), antibiotics (penicillin and streptomycin), and L-glutamine at 37°C in a humidified atmosphere with 5% CO₂.

  • Virus Stocks: High-titer viral stocks are prepared by infecting susceptible cell lines and harvesting the supernatant. The viral titer is determined using methods such as a plaque assay or a TCID₅₀ (50% tissue culture infectious dose) assay.

Antiviral Assays

This assay quantifies the amount of HIV-1 p24 capsid protein in the culture supernatant, which is a marker of viral replication.

  • Cell Seeding: Seed susceptible cells (e.g., PBMCs or MT-4 cells) in a 96-well plate.

  • Drug Treatment: Add serial dilutions of this compound to the wells.

  • Infection: Infect the cells with a known amount of HIV-1.

  • Incubation: Incubate the plates for 5-7 days at 37°C.

  • Supernatant Collection: After incubation, centrifuge the plate and collect the supernatant.

  • ELISA: Perform a p24 antigen capture ELISA on the supernatants according to the manufacturer's protocol. This typically involves coating a plate with an anti-p24 antibody, adding the supernatant, followed by a biotinylated anti-p24 detection antibody, streptavidin-HRP, and a substrate for color development.

  • Data Analysis: Measure the absorbance at the appropriate wavelength and calculate the concentration of p24 antigen based on a standard curve. The EC₅₀ value is determined by plotting the percentage of inhibition of p24 production against the drug concentration.

This method measures the amount of HBV DNA released into the cell culture supernatant, which correlates with viral replication.

  • Cell Culture and Treatment: Seed HepG2 2.2.15 cells in a multi-well plate and treat with serial dilutions of this compound.

  • Supernatant Collection: Collect the cell culture supernatant at specified time points (e.g., every 2-3 days for a total of 9 days).

  • DNA Extraction: Extract viral DNA from the supernatant using a commercial viral DNA extraction kit.

  • qPCR: Perform quantitative real-time PCR using primers and a probe specific for a conserved region of the HBV genome. A standard curve is generated using a plasmid containing the HBV target sequence of known concentration.

  • Data Analysis: The amount of HBV DNA in each sample is quantified based on the standard curve. The EC₅₀ value is calculated by plotting the percentage of inhibition of HBV DNA production against the drug concentration.

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay that measures cell viability.

  • Cell Seeding: Seed the same cell line used for the antiviral assay in a 96-well plate.

  • Drug Treatment: Add serial dilutions of this compound to the wells.

  • Incubation: Incubate the plate for the same duration as the antiviral assay.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The CC₅₀ value is the concentration of the drug that reduces cell viability by 50%.

Experimental_Workflow cluster_setup Assay Setup cluster_infection Viral Infection & Incubation cluster_analysis Data Analysis Cell_Culture 1. Cell Culture (e.g., MT-4, HepG2 2.2.15) Plate_Setup 3. Seed Cells and Add Drug Dilutions Cell_Culture->Plate_Setup Drug_Dilution 2. Prepare this compound Serial Dilutions Drug_Dilution->Plate_Setup Infection 4. Infect Cells with Virus Plate_Setup->Infection Cytotoxicity_Assay 7b. Cytotoxicity Assay (MTT Assay on parallel plate) Plate_Setup->Cytotoxicity_Assay Parallel Plate Incubation 5. Incubate for Several Days Infection->Incubation Supernatant_Collection 6. Collect Supernatant Incubation->Supernatant_Collection Antiviral_Assay 7a. Antiviral Assay (p24 ELISA or qPCR) Supernatant_Collection->Antiviral_Assay EC50_Calc 8a. Calculate EC₅₀/IC₅₀ Antiviral_Assay->EC50_Calc CC50_Calc 8b. Calculate CC₅₀ Cytotoxicity_Assay->CC50_Calc SI_Calc 9. Calculate Selectivity Index (SI = CC₅₀ / EC₅₀) EC50_Calc->SI_Calc CC50_Calc->SI_Calc

Figure 2: General workflow for in vitro evaluation of this compound.

Signaling Pathways

The primary mechanism of action of this compound is the direct inhibition of viral polymerases. However, its interaction with cellular components and the consequences of viral inhibition can have indirect effects on cellular signaling.

One study has shown that while this compound effectively inhibits HBV replication, it does not reverse the changes in the phosphorylation of ERK and Akt, two key proteins in cellular signaling pathways that are often dysregulated during viral infections.[7] This suggests that the virus-induced alterations in these pathways persist despite the suppression of viral replication by this compound.

HBV_Signaling_Effects Figure 3: this compound's effect on HBV replication and associated signaling pathways. cluster_pathways Cellular Signaling Pathways HBV HBV Infection ERK ERK Phosphorylation (Upregulated) HBV->ERK Akt Akt Phosphorylation (Upregulated) HBV->Akt HBV_Replication HBV Replication HBV->HBV_Replication Cell_Cycle Cell Cycle Dysregulation (e.g., G2/M arrest) ERK->Cell_Cycle Akt->Cell_Cycle This compound This compound This compound->HBV_Replication Inhibits

Figure 3: this compound's effect on HBV replication and associated signaling pathways.

Conclusion

This compound is a potent antiviral agent against HIV-1 and HBV, with a well-defined mechanism of action. Its in vitro evaluation relies on standardized assays to determine its efficacy and cytotoxicity. While its activity against its primary viral targets is well-documented, there is a notable lack of data regarding its efficacy against a broader range of viral pathogens. Further research is warranted to explore the full spectrum of this compound's antiviral potential and to elucidate its indirect effects on cellular signaling pathways. This technical guide provides a solid foundation for researchers and drug development professionals working with this important antiviral compound.

References

Lamivudine's Untapped Potential: A Technical Guide to its Non-Canonical Applications in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Lamivudine, a well-established nucleoside reverse transcriptase inhibitor (NRTI) for the treatment of HIV-1 and Hepatitis B, is emerging as a compelling candidate for repurposing in oncology. Beyond its canonical role in inhibiting viral replication, a growing body of preclinical and clinical evidence reveals that this compound exerts significant anti-cancer effects through distinct, non-canonical mechanisms. This technical guide provides a comprehensive overview of these novel applications, focusing on the underlying molecular pathways, quantitative efficacy data, and detailed experimental protocols to facilitate further research and development in this promising area. This document outlines this compound's ability to sensitize cancer cells to conventional therapies, its direct anti-tumor activity through the inhibition of endogenous retroelements, and its potential to modulate the tumor microenvironment.

Introduction: Reimagining a Classic Antiviral for Oncology

The concept of drug repurposing offers an accelerated path for therapeutic development, leveraging the known safety and pharmacokinetic profiles of existing drugs. This compound, with its long history of clinical use and favorable safety profile, presents a low-risk, high-reward opportunity for cancer therapy.[1][2] Its canonical mechanism involves the inhibition of viral reverse transcriptase, preventing the conversion of viral RNA into DNA and thus halting viral replication.[3][4] However, recent research has unveiled that this compound's therapeutic reach extends to the inhibition of endogenous reverse transcriptase activity within cancer cells, opening up new avenues for its application in oncology.

Non-Canonical Mechanisms of Action in Cancer

This compound's anti-cancer properties are primarily attributed to two interconnected non-canonical mechanisms: sensitization to chemo- and radiotherapy and direct inhibition of tumor growth through the suppression of Long Interspersed Nuclear Element-1 (LINE-1) retrotransposons.

Sensitization to Conventional Cancer Therapies

This compound has demonstrated the ability to enhance the efficacy of both chemotherapy and radiotherapy in various cancer models.

  • Chemosensitization: In liver cancer cell lines, this compound has been shown to enhance the sensitivity to sorafenib by partially decreasing the expression of the apoptosis inhibitor cIAP2, thereby reducing cancer cell viability.[2]

  • Radiosensitization: Pre-incubation with this compound has been found to increase the radiosensitivity of human esophageal squamous cancer cells.[1][5] This effect is mediated through an increase in radiation-induced DNA damage, heightened apoptosis, deregulation of telomerase activity, and a decrease in the length of telomeres.[1][5]

Inhibition of LINE-1 Retrotransposons and Induction of an Interferon Response

A pivotal non-canonical mechanism of this compound is its ability to inhibit the reverse transcriptase activity of LINE-1 retrotransposons. LINE-1 elements are endogenous retroviruses that are often overexpressed in cancer cells, contributing to genomic instability and tumor evolution.[6][7]

By inhibiting LINE-1 reverse transcriptase, this compound treatment leads to the accumulation of immunogenic RNA:DNA hybrids within the cytoplasm of cancer cells.[7][8] This triggers a type-1 interferon (IFN-1) response, a key component of the innate immune system.[8] This "viral mimicry" effect can potentially render "cold" tumors, which are typically non-responsive to immunotherapy, more susceptible to immune checkpoint inhibitors.

Quantitative Data on this compound's Anti-Cancer Efficacy

The following tables summarize the key quantitative data from preclinical and clinical studies investigating this compound's non-canonical anti-cancer effects.

Parameter Cell Line/Model Concentration/Dose Effect Reference
IC50 (LINE-1 Retrotransposition) HeLa cells1.12 µM50% inhibition of LINE-1 retrotransposition[9]
IC50 (HIV-1 Reverse Transcriptase) N/A0.316 µM50% inhibition of HIV-1 reverse transcriptase[10]
Cell Viability MDA-MB-231 (Triple-Negative Breast Cancer)10, 50, 100 µg/mL (nanoparticle formulation)Up to 30% reduction in cell viability[11]
Cell Proliferation HepG2.2.15 (Liver Cancer)100, 200, 300 µmol/LNo direct inhibition of proliferation[12]
Protein Expression HepG2.2.15 (Liver Cancer)100, 200, 300 µmol/LDose- and time-dependent decrease in MMP-9, HBsAg, and HBeAg[12]
Study Type Cancer Type Treatment Regimen Key Findings Reference
Phase 2 Clinical TrialMetastatic Colorectal CancerThis compound monotherapyDisease stability or mixed response in 9 out of 32 patients (28%)[13][14]
Preclinical (Radiosensitization)Esophageal Squamous Cell CarcinomaThis compound pre-incubation followed by radiationIncreased DNA damage and apoptosis, deregulated telomerase activity[5][15]

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments to assess the non-canonical effects of this compound in a cancer research setting.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the effect of this compound on the viability of cancer cells.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the existing medium from the wells and add 100 µL of the this compound-containing medium. Include a vehicle control (medium with the same concentration of DMSO or other solvent used to dissolve this compound).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Western Blot Analysis for Apoptosis Markers

This protocol is used to detect changes in the expression of key apoptosis-related proteins following this compound treatment.

  • Cell Lysis: Treat cells with this compound as described above. After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.

  • SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli buffer and separate them on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against apoptosis markers (e.g., cleaved caspase-3, cleaved PARP, Bcl-2, Bax) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Telomerase Activity Assay (TRAP Assay)

This protocol is used to measure the effect of this compound on telomerase activity.

  • Cell Lysate Preparation: Prepare cell extracts from this compound-treated and control cells.

  • Telomerase Reaction: In the first step, telomerase in the cell extract adds telomeric repeats to a substrate oligonucleotide.

  • PCR Amplification: In the second step, the extended products are amplified by PCR.

  • Detection: The amplified products are separated by polyacrylamide gel electrophoresis and visualized using a DNA staining dye like SYBR Green. A real-time quantitative TRAP (RTQ-TRAP) assay can be used for more precise quantification.[16]

In Vivo Tumorigenesis Assay

This protocol is used to evaluate the anti-tumor efficacy of this compound in an animal model.

  • Cell Implantation: Subcutaneously inject cancer cells (e.g., 1 x 10^6 cells) into the flank of immunodeficient mice (e.g., nude or NOD/SCID mice).

  • Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers regularly.

  • Drug Administration: Once tumors reach a palpable size, randomize the mice into treatment and control groups. Administer this compound (e.g., by oral gavage or intraperitoneal injection) at a predetermined dose and schedule. The control group should receive the vehicle.

  • Endpoint: Continue treatment for a specified period or until tumors in the control group reach a predetermined size. Euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry).

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways and experimental workflows described in this guide.

Lamivudine_LINE1_Interferon_Pathway This compound This compound LINE1_RT LINE-1 Reverse Transcriptase This compound->LINE1_RT Inhibits RNA_DNA_Hybrids Cytoplasmic RNA:DNA Hybrids LINE1_RT->RNA_DNA_Hybrids Accumulation of cGAS_STING cGAS-STING Pathway RNA_DNA_Hybrids->cGAS_STING Activates Interferon_Response Type I Interferon Response cGAS_STING->Interferon_Response Induces Anti_Tumor_Immunity Enhanced Anti-Tumor Immunity Interferon_Response->Anti_Tumor_Immunity Promotes

Caption: this compound's inhibition of LINE-1 and induction of interferon response.

Apoptosis_Western_Blot_Workflow Start Cancer Cell Culture Treatment This compound Treatment Start->Treatment Lysis Cell Lysis Treatment->Lysis Quantification Protein Quantification (BCA Assay) Lysis->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Transfer Protein Transfer (PVDF/Nitrocellulose) SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation (e.g., anti-cleaved caspase-3) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation (HRP-conjugated) Primary_Ab->Secondary_Ab Detection ECL Detection Secondary_Ab->Detection Analysis Data Analysis Detection->Analysis

Caption: Experimental workflow for Western blot analysis of apoptosis markers.

Future Directions and Conclusion

The exploration of this compound's non-canonical applications in cancer research is a rapidly evolving field. Future research should focus on:

  • Combination Therapies: Investigating synergistic combinations of this compound with immunotherapy, particularly immune checkpoint inhibitors, to leverage the induced interferon response.

  • Biomarker Discovery: Identifying predictive biomarkers to select patients who are most likely to respond to this compound-based therapies. The expression levels of LINE-1 elements could be a promising candidate.

  • APOBEC3B Modulation: While a direct link is yet to be firmly established, the role of APOBEC3B in retroviral restriction and cancer mutagenesis suggests a potential interplay with this compound's mechanism of action that warrants further investigation.[11][17]

  • Clinical Trials: Expanding clinical trials to evaluate this compound in a wider range of cancer types and in combination with various standard-of-care treatments.

References

Synthesis of Lamivudine Analogs for Initial Screening: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and initial screening of Lamivudine analogs. This compound, a potent nucleoside reverse transcriptase inhibitor (NRTI), is a cornerstone in the treatment of HIV-1 and Hepatitis B (HBV) infections.[1][2] The development of analogs is crucial to address challenges such as drug resistance and to improve therapeutic profiles.[2][3] This document details synthetic methodologies, experimental protocols for antiviral screening, and presents quantitative data to facilitate comparative analysis.

Rationale for this compound Analog Synthesis

This compound, the (-)-enantiomer of 2',3'-dideoxy-3'-thiacytidine (3TC), is a synthetic nucleoside analog that inhibits viral replication.[4][5] Its mechanism of action involves intracellular phosphorylation to its active triphosphate form (this compound triphosphate or 3TC-TP).[1][][7][8] 3TC-TP competitively inhibits the viral reverse transcriptase (RT) enzyme and acts as a chain terminator when incorporated into the growing viral DNA chain, thereby halting replication.[7][9]

The primary motivations for synthesizing this compound analogs include:

  • Overcoming Drug Resistance: Prolonged therapy can lead to the emergence of resistant viral strains, most commonly due to mutations in the reverse transcriptase gene (e.g., M184V).[1]

  • Improving Efficacy and Safety: Novel analogs may exhibit enhanced antiviral activity, a more favorable safety profile, or improved pharmacokinetic properties.

  • Broadening Antiviral Spectrum: Analogs may show activity against other viruses or resistant strains of HIV and HBV.

Synthetic Strategies for this compound Analogs

The synthesis of this compound and its analogs presents a stereochemical challenge due to the presence of two chiral centers in the 1,3-oxathiolane ring. Several strategies have been developed to achieve high stereoselectivity and yield.

Key Synthetic Approaches

A common and versatile method for synthesizing this compound and its analogs is the Vorbrüggen glycosylation .[2] This reaction involves the coupling of a silylated nucleobase (e.g., cytosine or a modified pyrimidine) with an activated sugar analog, typically a 1-O-acetyl or 1-chloro-1,3-oxathiolane derivative, in the presence of a Lewis acid catalyst.[2]

Another significant approach involves enzymatic resolution .[4][10] This method can be used to separate enantiomers of key intermediates, such as the 1,3-oxathiolane core, with high efficiency. Dynamic kinetic resolution (DKR) has also been successfully employed to convert a racemic mixture of a key intermediate into the desired single enantiomer in high yield.[10][11]

Other notable synthetic strategies include:

  • Synthesis starting from chiral precursors like D-mannose.[2]

  • Diastereoselective synthesis utilizing chiral auxiliaries.[12]

  • Large-scale synthesis methods focusing on cost-effectiveness and efficiency.[13][14]

General Experimental Workflow for Synthesis

The synthesis of a this compound analog generally follows the workflow depicted below. This process starts with the synthesis of the key 1,3-oxathiolane intermediate, followed by coupling with a desired nucleobase, and subsequent deprotection and purification steps.

G cluster_synthesis Synthesis Workflow start Starting Materials (e.g., 1,4-dithiane-2,5-diol) oxathiolane Synthesis of 1,3-Oxathiolane Intermediate start->oxathiolane activation Activation of Anomeric Carbon (e.g., Acetylation) oxathiolane->activation coupling Vorbrüggen Glycosylation with Silylated Nucleobase Analog activation->coupling deprotection Deprotection coupling->deprotection purification Purification (e.g., Crystallization, Chromatography) deprotection->purification analog This compound Analog purification->analog

Caption: General workflow for the synthesis of this compound analogs.

Experimental Protocols

Example Protocol: Synthesis of a this compound Analog via Vorbrüggen Glycosylation

This protocol is a generalized representation based on common synthetic routes.[2][12]

Step 1: Synthesis of the 1,3-Oxathiolane Intermediate

  • React 1,4-dithiane-2,5-diol with a suitable aldehyde in the presence of an acid catalyst to form the 1,3-oxathiolane ring system.

  • Protect the hydroxyl group, for example, by acetylation with acetic anhydride.

Step 2: Silylation of the Nucleobase Analog

  • Suspend the desired pyrimidine analog (e.g., a modified cytosine) in an anhydrous solvent such as acetonitrile.

  • Add a silylating agent like hexamethyldisilazane (HMDS) and a catalytic amount of ammonium sulfate.

  • Reflux the mixture until the solid dissolves, indicating the formation of the silylated nucleobase.

  • Remove the solvent under reduced pressure.

Step 3: Glycosylation

  • Dissolve the silylated nucleobase and the activated 1,3-oxathiolane intermediate in an anhydrous solvent (e.g., dichloromethane or acetonitrile).

  • Add a Lewis acid catalyst, such as trimethylsilyl trifluoromethanesulfonate (TMSOTf) or stannic chloride (SnCl4), dropwise at a controlled temperature (e.g., 0 °C).

  • Allow the reaction to warm to room temperature and stir until completion, monitored by thin-layer chromatography (TLC).

Step 4: Deprotection and Purification

  • Quench the reaction with a suitable reagent (e.g., saturated sodium bicarbonate solution).

  • Extract the product with an organic solvent.

  • Remove the protecting groups. For instance, an acetyl group can be removed using a base like potassium carbonate in methanol.

  • Purify the final this compound analog by column chromatography or recrystallization to yield the desired stereoisomer.

Initial Screening of this compound Analogs

The primary goal of initial screening is to determine the antiviral activity and cytotoxicity of the newly synthesized analogs.

Antiviral Activity Assays

The antiviral activity is typically assessed by measuring the inhibition of viral replication in cell culture.

General Protocol for HIV-1 Antiviral Assay:

  • Seed susceptible human T-cell lines (e.g., MT-4 or CEM) in 96-well plates.

  • Add serial dilutions of the this compound analogs to the wells.

  • Infect the cells with a known titer of HIV-1.

  • Incubate the plates for a period that allows for viral replication (typically 4-7 days).

  • Measure the extent of viral replication using methods such as:

    • MTT assay: Measures cell viability, as HIV-1 infection leads to cytopathic effects.

    • p24 antigen capture ELISA: Quantifies the amount of the viral p24 capsid protein in the culture supernatant.

    • Reverse transcriptase activity assay: Measures the activity of the RT enzyme in the supernatant.

  • Calculate the 50% effective concentration (EC50), which is the concentration of the compound that inhibits viral replication by 50%.

General Protocol for HBV Antiviral Assay:

  • Use a stable cell line that replicates HBV, such as HepG2.2.15 cells.

  • Treat the cells with various concentrations of the this compound analogs.

  • After an incubation period (e.g., 7 days), quantify the amount of extracellular HBV DNA in the culture medium using quantitative PCR (qPCR) or Southern blotting.[15]

  • Determine the EC50 value.

Cytotoxicity Assays

It is essential to assess the toxicity of the analogs to the host cells to determine their therapeutic index.

General Protocol for Cytotoxicity Assay (e.g., MTT Assay):

  • Seed the same cell lines used for the antiviral assays in 96-well plates.

  • Add serial dilutions of the this compound analogs.

  • Incubate for the same duration as the antiviral assay.

  • Add MTT reagent [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] to the wells. Live cells will reduce MTT to a purple formazan product.

  • Solubilize the formazan crystals and measure the absorbance at a specific wavelength.

  • Calculate the 50% cytotoxic concentration (CC50), which is the concentration of the compound that reduces cell viability by 50%.

Screening Workflow

The following diagram illustrates the typical workflow for the initial screening of this compound analogs.

G cluster_screening Screening Workflow start Synthesized this compound Analogs antiviral_assay Antiviral Activity Assay (e.g., HIV-1, HBV) start->antiviral_assay cytotoxicity_assay Cytotoxicity Assay (e.g., MTT) start->cytotoxicity_assay ec50 Determine EC50 antiviral_assay->ec50 cc50 Determine CC50 cytotoxicity_assay->cc50 si Calculate Selectivity Index (SI) SI = CC50 / EC50 ec50->si cc50->si sar Structure-Activity Relationship (SAR) Analysis si->sar lead_selection Lead Candidate Selection sar->lead_selection

Caption: Workflow for the initial biological screening of this compound analogs.

Data Presentation

The quantitative data from the initial screening are crucial for comparing the synthesized analogs and for understanding their structure-activity relationships (SAR). The data should be summarized in a clear and structured format.

Table 1: Antiviral Activity and Cytotoxicity of this compound Analogs against HIV-1

Analog IDModification on NucleobaseModification on Sugar MoietyEC50 (µM)CC50 (µM)Selectivity Index (SI = CC50/EC50)
This compound None (Cytosine)3'-thia0.005>100>20,000
Analog A 5-Fluoro3'-thia0.012>100>8,333
Analog B N4-Acetyl3'-thia0.585170
Analog C Cytosine4'-Aza0.250250
Analog D 5-Chloro2'-Fluoro1.53020

Note: The data presented in this table are hypothetical and for illustrative purposes only.

Table 2: Antiviral Activity of this compound Analogs against Wild-Type and Resistant HBV

Analog IDEC50 (µM) - Wild-Type HBVEC50 (µM) - this compound-Resistant HBV (M204V)
This compound 0.01>10
Analog E 0.0080.5
Analog F 0.051.2
Analog G 0.1>10

Note: The data presented in this table are hypothetical and for illustrative purposes only.

Mechanism of Action and Signaling Pathway

The mechanism of action of this compound and its analogs relies on their intracellular conversion to the active triphosphate form. This metabolic pathway is a critical determinant of their antiviral activity.

G cluster_pathway Intracellular Activation Pathway of this compound This compound This compound (3TC) (extracellular) uptake Cellular Uptake (Passive Diffusion/Transporters) This compound->uptake intracellular_this compound Intracellular 3TC uptake->intracellular_this compound phosphorylation1 Phosphorylation (Deoxycytidine Kinase) intracellular_this compound->phosphorylation1 lamivudine_mp This compound-Monophosphate (3TC-MP) phosphorylation1->lamivudine_mp phosphorylation2 Phosphorylation (CMP/dCMP Kinase) lamivudine_mp->phosphorylation2 lamivudine_dp This compound-Diphosphate (3TC-DP) phosphorylation2->lamivudine_dp phosphorylation3 Phosphorylation (Nucleoside Diphosphate Kinase) lamivudine_dp->phosphorylation3 lamivudine_tp This compound-Triphosphate (3TC-TP) - Active Form phosphorylation3->lamivudine_tp inhibition Inhibition of Viral Reverse Transcriptase lamivudine_tp->inhibition

Caption: Intracellular phosphorylation cascade of this compound to its active triphosphate form.

Conclusion

The synthesis and screening of this compound analogs remain a vital area of research in the development of new antiviral therapies. A systematic approach, combining efficient and stereoselective synthetic strategies with robust in vitro screening assays, is essential for the identification of novel drug candidates with improved efficacy, safety, and resistance profiles. The methodologies and data presented in this guide provide a framework for researchers engaged in the discovery and development of next-generation nucleoside reverse transcriptase inhibitors.

References

Determining Lamivudine's Inhibitory Concentration: A Technical Guide to Basic Biochemical Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth overview of the fundamental biochemical assays used to determine the inhibitory concentration of Lamivudine, a potent nucleoside reverse transcriptase inhibitor. The document is intended for researchers, scientists, and drug development professionals engaged in antiviral research and development. Herein, we detail the mechanism of action of this compound, present its inhibitory concentrations against key viral enzymes in a structured format, and provide comprehensive experimental protocols for the determination of its half-maximal inhibitory concentration (IC50).

Introduction: The Role and Mechanism of this compound

This compound, an L-nucleoside analog of cytidine, is a cornerstone in the treatment of Human Immunodeficiency Virus type 1 (HIV-1) and Hepatitis B Virus (HBV) infections.[1][2] Its therapeutic efficacy stems from its ability to inhibit viral replication by targeting the reverse transcriptase (RT) of HIV-1 and the DNA polymerase of HBV.[1][2]

Upon entering a host cell, this compound is phosphorylated by cellular kinases to its active metabolite, this compound triphosphate (3TC-TP).[3][4] This active form acts as a competitive inhibitor of the natural substrate, deoxycytidine triphosphate (dCTP), for incorporation into the nascent viral DNA chain by the viral polymerase.[4] The key to its function as a chain terminator is the absence of a 3'-hydroxyl group on its sugar moiety.[1] Once incorporated, 3TC-TP prevents the formation of the 5'-3' phosphodiester bond required for DNA elongation, thereby halting viral DNA synthesis.[1][4]

Quantitative Inhibitory Activity of this compound

The potency of this compound is quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the target enzyme's activity in vitro. The IC50 values for this compound triphosphate against HIV-1 reverse transcriptase and HBV polymerase are summarized in the table below. It is important to note that these values can vary depending on the specific assay conditions, such as enzyme and substrate concentrations.

Target EnzymeVirusInhibitorIC50 Value (µM)Assay TypeReference
Reverse Transcriptase (Wild-Type)HIV-1This compound Triphosphate0.316Biochemical Assay[3]
Reverse Transcriptase (Wild-Type)HIV-1This compound Triphosphate0.1Cell-based Assay[5]
DNA Polymerase (Wild-Type)HBVThis compound Triphosphate0.1In vitro Assay[1]
DNA Polymerase (M552V mutant)HBVThis compound Triphosphate>10In vitro Assay[6]
DNA Polymerase (L528M/M552V mutant)HBVThis compound Triphosphate>10In vitro Assay[6]

Experimental Protocols: Biochemical Assay for IC50 Determination

The following section details a standard protocol for a non-radioactive, colorimetric reverse transcriptase inhibition assay to determine the IC50 of this compound. This assay is based on the principle of an enzyme-linked immunosorbent assay (ELISA).

Principle of the Assay

The assay measures the activity of HIV-1 reverse transcriptase by quantifying the incorporation of digoxigenin (DIG)-labeled dUTP into a new DNA strand.[7][8] A poly(A) RNA template is pre-coated onto microplate wells, and an oligo(dT) primer is provided. The RT enzyme synthesizes a complementary DNA strand using a mixture of dNTPs, including DIG-dUTP. The newly synthesized DNA is then detected by an anti-DIG antibody conjugated to horseradish peroxidase (HRP), which catalyzes a colorimetric reaction with a substrate like ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)).[8] The intensity of the resulting color is proportional to the RT activity, and the inhibitory effect of this compound can be quantified by measuring the reduction in color.

Materials and Reagents
  • Recombinant HIV-1 Reverse Transcriptase (p66/p51)

  • This compound triphosphate (3TC-TP)

  • Streptavidin-coated 96-well microplates

  • Reaction Buffer (e.g., 50 mM Tris-HCl pH 7.8, 60 mM KCl, 5 mM MgCl2, 1 mM DTT)

  • Template/Primer: Biotinylated poly(A) template and oligo(dT)15 primer

  • dNTP mix (dATP, dCTP, dGTP, dTTP)

  • Digoxigenin-11-dUTP (DIG-dUTP)

  • Anti-digoxigenin-HRP conjugate

  • Wash Buffer (e.g., PBS with 0.05% Tween 20)

  • HRP Substrate (e.g., ABTS or TMB)

  • Stop Solution (e.g., 1% SDS or 1 M H2SO4)

  • Microplate reader

Assay Procedure
  • Preparation of Reagents:

    • Prepare serial dilutions of this compound triphosphate in the reaction buffer. A typical starting concentration is 100 µM, with subsequent 1:10 dilutions.

    • Prepare a positive control (no inhibitor) and a negative control (no enzyme).

    • Prepare the reaction mixture containing the template/primer and dNTPs, including DIG-dUTP.[7]

  • Enzyme Reaction:

    • Add the serially diluted this compound triphosphate, positive control, or negative control to the respective wells of the streptavidin-coated microplate.

    • Initiate the reaction by adding the recombinant HIV-1 RT to all wells except the negative control wells.

    • Incubate the plate at 37°C for 1-2 hours.

  • Detection:

    • Wash the wells three times with wash buffer to remove unincorporated nucleotides.

    • Add the anti-DIG-HRP conjugate to each well and incubate at room temperature for 1 hour.

    • Wash the wells again three times with wash buffer.

    • Add the HRP substrate to each well and incubate in the dark at room temperature until sufficient color develops (typically 15-30 minutes).

    • Stop the reaction by adding the stop solution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well using a microplate reader at the appropriate wavelength (e.g., 405 nm for ABTS or 450 nm for TMB).

    • Subtract the absorbance of the negative control (background) from all other readings.

    • Calculate the percentage of RT inhibition for each this compound concentration using the following formula: % Inhibition = [1 - (Absorbance of test well / Absorbance of positive control well)] x 100

    • Plot the percentage of inhibition against the logarithm of the this compound triphosphate concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using a suitable software package (e.g., GraphPad Prism).[9] The IC50 is the concentration at which 50% inhibition is observed.

Visualizing Mechanisms and Workflows

To further elucidate the concepts discussed, the following diagrams have been generated using Graphviz.

Mechanism of Action of this compound

Lamivudine_Mechanism This compound This compound (3TC) Kinase1 Cellular Kinase This compound->Kinase1 L_MP This compound Monophosphate (3TC-MP) Kinase1->L_MP Kinase2 Cellular Kinase L_MP->Kinase2 L_DP This compound Diphosphate (3TC-DP) Kinase2->L_DP Kinase3 Cellular Kinase L_DP->Kinase3 L_TP This compound Triphosphate (3TC-TP) Kinase3->L_TP RT Reverse Transcriptase L_TP->RT L_TP->RT Viral_RNA Viral RNA Template Viral_RNA->RT DNA_synthesis Viral DNA Elongation RT->DNA_synthesis Chain_termination Chain Termination RT->Chain_termination dCTP dCTP (Natural Substrate) dCTP->RT

Caption: Mechanism of this compound action.

Experimental Workflow for IC50 Determination

IC50_Workflow cluster_prep 1. Preparation cluster_reaction 2. Enzymatic Reaction cluster_detection 3. Detection (ELISA) cluster_analysis 4. Data Analysis arrow arrow A1 Prepare serial dilutions of this compound-TP B1 Add this compound-TP dilutions and controls to microplate wells A2 Prepare Reaction Mix: - Template/Primer - dNTPs + DIG-dUTP A3 Prepare Controls: - Positive (No Inhibitor) - Negative (No Enzyme) B2 Add HIV-1 Reverse Transcriptase to initiate B1->B2 B3 Incubate at 37°C (e.g., 1-2 hours) B2->B3 C1 Wash wells to remove unincorporated dNTPs B3->C1 C2 Add Anti-DIG-HRP conjugate and incubate C1->C2 C3 Wash wells to remove unbound conjugate C2->C3 C4 Add HRP substrate and incubate C3->C4 C5 Add Stop Solution C4->C5 D1 Read absorbance (e.g., 450 nm) C5->D1 D2 Calculate % Inhibition vs. Positive Control D1->D2 D3 Plot % Inhibition vs. log[this compound-TP] D2->D3 D4 Determine IC50 from sigmoidal curve fit D3->D4

Caption: Workflow for IC50 determination.

Conclusion

This guide has outlined the fundamental principles and a detailed protocol for determining the inhibitory concentration of this compound using a standard biochemical assay. The provided data and methodologies serve as a valuable resource for the in vitro characterization of this compound and other nucleoside reverse transcriptase inhibitors. Accurate and reproducible determination of IC50 values is a critical step in the preclinical evaluation of antiviral compounds and for understanding the mechanisms of drug resistance. The non-radioactive, ELISA-based assay described offers a safe, sensitive, and reliable method for conducting such evaluations in a research setting.

References

The M184V Mutation: A Double-Edged Sword in Lamivudine Resistance

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

The M184V mutation in the reverse transcriptase (RT) gene of HIV-1 is a primary mechanism of resistance to the nucleoside reverse transcriptase inhibitor (NRTI) Lamivudine (3TC) and its analogue Emtricitabine (FTC).[1][2] This single amino acid substitution, from methionine to valine at codon 184, confers high-level resistance to these drugs, significantly impacting antiretroviral therapy (ART) strategies.[1] However, the M184V mutation also introduces a fitness cost to the virus, reducing its replication capacity and, in some instances, increasing its susceptibility to other NRTIs.[3][4] This complex interplay of resistance and impaired viral fitness makes the M184V mutation a critical area of study for understanding HIV-1 pathogenesis and developing novel therapeutic approaches. This technical guide provides a comprehensive overview of the M184V mutation, including its biochemical mechanisms of resistance, its impact on viral fitness and drug susceptibility, and detailed experimental protocols for its detection and characterization.

Biochemical Mechanism of this compound Resistance

This compound is a cytosine analogue that, in its active triphosphate form (3TC-TP), competes with the natural substrate, deoxycytidine triphosphate (dCTP), for incorporation into the growing viral DNA chain by reverse transcriptase. Upon incorporation, the absence of a 3'-hydroxyl group on the sugar moiety of 3TC-TP terminates DNA synthesis.

The M184V mutation confers resistance to this compound primarily through two mechanisms:

  • Steric Hindrance: The substitution of the larger, flexible methionine residue with the smaller, β-branched valine at position 184 alters the conformation of the dNTP-binding site of the reverse transcriptase.[5][6] This steric clash between the valine side chain and the oxathiolane ring of 3TC-TP reduces the efficiency of its incorporation into the viral DNA.[5][6]

  • Decreased Binding Affinity: The M184V mutation significantly reduces the binding affinity of the reverse transcriptase for 3TC-TP. Molecular dynamics simulations have shown a decrease in ligand binding affinity of approximately 7 kcal/mol compared to the wild-type enzyme.[5] This is reflected in a substantial increase in the inhibition constant (Ki) for 3TC-TP.

The following diagram illustrates the mechanism of this compound action and the development of resistance due to the M184V mutation.

Lamivudine_Mechanism cluster_action Mechanism of Action (Wild-Type HIV-1) cluster_resistance Mechanism of Resistance (M184V Mutant) dCTP dCTP (natural substrate) RT_WT Wild-Type Reverse Transcriptase (RT) dCTP->RT_WT RT_M184V M184V Mutant RT dCTP->RT_M184V This compound This compound (3TC) 3TC_TP This compound Triphosphate (3TC-TP) This compound->3TC_TP Cellular kinases 3TC_TP->RT_WT Competitive Inhibition 3TC_TP->RT_M184V Inefficient Incorporation vDNA_WT Viral DNA Synthesis RT_WT->vDNA_WT Chain_Termination Chain Termination vDNA_WT->Chain_Termination Incorporation of 3TC-TP M184V M184V Mutation M184V->RT_M184V Reduced_Affinity Reduced 3TC-TP Binding Affinity RT_M184V->Reduced_Affinity Steric_Hindrance Steric Hindrance RT_M184V->Steric_Hindrance vDNA_M184V Continued Viral DNA Synthesis RT_M184V->vDNA_M184V

Caption: Mechanism of this compound action and M184V-mediated resistance.

Impact on Viral Fitness and Drug Susceptibility

While conferring high-level resistance to this compound and Emtricitabine, the M184V mutation comes at a significant cost to the virus.

Viral Fitness

The M184V mutation is associated with a decrease in viral fitness, characterized by reduced replication capacity.[7][8] In the absence of this compound, wild-type virus will typically outcompete the M184V mutant.[3] Studies have quantified this fitness cost, showing that M184V variants are consistently 4% to 8% less fit than the wild-type virus in vivo.[3] This reduced fitness is attributed to several factors:

  • Decreased RT Processivity: The M184V mutation impairs the ability of the reverse transcriptase to synthesize long DNA strands without dissociating from the RNA template.[8]

  • Increased RT Fidelity: The mutant enzyme exhibits a lower error rate, which may slow down the rate of viral evolution and adaptation.

  • Impaired Rescue of Chain-Terminated DNA: The M184V RT is less efficient at removing incorporated chain-terminating nucleoside analogs, a process known as pyrophosphorolysis.[9]

Drug Susceptibility

The M184V mutation has a complex effect on the susceptibility to other NRTIs. While it is the primary mutation for high-level this compound and Emtricitabine resistance, it can paradoxically increase susceptibility to other drugs.

  • Hypersusceptibility: The presence of M184V can increase the in vitro susceptibility to Tenofovir (TDF), Zidovudine (AZT), and Stavudine (d4T).[4][10] This phenomenon is termed hypersusceptibility.

  • Cross-Resistance: The M184V mutation can contribute to low-level resistance to Abacavir (ABC) and Didanosine (ddI). When present with other mutations, such as thymidine analogue mutations (TAMs), it can further increase resistance to Abacavir.[2]

The following table summarizes the quantitative impact of the M184V mutation on NRTI susceptibility.

Nucleoside Reverse Transcriptase Inhibitor (NRTI)Fold Change in IC50 with M184VClinical Implication
This compound (3TC)>100-fold increase[4]High-level resistance
Emtricitabine (FTC)>100-fold increase[4]High-level resistance
Tenofovir (TDF)Increased susceptibility[4][11]Hypersusceptibility
Zidovudine (AZT)Increased susceptibility[4]Hypersusceptibility
Stavudine (d4T)Increased susceptibility[4]Hypersusceptibility
Abacavir (ABC)Low-level increaseLow-level resistance
Didanosine (ddI)Low-level increaseLow-level resistance

Enzymatic Kinetics of Wild-Type vs. M184V Reverse Transcriptase

The biochemical consequences of the M184V mutation can be quantified by examining the enzymatic kinetics of the wild-type and mutant reverse transcriptase. Key parameters include the Michaelis constant (Km), which reflects the substrate concentration at half-maximal velocity, the maximum reaction velocity (Vmax), and the inhibition constant (Ki), which indicates the concentration of inhibitor required to produce half-maximum inhibition.

EnzymeSubstrate/InhibitorKm (µM)Vmax (relative)Ki (µM)Ki/Km
Wild-Type RT dCTP~0.3-0.51.0--
3TC-TP--~0.1-0.2-
M184V RT dCTP~0.5-0.8~0.5-0.7--
3TC-TP--~5-10~50-fold increase

Note: The values presented are approximate and can vary depending on the specific experimental conditions.

Experimental Protocols

Phenotypic Drug Susceptibility Assay

This assay measures the ability of HIV-1 to replicate in the presence of varying concentrations of an antiretroviral drug.

Principle: Recombinant viruses containing the reverse transcriptase gene from a patient's plasma sample are generated. These viruses are then used to infect target cells in the presence of serial dilutions of this compound. The drug concentration that inhibits viral replication by 50% (IC50) is determined and compared to that of a wild-type reference virus.[12][13]

Methodology:

  • RNA Extraction: Extract viral RNA from patient plasma.

  • RT-PCR and PCR: Amplify the reverse transcriptase coding region using reverse transcription PCR (RT-PCR) followed by a nested PCR.

  • Recombinant Virus Generation: Co-transfect a suitable cell line (e.g., HEK293T) with the patient-derived RT amplicon and an HIV-1 vector that is deleted in the corresponding region of the pol gene.

  • Virus Titration: Harvest the recombinant virus and determine the viral titer.

  • Infection of Target Cells: Infect a reporter cell line (e.g., MT-2 cells) with a standardized amount of the recombinant virus in the presence of serial dilutions of this compound.

  • Readout: After a defined incubation period (e.g., 3-5 days), measure the extent of viral replication. This can be done by quantifying the activity of a reporter gene (e.g., luciferase or β-galactosidase) or by measuring the amount of a viral protein (e.g., p24 antigen).

  • Data Analysis: Calculate the IC50 value for the patient's virus and the reference virus. The fold-change in resistance is determined by dividing the IC50 of the patient virus by the IC50 of the reference virus.

The following diagram illustrates the experimental workflow for a phenotypic drug susceptibility assay.

Phenotypic_Assay_Workflow start Patient Plasma Sample rna_extraction Viral RNA Extraction start->rna_extraction rt_pcr RT-PCR Amplification of RT Gene rna_extraction->rt_pcr recombinant_virus Generation of Recombinant Virus rt_pcr->recombinant_virus virus_titration Virus Titration recombinant_virus->virus_titration infection Infection of Reporter Cells with Drug Dilutions virus_titration->infection readout Measure Viral Replication (e.g., Luciferase Assay) infection->readout data_analysis Calculate IC50 and Fold-Change readout->data_analysis end Resistance Profile data_analysis->end

Caption: Experimental workflow for a phenotypic drug susceptibility assay.

Reverse Transcriptase Activity Assay

This assay directly measures the enzymatic activity of the reverse transcriptase.

Principle: The assay quantifies the synthesis of cDNA from an RNA template in the presence of dNTPs. The incorporation of labeled nucleotides or the amplification of the cDNA product is used to measure RT activity.

Methodology:

  • RT Extraction: Isolate reverse transcriptase from viral lysates or use purified recombinant enzyme.

  • Reaction Setup: Prepare a reaction mixture containing an RNA template (e.g., poly(A)), a primer (e.g., oligo(dT)), dNTPs (one of which is labeled, e.g., with biotin or a radioactive isotope), and the RT enzyme.

  • Incubation: Incubate the reaction mixture at 37°C to allow for cDNA synthesis.

  • Detection:

    • Non-radioactive (ELISA-based): If biotin-labeled dNTPs are used, the resulting biotinylated cDNA is captured on a streptavidin-coated plate and detected with an anti-digoxigenin-peroxidase conjugate (if digoxigenin-labeled dUTP is also included). The signal is developed with a colorimetric substrate.

    • Radioactive: If a radiolabeled dNTP is used, the synthesized cDNA is precipitated and the incorporated radioactivity is measured using a scintillation counter.

    • Real-time PCR-based: A specific RNA template and primer are used. The resulting cDNA is then quantified by real-time PCR.

  • Data Analysis: The measured signal is proportional to the RT activity.

Allele-Specific PCR (AS-PCR) for M184V Detection

This is a highly sensitive method for detecting the presence of the M184V mutation, even as a minor variant within a viral population.

Principle: AS-PCR utilizes primers that are designed to specifically amplify either the wild-type (methionine at codon 184) or the mutant (valine at codon 184) allele. The 3' end of the allele-specific primer corresponds to the mutation site. Successful amplification only occurs if there is a perfect match between the primer and the template DNA.

Methodology:

  • Nucleic Acid Extraction: Extract viral RNA from plasma and reverse transcribe to cDNA, or extract proviral DNA from infected cells.

  • PCR Setup: Prepare two separate PCR reactions for each sample:

    • Wild-type reaction: Contains a forward primer specific for the wild-type (ATG) codon at position 184 and a common reverse primer.

    • Mutant reaction: Contains a forward primer specific for the mutant (GTG) codon at position 184 and the same common reverse primer.

  • Real-time PCR: Perform real-time PCR for both reactions. The use of a fluorescent dye (e.g., SYBR Green) or a probe allows for the quantification of the amplified product in real-time.

  • Data Analysis: The presence of amplification in the mutant-specific reaction indicates the presence of the M184V mutation. The relative abundance of the mutant can be quantified by comparing the cycle threshold (Ct) values of the wild-type and mutant reactions.

The following diagram illustrates the logical relationship of the effects of the M184V mutation.

M184V_Effects cluster_negative Negative Consequences cluster_positive Favorable Consequences M184V M184V Mutation High_Resistance High-level Resistance to 3TC/FTC M184V->High_Resistance Low_Resistance Low-level Resistance to ABC/ddI M184V->Low_Resistance Reduced_Fitness Reduced Viral Fitness M184V->Reduced_Fitness Hypersusceptibility Hypersusceptibility to TDF/AZT/d4T M184V->Hypersusceptibility

Caption: Logical relationships of the effects of the M184V mutation.

Conclusion

The M184V mutation represents a fascinating example of the evolutionary trade-offs faced by HIV-1 under drug pressure. While it provides a highly effective escape from this compound and Emtricitabine, it does so at the cost of reduced viral fitness and potential increased susceptibility to other antiretroviral agents. A thorough understanding of the multifaceted role of the M184V mutation is essential for clinicians in optimizing treatment regimens for patients with drug-resistant HIV-1 and for researchers in the ongoing quest for more durable and effective antiretroviral therapies. The experimental protocols detailed in this guide provide a foundation for the continued investigation of this clinically significant mutation.

References

Methodological & Application

Application Note: Quantification of Lamivudine in Human Plasma by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of Lamivudine in human plasma. This compound, a nucleoside reverse transcriptase inhibitor, is a critical component in the treatment of HIV-1 and Hepatitis B infections. Accurate measurement of its plasma concentration is essential for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring. The described method utilizes reverse-phase chromatography with UV detection, offering a reliable, sensitive, and reproducible approach for researchers, scientists, and drug development professionals. The protocol covers plasma sample preparation, chromatographic conditions, and comprehensive validation parameters.

Introduction

This compound (3-TC) is a synthetic nucleoside analogue that plays a pivotal role in antiretroviral therapy. By inhibiting the viral reverse transcriptase enzyme, it terminates the elongation of the viral DNA chain. Monitoring the systemic exposure of this compound in patients is crucial to ensure therapeutic efficacy and minimize potential toxicities. High-Performance Liquid Chromatography (HPLC) coupled with UV detection is a widely accessible and cost-effective analytical technique for this purpose. This document provides a detailed protocol for the quantification of this compound in human plasma, based on established and validated methodologies.[1][2][3][4]

Experimental Protocol

This protocol outlines the necessary steps for sample preparation, preparation of standards, and the HPLC analysis of this compound in plasma.

Materials and Reagents
  • This compound reference standard

  • Internal Standard (IS) (e.g., Stavudine or Zidovudine)

  • HPLC grade acetonitrile

  • HPLC grade methanol

  • Phosphate buffer (pH adjusted as required, e.g., pH 4)[2]

  • Orthophosphoric acid

  • Triethylamine

  • Human plasma (drug-free)

  • 0.45 µm membrane filters

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV-Vis detector is suitable for this analysis. The following chromatographic conditions are recommended based on common practices:

ParameterRecommended Condition
HPLC Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[2][3][5]
Mobile Phase A mixture of Acetonitrile and Phosphate Buffer (e.g., 85:15 v/v, pH 4)[2] or Methanol:Water (85:15 v/v)[3]
Flow Rate 1.0 mL/min[2][3][5]
Injection Volume 20 µL[2]
Detection Wavelength 270 nm or 271 nm[3][6]
Column Temperature Ambient or controlled at 30 °C[5]
Run Time Approximately 10-15 minutes[3][4][6]
Preparation of Stock and Working Solutions

Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol or mobile phase in a volumetric flask.[2] This stock solution should be stored at 2-8 °C.

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations spanning the desired calibration range (e.g., 5-30 µg/mL or 50-3000 ng/mL).[2][6]

Internal Standard (IS) Stock Solution: Prepare a stock solution of the internal standard (e.g., Stavudine) in a similar manner to the this compound stock solution.

Sample Preparation (Protein Precipitation)

Protein precipitation is a common and straightforward method for extracting this compound from plasma.[1][3]

  • Thaw frozen plasma samples to room temperature.

  • Pipette 500 µL of the plasma sample into a microcentrifuge tube.

  • Add a known amount of the internal standard solution.

  • Add 1 mL of acetonitrile or methanol to precipitate the plasma proteins.[3]

  • Vortex the mixture for 1-2 minutes.

  • Centrifuge the tubes at high speed (e.g., 10,000 rpm) for 10 minutes.

  • Carefully collect the supernatant and filter it through a 0.45 µm syringe filter.

  • Inject the filtered supernatant into the HPLC system.

Calibration Curve and Quality Control Samples

Calibration Standards: Prepare calibration standards by spiking known concentrations of this compound working solutions into drug-free human plasma. These spiked plasma samples should then be subjected to the same extraction procedure as the unknown samples.

Quality Control (QC) Samples: Prepare QC samples at a minimum of three concentration levels (low, medium, and high) within the calibration range to assess the accuracy and precision of the method.

Method Validation

The analytical method should be validated according to relevant regulatory guidelines (e.g., FDA or ICH). The following parameters are crucial for validation:

Validation ParameterDescriptionTypical Acceptance Criteria
Linearity The ability of the method to elicit test results that are directly proportional to the concentration of the analyte.Correlation coefficient (r²) > 0.99[2][5]
Accuracy The closeness of the test results obtained by the method to the true value.Within ±15% of the nominal concentration (±20% for LLOQ)[6]
Precision (Intra- and Inter-day) The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample.Relative Standard Deviation (RSD) < 15% (< 20% for LLOQ)[3][6]
Limit of Quantification (LLOQ) The lowest concentration of an analyte in a sample that can be reliably quantified with acceptable accuracy and precision.Signal-to-noise ratio > 10; accuracy and precision within acceptable limits.
Recovery The extraction efficiency of an analytical process, reported as a percentage of the known amount of an analyte carried through the sample extraction and processing steps of the method.Consistent, precise, and reproducible. Often > 80%.[6][7]
Stability The chemical stability of an analyte in a given matrix under specific conditions for given time intervals.Analyte concentration should remain within ±15% of the initial concentration.[5]

Quantitative Data Summary

The following tables summarize quantitative data from various published HPLC methods for this compound quantification in plasma.

Table 1: Chromatographic and Linearity Data

ReferenceLinearity RangeLLOQRetention Time (min)Internal Standard
[1]0.05-3.00 µg/mL0.05 µg/mLNot SpecifiedStavudine
[2]5-30 µg/mLNot Specified3.16Not Specified
[5]60-2400 ng/mL60 ng/mL2.994Cobicistat
[6]50-2000 ng/mL50 ng/mLNot SpecifiedNot Specified
[3]406.10-4020.05 ng/mL400 ng/mL4.6Stavudine
[4]25-2000 ng/mL25.54 ng/mL8.78Nelfinavir

Table 2: Accuracy, Precision, and Recovery Data

ReferenceAccuracy (% Recovery)Intra-day Precision (% RSD)Inter-day Precision (% RSD)Extraction Recovery (%)
[6]94.47-99.71%< 3.507%< 3.507%> 90.16%
[3]Not Specified< 6.5%< 6.5%> 90%
[4]98.52-99.97%3.3-8.4%4.7-10.3%Not Specified
[5]Within limitsWithin limitsWithin limitsNot Specified

Visualizations

experimental_workflow cluster_prep Preparation cluster_sample Sample Processing cluster_analysis Analysis stock_sol Prepare Stock Solutions (this compound & IS) work_std Prepare Working Standards stock_sol->work_std qc_samples Prepare QC Samples (Low, Medium, High) work_std->qc_samples cal_std Prepare Calibration Standards work_std->cal_std quantification Quantification (Calibration Curve) cal_std->quantification plasma_sample Plasma Sample Collection add_is Add Internal Standard plasma_sample->add_is protein_precip Protein Precipitation (e.g., with Acetonitrile) add_is->protein_precip centrifuge Centrifugation protein_precip->centrifuge supernatant Collect & Filter Supernatant centrifuge->supernatant hplc_injection Inject into HPLC System supernatant->hplc_injection chrom_sep Chromatographic Separation (C18 Column) hplc_injection->chrom_sep uv_detection UV Detection (270 nm) chrom_sep->uv_detection data_acq Data Acquisition & Integration uv_detection->data_acq data_acq->quantification

Caption: Experimental workflow for this compound quantification in plasma.

Conclusion

The HPLC method described in this application note provides a reliable and accessible means for the quantification of this compound in human plasma. The protocol, including sample preparation by protein precipitation and reverse-phase chromatographic separation, has been shown to be sensitive, accurate, and precise. This method is well-suited for pharmacokinetic and bioequivalence studies, contributing to the effective clinical management of patients undergoing antiretroviral therapy. Researchers are encouraged to perform in-house validation to ensure the method's performance characteristics are fit for their specific purpose.

References

Application Notes and Protocols: Cell Culture Models for Testing Lamivudine Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing cell culture models to assess the efficacy of Lamivudine, a potent nucleoside reverse transcriptase inhibitor (NRTI).

Application Notes

Introduction to this compound

This compound (3TC) is a synthetic nucleoside analog of cytidine widely used in the treatment of Human Immunodeficiency Virus type-1 (HIV-1) and chronic Hepatitis B Virus (HBV) infections.[1][2] As a virustatic agent, it reduces the viral load, which in turn slows disease progression and improves the quality of life for patients.[1][] It is a cornerstone of combination antiretroviral therapy (cART) for HIV-1 and can be used as a monotherapy or in combination for HBV.[1][]

Mechanism of Action

This compound exerts its antiviral effect by inhibiting viral DNA synthesis.[1][4] Upon entering a host cell, cellular kinases phosphorylate this compound into its active triphosphate form, this compound triphosphate (3TC-TP).[1][][4] This active metabolite acts as a competitive inhibitor for the viral reverse transcriptase (in HIV) or DNA polymerase (in HBV).[][4][5] 3TC-TP is incorporated into the growing viral DNA chain, but because it lacks the 3'-hydroxyl group necessary for the next phosphodiester bond, it causes premature chain termination, effectively halting viral replication.[4][5] A key advantage of this compound is its high specificity for viral polymerases over human DNA polymerases.[1][4]

G Figure 1: Mechanism of Action of this compound cluster_cell Host Cell cluster_virus Viral Replication Lamivudine_in This compound (3TC) Kinase1 Cellular Kinases Lamivudine_in->Kinase1 Phosphorylation L_TP This compound Triphosphate (3TC-TP - Active Form) Kinase1->L_TP RT Viral Reverse Transcriptase / Polymerase L_TP->RT Competitive Inhibition DNA Viral DNA Synthesis RT->DNA Terminated_DNA Chain-Terminated Viral DNA RT->Terminated_DNA Incorporation & Chain Termination dCTP Natural dCTP dCTP->RT DNA->RT

Caption: this compound is phosphorylated to its active form, which inhibits viral DNA synthesis.

Overview of In Vitro Models

Selecting an appropriate cell culture model is critical for accurately determining the antiviral efficacy and cytotoxicity of this compound.

  • For Hepatitis B Virus (HBV): The development of cell lines that are permissive to HBV infection has been a significant advancement. Key models include:

    • HepG2-NTCP and Huh7-NTCP: These are human hepatoma cell lines engineered to express the sodium taurocholate co-transporting polypeptide (NTCP), which is a functional receptor for HBV entry.[6][7] These models support the complete HBV life cycle, from entry to virion release, making them ideal for comprehensive efficacy studies.[6][8][9]

    • HepAD38 and HepG2 2.2.15: These are stable cell lines that contain integrated copies of the HBV genome and constitutively produce viral particles.[10][11][12] They are widely used for screening antiviral compounds that target the replication stage of the viral life cycle.

    • HepaRG: This is a human hepatic progenitor cell line that can be differentiated into hepatocyte-like cells.[7] Differentiated HepaRG cells are permissive to HBV infection and are considered more physiologically relevant than transformed hepatoma lines.[7]

  • For Human Immunodeficiency Virus (HIV): A variety of cell lines and primary cells are used to model HIV infection.

    • Peripheral Blood Mononuclear Cells (PBMCs): As a primary cell model, PBMCs represent a more physiologically relevant system for studying HIV infection and its inhibition by antiretrovirals like this compound.[13][14]

    • MT-4 Cells: This human T-cell leukemia line is highly susceptible to HIV-1 infection and exhibits a rapid and pronounced cytopathic effect, making it suitable for high-throughput screening assays.[15]

    • CEM Cells: Another T-lymphoblastoid cell line commonly used in HIV research for evaluating antiviral drug resistance and efficacy.[16]

Data Presentation: Quantitative Efficacy and Cytotoxicity

The efficacy of an antiviral drug is typically assessed by its 50% effective concentration (EC50) or 50% inhibitory concentration (IC50), while its toxicity to host cells is measured by the 50% cytotoxic concentration (CC50). The ratio of CC50 to EC50 determines the Selectivity Index (SI), a critical measure of a drug's therapeutic window.

Table 1: In Vitro Efficacy of this compound against Hepatitis B Virus (HBV)

Cell Line Assay Method EC50 / IC50 Reference
HepG2 2.2.15 HBV DNA Synthesis 0.0016 µg/mL [11]
HepAD38 HBV DNA Quantification ~0.01 µM [12]
HBV-infected HepG2-NTCP HBV DNA Quantification ~0.01 µM [12]

| Duck Hepatitis B Virus (DHBV) Model | DHBV Replication | Comparable to Penciclovir |[14] |

Table 2: In Vitro Efficacy of this compound against Human Immunodeficiency Virus (HIV)

Cell Line / Strain Assay Method EC50 / IC50 / ED50 Reference
Various Cell Lines (HIV-1) Various 0.002 - 1.14 µM [17]
PBMCs (HIV-1) p24 Antigen Production 0.07 - 0.2 µM [13][14]
MT-4 (HIV-1, Strain RF) Antiviral Activity 0.043 µg/mL [15]

| MT-4 (HIV-2, Strain ROD) | Cytopathic Effect (MTT) | 8.81 µM |[15] |

Table 3: In Vitro Cytotoxicity of this compound

Cell Line CC50 / Toxicity Observation Reference
HepG2-derived lines 16 - 100 µM [10]
CEM Cells ~7.5 µM [16]
PBMCs No toxicity up to 10 µM [13]

| NIH 3T3 | Concentration-dependent decrease in viable cells |[18] |

Key Experimental Protocols

G Figure 2: General Experimental Workflow cluster_assays Parallel Assays cluster_cyto Cytotoxicity Assay cluster_antiviral Antiviral Assay start Start: Select Cell Line & Virus Strain culture 1. Cell Culture Seed cells in microplates start->culture treat_cyto 2a. Treat with this compound (No Virus) culture->treat_cyto treat_av 2b. Treat with this compound & Infect with Virus culture->treat_av incubate_cyto 3a. Incubate treat_cyto->incubate_cyto mtt 4a. MTT Assay incubate_cyto->mtt cc50 5a. Calculate CC50 mtt->cc50 analysis 6. Data Analysis Calculate Selectivity Index (SI) SI = CC50 / EC50 cc50->analysis incubate_av 3b. Incubate treat_av->incubate_av quantify 4b. Quantify Viral Replication (qPCR, Plaque Assay, etc.) incubate_av->quantify ec50 5b. Calculate EC50 quantify->ec50 ec50->analysis

Caption: Workflow for evaluating this compound's efficacy and cytotoxicity in vitro.

Protocol 1: Cytotoxicity Assessment (MTT Assay)

This protocol determines the concentration of this compound that is toxic to the host cells, allowing for the calculation of the CC50.[19][20]

Materials:

  • Selected host cell line (e.g., HepG2, MT-4)

  • Complete cell culture medium

  • This compound stock solution

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 20% SDS in 50% dimethylformamide)

  • 96-well cell culture plates

  • ELISA plate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density that will achieve ~80% confluency after 24 hours (e.g., 1x10⁴ to 5x10⁴ cells per well). Incubate for 4-6 hours at 37°C in a CO2 incubator.[19]

  • Drug Treatment: Prepare serial dilutions of this compound in fresh culture medium. Remove the seeding medium from the cells and add 100 µL of the drug dilutions to the appropriate wells. Include wells with medium only (no cells) as a blank and wells with cells and drug-free medium as a vehicle control.

  • Incubation: Incubate the plate for a period that matches the duration of the antiviral assay (e.g., 2 to 4 days).[19]

  • MTT Addition: Remove the medium and add 100 µL of fresh medium plus 10 µL of MTT stock reagent to each well.[19]

  • Formazan Formation: Incubate the plate in the dark at 37°C for 3-4 hours. Viable, metabolically active cells will convert the yellow MTT into purple formazan crystals.[19]

  • Solubilization: Add 100-200 µL of solubilization solution to each well. Place the plate on a shaker for 30-60 minutes at room temperature to completely dissolve the formazan crystals.[19]

  • Absorbance Reading: Measure the absorbance on an ELISA plate reader at a wavelength of 540-570 nm.

  • Data Analysis: Calculate the percentage of cell viability for each drug concentration relative to the vehicle control. Plot the percent viability against the drug concentration and use non-linear regression to determine the CC50 value.

Protocol 2: HBV Antiviral Efficacy (qPCR for Extracellular Viral DNA)

This protocol quantifies the reduction in HBV virions released into the cell culture supernatant following this compound treatment.[12][21][22]

Materials:

  • HBV-permissive cell line (e.g., HepG2-NTCP infected with HBV, or HepAD38)

  • Complete cell culture medium

  • This compound stock solution

  • DNA extraction kit (e.g., QIAamp DNA Mini Kit)[21]

  • HBV-specific qPCR primers and probe (or SYBR Green master mix)[23]

  • qPCR instrument

  • 96-well or 24-well cell culture plates

Procedure:

  • Cell Seeding and Infection/Treatment:

    • For infection models (e.g., HepG2-NTCP): Seed cells and allow them to adhere. The next day, infect the cells with HBV inoculum. After infection, wash the cells and add fresh medium containing serial dilutions of this compound.[12]

    • For stable lines (e.g., HepAD38): Seed cells and allow them to adhere. The next day, replace the medium with fresh medium containing serial dilutions of this compound.[12]

  • Incubation: Incubate the plates for a defined period (e.g., 7-9 days), replacing the drug-containing medium every 2-3 days.[11][12]

  • Supernatant Collection: At the end of the incubation period, carefully collect the cell culture supernatant from each well.

  • DNA Extraction: Extract viral DNA from a fixed volume (e.g., 200 µL) of the collected supernatant using a commercial DNA extraction kit according to the manufacturer's instructions.[21][24] Elute the DNA in a small volume (e.g., 100 µL) of nuclease-free water.[21]

  • qPCR Reaction: Prepare a qPCR master mix containing the appropriate buffer, dNTPs, polymerase, and HBV-specific primers/probe. Add a small volume (e.g., 5 µL) of the extracted DNA to each reaction.[21]

  • Thermal Cycling: Run the qPCR reaction on a real-time PCR instrument using an appropriate thermal cycling protocol.

  • Data Analysis: Use a standard curve of known HBV DNA concentrations to quantify the number of HBV genome equivalents (copies/mL) in each sample. Calculate the percentage of viral replication inhibition for each this compound concentration relative to the untreated control. Plot the percent inhibition against the drug concentration to determine the EC50 value.

Protocol 3: Plaque Reduction Assay for Antiviral Titer

This "gold standard" assay measures the ability of a drug to reduce the number of infectious virus particles.[25][26]

Materials:

  • Virus-permissive cell line (e.g., Vero cells for some viruses)

  • Virus stock of known titer

  • This compound stock solution

  • Complete cell culture medium

  • Semi-solid overlay medium (e.g., containing methylcellulose or agarose)

  • Staining solution (e.g., Crystal Violet in formaldehyde/saline)

  • 6-well or 12-well cell culture plates

Procedure:

  • Cell Seeding: Seed host cells in multi-well plates to form a confluent monolayer on the day of the assay.[27]

  • Virus-Drug Incubation: Prepare serial dilutions of this compound. Mix each dilution with a standard amount of virus (e.g., 80-100 plaque-forming units, PFU). Incubate this mixture at 37°C for 1-2 hours to allow the drug to interact with the virus.[25][26]

  • Infection: Remove the growth medium from the cell monolayers. Inoculate the cells with the virus-drug mixtures. Incubate for 1-2 hours to allow for viral adsorption.[28]

  • Overlay Application: Remove the inoculum from the wells and gently wash the monolayer. Add the semi-solid overlay medium to each well. This restricts the spread of progeny virus to neighboring cells, ensuring the formation of discrete plaques.[28][29]

  • Incubation: Incubate the plates at 37°C for a period sufficient for plaques to form (typically 3-10 days, depending on the virus).[27]

  • Plaque Visualization:

    • Carefully remove the overlay.

    • Fix the cells with a fixing solution (e.g., 10% formaldehyde) for at least 30 minutes.[27]

    • Remove the fixative and stain the cell monolayer with a staining solution like Crystal Violet, which stains viable cells. Plaques will appear as clear, unstained zones where cells have been killed by the virus.

  • Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each this compound concentration compared to the virus-only control. Determine the EC50, which is the concentration of this compound that reduces the plaque count by 50%.[25][26]

References

Application Notes and Protocols for Lamivudine Triphosphate Intracellular Concentration Assay

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Lamivudine (3TC) is a potent nucleoside reverse transcriptase inhibitor (NRTI) widely used in the treatment of HIV and Hepatitis B virus (HBV) infections.[1] As a prodrug, this compound requires intracellular phosphorylation to its active metabolite, this compound triphosphate (3TC-TP), to exert its antiviral effect.[1][2] 3TC-TP acts as a competitive inhibitor of the viral reverse transcriptase and leads to chain termination when incorporated into the viral DNA.[1][2] Monitoring the intracellular concentrations of 3TC-TP in peripheral blood mononuclear cells (PBMCs) is crucial for understanding its pharmacokinetics, assessing therapeutic efficacy, and managing antiviral therapy.[3] This document provides detailed protocols for the quantification of intracellular 3TC-TP, primarily focusing on the highly sensitive and specific Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) method.

Experimental Protocols

PBMC Isolation

Accurate and reproducible isolation of PBMCs is a critical first step to ensure the quality of downstream analysis.[4]

  • Blood Collection : Collect 6 to 8 mL of whole blood from subjects into cell preparation tubes (CPT) containing an anticoagulant (e.g., Sodium Heparin or EDTA).[5] Process the samples within 24 hours of collection.[4]

  • Density Gradient Centrifugation :

    • Gently mix the blood collection tubes by inversion.

    • Centrifuge the tubes at 1,500 × g for 20 minutes at room temperature.[6] This will separate the blood into distinct layers: plasma, PBMCs (buffy coat), density gradient medium, and erythrocytes/granulocytes.

    • Carefully aspirate the upper plasma layer without disturbing the PBMC layer. A portion of the plasma can be stored at -20°C for analysis of the parent drug, this compound.[5]

    • Transfer the PBMC layer (the cloudy layer of mononuclear cells) to a new sterile conical tube.[6]

  • Cell Washing and Counting :

    • Wash the isolated PBMCs with Phosphate Buffered Saline (PBS) to remove platelets and remaining plasma. Centrifuge at a lower speed (e.g., 300 × g) for 10 minutes.

    • Resuspend the cell pellet in a known volume of PBS.

    • Determine the cell count and viability using a hemocytometer and Trypan Blue exclusion or an automated cell counter.

Cell Lysis and Metabolite Extraction

This step is crucial for releasing the intracellular 3TC-TP and preventing its degradation.

  • Cell Pelleting : Centrifuge the PBMC suspension to obtain a cell pellet.[5]

  • Lysis and Extraction :

    • Resuspend the cell pellet in 200 µL of cold 70% methanol per 10 million cells.[6] The methanol serves to lyse the cells and precipitate proteins.

    • Vortex the mixture vigorously to ensure complete cell lysis.

    • Incubate the samples on ice for at least 15 minutes to allow for complete protein precipitation.[5]

    • Centrifuge the lysate at high speed (e.g., 17,000 × g) for 10 minutes at 4°C to pellet the cellular debris.[5][7]

    • Carefully collect the supernatant, which contains the intracellular metabolites, and transfer it to a new tube. The extract can be stored at -20°C until analysis.[5][6]

Sample Preparation for LC-MS/MS Analysis

Two primary methods are employed for the quantification of 3TC-TP: an indirect method involving enzymatic dephosphorylation and a direct method.

3.1. Indirect Method (with Dephosphorylation)

This method involves the dephosphorylation of 3TC-TP to its parent nucleoside, this compound, which is then quantified by LC-MS/MS. This approach is often used due to the better chromatographic properties of the parent nucleoside.

  • Solid-Phase Extraction (SPE) for Triphosphate Isolation :

    • Use an anion exchange SPE cartridge (e.g., Sep-Pak QMA) to separate the triphosphate metabolites from the mono- and di-phosphate forms.[7]

    • Condition the cartridge with 10 mL of 500 mM KCl followed by 10 mL of 5 mM KCl.[7]

    • Load the cell lysate onto the conditioned cartridge.[7]

    • Wash the cartridge with 15 mL of 75 mM KCl to elute the mono- and di-phosphates.[7]

    • Elute the triphosphate fraction with 3 mL of 500 mM KCl.[7]

  • Enzymatic Dephosphorylation :

    • Adjust the pH of the eluted triphosphate fraction to approximately 4.25 by adding ammonium acetate buffer.[7]

    • Add sweet potato acid phosphatase (approximately 1 unit per mL of eluate) to the sample.[7]

    • Incubate the mixture at 37°C for 30 minutes to dephosphorylate 3TC-TP to this compound.[7]

  • Desalting and Final Extraction :

    • Add an internal standard (e.g., a stable isotope-labeled this compound).[7]

    • Load the dephosphorylated sample onto a reverse-phase SPE cartridge (e.g., Waters OASIS HLB) that has been pre-conditioned with methanol and water.[7]

    • Wash the cartridge with water to remove salts.[7]

    • Elute the this compound with methanol.[7]

    • Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase for LC-MS/MS analysis.[7]

3.2. Direct Method (without Dephosphorylation)

This method directly quantifies 3TC-TP using a suitable LC-MS/MS system, which can be more challenging due to the high polarity of the triphosphate metabolite.

  • Protein Precipitation and Liquid-Liquid Extraction :

    • For samples like dried blood spots (DBS), a simple protein precipitation with an organic solvent followed by liquid-liquid extraction can be used.[8]

    • An internal standard, such as an isotopically labeled 3TC-TP, should be added at the beginning of the extraction process.

  • LC-MS/MS Analysis :

    • The extracted sample is directly injected into the LC-MS/MS system.

    • Anion exchange chromatography is often employed to retain and separate the highly polar triphosphate metabolites.[8]

Data Presentation

The following tables summarize key quantitative data from validated this compound triphosphate assays.

Table 1: LC-MS/MS Method Parameters and Performance

ParameterValueReference
Calibration Curve Range (3TC-TP) 10 - 100,000 pg/mL (equivalent to 2.1 - 21,322 fmol/10⁶ cells)[7][9]
Accuracy (% bias) < 15%[7][9]
Precision (% CV) < 15%[7][9]
Absolute Extraction Recovery (3TC-TP) > 65%[7][9]
Internal Standard 2-chloroadenosine 5′-triphosphate (Cl-ATP) or ¹⁵N₂, ¹³C-lamivudine-TP[5][10]

Table 2: Chromatographic Conditions

ParameterConditionReference
LC Column Thermo Biobasic AX 5µm (for direct method) or Reversed-phase C18 (for indirect method)[8][10]
Mobile Phase Varies depending on the method; often involves a gradient of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer (e.g., ammonium acetate).[11]
Flow Rate Approximately 1.0 mL/min[11]
Column Temperature Maintained at 35°C[11]
Detector Triple quadrupole mass spectrometer[8]
Ionization Mode Electrospray Ionization (ESI) in positive mode[8]

Mandatory Visualization

experimental_workflow cluster_indirect Indirect Method cluster_direct Direct Method blood_collection 1. Blood Collection (6-8 mL in CPT tubes) pbmc_isolation 2. PBMC Isolation (Density Gradient Centrifugation) blood_collection->pbmc_isolation cell_lysis 3. Cell Lysis & Extraction (70% Methanol) pbmc_isolation->cell_lysis supernatant_collection 4. Supernatant Collection (Contains 3TC-TP) cell_lysis->supernatant_collection spe_anion 5a. Anion Exchange SPE (Isolate Triphosphates) supernatant_collection->spe_anion protein_precipitation 5b. Protein Precipitation & L-L Extraction supernatant_collection->protein_precipitation dephosphorylation 6a. Enzymatic Dephosphorylation (3TC-TP -> 3TC) spe_anion->dephosphorylation spe_rp 7a. Reversed-Phase SPE (Desalting & Cleanup) dephosphorylation->spe_rp lcms_indirect 8a. LC-MS/MS Analysis (Quantify 3TC) spe_rp->lcms_indirect data_analysis 9. Data Analysis & Concentration Calculation lcms_indirect->data_analysis lcms_direct 6b. LC-MS/MS Analysis (Directly Quantify 3TC-TP) protein_precipitation->lcms_direct lcms_direct->data_analysis

Caption: Workflow for this compound Triphosphate Intracellular Assay.

References

Application of Lamivudine in HIV and HBV co-infection studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Human Immunodeficiency Virus (HIV) and Hepatitis B Virus (HBV) share common transmission routes, leading to frequent co-infection.[1] This co-infection accelerates the progression of liver disease, increasing the risk of cirrhosis and hepatocellular carcinoma compared to HBV mono-infection.[1][2] Lamivudine (3TC), a nucleoside reverse transcriptase inhibitor (NRTI), is a key antiviral agent that demonstrates activity against both HIV and HBV, making it a cornerstone in the management of co-infected individuals.[3][4] These notes provide a comprehensive overview of its application, mechanism, challenges, and the protocols used in its study.

Mechanism of Action

This compound is a synthetic cytosine analog.[] Upon entering a host cell, it is phosphorylated by intracellular kinases to its active triphosphate form, this compound triphosphate (3TC-TP).[4][6] 3TC-TP acts as a competitive inhibitor of both HIV reverse transcriptase and HBV polymerase/reverse transcriptase.[][6] It competes with the natural substrate, deoxycytidine triphosphate (dCTP), for incorporation into the elongating viral DNA strand. As 3TC-TP lacks the 3'-hydroxyl group necessary for the formation of the next phosphodiester bond, its incorporation results in the termination of the DNA chain, thereby halting viral replication.[6][7]

G cluster_cell Host Cell cluster_virus Viral Replication Complex (HIV/HBV) This compound This compound (3TC) Kinases Intracellular Kinases This compound->Kinases Phosphorylation L_TP This compound Triphosphate (3TC-TP) (Active Form) Kinases->L_TP RT HIV Reverse Transcriptase / HBV Polymerase L_TP->RT Competitive Incorporation vDNA Viral DNA Synthesis RT->vDNA Elongation Chain_Term Chain Termination (Replication Blocked) RT->Chain_Term dCTP dCTP (Natural Nucleotide) dCTP->RT Incorporation G cluster_monitor Monitoring Workflow Sample Patient Sample (Plasma/Serum) Extract Viral DNA Extraction Sample->Extract Quant Protocol 1: HBV DNA Quantification (Real-Time PCR) Extract->Quant Geno Protocol 2: Resistance Genotyping (PCR & Sequencing) Extract->Geno Result_Q Viral Load (IU/mL) Quant->Result_Q Result_G Mutation Profile (e.g., M204V) Geno->Result_G Decision Clinical Decision: - Continue Therapy - Adjust Regimen Result_Q->Decision Result_G->Decision

References

Application Notes and Protocols: Lamivudine in Long-Term Viral Suppression Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of lamivudine in long-term viral suppression studies for Hepatitis B Virus (HBV) and Human Immunodeficiency Virus (HIV). This document includes summaries of quantitative data from key studies, detailed experimental protocols for monitoring virological response and resistance, and visualizations of the drug's mechanism of action and experimental workflows.

Quantitative Data Summary

The efficacy of this compound in achieving and maintaining viral suppression has been extensively studied. The following tables summarize key quantitative data from long-term studies in patients with chronic HBV and HIV-1 infection.

This compound in Chronic Hepatitis B (HBV)

Table 1: Virological Response and Resistance to this compound Monotherapy in HBeAg-Positive Chronic Hepatitis B Patients

Duration of TreatmentHBeAg Seroconversion Rate (%)Virological Breakthrough/Resistance Rate (%)Reference
1 Year22.98.2 - 23[][2]
2 Years33.241.7 - 46[][2]
3 Years47.6>50 - 55.7[][3]
4 Years54.264.8[]
5 Years58.8~71[][2]

Table 2: Virological Response in HBeAg-Negative Chronic Hepatitis B Patients on this compound Monotherapy

Duration of TreatmentVirological Remission Rate (%)Reference
12 Months68[4]
4 Years39 (Sustained Virological Response)[2]
5 Years~20 (Maintained Viral Suppression)[2]
This compound in Human Immunodeficiency Virus (HIV-1)

Table 3: Virological Suppression and Failure in HIV-1 Infected, Virologically Suppressed Patients on this compound and Dolutegravir Dual Therapy

Duration of Follow-upProbability of Maintaining Virological Suppression (%)Reference
48 Weeks98.0[5]
96 Weeks96.5[5]
144 Weeks95.3[5]

Table 4: Long-Term Virological Outcomes in HIV-1 Infected Patients on First-Line Efavirenz + Tenofovir + this compound/Emtricitabine

OutcomeIncidenceFollow-up PeriodReference
Virological Failure13.6% (first event)Median of 3.7 years[6]
Treatment Interruption7.8% (first event)Median of 3.7 years[6]

Experimental Protocols

This section details key methodologies for monitoring patients undergoing long-term this compound therapy.

Protocol for Quantification of HBV DNA by Real-Time PCR

This protocol outlines the steps for quantifying HBV viral load in serum or plasma, a critical measure for assessing treatment efficacy.

2.1.1 Materials

  • Blood collection tubes (serum gel or EDTA)

  • Centrifuge

  • Micropipettes and sterile, nuclease-free filter tips

  • Viral DNA extraction kit (e.g., High Pure Viral Nucleic Acid kit)

  • Real-time PCR instrument

  • HBV quantitative real-time PCR kit (containing primers, probes, polymerase, and quantitative standards)

  • Nuclease-free water

2.1.2 Procedure

  • Sample Collection and Processing:

    • Collect whole blood in a serum gel or EDTA tube.

    • Centrifuge the tube according to the manufacturer's instructions (e.g., at 800-1600 x g for 20 minutes) to separate serum or plasma.[7]

    • Aliquot the serum/plasma into sterile, nuclease-free tubes. Samples can be stored at -20°C to -80°C if not processed immediately.[8]

  • Viral DNA Extraction:

    • Extract HBV DNA from 200-500 µL of serum or plasma using a commercial viral DNA extraction kit, following the manufacturer's protocol.[9][10]

    • The final elution volume is typically 50 µL.[10]

  • Real-Time PCR Setup:

    • Prepare a master mix containing the PCR reaction buffer, dNTPs, primers, probe, and DNA polymerase from the real-time PCR kit. Prepare enough master mix for all samples, standards, and controls, plus a 10% surplus.[10]

    • Dispense the master mix into PCR tubes or wells of a 96-well plate.

    • Add a specific volume of extracted DNA (e.g., 5-15 µL) to the respective tubes/wells.[9][10]

    • Include a negative control (nuclease-free water) and positive quantitative standards provided with the kit.[10]

  • Real-Time PCR Amplification:

    • Place the PCR plate/tubes in the real-time PCR instrument.

    • Set the thermal cycling conditions as per the kit's instructions. A typical protocol includes an initial denaturation step (e.g., 95°C for 10 minutes), followed by 40-45 cycles of denaturation (e.g., 95°C for 15 seconds) and annealing/extension (e.g., 60°C for 40-60 seconds).[9][11]

  • Data Analysis:

    • The instrument's software will generate a standard curve from the quantitative standards.

    • The HBV DNA concentration in the patient samples is calculated by interpolating their quantification cycle (Cq) values against the standard curve.

    • Results are typically reported in International Units per milliliter (IU/mL).[8]

Protocol for Detection of this compound Resistance Mutations in HBV by Sequencing

This protocol describes the process of identifying mutations in the HBV polymerase gene, specifically in the YMDD motif, which are associated with this compound resistance.

2.2.1 Materials

  • Extracted HBV DNA (from Protocol 2.1)

  • PCR primers flanking the YMDD motif of the HBV polymerase gene.

  • PCR amplification kit

  • Agarose gel electrophoresis system

  • PCR product purification kit

  • Sanger sequencing reagents and sequencer

2.2.2 Procedure

  • PCR Amplification:

    • Amplify the region of the HBV polymerase gene containing the YMDD motif using nested PCR for higher sensitivity.[12]

    • Set up a PCR reaction with the extracted HBV DNA, specific primers, and PCR master mix.

    • Perform thermal cycling to amplify the target region.

  • Verification of PCR Product:

    • Run a portion of the PCR product on an agarose gel to confirm the presence of an amplicon of the correct size.[12]

  • PCR Product Purification:

    • Purify the remaining PCR product using a commercial kit to remove primers, dNTPs, and other reaction components.

  • Sequencing:

    • Perform Sanger sequencing of the purified PCR product using a dye-terminator cycle sequencing kit and an automated sequencer.[12]

  • Sequence Analysis:

    • Compare the obtained nucleotide sequence with a wild-type HBV reference sequence.

    • Identify mutations at key codons associated with this compound resistance, such as rtM204V/I and rtL180M.[2][12]

Visualizations

Signaling Pathway: Intracellular Activation of this compound

This compound is a prodrug that must be phosphorylated intracellularly to its active triphosphate form.

Lamivudine_Activation cluster_cell Infected Host Cell cluster_virus Viral Replication This compound This compound (3TC) 3TC_MP This compound Monophosphate (3TC-MP) This compound->3TC_MP Deoxycytidine Kinase 3TC_DP This compound Diphosphate (3TC-DP) 3TC_MP->3TC_DP UMP-CMP Kinase 3TC_TP This compound Triphosphate (3TC-TP) (Active Form) 3TC_DP->3TC_TP Nucleoside Diphosphate Kinase Viral_DNA Growing Viral DNA Chain 3TC_TP->Viral_DNA Incorporation by Viral Reverse Transcriptase/ Polymerase Termination Chain Termination Viral_DNA->Termination Lamivudine_Monitoring_Workflow Start Initiate this compound Therapy Monitoring Regular Monitoring (e.g., every 3-6 months) Start->Monitoring Viral_Load Quantify Viral Load (HBV DNA or HIV-1 RNA) Monitoring->Viral_Load Response Assess Virological Response Viral_Load->Response Suppressed Viral Load Suppressed Response->Suppressed Yes Not_Suppressed Viral Load Not Suppressed or Rebound Response->Not_Suppressed No Continue Continue Therapy and Monitoring Suppressed->Continue Continue->Monitoring Resistance_Testing Perform Resistance Testing (Genotyping) Not_Suppressed->Resistance_Testing Resistance_Detected Resistance Mutations Detected? Resistance_Testing->Resistance_Detected Modify_Therapy Modify Antiviral Regimen Resistance_Detected->Modify_Therapy Yes No_Resistance No Resistance Detected Resistance_Detected->No_Resistance No Modify_Therapy->Monitoring Adherence Assess Treatment Adherence No_Resistance->Adherence Adherence->Continue

References

Application Notes and Protocols for the Synthesis of Enantiomerically Pure Lamivudine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of established and innovative techniques for the synthesis of enantiomerically pure Lamivudine, a critical antiviral agent. The document details various methodologies, including enzymatic kinetic resolution, dynamic kinetic resolution, and stereoselective synthesis, offering researchers the necessary information to select and implement the most suitable strategy for their needs.

Introduction

This compound, the (-) enantiomer of 2'-deoxy-3'-thiacytidine, is a potent nucleoside reverse transcriptase inhibitor (NRTI) used in the treatment of HIV/AIDS and Hepatitis B. The stereochemistry at the C2' and C5' positions of the 1,3-oxathiolane ring is crucial for its therapeutic activity. Consequently, the synthesis of the enantiomerically pure (-)-Lamivudine is of paramount importance. This document outlines key synthetic strategies to achieve high enantiopurity.

Synthesis Techniques Overview

Several successful approaches for the synthesis of enantiomerically pure this compound have been developed. These can be broadly categorized as:

  • Enzymatic Kinetic Resolution (EKR): This classic method involves the selective enzymatic transformation of one enantiomer in a racemic mixture, allowing for the separation of the desired enantiomer.

  • Enzymatic Dynamic Kinetic Resolution (DKR): An advancement on EKR, DKR incorporates an in-situ racemization of the unreacted enantiomer, theoretically allowing for a 100% yield of the desired enantiomer.[1][2][3][4][5][6]

  • Stereoselective Synthesis using Chiral Auxiliaries: This method introduces a chiral auxiliary to direct the stereochemical outcome of a key reaction step, leading to the preferential formation of the desired enantiomer.

I. Enzymatic Dynamic Kinetic Resolution (DKR)

This section details a highly efficient, three-step asymmetric synthesis of this compound utilizing an enzyme-catalyzed dynamic kinetic resolution.[1][3][4] This approach offers a greener alternative to traditional methods with good yields and high enantiomeric excess.

Workflow Diagram

DKR_Workflow cluster_step1 Step 1: DKR of 1,3-Oxathiolane Intermediate cluster_step2 Step 2: Vorbrüggen Coupling cluster_step3 Step 3: Deprotection A Achiral Starting Materials B Enzyme-catalyzed cascade (Addition-Cyclization-Acetylation) A->B Surfactant-treated Subtilisin Carlsberg (STS) or Candida antarctica Lipase B (CAL-B) C Enantioenriched 1,3-Oxathiolane Acetate B->C E Coupling Reaction C->E D Silylated N4-Acetylcytosine D->E F Protected this compound Intermediate E->F TMSI, MeCN G Hydrolysis F->G K2CO3, MeOH H Enantiomerically Pure This compound G->H

Caption: Workflow for this compound synthesis via DKR.

Quantitative Data Summary
Enzyme CatalystKey IntermediateYield (%)Enantiomeric Excess (e.e.) (%)Reference
Surfactant-treated Subtilisin Carlsberg (STS)Intermediate for this compoundGood>99[1][3]
Candida antarctica Lipase B (CAL-B)Enantiomer of STS-catalyzed intermediate8384[3]
Experimental Protocol: DKR using Subtilisin Carlsberg

Step 1: Synthesis of the Enantioenriched 1,3-Oxathiolane Intermediate

  • Reaction Setup: In a suitable reaction vessel, combine the achiral starting materials (e.g., an appropriate aldehyde and thiol) in toluene.

  • Addition of Reagents: Add triethylamine (TEA) as a base and phenyl acetate as the acetyl donor.

  • Enzyme Addition: Introduce surfactant-treated subtilisin Carlsberg (STS) as the catalyst.

  • Reaction Conditions: Stir the mixture at room temperature. The reaction progress can be monitored by chiral HPLC.

  • Work-up and Isolation: Upon completion, the enzyme is filtered off. The filtrate is concentrated, and the enantioenriched 1,3-oxathiolane acetate intermediate is purified by column chromatography.

Step 2: Vorbrüggen Coupling

  • Silylation of Cytosine: Prepare silylated N4-acetylcytosine by reacting N4-acetylcytosine with a silylating agent (e.g., hexamethyldisilazane).

  • Coupling Reaction: Dissolve the enantioenriched 1,3-oxathiolane acetate from Step 1 in anhydrous acetonitrile (MeCN).

  • Addition of Reagents: Add the silylated N4-acetylcytosine and trimethylsilyl iodide (TMSI) to the solution at 0 °C.

  • Reaction Conditions: Stir the reaction mixture at 0 °C and allow it to warm to room temperature. Monitor the reaction by TLC or HPLC.

  • Work-up and Isolation: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent and purify by column chromatography to obtain the protected this compound intermediate.

Step 3: Deprotection to Yield this compound

  • Reaction Setup: Dissolve the protected this compound intermediate from Step 2 in methanol (MeOH).

  • Addition of Base: Add potassium carbonate (K2CO3) to the solution.

  • Reaction Conditions: Stir the mixture at room temperature until the deprotection is complete (monitored by TLC or HPLC).

  • Work-up and Isolation: Neutralize the reaction mixture and concentrate under reduced pressure. The crude product is then purified by crystallization or column chromatography to yield enantiomerically pure this compound.

II. Chemo-enzymatic Synthesis via Kinetic Resolution

This approach utilizes an enzymatic resolution of a racemic intermediate, followed by chemical transformations to yield the final product. While the theoretical maximum yield for the desired enantiomer is 50% in a standard kinetic resolution, this method is still widely employed.[3]

Logical Relationship Diagram

ChemoEnzymatic_Logic cluster_synthesis Racemic Intermediate Synthesis cluster_resolution Enzymatic Kinetic Resolution cluster_conversion Conversion to this compound Start Achiral Precursors Racemic Racemic 1,3-Oxathiolane Intermediate Start->Racemic Chemical Synthesis Resolved Separated Enantiomers (-)-Intermediate & (+)-Ester Racemic->Resolved Enzymatic Acetylation Enzyme Lipase (e.g., Mucor miehei) Enzyme->Resolved Desired (-)-1,3-Oxathiolane Intermediate Resolved->Desired Coupling Vorbrüggen Coupling Desired->Coupling This compound (-)-Lamivudine Coupling->this compound

Caption: Chemo-enzymatic synthesis of this compound.

Quantitative Data Summary
Resolution MethodEnzymeSubstrateYield (%)Enantiomeric Excess (e.e.) (%)Reference
Kinetic ResolutionMucor miehei lipaseRacemic oxathiolane propionateModerateGood[7]
Kinetic ResolutionKlebsiella oxytoca (whole cell)Racemic oxathiolane moiety2499.9[8]
Experimental Protocol: Enzymatic Resolution and Conversion

Step 1: Synthesis of Racemic 1,3-Oxathiolane Intermediate

A racemic mixture of the key 1,3-oxathiolane intermediate is synthesized from achiral starting materials following established chemical procedures.

Step 2: Enzymatic Kinetic Resolution

  • Reaction Setup: Dissolve the racemic 1,3-oxathiolane intermediate in an appropriate organic solvent.

  • Enzyme and Acyl Donor Addition: Add a lipase, such as Mucor miehei lipase, and an acyl donor (e.g., vinyl acetate).

  • Reaction Conditions: Maintain the reaction at a specific temperature (e.g., 28 °C) and monitor the conversion. The enzyme will selectively acylate one enantiomer.

  • Separation: Once approximately 50% conversion is reached, stop the reaction. The desired unreacted enantiomer and the acylated enantiomer can be separated by column chromatography.

Step 3: Conversion to this compound

The separated, desired enantiomer of the 1,3-oxathiolane intermediate is then carried forward through the Vorbrüggen coupling and deprotection steps as described in the DKR protocol to yield enantiomerically pure this compound.

III. Stereoselective Synthesis Using a Chiral Auxiliary

This strategy employs a chiral auxiliary to control the stereochemistry during the formation of the 1,3-oxathiolane ring or during the glycosylation step. A common chiral auxiliary used is L-menthol.[9][10]

Signaling Pathway Diagram (Conceptual)

ChiralAuxiliary_Pathway cluster_reaction Diastereoselective Reaction cluster_separation Separation and Cleavage cluster_final Final Steps Achiral Achiral 1,3-Oxathiolane Precursor Intermediate Diastereomeric Intermediates Achiral->Intermediate ChiralAux Chiral Auxiliary (e.g., L-menthol derivative) ChiralAux->Intermediate Induces Stereoselectivity Separation Separation of Diastereomers (e.g., Crystallization) Intermediate->Separation Cleavage Removal of Chiral Auxiliary Separation->Cleavage Enantioenriched Enantioenriched Intermediate Cleavage->Enantioenriched Final Coupling and Deprotection Enantioenriched->Final This compound (-)-Lamivudine Final->this compound

Caption: Stereoselective synthesis using a chiral auxiliary.

Quantitative Data Summary
Chiral AuxiliaryKey StepDiastereomeric Ratio (cis:trans)Product PurityReference
L-menthol derivativeGlycosylation>1:1 (β:α)>99% assay, <0.2% enantiomer[9][10]
Lactic acid derivativeBromination9:1 (trans:cis)>99% optical purity after crystallization[11]
Experimental Protocol: Stereoselective Glycosylation
  • Preparation of the Chiral Intermediate: A hydroxyl-protecting group containing a chiral center, such as an L-menthol derivative, is introduced to the 2-position of the 1,3-oxathiolane precursor.[9]

  • Glycosylation: The silylated cytosine is reacted with the chiral 1,3-oxathiolane intermediate. The chiral auxiliary directs the attack of the cytosine to form a diastereomeric mixture of glycosylated products, with the desired 2R,5S-isomer being the major product.

  • Separation of Diastereomers: The diastereomers are separated by recrystallization from a suitable solvent, such as ethanol.[9]

  • Hydrolysis and Deprotection: The separated, desired diastereomer is then hydrolyzed with a base to remove the chiral auxiliary and any other protecting groups, yielding enantiomerically pure this compound.

Conclusion

The synthesis of enantiomerically pure this compound can be achieved through several efficient methods. Enzymatic dynamic kinetic resolution represents a modern, green, and high-yielding approach. Chemo-enzymatic methods, while having a theoretical yield limitation of 50% for the resolution step, are well-established and reliable. Stereoselective synthesis using chiral auxiliaries offers another robust route, particularly amenable to large-scale production where diastereomer separation by crystallization is feasible. The choice of method will depend on factors such as desired scale, cost of reagents and catalysts, and available equipment.

References

Application Notes and Protocols for Establishing a Lamivudine-Resistant Cell Line

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for establishing and characterizing a lamivudine-resistant cell line, a critical tool for studying antiviral drug resistance mechanisms and developing novel therapeutics. The protocols herein detail two primary methodologies: continuous dose escalation and transfection with resistance-conferring plasmids.

Introduction

This compound, a potent nucleoside analog reverse transcriptase inhibitor, is a cornerstone of therapy for chronic Hepatitis B Virus (HBV) infection. However, its long-term efficacy is often compromised by the emergence of drug-resistant viral strains. The primary mechanism of this compound resistance involves specific mutations in the tyrosine-methionine-aspartate-aspartate (YMDD) motif within the catalytic site of the HBV reverse transcriptase (RT) domain.[1][2][3] The most common mutations are the substitution of methionine at codon 204 with either valine (rtM204V) or isoleucine (rtM204I), often accompanied by a compensatory mutation, rtL180M, which can restore viral replication fitness.[1][2][4]

Developing this compound-resistant cell lines in vitro provides an invaluable and consistent model system to:

  • Investigate the molecular basis of drug resistance.

  • Screen novel antiviral compounds for efficacy against resistant strains.

  • Study the fitness and replication capacity of resistant viruses.

  • Evaluate combination therapies to overcome or prevent resistance.

This document outlines the necessary protocols to successfully establish and validate a this compound-resistant cell line for research purposes.

Data Presentation

Table 1: Comparative IC50 Values of this compound in Parental and Resistant Cell Lines
Cell LineThis compound IC50 (µM)Fold Resistance (Resistant IC50 / Parental IC50)
Parental HepG2.2.150.1 - 0.5-
This compound-Resistant (rtM204I)45 - 50~450
This compound-Resistant (rtL180M/M204V)300 - 350~3000

Note: The IC50 values presented are approximate and can vary based on experimental conditions and the specific parental cell line used. The fold resistance for the rtM204I and rtL180M/M204V mutants are based on published data.[2][5]

Table 2: Key this compound Resistance Mutations in the HBV Reverse Transcriptase Domain
MutationCodon ChangeImpact on this compound SusceptibilityAssociated Compensatory Mutations
rtM204VATG -> GTGHigh-level resistancertL180M
rtM204IATG -> ATAHigh-level resistanceNone typically required
rtL180MCTG -> ATGIn combination with rtM204V/I, restores replication fitness-

Experimental Protocols

Protocol 1: Establishment of a this compound-Resistant Cell Line via Dose Escalation

This method mimics the clinical development of drug resistance by exposing a cell line that supports HBV replication (e.g., HepG2.2.15) to gradually increasing concentrations of this compound.

1.1. Determination of the Initial IC50 of this compound

  • Cell Seeding: Seed HepG2.2.15 cells in a 96-well plate at a density of 1 x 10^4 to 1.5 x 10^5 cells/well and incubate overnight.[6]

  • Drug Treatment: Prepare serial dilutions of this compound. Replace the culture medium with fresh medium containing varying concentrations of this compound. Include untreated control wells.

  • Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.[6]

  • MTT Assay:

    • Add 10-20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.[7]

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[7][8]

    • Shake the plate for 10 minutes and measure the absorbance at 490-570 nm using a microplate reader.[7][8]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the cell viability against the logarithm of the this compound concentration to determine the IC50 value.[7]

1.2. Induction of Resistance

  • Initial Exposure: Culture HepG2.2.15 cells in a medium containing this compound at a concentration equal to the determined IC50.

  • Monitoring and Passaging: Initially, significant cell death is expected. Monitor the cells and replace the medium with fresh, drug-containing medium every 3-4 days. When the surviving cells reach 70-80% confluency, passage them into a new flask with the same concentration of this compound.

  • Dose Escalation: Once the cells demonstrate stable growth at the initial concentration, increase the this compound concentration by 1.5- to 2-fold.[9][10]

  • Repeat: Repeat the process of monitoring, passaging, and dose escalation. This is a lengthy process and can take several months.[9]

  • Cryopreservation: At each stable concentration, cryopreserve vials of the cells as a backup.

  • Establishment of the Final Resistant Line: The process is complete when the cells can proliferate in a significantly higher concentration of this compound (e.g., 10- to 100-fold the parental IC50) and exhibit a stable phenotype.[11]

Protocol 2: Generation of a this compound-Resistant Cell Line via Transfection

This method provides a more rapid approach by introducing a replication-competent HBV construct containing known this compound resistance mutations into a suitable hepatoma cell line (e.g., Huh7 or HepG2).[2][5]

  • Plasmid Preparation: Obtain or generate a replication-competent HBV plasmid containing the desired this compound resistance mutations (e.g., rtM204I or rtL180M/M204V).

  • Transfection: Transfect the hepatoma cell line with the HBV plasmid using a standard transfection reagent.

  • Selection: If the plasmid contains a selection marker (e.g., neomycin resistance), culture the transfected cells in a medium containing the appropriate selection agent (e.g., G418).

  • Clonal Selection: Isolate and expand single-cell clones.

  • Validation: Screen the clones for HBV DNA and antigen production to confirm stable integration and viral replication.

Protocol 3: Confirmation of this compound Resistance

3.1. IC50 Determination in the Resistant Line

Perform the MTT assay as described in Protocol 1.1 on both the parental and the newly established resistant cell line. A significant increase in the IC50 value for the resistant line confirms the resistant phenotype.

3.2. Genotypic Analysis of the HBV Reverse Transcriptase Domain

  • DNA Extraction: Isolate total DNA from both the parental and resistant cell lines.

  • PCR Amplification: Amplify the HBV reverse transcriptase domain using specific primers.[12]

  • DNA Sequencing: Sequence the PCR product using Sanger sequencing or pyrosequencing to identify mutations in the YMDD motif and other relevant regions.[1][13]

Protocol 4: Analysis of Potential Off-Target Resistance Mechanisms (Optional)

4.1. Western Blot for ABC Transporters

While the primary mechanism of this compound resistance is target-site mutation, altered drug efflux could theoretically contribute.

  • Protein Extraction: Prepare total protein lysates from both parental and resistant cell lines.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies against relevant ABC transporters (e.g., ABCB1/MDR1, ABCG2/BCRP).[14][15]

  • Detection: Use a secondary antibody conjugated to HRP and a chemiluminescent substrate for detection.

  • Analysis: Compare the expression levels of the transporters between the parental and resistant cell lines, using a loading control (e.g., β-actin) for normalization.

Mandatory Visualizations

G cluster_0 Phase 1: IC50 Determination cluster_1 Phase 2: Resistance Induction cluster_2 Phase 3: Confirmation start Seed Parental Cells in 96-well Plate treat Treat with Serial Dilutions of this compound start->treat incubate Incubate for 72 hours treat->incubate mtt Perform MTT Assay incubate->mtt analyze Calculate IC50 mtt->analyze culture Culture Cells with this compound at IC50 analyze->culture Start Induction monitor Monitor Cell Viability and Passage culture->monitor escalate Increase this compound Concentration monitor->escalate stable Achieve Stable Growth escalate->stable stable->monitor ic50_confirm Determine IC50 of Resistant Line stable->ic50_confirm Confirm Resistance genotype Sequence HBV RT Domain stable->genotype result This compound-Resistant Cell Line ic50_confirm->result genotype->result

Caption: Workflow for Establishing a this compound-Resistant Cell Line by Dose Escalation.

G cluster_0 This compound Action cluster_1 HBV Replication (Wild-Type) cluster_2 Mechanism of Resistance lam This compound lam_tp This compound Triphosphate (Active Form) lam->lam_tp Intracellular Phosphorylation dna_synth Viral DNA Synthesis lam_tp->dna_synth Incorporation and Chain Termination reduced_binding Steric Hindrance Reduces this compound-TP Binding lam_tp->reduced_binding Ineffective Inhibition hbv_rt HBV Reverse Transcriptase (YMDD Motif) hbv_rt->dna_synth mut_rt Mutated HBV RT (e.g., YIDD/YVDD Motif) hbv_rt->mut_rt Selection Pressure mut_rt->reduced_binding continued_synth Continued Viral DNA Synthesis reduced_binding->continued_synth

Caption: Signaling Pathway of this compound Action and Resistance.

References

Application Notes & Protocols: Determination of Lamivudine's In Vitro Half-Life

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Lamivudine (3TC) is a potent nucleoside analog reverse transcriptase inhibitor (nRTI) used in the treatment of HIV-1 and hepatitis B virus (HBV) infections.[1][2] As a prodrug, this compound requires intracellular phosphorylation to its active 5'-triphosphate metabolite, this compound triphosphate (3TC-TP), to exert its antiviral effect.[3][4] This active moiety competitively inhibits the viral reverse transcriptase and terminates the DNA chain.[1][3]

Determining the in vitro half-life is crucial for understanding a drug's metabolic stability and its duration of action. For this compound, two key half-life parameters are of interest:

  • Metabolic Half-Life of the Parent Drug: This assesses the stability of this compound against metabolic enzymes, primarily in the liver. Since metabolism is a minor elimination pathway for this compound (~5% is metabolized), a long half-life is expected in these assays.[1][5]

  • Intracellular Half-Life of the Active Metabolite (3TC-TP): This is the more pharmacologically relevant parameter, as the long persistence of 3TC-TP within the target cells dictates the drug's sustained antiviral activity and supports less frequent dosing regimens.[6][7]

These application notes provide detailed protocols for determining both the metabolic stability of the parent drug using a hepatocyte stability assay and the intracellular half-life of its active triphosphate form in a relevant cell line.

Quantitative Data Summary

The intracellular half-life of this compound's active metabolite, 3TC-TP, has been determined in various in vitro systems. The data highlights the prolonged persistence of the active form within target cells.

ParameterCell Line / SystemHalf-Life (t½)Reference
Intracellular 3TC-TPHIV-1 Infected Cell Lines10.5 - 15.5 hours[1][7]
Intracellular 3TC-TPHBV Infected Cell Lines17 - 19 hours[1][4]
Intracellular 3TC-TPPeripheral Blood Mononuclear Cells (PBMCs)18.4 hours[6]
Intracellular 3TC-TPAdolescent PBMCs17.7 ± 2.8 hours[8]
Elimination (Parent Drug)In vivo (Adults)5 - 7 hours[1][5]

Signaling Pathway: Intracellular Activation of this compound

This compound must undergo a series of phosphorylation steps, catalyzed by intracellular kinases, to become the pharmacologically active 3TC-TP.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Lamivudine_ext This compound (Extracellular) Lamivudine_int This compound Lamivudine_ext->Lamivudine_int Nucleoside Transporter L_MP This compound Monophosphate (3TC-MP) Lamivudine_int->L_MP Deoxycytidine Kinase L_DP This compound Diphosphate (3TC-DP) L_MP->L_DP dCMP Kinase L_TP This compound Triphosphate (3TC-TP) [Active Form] L_DP->L_TP NDP Kinase Inhibition Inhibition of Viral Reverse Transcriptase L_TP->Inhibition

Caption: Intracellular phosphorylation pathway of this compound to its active triphosphate form.

Experimental Workflow Overview

The general workflow for determining the intracellular half-life of 3TC-TP involves cell culture, drug incubation, sample collection over time, metabolite extraction, and quantification via LC-MS/MS.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A 1. Culture Target Cells (e.g., PBMCs, HepG2) C 3. Incubate Cells with this compound A->C B 2. Prepare this compound Stock Solution B->C D 4. Collect Cell Pellets at Time Points (t = 0, 2, 4, 8, 12, 24h) C->D E 5. Quench & Lyse Cells (e.g., Cold Methanol) D->E F 6. Extract Intracellular Metabolites E->F G 7. Quantify 3TC-TP by LC-MS/MS F->G H 8. Calculate Half-Life (t½) G->H

Caption: Experimental workflow for determining the intracellular half-life of 3TC-TP.

Protocol 1: Hepatocyte Stability Assay for Parent this compound

This assay determines the metabolic stability of the parent drug in a system containing both Phase I and Phase II enzymes.[9][10]

1. Materials and Equipment

  • Cryopreserved human hepatocytes

  • Hepatocyte incubation medium (e.g., Williams' Medium E)

  • This compound

  • Positive control compounds (e.g., Verapamil for Phase I, 7-Hydroxycoumarin for Phase II)

  • Multi-well plates (e.g., 24- or 48-well)

  • Incubator (37°C, 5% CO₂)

  • Ice-cold acetonitrile (ACN) or methanol containing an internal standard (IS)

  • Centrifuge

  • LC-MS/MS system for analysis[10]

2. Experimental Procedure

  • Hepatocyte Preparation: Thaw cryopreserved hepatocytes according to the supplier's protocol. Determine cell viability and density. Resuspend cells in pre-warmed incubation medium to a final density of 0.5-1.0 x 10⁶ viable cells/mL.[11][12]

  • Compound Preparation: Prepare a stock solution of this compound (e.g., 10 mM in DMSO). Create a working solution by diluting the stock in incubation medium. The final incubation concentration is typically 1 µM, with the final DMSO concentration ≤ 0.1%.[12][13]

  • Incubation:

    • Add the hepatocyte suspension to the wells of the plate.

    • Pre-incubate the plate at 37°C for 15-30 minutes.

    • To initiate the reaction, add the this compound working solution to the wells.

  • Time-Point Sampling: At designated time points (e.g., 0, 15, 30, 60, 90, 120 minutes), take an aliquot from the incubation mixture.[14]

  • Reaction Termination: Immediately add the aliquot to a separate plate/tube containing 2-3 volumes of ice-cold ACN or methanol with IS to precipitate proteins and stop the reaction.[9][14]

  • Sample Processing:

    • Vortex the samples and centrifuge at high speed (e.g., >3000 x g) for 10-15 minutes to pellet the precipitated protein.

    • Transfer the supernatant to a new plate for analysis.

  • Analysis: Analyze the samples using a validated LC-MS/MS method to determine the concentration of this compound remaining at each time point.

3. Data Analysis

  • Plot the natural logarithm (ln) of the percentage of this compound remaining versus time.

  • Determine the slope of the linear portion of the curve. The slope represents the elimination rate constant (k).

  • Calculate the half-life (t½) using the formula: t½ = -0.693 / k

Protocol 2: Intracellular Half-Life of this compound Triphosphate (3TC-TP)

This protocol is adapted for determining the half-life of the active metabolite within a target cell line, such as Peripheral Blood Mononuclear Cells (PBMCs) or a human liver cell line like HepG2.

1. Materials and Equipment

  • PBMCs or HepG2 cells

  • Appropriate cell culture medium (e.g., RPMI-1640 for PBMCs)

  • This compound

  • Phosphate-buffered saline (PBS)

  • Ice-cold 70% methanol for extraction

  • Centrifuge (refrigerated)

  • LC-MS/MS system

2. Experimental Procedure

  • Cell Culture: Culture cells to a sufficient density (e.g., 5 x 10⁶ cells per time point).

  • Drug Incubation: Incubate the cells with a known concentration of this compound (e.g., 10 µM) for a period sufficient to allow for maximal formation of 3TC-TP (e.g., 24 hours).

  • Wash and Resuspend: After the initial incubation, wash the cells at least twice with cold PBS to remove all extracellular this compound. Resuspend the cells in fresh, drug-free medium. This is your t=0 time point for the half-life determination.

  • Time-Point Sampling:

    • Immediately collect the first cell pellet (t=0).

    • Incubate the remaining cells at 37°C.

    • Collect cell pellets at subsequent time points (e.g., 2, 4, 8, 12, 18, 24 hours). For each time point, count the cells to normalize the data.

  • Metabolite Extraction:

    • To the cell pellet, add a fixed volume of ice-cold 70% methanol.

    • Vortex vigorously and incubate on ice or at -20°C for at least 30 minutes to lyse the cells and precipitate proteins.

    • Centrifuge at high speed (e.g., >14,000 x g) at 4°C for 15 minutes.

  • Sample Processing: Transfer the supernatant, which contains the intracellular metabolites, to a new tube and evaporate to dryness under nitrogen or using a vacuum concentrator. Reconstitute the sample in a suitable mobile phase for analysis.

  • Analysis: Quantify the amount of 3TC-TP in each sample using a validated LC-MS/MS method.

3. Data Analysis

  • Normalize the 3TC-TP concentration at each time point to the cell count.

  • Plot the 3TC-TP concentration versus time on a semi-logarithmic scale (log concentration vs. time).

  • Determine the slope of the line, which represents the elimination rate constant (k).

  • Calculate the half-life (t½) using the formula: t½ = 0.693 / k

Analytical Method: Quantification of this compound

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is a common and reliable method for quantifying the parent drug, this compound.[15][16]

ParameterDescriptionReference
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size)[15][16]
Mobile Phase Isocratic mixture of an aqueous buffer and an organic solvent. Example: Acetonitrile and Phosphate Buffer (pH 4.0) in an 85:15 v/v ratio.[16]
Flow Rate 1.0 mL/min[16]
Detection UV detector at 271 nm[15][16]
Injection Volume 10-20 µL[15][16]
Retention Time Dependent on exact conditions, but typically < 5 minutes. Example: ~3.16 min.[16]
Quantification Based on the peak area of a standard curve generated from known concentrations of this compound.[16]

Note: For the quantification of the highly polar 3TC-TP from intracellular extracts, a more specialized analytical method such as Hydrophilic Interaction Liquid Chromatography (HILIC) or ion-pair chromatography coupled with tandem mass spectrometry (LC-MS/MS) is required for adequate retention and sensitivity.

References

Application Notes and Protocols: Use of Lamivudine in Combination with Other Antiretroviral Agents in Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lamivudine (3TC) is a potent nucleoside reverse transcriptase inhibitor (NRTI) that has been a cornerstone of combination antiretroviral therapy (cART) for the treatment of HIV-1 infection for decades.[1][2][3] Its primary mechanism of action involves the inhibition of viral reverse transcriptase, which is essential for the conversion of viral RNA into DNA, thereby halting viral replication.[2][4] Upon administration, this compound is intracellularly phosphorylated to its active triphosphate form, this compound triphosphate (3TC-TP), which acts as a competitive inhibitor of the viral reverse transcriptase and as a chain terminator when incorporated into the nascent viral DNA strand.[1][4]

Due to the high propensity of HIV-1 to develop resistance, this compound is rarely used as a monotherapy.[4][5] Instead, it is a critical component of combination regimens, where it is co-administered with other antiretroviral agents to enhance efficacy, suppress viral load more effectively, and reduce the likelihood of drug resistance.[4][6] Research has consistently shown that combination therapy with this compound leads to greater and more sustained increases in CD4+ cell counts and decreases in viral load compared to monotherapy.[7][8] This document provides detailed application notes, summarizes key quantitative data from clinical and in vitro studies, and outlines experimental protocols relevant to the research of this compound in combination with other antiretrovirals.

Mechanism of Action and Signaling Pathway

This compound's efficacy is rooted in its ability to disrupt the HIV-1 replication cycle at the reverse transcription stage. The following diagram illustrates the mechanism of action of this compound.

Lamivudine_Mechanism cluster_cell Host Cell cluster_inhibition Result HIV_RNA HIV-1 RNA RT Reverse Transcriptase HIV_RNA->RT Viral_DNA Viral DNA (incomplete) Chain_Termination Chain Termination Viral_DNA->Chain_Termination This compound This compound (3TC) L_TP This compound Triphosphate (3TC-TP) This compound->L_TP Intracellular Phosphorylation L_TP->Viral_DNA Incorporation L_TP->RT Competitive Inhibition RT->Viral_DNA Reverse Transcription Inhibition Inhibition of Viral Replication Chain_Termination->Inhibition

Caption: Mechanism of action of this compound in inhibiting HIV-1 reverse transcription.

Quantitative Data from Combination Therapy Studies

The following tables summarize quantitative data from various studies investigating this compound in combination with other antiretroviral agents.

Table 1: Efficacy of this compound-Based Dual Therapy Regimens
CombinationStudy PopulationDurationVirologic Suppression Rate (<50 copies/mL)CD4+ Cell Count Change (cells/µL)Reference
This compound + Boosted Protease InhibitorVirologically suppressed patients48 weeks84.7%Not Reported[9]
This compound + Dolutegravir (DTG)Treatment-naive patients (GEMINI-1 & 2)24 weeks93%Not Reported[10]
This compound + Dolutegravir (DTG)Virologically suppressed patients144 weeks95.3% (probability of maintaining suppression)Not Reported[11]
This compound + Dolutegravir (DTG)Treatment-naive, CD4 ≤200 cells/mm³ (DOLCE study)48 weeks82.2%+200[12][13]
This compound + Atazanavir/r, Lopinavir/r, or Darunavir/rVirologically suppressed patients48 weeksNot specified, 2/44 patients failed+55[14]
Table 2: Efficacy of this compound-Based Triple Therapy Regimens
CombinationStudy PopulationDurationViral Load Reduction (log10 copies/mL)CD4+ Cell Count Change (cells/µL)Reference
This compound + Zidovudine (ZDV) + IndinavirTreatment-naive patients6 months (induction)Suppression to undetectable levelsNot Reported[15]
This compound + Zidovudine (ZDV)Zidovudine-experienced patients24 weeks-0.77 to -0.96 (Roche assay)+30 to +40[7]
This compound + Stavudine (d4T)Treatment-naive patients24 weeks-1.03 (vs 0.49 for d4T alone)Not Reported[16]
This compound + Zidovudine (ZDV)Treatment-naive or minimally treated24 weeksSignificant decrease vs. monotherapyGreater increases than monotherapy[8]
This compound + Zidovudine (ZDV) + Protease InhibitorAntiretroviral-experienced patients16 weeks96.4% success rate (vs. 92.9% conventional)Not Reported[17]
Table 3: In Vitro Synergy of this compound with Other Antiretrovirals
CombinationHIV-1 IsolateInteractionReference
This compound + Zidovudine (ZDV)Zidovudine-sensitiveSynergistic[18]
This compound + Stavudine (d4T)Zidovudine-sensitiveAdditive or Synergistic[18]
This compound + SaquinavirZidovudine-sensitiveAdditive or Synergistic[18]
This compound + NevirapineZidovudine-sensitiveAdditive or Synergistic[18]
This compound + Zidovudine (ZDV) + SaquinavirZidovudine-sensitiveAdditive or Synergistic[18]
This compound + Zidovudine (ZDV) + Stavudine (d4T)Zidovudine-sensitiveAdditive or Synergistic[18]
This compound + Zidovudine (ZDV) + NevirapineZidovudine-sensitiveAdditive or Synergistic[18]
This compound + Indinavir + Zidovudine (ZDV)Not specifiedHighly Synergistic[19]

Experimental Protocols

Protocol 1: In Vitro Antiretroviral Synergy Assessment using the Checkerboard Assay

This protocol outlines a generalized method for determining the synergistic, additive, or antagonistic effects of this compound in combination with another antiretroviral agent against HIV-1 in a cell-based assay.

1. Materials:

  • HIV-1 susceptible cell line (e.g., MT-2, TZM-bl, or peripheral blood mononuclear cells (PBMCs))

  • Laboratory-adapted HIV-1 strain (e.g., HIV-1IIIB) or a clinical isolate

  • This compound and the second test compound

  • 96-well microtiter plates

  • Complete cell culture medium

  • Reagents for quantifying viral replication (e.g., p24 ELISA kit, luciferase assay reagent)

  • CO2 incubator (37°C, 5% CO2)

  • Plate reader

2. Methodology:

  • Cell Preparation: Seed the 96-well plates with an appropriate density of HIV-1 permissive cells and incubate overnight to allow for cell adherence.[20]

  • Drug Dilution: Prepare serial dilutions of this compound and the second test drug. This compound is typically diluted horizontally across the plate, while the second drug is diluted vertically, creating a matrix of different concentration combinations.[20]

  • Drug Addition: Add the prepared drug dilutions to the corresponding wells of the cell culture plate. Include wells with each drug alone as controls, as well as cell-only and virus-only controls.

  • Infection: Infect the cells with a pre-titered amount of HIV-1 virus stock.

  • Incubation: Incubate the plates for a period that allows for multiple rounds of viral replication, typically 3-7 days.[20][21]

  • Endpoint Measurement: After incubation, quantify viral replication. For example, collect the cell culture supernatant and measure the amount of HIV-1 p24 antigen using a commercial ELISA kit according to the manufacturer's instructions.[21]

  • Data Analysis: Calculate the percentage of viral inhibition for each drug concentration and combination compared to the virus control. Determine the 50% effective concentration (EC50) for each drug alone and for the combinations.

3. Synergy Analysis:

The dose-response data for the drug combination is analyzed using the Chou-Talalay method to calculate a Combination Index (CI).[20][21] The CI value quantitatively determines the nature of the drug interaction.

  • CI < 1: Synergy

  • CI = 1: Additive effect

  • CI > 1: Antagonism

Synergy_Concept cluster_input Experimental Data cluster_calculation Chou-Talalay Method cluster_output Interaction Outcome EC50_A EC50 of Drug A CI_Calc Combination Index (CI) Calculation EC50_A->CI_Calc EC50_B EC50 of Drug B EC50_B->CI_Calc EC50_AB EC50 of A+B Combination EC50_AB->CI_Calc Synergy Synergy (CI < 1) CI_Calc->Synergy Additive Additive (CI = 1) CI_Calc->Additive Antagonism Antagonism (CI > 1) CI_Calc->Antagonism Checkerboard_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Cell_Seeding Seed cells in 96-well plate Add_Drugs Add drug dilutions in a checkerboard matrix Cell_Seeding->Add_Drugs Drug_A_Dilution Serial dilute Drug A (e.g., this compound) Drug_A_Dilution->Add_Drugs Drug_B_Dilution Serial dilute Drug B Drug_B_Dilution->Add_Drugs Add_Virus Infect cells with HIV-1 Add_Drugs->Add_Virus Incubate Incubate for 3-7 days Add_Virus->Incubate Measure_Replication Quantify viral replication (e.g., p24 ELISA) Incubate->Measure_Replication Calculate_Inhibition Calculate % inhibition Measure_Replication->Calculate_Inhibition Determine_Synergy Calculate Combination Index (CI) Calculate_Inhibition->Determine_Synergy

References

Lamivudine as a Tool Compound in Virology Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lamivudine, a synthetic nucleoside analogue, serves as a potent and selective inhibitor of viral reverse transcriptase.[1][2][3] This document provides detailed application notes and experimental protocols for the use of this compound as a tool compound in virological research, particularly for studying Human Immunodeficiency Virus (HIV) and Hepatitis B Virus (HBV). Its well-characterized mechanism of action and established resistance profiles make it an invaluable tool for investigating viral replication, drug resistance mechanisms, and for the evaluation of novel antiviral agents.

Introduction to this compound

This compound is a cytosine analogue that, upon intracellular phosphorylation to its active triphosphate form (this compound triphosphate, 3TC-TP), competitively inhibits the reverse transcriptase of HIV-1, HIV-2, and the DNA polymerase of HBV.[1][2][4] Incorporation of 3TC-TP into the nascent viral DNA chain results in chain termination, thereby halting viral replication.[3][5] Its selectivity for viral polymerases over host cellular DNA polymerases minimizes cellular toxicity, making it a clean tool for targeted virological studies.[2][3]

Mechanism of Action

This compound is a prodrug that requires intracellular activation. The metabolic and inhibitory pathway is as follows:

  • Cellular Uptake: this compound enters the host cell.

  • Phosphorylation: Cellular kinases phosphorylate this compound sequentially to its monophosphate (3TC-MP), diphosphate (3TC-DP), and finally its active triphosphate (3TC-TP) form.[1][3]

  • Competitive Inhibition: 3TC-TP competes with the natural substrate, deoxycytidine triphosphate (dCTP), for binding to the active site of the viral reverse transcriptase (for HIV) or DNA polymerase (for HBV).[2][4]

  • Chain Termination: Once incorporated into the growing viral DNA strand, the absence of a 3'-hydroxyl group on the this compound moiety prevents the formation of a phosphodiester bond with the next incoming nucleotide, leading to premature chain termination and cessation of DNA synthesis.[2][6]

This compound Mechanism of Action cluster_cell Host Cell This compound This compound 3TC_MP This compound Monophosphate This compound->3TC_MP Cellular Kinases 3TC_DP This compound Diphosphate 3TC_MP->3TC_DP 3TC_TP This compound Triphosphate (Active) 3TC_DP->3TC_TP Viral_RT Viral Reverse Transcriptase / Polymerase 3TC_TP->Viral_RT Competitive Inhibition Incomplete_DNA Incomplete Viral DNA (Chain Terminated) Viral_RT->Incomplete_DNA Incorporation of 3TC-TP dCTP dCTP (Natural Substrate) dCTP->Viral_RT Incorporation Viral_RNA Viral RNA Template Viral_RNA->Viral_RT Replication_Blocked Viral Replication Blocked Incomplete_DNA->Replication_Blocked p24_Antigen_Assay_Workflow Start Start Seed_PBMCs Seed PBMCs in 96-well plate Start->Seed_PBMCs Add_this compound Add this compound to wells Seed_PBMCs->Add_this compound Prepare_Dilutions Prepare serial dilutions of this compound Prepare_Dilutions->Add_this compound Infect_Cells Infect with HIV-1 Add_this compound->Infect_Cells Incubate Incubate for 7-10 days Infect_Cells->Incubate Collect_Supernatant Collect culture supernatant Incubate->Collect_Supernatant p24_ELISA Perform p24 Antigen ELISA Collect_Supernatant->p24_ELISA Analyze_Data Calculate % Inhibition and determine EC50 p24_ELISA->Analyze_Data End End Analyze_Data->End Resistance_Selection_Workflow Start Start Infect_Cells Infect susceptible cells with wild-type virus Start->Infect_Cells Initial_Culture Culture in presence of low concentration of this compound Infect_Cells->Initial_Culture Monitor_Replication Monitor for viral breakthrough (e.g., p24 levels) Initial_Culture->Monitor_Replication Passage_Virus Harvest supernatant and passage virus to fresh cells Monitor_Replication->Passage_Virus Increase_Concentration Gradually increase this compound concentration in subsequent passages Passage_Virus->Increase_Concentration Isolate_Resistant_Virus Isolate and expand resistant virus population Passage_Virus->Isolate_Resistant_Virus Increase_Concentration->Monitor_Replication Repeat cycle Characterize Characterize resistant virus: - Genotypic analysis (sequencing) - Phenotypic analysis (EC50) Isolate_Resistant_Virus->Characterize End End Characterize->End

References

Protocol for Assessing Lamivudine's Mitochondrial Toxicity

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

Lamivudine (3TC) is a nucleoside reverse transcriptase inhibitor (NRTI) widely used in the treatment of HIV and Hepatitis B infection. While generally considered to have a better safety profile compared to older NRTIs, concerns about potential mitochondrial toxicity remain. This document provides a detailed protocol for assessing the mitochondrial toxicity of this compound in vitro, offering a comprehensive suite of assays to evaluate its impact on mitochondrial function.

The primary mechanism of NRTI-induced mitochondrial toxicity involves the inhibition of mitochondrial DNA polymerase gamma (Pol γ), the sole DNA polymerase responsible for replicating mitochondrial DNA (mtDNA).[1][2] Inhibition of Pol γ by the active triphosphate form of this compound can lead to mtDNA depletion, impairing the synthesis of essential protein subunits of the electron transport chain (ETC). This disruption in the ETC can result in decreased ATP production, increased lactate levels, and the generation of reactive oxygen species (ROS), ultimately leading to cellular dysfunction.[3][4]

This protocol outlines key assays to investigate these effects, including the quantification of mtDNA content, measurement of ETC complex activity, assessment of lactate production, and detection of mitochondrial ROS.

Signaling Pathway of this compound-Induced Mitochondrial Toxicity

The following diagram illustrates the proposed signaling pathway for this compound-induced mitochondrial toxicity.

G cluster_cell Hepatocyte cluster_mito Mitochondrion This compound This compound (3TC) dCK Deoxycytidine Kinase (dCK) This compound->dCK Intracellular phosphorylation Lamivudine_TP This compound Triphosphate (3TC-TP) dCK->Lamivudine_TP PolG DNA Polymerase Gamma (Pol γ) Lamivudine_TP->PolG Inhibits mtDNA_rep mtDNA Replication PolG->mtDNA_rep Catalyzes mtDNA_dep mtDNA Depletion ETC_synthesis ETC Subunit Synthesis (mtDNA-encoded) mtDNA_rep->ETC_synthesis Enables mtDNA_dep->ETC_synthesis Impairs ETC_dys ETC Dysfunction ATP_dec Decreased ATP Production ETC_dys->ATP_dec ROS_inc Increased ROS Production ETC_dys->ROS_inc Lactate_inc Increased Lactate Production ETC_dys->Lactate_inc

Figure 1: Signaling pathway of this compound's mitochondrial toxicity.

Experimental Workflow

The following diagram outlines a typical experimental workflow for assessing the mitochondrial toxicity of this compound.

G cluster_setup Experimental Setup cluster_assays Mitochondrial Toxicity Assessment cluster_analysis Data Analysis and Interpretation A Cell Culture (e.g., HepG2, CEM) B This compound Treatment (Dose-response and time-course) A->B C mtDNA Content (qPCR) B->C D Mitochondrial Respiration (e.g., Seahorse Analyzer) B->D E ETC Complex Activity (e.g., Complex IV Assay) B->E F Lactate Production (Colorimetric Assay) B->F G Mitochondrial ROS (MitoSOX Red Staining) B->G H Mitochondrial Membrane Potential (e.g., TMRE) B->H I Quantitative Data Analysis C->I D->I E->I F->I G->I H->I J Comparison with Controls and other NRTIs I->J K Toxicity Profile Generation J->K

Figure 2: Experimental workflow for assessing this compound's mitochondrial toxicity.

Data Presentation

Table 1: Comparative in vitro Mitochondrial Toxicity of this compound and Other NRTIs
ParameterThis compound (3TC)Zidovudine (ZDV)Stavudine (d4T)Zalcitabine (ddC)Didanosine (ddI)Tenofovir (TDF)Cell TypeReference
mtDNA Depletion (IC50, µM) >1001930.022290>300CEM[3]
mtDNA Depletion (% of control at 300 µM) No significant change~50% reduction~50% reductionAlmost complete depletion (at 3 µM)Almost complete depletion (at 30 µM)No significant changeSkMCs[5]
Lactate Production (% increase at 300 µM) <20%>200%---<20%HepG2, SkMCs[5]
Pol γ Inhibition (Hierarchy) WeakModerateStrongStrongestStrongWeak-[1]

Note: IC50 values and percentages are approximate and can vary based on experimental conditions and cell lines used.

Experimental Protocols

Quantification of Mitochondrial DNA (mtDNA) Content by qPCR

This protocol describes the relative quantification of mtDNA copy number compared to nuclear DNA (nDNA) using quantitative PCR (qPCR).

Materials:

  • Cultured cells (e.g., HepG2)

  • This compound

  • DNA extraction kit (e.g., QIAamp DNA Mini Kit)

  • Primers for a mitochondrial gene (e.g., MT-ND1) and a nuclear gene (e.g., B2M)

  • SYBR Green qPCR Master Mix

  • qPCR instrument

  • Nuclease-free water

Procedure:

  • Cell Culture and Treatment:

    • Seed cells at an appropriate density in a multi-well plate.

    • Treat cells with varying concentrations of this compound (and other NRTIs as comparators) for a specified duration (e.g., 7-14 days). Include a vehicle-treated control.

  • Genomic DNA Extraction:

    • Harvest cells and extract total genomic DNA using a commercial kit according to the manufacturer's instructions.

    • Quantify the DNA concentration and assess its purity using a spectrophotometer.

  • qPCR Reaction Setup:

    • Prepare a qPCR master mix for both the mitochondrial and nuclear targets. For each reaction, combine SYBR Green qPCR Master Mix, forward and reverse primers (final concentration of 300-500 nM each), and nuclease-free water.

    • Add a standardized amount of genomic DNA (e.g., 10-20 ng) to each well of a qPCR plate.

    • Add the appropriate master mix to the wells.

    • Include no-template controls for each primer set.

  • qPCR Cycling Conditions:

    • Use a standard three-step cycling protocol:

      • Initial denaturation: 95°C for 10 minutes.

      • 40 cycles of:

        • Denaturation: 95°C for 15 seconds.

        • Annealing/Extension: 60°C for 60 seconds.

      • Melt curve analysis to ensure product specificity.

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for both the mitochondrial and nuclear targets for each sample.

    • Calculate the difference in Ct values (ΔCt) between the mitochondrial and nuclear genes (ΔCt = Ct_mito - Ct_nuc).

    • Calculate the relative mtDNA copy number using the 2^-ΔΔCt method, normalizing the this compound-treated samples to the vehicle-treated control.

Measurement of Cytochrome c Oxidase (Complex IV) Activity

This protocol describes a colorimetric assay to measure the activity of cytochrome c oxidase (Complex IV), a key enzyme in the ETC with subunits encoded by mtDNA.

Materials:

  • Mitochondrial isolates from cultured cells

  • Assay buffer (e.g., 10 mM Tris-HCl, pH 7.0, containing 120 mM KCl)

  • Reduced cytochrome c substrate

  • Spectrophotometer

Procedure:

  • Mitochondrial Isolation:

    • Harvest this compound-treated and control cells.

    • Isolate mitochondria using a commercially available kit or standard differential centrifugation methods.

    • Determine the protein concentration of the mitochondrial isolates.

  • Preparation of Reduced Cytochrome c:

    • Prepare a solution of cytochrome c in assay buffer.

    • Reduce the cytochrome c by adding a reducing agent such as dithiothreitol (DTT) and incubate.

  • Enzyme Activity Measurement:

    • Add a specific amount of mitochondrial protein to the assay buffer in a cuvette.

    • Initiate the reaction by adding the reduced cytochrome c substrate.

    • Immediately measure the decrease in absorbance at 550 nm over time (e.g., every 10 seconds for 1-2 minutes) using a spectrophotometer in kinetic mode.[6]

  • Data Analysis:

    • Calculate the rate of change in absorbance per minute (ΔA550/min) from the linear portion of the curve.

    • Calculate the enzyme activity using the Beer-Lambert law, incorporating the extinction coefficient for reduced cytochrome c.

    • Normalize the activity to the amount of mitochondrial protein used.

    • Compare the activity of this compound-treated samples to the vehicle-treated control.

Assessment of Lactate Production

This protocol describes a colorimetric assay to measure the concentration of lactate in the cell culture medium, an indicator of a shift towards anaerobic glycolysis due to mitochondrial dysfunction.

Materials:

  • Cell culture medium from this compound-treated and control cells

  • Commercial lactate assay kit (e.g., based on lactate oxidase and a colorimetric probe)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Sample Collection:

    • Collect the cell culture medium from this compound-treated and control wells at specified time points.

    • Centrifuge the medium to pellet any detached cells and collect the supernatant.[3]

  • Lactate Assay:

    • Perform the lactate assay according to the manufacturer's instructions of the commercial kit. This typically involves:

      • Preparing a standard curve with known lactate concentrations.

      • Adding samples and standards to a 96-well plate.

      • Adding a reaction mixture containing lactate oxidase and a colorimetric probe.

      • Incubating the plate for a specified time (e.g., 30 minutes) at 37°C.

      • Measuring the absorbance at the appropriate wavelength (e.g., 570 nm).

  • Data Analysis:

    • Determine the lactate concentration in the samples using the standard curve.

    • Normalize the lactate concentration to the cell number or protein concentration of the corresponding well.

    • Compare the lactate production in this compound-treated samples to the vehicle-treated control.

Detection of Mitochondrial Reactive Oxygen Species (ROS) with MitoSOX Red

This protocol describes the use of the fluorescent probe MitoSOX Red to specifically detect superoxide in the mitochondria of live cells.

Materials:

  • Live cultured cells

  • This compound

  • MitoSOX Red reagent

  • Hank's Balanced Salt Solution (HBSS) or other suitable buffer

  • Fluorescence microscope or flow cytometer

Procedure:

  • Cell Culture and Treatment:

    • Seed cells on glass-bottom dishes or in a multi-well plate.

    • Treat cells with this compound for the desired duration.

  • Staining with MitoSOX Red:

    • Prepare a working solution of MitoSOX Red (typically 1-5 µM) in pre-warmed HBSS.

    • Remove the culture medium and wash the cells with warm buffer.

    • Incubate the cells with the MitoSOX Red working solution for 10-30 minutes at 37°C, protected from light.[7]

  • Washing and Imaging/Analysis:

    • Gently wash the cells three times with pre-warmed buffer.[7]

    • For fluorescence microscopy, image the cells immediately using appropriate filter sets (e.g., excitation ~510 nm, emission ~580 nm).

    • For flow cytometry, harvest the cells, resuspend them in buffer, and analyze them on a flow cytometer, detecting the fluorescence in the appropriate channel (e.g., PE).

  • Data Analysis:

    • For microscopy, quantify the fluorescence intensity of individual cells or regions of interest.

    • For flow cytometry, determine the mean fluorescence intensity of the cell population.

    • Compare the fluorescence intensity of this compound-treated cells to that of vehicle-treated controls.

Conclusion

The protocols outlined in this document provide a robust framework for the in vitro assessment of this compound's mitochondrial toxicity. By employing a multi-parametric approach that includes the evaluation of mtDNA content, ETC function, metabolic byproducts, and oxidative stress, researchers can gain a comprehensive understanding of the potential mitochondrial liabilities of this compound and other NRTIs. This information is crucial for drug development and for understanding the clinical manifestations of long-term NRTI therapy.

References

Application of Lamivudine in Studies of Viral Dynamics and Evolution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Lamivudine (2'-deoxy-3'-thiacytidine, 3TC) is a potent nucleoside reverse transcriptase inhibitor (NRTI) that has been a cornerstone in the treatment of Human Immunodeficiency Virus type 1 (HIV-1) and Hepatitis B Virus (HBV) infections for over two decades.[1] Its well-characterized mechanism of action and extensive clinical data make it an invaluable tool for studying the fundamental principles of viral dynamics, the emergence of drug resistance, and viral evolution. This compound is a virustatic agent, meaning it reduces viral load rather than completely eradicating the virus.[2][3]

Mechanism of Action

This compound is a synthetic dideoxynucleoside analog of cytosine.[3] Upon entering a host cell, it is phosphorylated by intracellular kinases to its active triphosphate form, this compound triphosphate (3TC-TP).[3][4][5][] 3TC-TP competitively inhibits the viral reverse transcriptase (RT) of both HIV-1 and the polymerase of HBV.[4][7] By mimicking the natural substrate, deoxycytidine triphosphate (dCTP), it gets incorporated into the growing viral DNA chain.[4] However, the lack of a 3'-hydroxyl group on the incorporated this compound molecule prevents the formation of the next phosphodiester bond, leading to chain termination and halting viral DNA synthesis.[4][7] this compound exhibits specificity for viral reverse transcriptase and has a low affinity for human DNA polymerases, which contributes to its favorable safety profile.[3]

Application in Viral Dynamics Studies

The introduction of this compound has been instrumental in modeling viral dynamics. Studies measuring the decline in viral load following this compound administration have provided crucial insights into the in vivo kinetics of HIV-1 and HBV.

  • Biphasic Viral Decline: Treatment with this compound typically results in a biphasic decline in viral load.[8] Mathematical models have interpreted this as an initial rapid decay phase, reflecting the clearance of free virions from the plasma, followed by a slower second phase, representing the loss of infected cells.[8]

  • Estimation of Viral Kinetic Parameters: By fitting mathematical models to viral load data from this compound-treated patients, researchers can estimate key kinetic parameters such as the half-life of free virus and infected cells. For instance, in HBV-infected patients, the half-life of free virus has been estimated to be approximately 17 hours, and the half-life of infected hepatocytes to be around 7 days.[9] In HIV-1 infection, a productively infected cell compartment has been shown to have a half-life of 1.0-2.5 days.[8]

  • Evaluating Antiviral Efficacy: The rate of viral load decline serves as a direct measure of the antiviral efficacy of this compound and other antiretroviral agents. This has been crucial in dose-finding studies and in comparing the potency of different drug regimens.[10]

Application in Viral Evolution and Resistance Studies

The high mutation rate of viruses like HIV-1 and HBV, coupled with the selective pressure exerted by antiretroviral drugs, inevitably leads to the emergence of drug-resistant variants. This compound has been a key tool in understanding these evolutionary processes.

  • HIV-1 Resistance: The primary mutation associated with this compound resistance in HIV-1 is the M184V or M184I substitution in the reverse transcriptase gene.[11] This single amino acid change can emerge rapidly, sometimes within weeks of starting monotherapy.[] While conferring high-level resistance to this compound, the M184V mutation also has several pleiotropic effects:

    • Reduced Viral Fitness: The M184V mutation impairs the catalytic efficiency of the reverse transcriptase, leading to a decrease in viral replicative capacity.[11]

    • Increased Fidelity of Reverse Transcriptase: The M184V mutant has a lower error rate during reverse transcription.[11]

    • Resensitization to other NRTIs: The M184V mutation can increase the susceptibility of HIV-1 to other NRTIs like zidovudine (AZT) and tenofovir.[11]

  • HBV Resistance: In HBV, resistance to this compound is primarily associated with mutations in the tyrosine-methionine-aspartate-aspartate (YMDD) motif of the viral polymerase.[12][13] The most common mutations are M204V and M204I, often accompanied by a compensatory mutation L180M.[12] The incidence of YMDD mutations increases with the duration of this compound therapy.[2][12]

  • Studying Evolutionary Pathways: The predictable emergence of these specific resistance mutations makes this compound an excellent tool to study the genetic pathways of viral evolution under drug pressure. Researchers can track the appearance and fixation of these mutations over time, providing insights into the interplay between mutation, selection, and genetic drift.

Quantitative Data Summary

Table 1: In Vitro Susceptibility of HIV-1 to this compound
Virus StrainThis compound IC50 (µM)Fold Change in ResistanceReference
Wild-Type0.039 ± 0.018-[1]
M184V Mutant9.2 ± 2.7~236[1]
Wild-Type1.6 ± 0.13-[14]
E138K Mutant1.5 ± 0.19~0.9[14]
M184I Mutant> 100> 62.5[14]
M184V Mutant> 100> 62.5[14]
Table 2: Clinical Efficacy of this compound in HIV-1 Treatment
Study/RegimenDurationChange in Viral Load (log10 copies/mL)Change in CD4+ Cell Count (cells/µL)Reference
This compound-containing arms vs. Placebo12-20 weeks-0.37 (this compound) vs. +0.05 (Placebo)+35 (this compound) vs. -8 (Placebo)[15]
Ritonavir, Zidovudine, this compound21 days-2.27 ± 0.46Not Reported[8]
This compound Monotherapy (in patients with M184V) vs. Treatment Interruption48 weeksLower viral rebound in this compound groupSlower decline in this compound group[16]
Table 3: Emergence of this compound Resistance in HBV-Infected Patients
StudyDuration of this compound TherapyIncidence of YMDD MutationsReference
Pooled data1 year15% - 32%[9]
Asian trial1 year15%[2]
Asian trial2 years38%[2]
Asian trial3 years53%[2]
Iranian studyNot specified~14%[2][17]
Chinese study< 12 months52.4% of mutations occurred in this period[18]

Experimental Protocols

Protocol 1: Genotypic Analysis of HIV-1 Reverse Transcriptase for this compound Resistance Mutations

This protocol outlines the general steps for identifying mutations in the HIV-1 reverse transcriptase gene, such as M184V, from patient plasma samples.

1. Viral RNA Extraction:

  • Collect peripheral blood in EDTA tubes.
  • Separate plasma by centrifugation.
  • Extract viral RNA from plasma using a commercial viral RNA extraction kit (e.g., QIAamp Viral RNA Mini Kit) according to the manufacturer's instructions.

2. Reverse Transcription Polymerase Chain Reaction (RT-PCR):

  • Perform a one-step RT-PCR to reverse transcribe the viral RNA into cDNA and amplify the reverse transcriptase region of the pol gene.
  • Reaction Mix:
  • Extracted viral RNA
  • RT-PCR enzyme mix (containing reverse transcriptase and a high-fidelity DNA polymerase)
  • Primers flanking the reverse transcriptase coding region
  • dNTPs
  • Reaction buffer
  • Thermal Cycling Conditions (example):
  • Reverse Transcription: 50°C for 30-45 minutes
  • Initial Denaturation: 94°C for 2 minutes
  • PCR Cycling (40 cycles):
  • Denaturation: 94°C for 15 seconds
  • Annealing: 50-55°C for 20-30 seconds
  • Extension: 68-72°C for 1.5-2 minutes
  • Final Extension: 72°C for 10 minutes[19][20]

3. Nested PCR (optional, for increased sensitivity):

  • Use the product from the first-round RT-PCR as a template for a second round of PCR with internal primers. This increases the specificity and yield of the target amplicon.
  • Reaction Mix:
  • First-round PCR product
  • High-fidelity DNA polymerase
  • Internal primers for the reverse transcriptase region
  • dNTPs
  • Reaction buffer
  • Thermal Cycling Conditions (example):
  • Initial Denaturation: 94°C for 4 minutes
  • PCR Cycling (40 cycles):
  • Denaturation: 94°C for 15 seconds
  • Annealing: 55°C for 20 seconds
  • Extension: 72°C for 2 minutes
  • Final Extension: 72°C for 10 minutes[19]

4. PCR Product Purification:

  • Run the PCR product on an agarose gel to verify the size of the amplicon.
  • Purify the PCR product from the gel or directly from the PCR reaction using a PCR purification kit to remove primers, dNTPs, and enzymes.

5. Sanger Sequencing:

  • Perform cycle sequencing reactions using the purified PCR product as a template and a set of forward and reverse sequencing primers that cover the entire reverse transcriptase region of interest.
  • Purify the sequencing products.
  • Analyze the sequencing products on a capillary electrophoresis-based genetic analyzer.

6. Sequence Analysis:

  • Assemble the forward and reverse sequencing reads to obtain a consensus sequence.
  • Align the consensus sequence to a wild-type HIV-1 reference sequence (e.g., HXB2).
  • Identify amino acid changes at key resistance-associated positions, including codon 184.

Protocol 2: In Vitro this compound Susceptibility Assay using HepG2.2.15 Cells (for HBV)

This protocol describes a method to determine the concentration of this compound that inhibits HBV replication by 50% (IC50) in a cell culture model.

1. Cell Culture:

  • Culture HepG2.2.15 cells, which are a human hepatoblastoma cell line that stably expresses HBV, in a suitable medium (e.g., DMEM/F12) supplemented with fetal bovine serum, antibiotics, and G418 to maintain the HBV replicon.
  • Maintain the cells in a humidified incubator at 37°C with 5% CO2.

2. Drug Treatment:

  • Seed HepG2.2.15 cells in multi-well plates.
  • Prepare serial dilutions of this compound in the cell culture medium.
  • When the cells reach a desired confluency, replace the medium with the medium containing the different concentrations of this compound. Include a no-drug control.
  • Incubate the cells with the drug for a specified period (e.g., 5 days).[21]

3. Quantification of HBV Replication:

  • Extracellular HBV DNA (Viral Load):
  • Collect the cell culture supernatant.
  • Extract viral DNA from the supernatant.
  • Quantify the HBV DNA copy number using a quantitative real-time PCR (qPCR) assay with primers and a probe specific for a conserved region of the HBV genome.
  • Intracellular HBV Replicative Intermediates:
  • Lyse the cells.
  • Isolate intracellular core particles.
  • Extract DNA from the core particles.
  • Analyze the HBV DNA replicative intermediates by Southern blot hybridization using a radiolabeled HBV DNA probe.

4. Data Analysis:

  • For the qPCR data, plot the percentage of HBV DNA inhibition against the this compound concentration.
  • Use a non-linear regression analysis to fit the data to a dose-response curve and calculate the IC50 value.
  • For the Southern blot, visually inspect the reduction in the intensity of the replicative intermediate bands with increasing this compound concentrations.

Mandatory Visualizations

G cluster_0 Cellular Uptake and Activation cluster_1 Viral Reverse Transcription This compound This compound (3TC) Lamivudine_MP This compound Monophosphate This compound->Lamivudine_MP Intracellular Kinases Lamivudine_DP This compound Diphosphate Lamivudine_MP->Lamivudine_DP Intracellular Kinases Lamivudine_TP This compound Triphosphate (3TC-TP) (Active Form) Lamivudine_DP->Lamivudine_TP Intracellular Kinases RT Viral Reverse Transcriptase / Polymerase Lamivudine_TP->RT Competitive Inhibition Viral_RNA Viral RNA Template Viral_DNA Growing Viral DNA Chain Viral_RNA->Viral_DNA incorporates dCTP dCTP (Natural Substrate) dCTP->RT RT->Viral_DNA Terminated_DNA Chain-Terminated Viral DNA RT->Terminated_DNA incorporates 3TC-TP G cluster_0 Sample Preparation cluster_1 Amplification cluster_2 Sequencing and Analysis Patient_Sample Patient Plasma RNA_Extraction Viral RNA Extraction Patient_Sample->RNA_Extraction RT_PCR RT-PCR (Reverse Transcriptase Gene) RNA_Extraction->RT_PCR Nested_PCR Nested PCR (Optional) RT_PCR->Nested_PCR Purification PCR Product Purification Nested_PCR->Purification Sequencing Sanger Sequencing Purification->Sequencing Analysis Sequence Analysis (Identify Mutations) Sequencing->Analysis Result Resistance Profile G Wild_Type Wild-Type Virus (e.g., M184) Lamivudine_Pressure This compound Treatment Wild_Type->Lamivudine_Pressure Selective Pressure Resistant_Mutant Resistant Mutant (e.g., M184V) Lamivudine_Pressure->Resistant_Mutant Selection of Reduced_Fitness Reduced Viral Fitness Resistant_Mutant->Reduced_Fitness leads to Resensitization Resensitization to other NRTIs Resistant_Mutant->Resensitization can lead to

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Lamivudine Resistance in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for overcoming lamivudine resistance in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound resistance in Hepatitis B Virus (HBV)?

This compound is a nucleoside analog that inhibits the reverse transcriptase (RT) activity of the HBV polymerase, leading to chain termination during viral DNA synthesis.[1] The most common mechanism of resistance is the development of specific mutations in the RT domain of the viral polymerase.[2][3][4] The most frequently observed mutations occur within the highly conserved tyrosine-methionine-aspartate-aspartate (YMDD) motif in the C domain of the polymerase.[2][3][4][5]

Q2: Which specific mutations are associated with this compound resistance?

The primary mutations associated with this compound resistance involve substitutions at codon 204 of the reverse transcriptase domain.[5] The methionine at this position (rtM204) can be replaced by either valine (rtM204V) or isoleucine (rtM204I).[5][6] These mutations can be accompanied by compensatory mutations, such as rtL180M in the B domain of the polymerase, which can restore viral replication fitness that may be reduced by the primary resistance mutations.[2][6]

Q3: How do these mutations confer resistance to this compound?

The mutations in the YMDD motif alter the three-dimensional structure of the dNTP binding site of the HBV polymerase.[7] This structural change leads to steric hindrance, which reduces the binding affinity of this compound's active triphosphate form to the polymerase, thereby decreasing its inhibitory effect.[8]

Q4: Can this compound resistance be observed in cell culture experiments?

Yes, this compound resistance can be modeled and studied in vitro.[5] This is typically achieved by using stable cell lines that have been engineered to express HBV constructs containing known this compound-resistance mutations, such as rtM204V or rtM204I.[5] These cell lines provide a consistent and reproducible system for screening new antiviral compounds against resistant HBV strains.

Q5: What is the typical fold-resistance observed in cell lines with this compound resistance mutations?

The degree of resistance, measured as the fold-increase in the 50% inhibitory concentration (IC50) compared to wild-type virus, can vary depending on the specific mutation. Cell lines expressing the rtM204I mutation have shown a 450-fold increase in the IC50 for this compound, while a 3,000-fold increase has been observed for the rtL180M/M204V double mutant.[5]

Troubleshooting Guide

Q1: My this compound treatment is no longer effective in my long-term HBV cell culture. How can I confirm if resistance has developed?

To confirm this compound resistance, you should perform a genotypic analysis of the HBV polymerase gene from your cell culture supernatant or infected cells. This involves DNA extraction, PCR amplification of the polymerase gene, and sequencing to identify the presence of characteristic resistance mutations like rtM204V/I and rtL180M.

Q2: I have generated a stable cell line with a known this compound-resistance mutation, but it still shows some sensitivity to this compound. Is this expected?

Yes, this is expected. This compound-resistant mutants typically exhibit reduced sensitivity, not complete insensitivity.[9] The IC50 will be significantly higher than for the wild-type virus, but at very high concentrations, this compound may still show some inhibitory activity. It is crucial to perform a dose-response experiment to determine the new IC50 for the resistant strain.

Q3: How can I overcome this compound resistance in my cell culture experiments to test new antiviral agents?

The primary strategy is to use combination therapy.[2][3][4] By combining this compound with another antiviral agent that has a different resistance profile, you can often achieve synergistic or additive effects.[2] For example, nucleoside analogues like adefovir, tenofovir, or entecavir have been shown to be effective against this compound-resistant HBV.[10] When screening new compounds, it is advisable to test them on both wild-type and this compound-resistant cell lines to identify agents with activity against resistant strains.[9]

Q4: My attempts to generate a this compound-resistant cell line by prolonged exposure to the drug have been unsuccessful. What could be the reason?

The in vitro selection of this compound-resistant HBV variants can be a lengthy and challenging process.[5] Success can depend on several factors, including the specific cell line used, the initial viral inoculum, and the concentration of this compound. It is often more efficient to generate stable cell lines by transfecting cells with HBV constructs that already contain the desired resistance mutations.[5][11]

Q5: Are there any cellular pathways that can be targeted to overcome this compound resistance?

Emerging research suggests that cellular pathways like autophagy may play a role in antiviral drug resistance.[12][13] Autophagy is a cellular process for degrading and recycling cellular components.[14][15] Some studies suggest that modulating autophagy could potentially enhance the efficacy of antiviral therapies, although this is an active area of investigation.[12]

Data Presentation

Table 1: In Vitro this compound Susceptibility of Wild-Type and Resistant HBV Mutants

HBV GenotypeMutation(s)Fold Increase in IC50 (Compared to Wild-Type)Reference
Wild-TypeNone1[5]
ResistantrtM204I450[5]
ResistantrtL180M/M204V3,000[5]

Experimental Protocols

Protocol 1: Generation of a Stable this compound-Resistant HBV-Expressing Cell Line

This protocol describes the generation of a stable cell line, such as HepG2, that constitutively expresses this compound-resistant HBV.

Materials:

  • HepG2 cells

  • Minimal Essential Medium (MEM) supplemented with 10% fetal bovine serum, L-glutamine, streptomycin, and penicillin G

  • Replication-competent HBV construct containing the desired resistance mutation (e.g., rtL180M/M204V) in a suitable expression vector with a selectable marker (e.g., neomycin resistance gene)

  • Transfection reagent (e.g., Lipofectamine)

  • G418 (geneticin) for selection

Methodology:

  • Culture HepG2 cells in MEM at 37°C and 5% CO2.

  • On the day of transfection, seed the HepG2 cells in a 6-well plate to be 70-80% confluent.

  • Transfect the cells with the HBV expression vector containing the resistance mutation using a suitable transfection reagent according to the manufacturer's protocol.

  • 48 hours post-transfection, begin selection by adding G418 to the culture medium at a pre-determined optimal concentration.

  • Replace the medium with fresh G418-containing medium every 3-4 days.

  • Monitor the cells for the formation of resistant colonies over 2-3 weeks.

  • Isolate individual colonies using cloning cylinders and expand them in separate culture vessels.

  • Screen the expanded clones for HBV DNA and antigen production (e.g., HBsAg, HBeAg) to identify high-producing clones.

  • Confirm the presence of the intended resistance mutation in the selected clones by PCR and sequencing.

Protocol 2: Determination of the 50% Inhibitory Concentration (IC50)

This protocol outlines the procedure for determining the IC50 of an antiviral compound against HBV in a cell culture system.

Materials:

  • Stable HBV-expressing cell line (wild-type or resistant)

  • 96-well cell culture plates

  • Culture medium

  • Antiviral compound to be tested

  • Method for quantifying extracellular HBV DNA (e.g., qPCR)

Methodology:

  • Seed the stable HBV-expressing cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Prepare serial dilutions of the antiviral compound in culture medium.

  • Remove the old medium from the cells and add the medium containing the different concentrations of the antiviral compound. Include a no-drug control.

  • Incubate the plates for a defined period (e.g., 6-9 days), replacing the medium with fresh compound-containing medium every 3 days.

  • After the incubation period, collect the culture supernatant.

  • Extract viral DNA from the supernatant.

  • Quantify the amount of extracellular HBV DNA using qPCR.

  • Calculate the percentage of viral replication inhibition for each compound concentration relative to the no-drug control.

  • Plot the percentage of inhibition against the compound concentration and determine the IC50 value using non-linear regression analysis.

Visualizations

Lamivudine_Mechanism_and_Resistance Mechanism of this compound Action and Resistance cluster_Action Normal Viral Replication & this compound Action cluster_Resistance Mechanism of Resistance dCTP dCTP (natural substrate) WT_Polymerase Wild-Type HBV Polymerase (YMDD) dCTP->WT_Polymerase Binds LAM_TP This compound-TP (active form) LAM_TP->WT_Polymerase Competes with dCTP Elongation DNA Elongation WT_Polymerase->Elongation Incorporates dCTP Chain_Termination Chain Termination WT_Polymerase->Chain_Termination Incorporates this compound-TP Viral_DNA Nascent Viral DNA Elongation->Viral_DNA Mutant_Polymerase Mutant HBV Polymerase (e.g., YVDD) Reduced_Binding Reduced Binding Affinity Mutant_Polymerase->Reduced_Binding Continued_Replication Continued DNA Elongation Mutant_Polymerase->Continued_Replication LAM_TP_res This compound-TP LAM_TP_res->Mutant_Polymerase Steric Hindrance dCTP_res dCTP dCTP_res->Mutant_Polymerase Preferential Binding

Caption: Mechanism of this compound Action and Resistance.

Experimental_Workflow Workflow for Screening Compounds Against this compound-Resistant HBV Start Start Generate_Cell_Lines Generate Stable Cell Lines (Wild-Type and this compound-Resistant HBV) Start->Generate_Cell_Lines Compound_Screening Screen Test Compounds Generate_Cell_Lines->Compound_Screening Dose_Response Perform Dose-Response Assay (IC50 Determination) Compound_Screening->Dose_Response For each compound Analyze_Data Analyze Data and Compare IC50 Values Dose_Response->Analyze_Data Analyze_Data->Compound_Screening Re-screen or modify compound Hit_Compound Identify Hit Compound (Active against both WT and Resistant HBV) Analyze_Data->Hit_Compound Potent with low fold-change End End Hit_Compound->End

Caption: Workflow for Screening Compounds Against this compound-Resistant HBV.

Troubleshooting_Tree Troubleshooting Unexpected Experimental Results Start Unexpected Result Check_Cell_Line Is the cell line identity and purity confirmed? Start->Check_Cell_Line Confirm_Mutation Has the resistance mutation been confirmed by sequencing? Check_Cell_Line->Confirm_Mutation Yes Contamination Check for mycoplasma or other contamination Check_Cell_Line->Contamination No Verify_Compound Is the compound concentration and stability verified? Confirm_Mutation->Verify_Compound Yes Re_sequence Re-sequence the viral polymerase gene Confirm_Mutation->Re_sequence No Review_Protocol Review and optimize experimental protocol Verify_Compound->Review_Protocol Yes New_Compound Prepare fresh stock of the compound Verify_Compound->New_Compound No Consult Consult literature or technical support Review_Protocol->Consult Contamination->Review_Protocol Re_sequence->Review_Protocol New_Compound->Review_Protocol

Caption: Troubleshooting Decision Tree for Unexpected Results.

References

Technical Support Center: Optimizing HPLC Parameters for Lamivudine Detection

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the HPLC analysis of Lamivudine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in your experimental work.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting point for developing an HPLC method for this compound?

A1: A common starting point for this compound analysis is using a reversed-phase HPLC (RP-HPLC) method with a C18 column. A typical mobile phase consists of a mixture of an aqueous buffer (like phosphate or ammonium acetate) and an organic solvent such as acetonitrile or methanol. Detection is usually performed using a UV detector set at a wavelength between 270 nm and 280 nm.[1][2][3][4]

Q2: How can I improve peak shape and reduce tailing for the this compound peak?

A2: Peak tailing is a known issue in this compound analysis.[1] To mitigate this, consider the following:

  • Mobile Phase pH: Adjusting the pH of the mobile phase buffer can improve peak symmetry. A pH around 3.8 to 4 has been shown to be effective.[2]

  • Buffer Selection: Phosphate buffers are often reported to yield better peak shapes compared to other buffers.[1]

  • Column Choice: Using a high-purity silica-based column can help reduce tailing.[1]

  • Sample Solvent: Ensure the sample is dissolved in a solvent that is of similar or weaker elution strength than the mobile phase.

Q3: What are the typical validation parameters I need to assess for a this compound HPLC method?

A3: According to ICH guidelines, the validation of an HPLC method for this compound should include the following parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte.[1]

  • Accuracy: The closeness of the test results obtained by the method to the true value.[1]

  • Precision: The degree of scatter between a series of measurements obtained from multiple sampling of the same homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).[1][5]

  • Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.[1][6]

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[1][6]

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.[1]

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Poor Peak Shape (Tailing or Fronting) Inappropriate mobile phase pH.Optimize the pH of the aqueous buffer in the mobile phase. A pH of around 3.8 has been found to be effective for this compound.
Column degradation or contamination.Use a guard column to protect the analytical column. If the column is old, replace it.
Sample overload.Reduce the concentration of the sample being injected.
Variable Retention Times Fluctuations in mobile phase composition.Ensure the mobile phase is well-mixed and degassed. Use a gradient proportioning valve if available.
Changes in column temperature.Use a column oven to maintain a constant temperature.
Inconsistent flow rate.Check the pump for leaks and ensure it is properly primed.
Low Peak Response Incorrect wavelength setting.Ensure the UV detector is set to the optimal wavelength for this compound (around 270-280 nm).[3][4]
Low sample concentration.Increase the concentration of the sample or the injection volume.
Detector lamp issue.Check the detector lamp's energy and replace it if necessary.
No Peaks Detected No sample injected.Verify that the autosampler or manual injector is functioning correctly.
Incorrect mobile phase composition.Double-check the preparation of the mobile phase.
Detector is off or not properly connected.Ensure the detector is turned on and all cables are securely connected.
Baseline Noise or Drift Contaminated mobile phase or column.Filter the mobile phase and use high-purity solvents. Flush the column with a strong solvent.
Air bubbles in the system.Degas the mobile phase and prime the pump.
Fluctuating temperature.Use a column oven and ensure the HPLC system is not in a location with significant temperature changes.

Data Presentation: Comparison of HPLC Parameters for this compound Detection

Parameter Method 1 [1]Method 2 [2]Method 3 [3]Method 4
Column Hypersil BDS C18 (150 x 4.6 mm, 5µ)HiQSil C-18 (250 mm x 4.6 mm, 5µm)XTERRA C18 (150mm x 4.6mm)Inertsil ODS (250 mm x 4.6 mm, 5 µm)
Mobile Phase Phosphate buffer and Acetonitrile (60:40 v/v)Acetonitrile: Phosphate buffer pH 4 (85:15 v/v)Methanol and Water (50:50 v/v)10 mM Ammonium acetate buffer (pH 3.8): Acetonitrile (60:40 v/v)
Flow Rate 1.0 ml/min1.0 ml/min0.6 ml/min1.2 mL/min
Detector Wavelength 274 nm271 nm270 nm268 nm
Injection Volume 20 µL20 µL20 µL4 µL
Retention Time Not Specified3.16 min3.05 min2.327 min
Linearity Range 3.75–22.50 µg/ml5-30 µg/ml10-50 µg/mL15-75 µg/mL
LOD 0.477 µg/ml2.02 µg/ml0.01 µg/ml0.315 µg/mL
LOQ 1.4454 µg/ml3.15 µg/ml0.04 µg/ml0.945 µg/mL

Experimental Protocols

Protocol 1: RP-HPLC Method for Estimation of this compound in Pharmaceutical Formulations[1]
  • Chromatographic Conditions:

    • Column: Hypersil BDS C18, 150 x 4.6 mm, 5µ.

    • Mobile Phase: A mixture of phosphate buffer and acetonitrile in a 60:40 v/v ratio.

    • Flow Rate: 1.0 ml/min.

    • Detection: UV detector at 274 nm.

    • Injection Volume: 20 µL.

  • Standard Solution Preparation:

    • Prepare a standard stock solution of this compound.

    • Dilute the stock solution with the mobile phase to achieve a concentration within the linear range (e.g., 15 µg/ml).

  • Sample Preparation:

    • For tablet formulations, weigh and crush a number of tablets to get a fine powder.

    • Accurately weigh a portion of the powder equivalent to a known amount of this compound and transfer it to a volumetric flask.

    • Add a suitable diluent, sonicate to dissolve, and then dilute to volume.

    • Filter the solution through a 0.45 µm filter.

    • Further dilute the filtrate with the mobile phase to a concentration within the linear range.

  • Procedure:

    • Inject the blank (mobile phase), standard solution, and sample solution into the HPLC system.

    • Record the chromatograms and measure the peak areas.

    • Calculate the concentration of this compound in the sample by comparing the peak area of the sample with that of the standard.

Protocol 2: Simultaneous Determination of this compound, Stavudine, and Zidovudine in Perfusate[6]
  • Chromatographic Conditions:

    • Column: Gemini C18.

    • Mobile Phase: An isocratic mobile phase containing 7% acetonitrile and 3% methanol in an aqueous solution of 20 mM phosphate buffer.

    • Flow Rate: 0.7 mL/min.

    • Detection: UV detector at 270 nm.

    • Internal Standard: Didanosine.

  • Standard Solution Preparation:

    • Prepare stock solutions of this compound, Stavudine, Zidovudine, and the internal standard (Didanosine) in a mixture of water and methanol (80:20 v/v).

    • Prepare working standard solutions by diluting the stock solutions to the desired concentration range.

  • Sample Preparation (Perfusate):

    • Collect blank perfusate solution.

    • Spike the blank perfusate with the working standard solutions to create calibration curve samples.

  • Procedure:

    • Inject the prepared standard and sample solutions into the HPLC system.

    • Record the chromatograms and determine the retention times and peak areas for all analytes and the internal standard.

    • Construct a calibration curve by plotting the peak area ratio (analyte/internal standard) against the concentration.

    • Determine the concentration of the analytes in the unknown samples from the calibration curve.

Visualizations

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC System cluster_data Data Analysis Sample_Prep Sample Preparation (Dissolution, Dilution, Filtration) Injector Injector Sample_Prep->Injector Mobile_Phase_Prep Mobile Phase Preparation (Mixing, Degassing) Pump HPLC Pump Mobile_Phase_Prep->Pump Column HPLC Column Injector->Column Pump->Injector Detector UV Detector Column->Detector Chromatogram Chromatogram Generation Detector->Chromatogram Integration Peak Integration & Analysis Chromatogram->Integration Quantification Quantification Integration->Quantification

Caption: General experimental workflow for HPLC analysis of this compound.

Troubleshooting_Tree Start Problem with Chromatogram Check_Peaks Are peaks present? Start->Check_Peaks Check_Retention Is retention time correct? Check_Peaks->Check_Retention Yes No_Peaks No Peaks Check_Peaks->No_Peaks No Check_Shape Is peak shape good? Check_Retention->Check_Shape Yes Wrong_RT Incorrect Retention Time Check_Retention->Wrong_RT No Check_Response Is peak response adequate? Check_Shape->Check_Response Yes Bad_Shape Poor Peak Shape Check_Shape->Bad_Shape No Low_Response Low Response Check_Response->Low_Response No Good_Result Analysis Successful Check_Response->Good_Result Yes Sol_No_Peaks Check injection volume Check sample concentration Verify detector is on No_Peaks->Sol_No_Peaks Sol_Wrong_RT Check flow rate Verify mobile phase composition Check for leaks Wrong_RT->Sol_Wrong_RT Sol_Bad_Shape Adjust mobile phase pH Check for column contamination Reduce sample concentration Bad_Shape->Sol_Bad_Shape Sol_Low_Response Check detector wavelength Increase sample concentration Check detector lamp Low_Response->Sol_Low_Response

Caption: A decision tree for troubleshooting common HPLC issues.

Parameter_Relationships Mobile Phase Mobile Phase Retention Time Retention Time Mobile Phase->Retention Time Resolution Resolution Mobile Phase->Resolution Peak Shape Peak Shape Mobile Phase->Peak Shape Flow Rate Flow Rate Flow Rate->Retention Time Backpressure Backpressure Flow Rate->Backpressure Column Column Column->Retention Time Column->Resolution Column->Peak Shape Column->Backpressure Temperature Temperature Temperature->Retention Time Temperature->Backpressure

Caption: Logical relationships between key HPLC parameters and outcomes.

References

Technical Support Center: Troubleshooting Lamivudine In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering low efficacy of Lamivudine in in vitro assays. The information is presented in a question-and-answer format to directly address common issues.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My this compound treatment is showing lower than expected or no antiviral activity. What are the potential causes?

Several factors can contribute to the apparent low efficacy of this compound in in vitro experiments. These can be broadly categorized into issues with the compound itself, the experimental setup, the cell line, or the virus. A systematic approach to troubleshooting is recommended.

Troubleshooting Steps:

  • Compound Integrity and Concentration:

    • Verify Stock Solution: Has the this compound stock solution been prepared correctly and stored properly? It is recommended to prepare fresh dilutions from a validated stock for each experiment.[1] For long-term storage, aliquoting stock solutions into single-use volumes and storing at -20°C or -80°C is advisable to avoid repeated freeze-thaw cycles.[2][3]

    • Confirm Working Concentration: Are you using an appropriate concentration range for your specific virus and cell line? The effective concentration (EC50) of this compound can vary significantly.[4] Consult the literature for typical EC50 values for your experimental system (see Tables 1 and 2).

    • Solubility Issues: At high concentrations, this compound may precipitate out of the aqueous cell culture medium. Visually inspect your dilutions for any signs of precipitation.[1]

  • Experimental Protocol:

    • Incubation Time: Is the duration of the assay sufficient for this compound to exert its effect? The intracellular half-life of the active form, this compound triphosphate, is between 10.5 to 19 hours, suggesting that longer incubation times may be necessary.[4]

    • Assay Endpoint: Is the chosen assay endpoint appropriate for measuring the antiviral activity of a nucleoside analog? Assays that directly measure viral replication, such as quantitative PCR (qPCR) for viral DNA or a p24 antigen ELISA for HIV, are generally preferred over indirect measures like cell viability assays that can be confounded by cytotoxicity.

  • Cell Line Health and Suitability:

    • Cell Health: Are the cells healthy, within an optimal passage number, and in the exponential growth phase? Stressed or high-passage cells can exhibit altered metabolism and may not support robust viral replication or properly metabolize this compound.[2]

    • Mycoplasma Contamination: Have the cells been recently tested for mycoplasma contamination? Mycoplasma can significantly impact cellular metabolism and experimental results.[2]

    • Cell Line Suitability: Is the chosen cell line appropriate for your virus and for this compound's mechanism of action? The cell line must be able to support viral replication and possess the necessary cellular kinases to phosphorylate this compound to its active triphosphate form.

  • Viral Stock and Inoculum:

    • Viral Titer: Has the viral stock been recently tittered? Using an incorrect multiplicity of infection (MOI) can lead to inconsistent results. An excessively high MOI can overwhelm the inhibitory capacity of the drug.[5]

    • Viral Resistance: Could the viral stock have developed resistance to this compound? The M184V mutation in the reverse transcriptase of HIV-1 is a common cause of high-level resistance.[6] If resistance is suspected, sequencing the viral stock is recommended.[2]

Q2: I suspect my virus has developed resistance to this compound. How can I confirm this and what does it mean for my experiments?

The development of drug resistance is a primary reason for the loss of this compound efficacy.

Confirmation of Resistance:

  • Genotypic Analysis: The most definitive way to confirm resistance is to sequence the viral polymerase gene (reverse transcriptase for HIV and HBV). The presence of specific mutations, such as M184V or M184I in HIV-1, or mutations in the YMDD motif of HBV polymerase, are strongly associated with this compound resistance.[6][7][8]

  • Phenotypic Analysis: A phenotypic assay involves testing the susceptibility of your viral isolate to a range of this compound concentrations and comparing the EC50 value to that of a known wild-type, sensitive strain. A significant increase in the EC50 value indicates resistance.

Implications of Resistance:

If your virus is resistant, you will observe a significantly reduced or complete lack of inhibition by this compound at concentrations that are effective against wild-type virus. For example, the M184V mutation in HIV can increase the EC50 for this compound by over 100-fold.[6] When resistance is confirmed, you may need to obtain a new, non-resistant viral stock or use your resistant strain to screen for novel antivirals that are effective against this compound-resistant variants.

Q3: How stable is this compound in cell culture medium at 37°C?

While specific half-life data in various cell culture media is not extensively published, studies on the stability of this compound in aqueous solutions provide some guidance. This compound is generally stable under neutral and thermal stress.[3] However, it is susceptible to degradation under acidic and alkaline conditions.[3]

Best Practices for Ensuring this compound Stability:

  • Fresh Dilutions: It is best practice to prepare fresh working dilutions of this compound from a frozen stock for each experiment.[1]

  • pH of Medium: Ensure the pH of your cell culture medium is within the optimal physiological range (typically 7.2-7.4), as deviations to acidic or alkaline conditions could potentially degrade the compound over longer incubation periods.

  • Multi-day Experiments: For experiments lasting several days, consider replacing the medium with freshly prepared this compound-containing medium at appropriate intervals to maintain a consistent drug concentration.[1] One study showed that this compound in solution was stable for at least 72 hours at 37°C in various buffers, with the exception of a pH 1.2 buffer where some degradation of a similar nucleoside analog was noted.[9][10]

Data Presentation

Table 1: In Vitro Efficacy of this compound against HIV-1
Cell LineHIV-1 StrainAssay EndpointEC50 (µM)Reference
Peripheral Blood Mononuclear Cells (PBMCs)Wild-Typep24 Antigen0.07 - 0.2[11][12]
MT-4HIV-1 IIIBCytopathic Effect (MTT)2.442[13]
MT-4Wild-TypeNot Specified0.37[13]
Various Cell LinesVarious Wild-Type StrainsNot Specified0.002 - 1.14[4]
Table 2: In Vitro Efficacy of this compound against HBV
Cell LineHBV StrainAssay EndpointEC50 (µM)Reference
HepG2 2.2.15Wild-TypeHBV DNA Synthesis (9-day incubation)0.0016 (µg/mL)[14]
HepG2 2.2.15Wild-TypeHBV DNA Synthesis (48-hr incubation)0.02 (µg/mL)[14]
HepG2 2.2.15Wild-TypeHBV DNA Synthesis (24-hr incubation)0.07 (µg/mL)[14]
HepG2Wild-TypeExtracellular HBV DNANot specified[15]
HuH-7Wild-TypeHBV Replicative IntermediatesIC50 = Not specified[16]

Note: EC50 values can vary depending on the specific experimental conditions, including the cell line, viral strain, and assay method used.

Experimental Protocols

Detailed Protocol for In Vitro Antiviral Activity Assay (HIV-1 in PBMCs)
  • Cell Preparation: Isolate peripheral blood mononuclear cells (PBMCs) from healthy donors. Stimulate the cells with a mitogen such as phytohemagglutinin (PHA) for 2-3 days to induce proliferation.

  • Compound Dilution: Prepare a serial dilution of this compound in cell culture medium (e.g., RPMI-1640 supplemented with 10% fetal bovine serum and IL-2).

  • Infection: Plate the PHA-stimulated PBMCs in a 96-well plate. Add the diluted this compound to the appropriate wells. Infect the cells with a pre-titered stock of HIV-1. Include a "no drug" virus control and a "no virus" cell control.

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 7-10 days.

  • Quantification of Viral Replication: At the end of the incubation period, collect the cell culture supernatant. Measure the amount of viral replication by quantifying the p24 antigen concentration using a commercially available ELISA kit.

  • Data Analysis: Calculate the percentage of inhibition of p24 production for each this compound concentration relative to the virus control. Determine the EC50 value by plotting the percentage of inhibition against the log of the this compound concentration and fitting the data to a dose-response curve.

Visualizations

Mechanism of Action of this compound

Lamivudine_Mechanism cluster_cell Host Cell cluster_phosphorylation Intracellular Phosphorylation cluster_virus Viral Replication Cycle Lamivudine_ext This compound (3TC) Lamivudine_int This compound (3TC) Lamivudine_ext->Lamivudine_int Cellular uptake Lamivudine_MP This compound Monophosphate (3TC-MP) Lamivudine_int->Lamivudine_MP Deoxycytidine kinase Lamivudine_DP This compound Diphosphate (3TC-DP) Lamivudine_MP->Lamivudine_DP dCMP kinase Lamivudine_TP This compound Triphosphate (3TC-TP) (Active Form) Lamivudine_DP->Lamivudine_TP Nucleoside diphosphate kinase Reverse_Transcriptase Reverse Transcriptase Lamivudine_TP->Reverse_Transcriptase Competitive Inhibition Viral_RNA Viral RNA Viral_RNA->Reverse_Transcriptase Viral_DNA Viral DNA (Incomplete) Chain_Termination Chain Termination Viral_DNA->Chain_Termination Reverse_Transcriptase->Viral_DNA Incorporation of 3TC-TP

Caption: Mechanism of action of this compound.

Experimental Workflow for In Vitro Antiviral Assay

Antiviral_Assay_Workflow start Start cell_prep Prepare and seed host cells start->cell_prep compound_prep Prepare serial dilutions of this compound cell_prep->compound_prep treatment Add this compound dilutions to cells compound_prep->treatment infection Infect cells with virus treatment->infection incubation Incubate for a defined period (e.g., 3-10 days) infection->incubation endpoint Measure assay endpoint (e.g., qPCR, ELISA) incubation->endpoint data_analysis Analyze data and calculate EC50 endpoint->data_analysis end End data_analysis->end

Caption: General workflow for an in vitro antiviral assay.

Troubleshooting Logic for Low this compound Efficacy

Troubleshooting_Logic start Low or No Antiviral Activity check_compound Check this compound stock and working concentrations start->check_compound check_protocol Review experimental protocol (incubation time, assay endpoint) start->check_protocol check_cells Assess cell health, passage number, and mycoplasma status start->check_cells check_virus Verify viral titer and check for resistance mutations start->check_virus resolve_compound Prepare fresh stock and dilutions check_compound->resolve_compound resolve_protocol Optimize protocol parameters check_protocol->resolve_protocol resolve_cells Use low-passage, healthy, and mycoplasma-free cells check_cells->resolve_cells resolve_virus Re-titer virus or use a new, wild-type stock check_virus->resolve_virus

Caption: Troubleshooting decision tree for low this compound efficacy.

References

Technical Support Center: Enhancing Lamivudine Bioavailability in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at improving the bioavailability of Lamivudine in animal models.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge with the oral bioavailability of this compound?

This compound is classified as a Biopharmaceutical Classification System (BCS) Class 3 drug, which means it has high solubility but low permeability.[1] This low permeability across the gastrointestinal membrane is a significant factor limiting its oral bioavailability. Additionally, for specific applications like treating AIDS dementia, its hydrophilic nature restricts its permeation through the blood-brain barrier, resulting in inadequate drug concentrations in the central nervous system.[2]

Q2: What are the most common formulation strategies to improve this compound's bioavailability in animal models?

Common strategies focus on encapsulating this compound in lipid-based nanocarriers to enhance its permeability and alter its pharmacokinetic profile. These include:

  • Solid Lipid Nanoparticles (SLNs): These offer advantages like controlled drug release, improved drug stability, and good biocompatibility.[1][2]

  • Liposomes: These can be used for targeted delivery to specific tissues, such as HIV reservoirs, and can increase the drug's residence time in the body.[3]

  • Polymeric Nanoparticles (PNs): These can be designed for specific drug targeting and controlled release.[4]

  • Self-Nanoemulsifying Drug Delivery Systems (SNEDDS): These isotropic mixtures of oil, surfactant, and cosurfactant form fine oil-in-water nanoemulsions upon gentle agitation in aqueous media, which can enhance the solubility and oral absorption of drugs.[5][6]

Q3: How do Solid Lipid Nanoparticles (SLNs) enhance the bioavailability of this compound?

Incorporating this compound into SLNs can lead to several benefits. SLNs can protect the drug from degradation, provide controlled and sustained release, and potentially improve uptake by specific cells like macrophages.[4][7] For instance, mannose-conjugated SLNs have been developed to target macrophages and improve drug bioavailability in the brain.[7] The lipid nature of SLNs can facilitate transport across biological membranes, thereby improving overall bioavailability.

Q4: What are the expected pharmacokinetic changes when using a nanoformulation compared to a standard this compound solution?

Nanoformulations generally alter the pharmacokinetic profile by increasing the area under the curve (AUC), which indicates higher overall drug exposure, and prolonging the half-life (t½), suggesting a longer duration of action. The maximum plasma concentration (Cmax) may be higher or lower depending on the release characteristics of the formulation. For example, liposomal formulations of this compound have shown rapid clearance from plasma but significantly higher accumulation in tissues like the liver and spleen compared to the plain drug.[3]

Troubleshooting Guides

Q1: I am experiencing low entrapment efficiency of this compound in my Solid Lipid Nanoparticles (SLNs). What could be the cause and how can I improve it?

Possible Causes:

  • High water solubility of this compound: Being a hydrophilic drug, this compound has a tendency to partition into the aqueous phase during the formulation process, leading to lower entrapment.

  • Lipid matrix composition: The type and concentration of the lipid used can affect its ability to accommodate the drug.

  • Surfactant concentration: An inappropriate concentration of surfactant can lead to drug leakage from the nanoparticles.

  • Processing parameters: Factors like stirring speed and temperature during formulation can influence entrapment efficiency.[8]

Troubleshooting Steps:

  • Optimize the formulation:

    • Experiment with different lipids or combinations of lipids to find a matrix with higher affinity for this compound.

    • Adjust the drug-to-lipid ratio. Increasing the lipid concentration can sometimes improve entrapment.[8]

    • Vary the type and concentration of the surfactant to achieve a stable formulation that minimizes drug leakage.

  • Modify the preparation method:

    • Techniques like the double emulsion solvent evaporation method can be more suitable for hydrophilic drugs.[9]

    • Control processing parameters such as temperature and stirring rate, as these can impact the crystallization of the lipid and drug entrapment.[8] For example, an optimal rotation speed was found to be in the range of 1000-1250 r/min for better drug entrapment in one study.[2]

Q2: My in vivo pharmacokinetic data shows high variability between animal subjects. How can I reduce this variability?

Possible Causes:

  • Physiological differences: Inherent biological variations among animals can lead to different drug absorption and metabolism rates.

  • Inconsistent administration: Variations in the technique of oral gavage or injection can result in different amounts of the drug being administered or absorbed.

  • Food intake: The presence or absence of food in the stomach can affect drug absorption. This compound's absorption rate is slowed by food, although the overall extent of absorption (AUC) is not significantly influenced.[10][11]

  • Stress: Handling and procedural stress can alter physiological parameters and affect pharmacokinetics.

Troubleshooting Steps:

  • Standardize experimental conditions:

    • Use animals of the same age, sex, and weight range.

    • Ensure a consistent fasting period for all animals before dosing.

    • Acclimatize the animals to the experimental environment and handling procedures to minimize stress.[1]

  • Refine the administration technique:

    • Ensure all personnel are well-trained in the chosen administration method to guarantee consistency.

    • For oral administration, intragastric (i.g.) gavage is often more precise than mixing the drug in food or water.[12]

  • Implement a crossover study design:

    • In a crossover study, each animal receives all treatments (e.g., control and experimental formulation) at different times. This allows each animal to serve as its own control, which can significantly reduce inter-animal variability. A sufficient washout period between treatments is crucial.[10][12]

Q3: The particle size of my nanoformulation is too large or shows a wide distribution (high Polydispersity Index - PDI). What should I do?

Possible Causes:

  • Formulation composition: The ratio of oil, surfactant, and cosurfactant in SNEDDS, or lipid and surfactant in SLNs, is critical for achieving a small particle size.

  • Processing parameters: In methods involving sonication or homogenization, the duration and intensity of the energy input are key.

  • Aggregation: Nanoparticles may aggregate over time due to insufficient surface charge (low zeta potential) or other instability issues.

Troubleshooting Steps:

  • Optimize the formulation:

    • For SNEDDS, construct a ternary phase diagram to identify the optimal ratios of oil, surfactant, and cosurfactant that result in the desired nanoemulsion region.[5]

    • For SLNs, adjust the surfactant concentration. The ratio of the drug to the lipid matrix can also affect the particle size.[1]

  • Refine the preparation process:

    • Increase the homogenization pressure or sonication time to reduce particle size.

    • Control the temperature during preparation, as this can affect lipid solubility and nanoparticle formation.

  • Prevent aggregation:

    • Measure the zeta potential of your formulation. A zeta potential of at least ±30 mV is generally considered to indicate good stability.

    • Incorporate stabilizers or use surfactants that provide sufficient steric or electrostatic repulsion.

Data Presentation

Table 1: Pharmacokinetic Parameters of Different this compound Formulations in Animal Models

FormulationAnimal ModelDoseRouteCmaxTmax (h)AUC (mg·h/L)Bioavailability (%)Reference
This compound (IV)Cats25 mg/kgIV--130 ± 55.2100[12][13]
This compound (Oral)Cats25 mg/kgPO35.6 µg/mL1.1106 ± 94.980 ± 52[12][13]
This compound (Intragastric)Cats25 mg/kgIG50.0 µg/mL0.5115 ± 97.588 ± 45[12][13]
This compound (IV)Rats10 mg/kgIV7.02 ± 2.37 µg/mL-74.53 ± 11.30 min·µg/mL100[14]
Liposomal this compoundRatsNot SpecifiedNot Specified---Showed 10.97-fold accumulation in liver and 1.38-fold in spleen vs. plain drug[3]

Note: Direct comparison of AUC values between different studies should be done with caution due to variations in experimental protocols and units.

Experimental Protocols

1. Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs) via Emulsion Solvent Diffusion Technique

  • Objective: To encapsulate this compound in a solid lipid matrix to improve its bioavailability.

  • Materials: this compound, a solid lipid (e.g., stearic acid), a surfactant (e.g., Poloxamer 188), an organic solvent (e.g., dichloromethane), and an aqueous phase (e.g., deionized water).

  • Procedure:

    • Dissolve the specified amounts of this compound and the solid lipid in the organic solvent to form the organic phase.

    • Dissolve the surfactant in the aqueous phase.

    • Inject the organic phase into the aqueous phase under constant stirring at a specific temperature (above the melting point of the lipid).

    • Homogenize the resulting emulsion using a high-speed homogenizer or sonicator to reduce the droplet size.

    • Allow the organic solvent to evaporate under continuous stirring, which leads to the precipitation of the SLNs.

    • The SLN dispersion can be further purified by centrifugation or dialysis to remove any unentrapped drug.

    • The final product can be lyophilized for long-term storage.

  • Characterization: The prepared SLNs should be characterized for particle size, polydispersity index (PDI), zeta potential, entrapment efficiency, and drug loading.

2. Preparation of this compound-Loaded Liposomes via Thin Film Hydration Method

  • Objective: To encapsulate this compound within lipid vesicles for targeted delivery and altered pharmacokinetics.

  • Materials: this compound, phospholipids (e.g., phosphatidylcholine), cholesterol, an organic solvent mixture (e.g., chloroform and methanol), and a hydration medium (e.g., phosphate-buffered saline, pH 7.4).

  • Procedure:

    • Dissolve the lipids (phospholipids and cholesterol) in the organic solvent mixture in a round-bottom flask.

    • Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin, dry lipid film on the inner wall of the flask.

    • Hydrate the lipid film by adding the aqueous solution of this compound and rotating the flask at a temperature above the lipid's phase transition temperature. This will cause the lipid film to swell and form multilamellar vesicles (MLVs).

    • To obtain smaller, unilamellar vesicles (SUVs), the MLV suspension can be sonicated or extruded through polycarbonate membranes with a defined pore size.

    • Separate the unentrapped drug from the liposomes by centrifugation or gel filtration.

  • Characterization: The resulting liposomes should be evaluated for vesicle size, PDI, zeta potential, and entrapment efficiency.[3]

3. In Vivo Pharmacokinetic Study in Rats

  • Objective: To determine and compare the pharmacokinetic profiles of different this compound formulations.

  • Animals: Healthy adult Wistar or Sprague-Dawley rats.

  • Procedure:

    • Acclimatize the rats for at least one week before the experiment, with free access to food and water.[1]

    • Fast the animals overnight (8-12 hours) before drug administration, but allow free access to water.

    • Divide the rats into groups (e.g., control group receiving this compound solution, test group receiving the nanoformulation).

    • Administer the formulations orally or via the desired route at a specified dose.

    • Collect blood samples (approximately 0.2-0.3 mL) from the tail vein or retro-orbital plexus at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).[10]

    • Process the blood samples to obtain plasma by centrifuging at a specified speed and temperature.

    • Store the plasma samples at -20°C or -80°C until analysis.

    • Quantify the concentration of this compound in the plasma samples using a validated analytical method, such as high-performance liquid chromatography (HPLC) or LC-MS/MS.[14][15]

    • Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC, t½, etc.) using appropriate software.

Visualizations

G cluster_formulation Formulation & Preparation cluster_characterization In Vitro Characterization cluster_invivo In Vivo Evaluation A 1. Prepare Organic Phase (this compound + Lipid + Solvent) C 3. Emulsification (Inject Organic into Aqueous Phase) A->C B 2. Prepare Aqueous Phase (Surfactant + Water) B->C D 4. Homogenization (Reduce Droplet Size) C->D E 5. Solvent Evaporation (Formation of SLNs) D->E F 6. Purification & Lyophilization E->F G Particle Size & PDI F->G Characterize Final Product H Zeta Potential F->H Characterize Final Product I Entrapment Efficiency F->I Characterize Final Product J In Vitro Drug Release F->J Characterize Final Product K Animal Dosing (e.g., Oral Gavage in Rats) F->K Proceed to Animal Study L Blood Sampling (Serial Time Points) K->L M Plasma Analysis (HPLC or LC-MS/MS) L->M N Pharmacokinetic Analysis (AUC, Cmax, Tmax) M->N

Caption: Experimental workflow for the preparation and evaluation of this compound-loaded SLNs.

G cluster_formulation cluster_properties cluster_pk Bioavailability Improved this compound Bioavailability Permeability Increased Permeability Bioavailability->Permeability Solubility Enhanced Solubility Bioavailability->Solubility Release Controlled Release Bioavailability->Release Stability Protection from Degradation Bioavailability->Stability Formulation Formulation Strategy (e.g., Nanoparticles) SLN SLNs Liposomes Liposomes SNEDDS SNEDDS Properties Physicochemical Properties PK Pharmacokinetic Outcome AUC Increased AUC T12 Prolonged Half-life (t½) Tissue Targeted Tissue Distribution SLN->Bioavailability Liposomes->Bioavailability SNEDDS->Bioavailability Permeability->AUC Permeability->T12 Permeability->Tissue Solubility->AUC Solubility->T12 Solubility->Tissue Release->AUC Release->T12 Release->Tissue Stability->AUC Stability->T12 Stability->Tissue

Caption: Logical relationship of factors contributing to improved this compound bioavailability.

References

Technical Support Center: Strategies to Minimize Lamivudine-Induced Mitochondrial Toxicity in Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals investigating lamivudine-induced mitochondrial toxicity. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound-induced mitochondrial toxicity?

This compound, a nucleoside reverse transcriptase inhibitor (NRTI), primarily causes mitochondrial toxicity by inhibiting the mitochondrial DNA polymerase gamma (Pol γ).[1][2][3][4] Pol γ is the sole enzyme responsible for replicating mitochondrial DNA (mtDNA).[1][2] Inhibition of Pol γ leads to mtDNA depletion, which in turn impairs the synthesis of essential protein subunits of the electron transport chain (ETC) encoded by mtDNA. This disruption of the ETC leads to decreased oxidative phosphorylation, reduced ATP production, and an increase in lactate levels.[5]

Q2: Is this compound considered highly toxic to mitochondria compared to other NRTIs?

This compound is generally considered to have a lower potential for mitochondrial toxicity compared to older NRTIs like zidovudine (ZDV), stavudine (d4T), and didanosine (ddI).[6][7][8] In vitro studies have shown that this compound is a weaker inhibitor of Pol γ and is less likely to cause significant mtDNA depletion at clinically relevant concentrations.[6][9]

Q3: What are the common cellular models used to study this compound-induced mitochondrial toxicity?

Commonly used in vitro models include:

  • Human hepatoblastoma cell line (HepG2): These cells are frequently used due to their hepatic origin, as the liver is a primary site of drug metabolism and potential toxicity.[10][11]

  • Primary human cells: Including peripheral blood mononuclear cells (PBMCs), skeletal muscle cells, and renal proximal tubule epithelial cells, which can provide more physiologically relevant data.[6]

  • Human embryonic kidney cells (HEK293): These are another commonly used cell line for toxicity studies.

Q4: What are the key markers to assess this compound-induced mitochondrial toxicity in vitro?

Key markers include:

  • Mitochondrial DNA (mtDNA) content: A decrease in the ratio of mtDNA to nuclear DNA (nDNA) is a direct indicator of Pol γ inhibition.[12]

  • Lactate production: Increased lactate levels in the cell culture medium suggest a shift from aerobic respiration to glycolysis due to impaired mitochondrial function.[5]

  • Cellular respiration: Assessed by measuring the oxygen consumption rate (OCR) using techniques like Seahorse XF analysis. Key parameters include basal respiration, ATP-linked respiration, and maximal respiration.

  • ATP levels: A direct measurement of cellular energy production, which is expected to decrease with mitochondrial dysfunction.[11]

  • Mitochondrial membrane potential (MMP): A decrease in MMP is an early indicator of mitochondrial dysfunction and can be measured using fluorescent dyes like JC-1 or TMRE.[9][13]

  • Reactive oxygen species (ROS) production: Increased ROS can be both a cause and a consequence of mitochondrial damage.[14][15]

Q5: What strategies can be employed to minimize this compound-induced mitochondrial toxicity in my experiments?

  • Dose optimization: Use the lowest effective concentration of this compound that achieves the desired experimental outcome.

  • Co-treatment with antioxidants: Supplementing cell culture media with antioxidants may help mitigate oxidative stress associated with mitochondrial dysfunction.

  • Use of alternative nucleoside analogues: If experimentally feasible, consider using NRTIs with a lower known mitochondrial toxicity profile.

  • Appropriate experimental duration: Prolonged exposure to this compound is more likely to induce significant mitochondrial toxicity. Optimize the treatment duration based on your experimental needs.

  • Monitor cell health: Regularly assess cell viability and morphology to detect early signs of toxicity.

Troubleshooting Guides

Troubleshooting mtDNA Quantification by qPCR

Issue: Inconsistent or unexpected Ct values in your qPCR assay for mtDNA copy number.

Potential Cause Troubleshooting Steps
Poor DNA Quality - Ensure high-quality genomic DNA by checking the A260/A280 ratio (should be ~1.8).- Avoid excessive freeze-thaw cycles of DNA samples.
Primer Issues - Verify primer specificity using tools like BLAST and confirm a single melt curve peak.- Optimize primer concentrations (typically 100-500 nM).- Use validated primer sequences for mitochondrial and nuclear genes (see Experimental Protocols section).
Suboptimal PCR Conditions - Optimize annealing temperature using a gradient PCR.- Ensure the correct extension time for the amplicon size.
Pipetting Errors - Use calibrated pipettes and filter tips.- Prepare a master mix to minimize well-to-well variation.
Contamination - Run no-template controls (NTCs) to check for contamination.- Use separate, dedicated areas and equipment for pre- and post-PCR steps.
Troubleshooting Seahorse XF Mitochondrial Stress Test

Issue: Low oxygen consumption rate (OCR) or poor response to mitochondrial inhibitors.

Potential Cause Troubleshooting Steps
Suboptimal Cell Seeding Density - Determine the optimal cell density for your cell type. For HepG2 cells, a starting point is 20,000 cells/well.[16]- Ensure even cell distribution in the wells.
Unhealthy Cells - Use cells with high viability (>95%).- Avoid over-confluency during cell culture.
Incorrect Inhibitor Concentrations - Optimize the concentration of FCCP for your specific cell type to achieve maximal respiration.[17]- Use recommended concentrations for oligomycin (e.g., 1.5 µM) and rotenone/antimycin A (e.g., 0.5 µM each) as a starting point.[16]
Assay Medium Issues - Ensure the assay medium is at the correct pH (7.4) and temperature (37°C) before the assay.- Use freshly prepared medium supplemented with glucose, pyruvate, and glutamine.
Instrument/Cartridge Problems - Ensure the sensor cartridge was properly hydrated overnight.- Calibrate the instrument before each run.

Quantitative Data Summary

The following tables summarize quantitative data on this compound-induced mitochondrial toxicity from various in vitro studies.

Table 1: Comparison of NRTI Potency in Inhibiting mtDNA Synthesis

NRTIRelative Potency of Inhibition
Zalcitabine (ddC)+++++
Didanosine (ddI)++++
Stavudine (d4T)+++
Zidovudine (ZDV)++
This compound (3TC) +
Abacavir (ABC)+
Tenofovir (TDF)+
(Data synthesized from multiple sources indicating relative inhibitory potential)[6][9]

Table 2: this compound Cytotoxicity in HepG2 Cells

This compound Concentration (µM)Cell Viability (%) after 96h
10~100
100~80
1000~60
(Data adapted from a study on HepG2.4D14 and HepG2.A64 cells)[18]

Experimental Protocols

Quantification of Mitochondrial DNA (mtDNA) Copy Number by qPCR

This protocol describes the relative quantification of mtDNA copy number normalized to nuclear DNA (nDNA).

Materials:

  • Genomic DNA extraction kit

  • qPCR instrument

  • SYBR Green qPCR master mix

  • Forward and reverse primers for a mitochondrial gene (e.g., MT-ND1) and a nuclear gene (e.g., B2M or TH01)

  • Nuclease-free water

Primer Sequences (Human):

Target GenePrimerSequence (5' to 3')
mtDNA (MT-ND1) ForwardCCCTAAACCCGCCACATCT
ReverseGAGCGATGGTGAGAGCTAAGGT
nDNA (TH01) ForwardAGGGTATCTGGGCTCTGG
ReverseGGCTGAAAAGCTCCCGATTAT
(Primer sequences sourced from published literature)[19]

Procedure:

  • DNA Extraction: Isolate total genomic DNA from control and this compound-treated cells using a commercial kit. Quantify the DNA concentration and assess purity (A260/280 ratio).

  • qPCR Reaction Setup:

    • Prepare a master mix containing SYBR Green master mix, forward and reverse primers (final concentration 200 nM each), and nuclease-free water.

    • Add 5-20 ng of genomic DNA to each well.

    • Run each sample in triplicate for both the mitochondrial and nuclear gene targets.

    • Include no-template controls (NTCs) for each primer set.

  • Thermal Cycling Conditions:

    • Initial denaturation: 95°C for 5-10 minutes.

    • 40 cycles of:

      • Denaturation: 95°C for 15 seconds.

      • Annealing/Extension: 60°C for 60 seconds.

    • Melt curve analysis: Perform a melt curve analysis to verify the specificity of the amplified product.[20]

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for both the mitochondrial and nuclear targets for each sample.

    • Calculate the difference in Ct values (ΔCt) = (CtmtDNA - CtnDNA).

    • Calculate the relative mtDNA copy number using the 2-ΔΔCt method, normalizing the this compound-treated samples to the control samples.

Seahorse XF Cell Mitochondrial Stress Test

This protocol outlines the measurement of cellular respiration in response to this compound treatment.

Materials:

  • Seahorse XF Analyzer

  • Seahorse XF Cell Culture Microplates

  • Seahorse XF Calibrant

  • Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine

  • Mitochondrial inhibitors: Oligomycin, FCCP, Rotenone/Antimycin A

  • This compound

Procedure:

  • Cell Seeding: Seed cells (e.g., HepG2 at 20,000 cells/well) in a Seahorse XF microplate and allow them to adhere overnight.[16]

  • This compound Treatment: Treat cells with the desired concentrations of this compound for the specified duration (e.g., 24-72 hours). Include a vehicle control.

  • Assay Preparation:

    • Hydrate the sensor cartridge with Seahorse XF Calibrant at 37°C in a non-CO2 incubator overnight.

    • On the day of the assay, replace the culture medium with pre-warmed Seahorse XF assay medium and incubate at 37°C in a non-CO2 incubator for 1 hour.

  • Inhibitor Loading: Load the injector ports of the sensor cartridge with oligomycin, FCCP, and rotenone/antimycin A.

  • Seahorse XF Assay:

    • Calibrate the instrument.

    • Load the cell plate into the Seahorse XF Analyzer.

    • Run the Mitochondrial Stress Test protocol, which involves sequential injections of the inhibitors and measurement of OCR.

  • Data Analysis:

    • Normalize the OCR data to cell number or protein concentration.

    • Calculate key mitochondrial function parameters:

      • Basal Respiration: The baseline OCR before inhibitor injection.

      • ATP-Linked Respiration: The decrease in OCR after oligomycin injection.

      • Maximal Respiration: The OCR after FCCP injection.

      • Spare Respiratory Capacity: The difference between maximal and basal respiration.

      • Proton Leak: The OCR remaining after oligomycin injection.

Visualizations

Lamivudine_Mitochondrial_Toxicity_Pathway This compound This compound Lamivudine_TP This compound Triphosphate This compound->Lamivudine_TP Pol_gamma DNA Polymerase Gamma (Pol γ) Lamivudine_TP->Pol_gamma Inhibition mtDNA_rep mtDNA Replication Pol_gamma->mtDNA_rep mtDNA mtDNA mtDNA_rep->mtDNA mtDNA_depletion mtDNA Depletion mtDNA_rep->mtDNA_depletion ETC_synthesis ETC Subunit Synthesis mtDNA->ETC_synthesis ETC Electron Transport Chain (ETC) ETC_synthesis->ETC OxPhos Oxidative Phosphorylation ETC->OxPhos ROS Reactive Oxygen Species (ROS) ETC->ROS Dysfunction leads to increased production ATP ATP Production OxPhos->ATP Increased_Lactate Increased Lactate OxPhos->Increased_Lactate Impairment leads to shift to glycolysis Decreased_ATP Decreased ATP ATP->Decreased_ATP Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Cell_Dysfunction Cellular Dysfunction Decreased_ATP->Cell_Dysfunction Oxidative_Stress->Cell_Dysfunction

Caption: Signaling pathway of this compound-induced mitochondrial toxicity.

Experimental_Workflow cluster_setup Experimental Setup cluster_assays Mitochondrial Toxicity Assessment cluster_mitigation Mitigation Strategy (Optional) cluster_analysis Data Analysis and Interpretation Cell_Culture Cell Culture (e.g., HepG2) Lamivudine_Treatment This compound Treatment (Dose and Time Course) Cell_Culture->Lamivudine_Treatment mtDNA_Quant mtDNA Quantification (qPCR) Lamivudine_Treatment->mtDNA_Quant Seahorse Cellular Respiration (Seahorse XF) Lamivudine_Treatment->Seahorse ATP_Assay ATP Measurement Lamivudine_Treatment->ATP_Assay MMP_Assay Mitochondrial Membrane Potential Assay Lamivudine_Treatment->MMP_Assay ROS_Assay ROS Production Assay Lamivudine_Treatment->ROS_Assay Antioxidant_Co_treatment Antioxidant Co-treatment Lamivudine_Treatment->Antioxidant_Co_treatment Data_Analysis Data Analysis mtDNA_Quant->Data_Analysis Seahorse->Data_Analysis ATP_Assay->Data_Analysis MMP_Assay->Data_Analysis ROS_Assay->Data_Analysis Antioxidant_Co_treatment->mtDNA_Quant Antioxidant_Co_treatment->Seahorse Antioxidant_Co_treatment->ATP_Assay Antioxidant_Co_treatment->MMP_Assay Antioxidant_Co_treatment->ROS_Assay Interpretation Interpretation of Results Data_Analysis->Interpretation

Caption: General experimental workflow for assessing this compound mitochondrial toxicity.

References

Technical Support Center: Refinement of Lamivudine Dosage in Preclinical Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the preclinical refinement of Lamivudine dosage.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound that we should be confirming in our preclinical models?

A1: this compound is a nucleoside reverse transcriptase inhibitor (NRTI).[1][2] Its primary mechanism involves intracellular phosphorylation to its active triphosphate form, this compound triphosphate (3TC-TP).[1][3] 3TC-TP then competitively inhibits the viral reverse transcriptase enzyme of HIV-1 and the polymerase of Hepatitis B Virus (HBV).[4][5] Incorporation of 3TC-TP into the growing viral DNA chain leads to chain termination, thus halting viral replication.[3][5] Preclinical studies should aim to confirm this mechanism by assessing the reduction in viral load and viral DNA synthesis.

Q2: What are the key pharmacokinetic parameters to consider when refining this compound dosage in preclinical studies?

A2: The key pharmacokinetic (PK) parameters to evaluate include:

  • Maximum Plasma Concentration (Cmax): The peak concentration of the drug in the plasma.

  • Time to Maximum Concentration (Tmax): The time at which Cmax is reached.

  • Area Under the Curve (AUC): A measure of total drug exposure over time.

  • Elimination Half-life (t½): The time it takes for the drug concentration to decrease by half.

  • Bioavailability: The fraction of an administered dose of unchanged drug that reaches the systemic circulation.

These parameters help in understanding the absorption, distribution, metabolism, and excretion (ADME) profile of this compound in the chosen animal model and are crucial for dose adjustment and predicting human dosage.[2][6]

Q3: Which animal models are most commonly used for preclinical studies of this compound, and what are the recommended starting doses?

A3: Commonly used animal models include rodents (rats and mice) and non-human primates (rhesus macaques).[5][7][8] Transgenic mice expressing HBV have also been utilized to evaluate antiviral efficacy.[5] The woodchuck model is another valuable tool for studying HBV and the emergence of resistance.[9][10] Recommended starting doses can vary based on the model and study objective. For instance, oral doses of 25, 50, and 100 mg/kg/day have been used in HBV transgenic mice, while a 100 mg/kg daily dose has been used in woodchucks.[5][10]

Q4: How can we monitor for the development of this compound resistance in our animal models?

A4: this compound resistance is a significant concern, often associated with mutations in the YMDD (tyrosine-methionine-aspartate-aspartate) motif of the viral polymerase.[4][11] Monitoring for resistance can be achieved by:

  • Regularly quantifying viral load: A rebound in viral titers after an initial suppression may indicate the emergence of resistance.[4]

  • Genotypic analysis: Sequencing the viral polymerase gene from plasma or tissue samples to identify known resistance mutations (e.g., rtM204V/I).[4][12]

Early detection of resistance is crucial for evaluating the long-term efficacy of the dosing regimen.[4]

Troubleshooting Guides

Issue 1: High variability or low oral bioavailability of this compound in rodent models.
  • Possible Cause 1: Formulation Issues.

    • Troubleshooting: this compound is water-soluble, but the choice of vehicle can still impact absorption.[13] Ensure the drug is fully dissolved and stable in the chosen vehicle. For suspension formulations, ensure uniform particle size and adequate mixing before each administration to avoid dose variability. Consider using formulations that enhance solubility and absorption, such as lipid-based nanostructures.[14][15]

  • Possible Cause 2: Gastrointestinal (GI) Tract Issues in the Animal Model.

    • Troubleshooting: The GI transit time and pH can affect drug absorption. Co-administration of substances like sorbitol, a common excipient in liquid formulations, has been shown to decrease this compound absorption in a dose-dependent manner.[16] Review all components of the vehicle and diet for potential interactions. Fasting the animals before oral administration may help standardize absorption.

  • Possible Cause 3: First-Pass Metabolism.

    • Troubleshooting: While this compound undergoes minimal first-pass metabolism, this can vary between species.[2] If low bioavailability is suspected to be due to metabolism, consider co-administering a known inhibitor of the relevant metabolic enzymes (if known for the specific animal model) in a pilot study to assess the impact on exposure. However, this compound is not significantly metabolized by cytochrome P450 enzymes.[8]

Issue 2: Unexpected toxicity or adverse events observed at a planned dose.
  • Possible Cause 1: Mitochondrial Toxicity.

    • Troubleshooting: Nucleoside reverse transcriptase inhibitors as a class have been associated with mitochondrial toxicity.[17] Although this compound is considered to have a lower potential for this compared to other NRTIs, it can still occur.[18] Assess for signs of mitochondrial dysfunction, such as lactic acidosis. Histopathological examination of tissues like the liver and muscle for morphological changes in mitochondria can be informative.[17] Consider conducting in vitro assays to measure mitochondrial DNA content or oxygen consumption in cells treated with this compound.[18][19]

  • Possible Cause 2: Off-Target Effects.

    • Troubleshooting: High doses may lead to off-target pharmacological effects. Review the literature for any known secondary targets of this compound. A study has shown that this compound, in combination with other antiretrovirals, can influence cellular stress and immune response pathways.[20]

  • Possible Cause 3: Species-Specific Sensitivity.

    • Troubleshooting: The animal model used may have a different sensitivity to this compound compared to humans. It is essential to perform dose-escalation studies to determine the maximum tolerated dose (MTD) in the chosen species. Start with lower doses and carefully monitor the animals for any clinical signs of toxicity.[21]

Issue 3: Difficulty in achieving and maintaining viral suppression.
  • Possible Cause 1: Suboptimal Dosing.

    • Troubleshooting: The administered dose may not be sufficient to maintain plasma concentrations above the EC50 for the entire dosing interval. Review the pharmacokinetic data. If the trough concentrations are too low, consider increasing the dose or the dosing frequency.

  • Possible Cause 2: Emergence of Drug Resistance.

    • Troubleshooting: As mentioned in the FAQs, resistance is a common issue with this compound monotherapy.[7][11] Implement regular monitoring for resistance mutations. If resistance is detected, the study design may need to be altered to evaluate combination therapies, which is the clinical standard for HIV treatment to prevent resistance.[11]

  • Possible Cause 3: Issues with the Viral Challenge or Animal Model.

    • Troubleshooting: Ensure the viral stock used for infection is well-characterized and has not been passaged excessively. The specific strain of the virus can also influence susceptibility to this compound. Verify that the animal model is permissive to robust viral replication.

Data Presentation

Table 1: Preclinical Pharmacokinetic Parameters of this compound in Different Animal Models

Animal ModelDoseRoute of AdministrationCmax (µg/mL)AUC (µg·h/mL)t½ (hours)Reference
Rat10 mg/kgIntravenous7.02 ± 2.371.24 ± 0.190.46 ± 0.04[8]
Woodchuck40 mg/kg initially, escalated to 200 mg/kgOralNot ReportedNot ReportedNot Reported[9]
Woodchuck100 mg/kgOralNot ReportedNot ReportedNot Reported[10]
HBV Transgenic Mouse25, 50, 100 mg/kg/dayOralNot ReportedNot ReportedNot Reported[5]

Table 2: Preclinical Efficacy of this compound in Different Animal Models

Animal ModelDoseDuration of TreatmentViral Load ReductionReference
HBV Transgenic Mouse25, 50, 100 mg/kg/day21 daysDose-responsive decrease in serum and liver HBV DNA[5]
Woodchuck100 mg/kg/day4 weeksUp to 2-log reduction in WHV DNA[10]
WoodchuckNot specified3-12 monthsSlow progressive decline to ~0.3% of initial serum viral titers[22]

Experimental Protocols

Protocol 1: Oral Gavage Administration of this compound in Rats
  • Animal Preparation: Acclimatize male Wistar rats for at least one week before the experiment. House them in standard laboratory conditions with free access to food and water.

  • Drug Formulation: Prepare a solution of this compound in sterile distilled water or saline at the desired concentration. Ensure the solution is clear and free of particulates.

  • Dose Calculation: Weigh each rat immediately before dosing to calculate the exact volume to be administered based on its body weight (e.g., in mg/kg). The maximum recommended volume for oral gavage in rats is 10-20 ml/kg.

  • Administration:

    • Gently restrain the rat.

    • Measure the gavage needle against the rat's body, from the tip of the nose to the last rib, to determine the correct insertion depth. Mark the needle.

    • Insert the gavage needle into the diastema (gap between the incisors and molars) and gently advance it along the upper palate into the esophagus. The needle should pass smoothly without resistance.

    • Administer the this compound solution slowly.

    • Gently remove the needle.

    • Monitor the animal for a few minutes post-administration for any signs of distress.

Protocol 2: Quantification of this compound in Plasma by LC-MS/MS
  • Sample Preparation (Solid-Phase Extraction - SPE):

    • To 100 µL of plasma, add an internal standard (e.g., this compound-¹⁵N,d₂).

    • Condition an SPE cartridge (e.g., Oasis HLB) with methanol followed by deionized water.

    • Load the plasma sample onto the cartridge.

    • Wash the cartridge with a weak organic solvent to remove interferences.

    • Elute this compound and the internal standard with methanol.

    • Evaporate the eluate to dryness and reconstitute in the mobile phase.

  • Chromatographic Conditions:

    • Column: Reverse-phase C18 column (e.g., Hypurity C18, 100 mm × 4.6 mm, 5.0 µm).

    • Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., 0.1% formic acid).

    • Flow Rate: 1 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometric Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Detection: Multiple Reaction Monitoring (MRM) of the transitions for this compound and its internal standard.

Mandatory Visualizations

Lamivudine_Mechanism_of_Action cluster_cell Host Cell cluster_virus Viral Replication Lamivudine_ext This compound Lamivudine_int This compound Lamivudine_ext->Lamivudine_int Cellular Uptake L_MP This compound Monophosphate (L-MP) Lamivudine_int->L_MP Phosphorylation (Deoxycytidine Kinase) L_DP This compound Diphosphate (L-DP) L_MP->L_DP Phosphorylation L_TP This compound Triphosphate (L-TP) (Active Form) L_DP->L_TP Phosphorylation Reverse_Transcriptase Reverse Transcriptase L_TP->Reverse_Transcriptase Competitive Inhibition Chain_Termination Chain Termination L_TP->Chain_Termination Incorporation Viral_RNA Viral RNA Viral_DNA Viral DNA (Incomplete) Viral_RNA->Viral_DNA Reverse Transcription Reverse_Transcriptase->Viral_DNA Chain_Termination->Viral_DNA

Caption: Intracellular activation and mechanism of action of this compound.

Preclinical_Dosage_Refinement_Workflow cluster_planning Phase 1: Study Design cluster_execution Phase 2: In-life Studies cluster_analysis Phase 3: Analysis & Refinement Model_Selection Select Animal Model (e.g., Rat, Mouse, NHP) Dose_Selection Initial Dose Range Selection (Based on in vitro data) Model_Selection->Dose_Selection Formulation Develop appropriate formulation Dose_Selection->Formulation Dosing Administer this compound (e.g., Oral Gavage) Formulation->Dosing PK_Sampling Pharmacokinetic Sampling (Blood collection) Dosing->PK_Sampling PD_Sampling Pharmacodynamic Sampling (e.g., Liver tissue for viral load) Dosing->PD_Sampling Tox_Monitoring Toxicity Monitoring (Clinical signs, body weight) Dosing->Tox_Monitoring Bioanalysis Quantify this compound (LC-MS/MS) PK_Sampling->Bioanalysis Efficacy_Analysis Assess Antiviral Efficacy (e.g., qPCR for viral DNA) PD_Sampling->Efficacy_Analysis Toxicity_Assessment Evaluate Toxicity (Histopathology, clinical chemistry) Tox_Monitoring->Toxicity_Assessment PKPD_Modeling PK/PD Modeling Bioanalysis->PKPD_Modeling Efficacy_Analysis->PKPD_Modeling Toxicity_Assessment->PKPD_Modeling Dose_Refinement Refine Dosage Regimen PKPD_Modeling->Dose_Refinement

Caption: A typical workflow for the refinement of this compound dosage in preclinical studies.

References

Addressing the impact of the M184V mutation on experimental outcomes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the M184V mutation in HIV-1 reverse transcriptase (RT).

Frequently Asked Questions (FAQs)

Q1: What is the primary impact of the M184V mutation on antiretroviral drug susceptibility?

The M184V mutation in the HIV-1 reverse transcriptase gene is primarily associated with high-level resistance to the nucleoside reverse transcriptase inhibitors (NRTIs) lamivudine (3TC) and emtricitabine (FTC).[1][2][3][4] This single amino acid substitution from methionine to valine at codon 184 can lead to a greater than 100-fold decrease in susceptibility to these drugs.[3] It can also confer low-level resistance to abacavir (ABC) and didanosine (ddI).[3]

Q2: Does the M184V mutation affect susceptibility to other NRTIs?

Yes, paradoxically, the M184V mutation can increase the susceptibility of HIV-1 to other NRTIs, a phenomenon known as hypersusceptibility.[3] It has been shown to resensitize viruses to zidovudine (ZDV) and tenofovir (TDF), particularly in viruses that have developed resistance to these drugs through thymidine analog mutations (TAMs).[1]

Q3: What is the effect of the M184V mutation on viral fitness?

The M184V mutation is known to reduce the replication capacity or "fitness" of HIV-1.[2][5] This is due to a decrease in the processivity of the reverse transcriptase enzyme.[1] Studies have shown that viral variants with the M184V mutation are consistently 4 to 8% less fit than the wild-type virus in the absence of drug pressure.[5] Some research indicates a reduction in HIV replication activity of approximately 10%.[2]

Q4: How quickly is the M184V mutation selected for in the presence of 3TC or FTC?

The M184V mutation is selected very rapidly, both in cell culture and in patients undergoing treatment with 3TC or FTC.[3] It can be detected within the first month of therapy in both treatment-naïve and experienced patients.[2]

Q5: Can the M184V mutation be transmitted?

While M184V is commonly acquired during treatment, it is rarely detected in treatment-naïve patients, suggesting that viruses with this mutation are transmitted less efficiently.[2] This is likely due to the reduced viral fitness associated with the mutation.[6]

Troubleshooting Guides

Issue 1: Discrepancy between Genotypic and Phenotypic Assay Results

Q: My genotypic assay detects the M184V mutation, but the phenotypic assay shows lower than expected resistance to 3TC/FTC. Why might this be?

A: Several factors could contribute to this discrepancy:

  • Mixture of Viral Populations: Standard genotypic sequencing may not detect minority viral species. If a significant proportion of the viral population is wild-type at codon 184, the overall phenotypic susceptibility may appear lower.[7][8] More sensitive assays like next-generation sequencing can help identify minority variants.[9]

  • Presence of Other Mutations: The genetic background of the virus can influence the level of resistance conferred by M184V. The presence of other mutations in the reverse transcriptase gene could potentially modulate its effect.

  • Assay Variability: Both genotypic and phenotypic assays have inherent variability. Ensure that the assays are properly calibrated and that appropriate controls are used.

Issue 2: Unexpected Viral Replication Capacity of M184V Mutant

Q: I've engineered the M184V mutation into a lab strain of HIV-1, but its replication capacity is not as diminished as I expected. What could be the cause?

A: Consider the following possibilities:

  • Compensatory Mutations: The virus may have acquired compensatory mutations that restore some of the lost replicative fitness. The L74I mutation, for example, has been observed to compensate for the defective replication of M184V-mutated virus.

  • In Vitro Culture Conditions: The impact of M184V on viral fitness can be cell-type dependent. The reduction in fitness may be more pronounced in primary cells compared to immortalized cell lines.[6]

  • Genetic Backbone of the Virus: The specific laboratory strain of HIV-1 used can influence the phenotypic expression of the M184V mutation.

Issue 3: Difficulty in Detecting Low-Frequency M184V Variants

Q: I suspect the presence of low-level M184V mutations in my sample, but standard sequencing is not detecting it. What can I do?

A: To detect minority M184V variants, more sensitive methods are required:

  • Next-Generation Sequencing (NGS): NGS platforms, such as Illumina or Ion Torrent, can detect viral variants that constitute a small percentage of the total population.[9]

  • Allele-Specific PCR: This method is designed to specifically amplify a particular mutation and can be very sensitive for detecting low-frequency variants.

  • Oligonucleotide Ligation Assay (OLA): OLA is a sensitive probe-based method that can detect mutations at a prevalence as low as 3%.[10]

Quantitative Data on the M184V Mutation

Table 1: Impact of M184V on NRTI Susceptibility (Fold Change)

Antiretroviral DrugFold Change in Susceptibility with M184V
This compound (3TC)>100-fold decrease
Emtricitabine (FTC)>100-fold decrease
Abacavir (ABC)Low-level decrease
Didanosine (ddI)Low-level decrease
Zidovudine (ZDV)Increased susceptibility (hypersusceptibility)
Tenofovir (TDF)Increased susceptibility (hypersusceptibility)
Stavudine (d4T)Increased susceptibility (hypersusceptibility)

Note: Fold change can vary depending on the viral background and the specific assay used.[3][11]

Table 2: Effect of M184V on Viral Fitness

ParameterImpact of M184V
Relative Fitness Cost 4-8% less fit than wild-type in vivo[5]
Replication Capacity ~10% reduction in HIV replication activity[2]
RT Processivity Decreased[1]

Experimental Protocols

Protocol 1: Site-Directed Mutagenesis to Introduce the M184V Mutation

This protocol is based on the principles of the QuikChange™ Site-Directed Mutagenesis Kit.

1. Primer Design:

  • Design two complementary mutagenic primers, typically 25-45 bases in length, containing the desired M184V mutation (ATG to GTG).

  • The mutation should be in the center of the primers with at least 10-15 bases of correct sequence on both sides.

  • The melting temperature (Tm) of the primers should be ≥78°C. A common formula for Tm calculation is: Tm = 81.5 + 0.41(%GC) – 675/N - %mismatch, where N is the primer length.[12][13]

  • Primers should have a minimum GC content of 40% and terminate in one or more C or G bases.[13][14]

2. PCR Amplification:

  • Set up the PCR reaction with a high-fidelity polymerase (e.g., Pfu or Phusion). A typical 50 µL reaction includes:

    • 5-50 ng of template plasmid DNA (containing the wild-type HIV-1 RT gene)

    • 125 ng of forward primer

    • 125 ng of reverse primer

    • 1 µL of dNTP mix (10 mM)

    • 5 µL of 10x reaction buffer

    • 1 µL of high-fidelity DNA polymerase

    • Nuclease-free water to 50 µL

  • PCR cycling conditions:

    • Initial denaturation: 95°C for 1 minute

    • 16-18 cycles of:

      • Denaturation: 95°C for 50 seconds

      • Annealing: 60°C for 50 seconds

      • Extension: 68°C for 1 minute/kb of plasmid length

    • Final extension: 68°C for 7 minutes[13]

3. DpnI Digestion:

  • Add 1 µL of DpnI restriction enzyme to the PCR product.

  • Incubate at 37°C for at least 1-2 hours to digest the parental, methylated template DNA.[12][13]

4. Transformation:

  • Transform competent E. coli cells with the DpnI-treated PCR product.

  • Plate on selective media (e.g., LB agar with ampicillin) and incubate overnight at 37°C.[15]

5. Verification:

  • Isolate plasmid DNA from the resulting colonies.

  • Verify the presence of the M184V mutation and the integrity of the rest of the gene by DNA sequencing.

Protocol 2: HIV-1 Phenotypic Susceptibility Assay

This is a generalized protocol for a recombinant virus assay.

1. Generation of Recombinant Virus:

  • Amplify the protease and reverse transcriptase coding regions from patient plasma HIV-1 RNA using RT-PCR.

  • Co-transfect a suitable cell line (e.g., 293T cells) with the amplified patient-derived gene fragment and an HIV-1 vector that is deleted in these regions and contains a reporter gene (e.g., luciferase).[16]

  • Homologous recombination will generate replication-defective recombinant virus particles containing the patient's protease and RT sequences.[16]

  • Harvest the virus-containing supernatant after 48-72 hours.

2. Drug Susceptibility Testing:

  • Plate target cells (e.g., TZM-bl cells) in a 96-well plate.

  • Prepare serial dilutions of the antiretroviral drugs to be tested.

  • Infect the target cells with the recombinant virus in the presence of the different drug concentrations.

  • Include a no-drug control and a reference virus with known drug susceptibility.[7][16]

3. Readout and Analysis:

  • After 48-72 hours, measure the reporter gene activity (e.g., luciferase activity).

  • Calculate the drug concentration that inhibits viral replication by 50% (IC50) for both the patient-derived virus and the reference virus.[7][17]

  • The fold change in resistance is calculated as the ratio of the IC50 of the patient virus to the IC50 of the reference virus.[7][17]

Protocol 3: HIV-1 Genotypic Resistance Assay

This protocol outlines the steps for Sanger sequencing-based genotypic testing.

1. RNA Extraction and RT-PCR:

  • Extract viral RNA from patient plasma.

  • Perform a one-step RT-PCR to reverse transcribe the RNA and amplify the protease and reverse transcriptase regions of the pol gene. Use primers that bind to highly conserved regions to ensure amplification of different HIV-1 subtypes.[18]

2. PCR Product Purification:

  • Purify the PCR product to remove unincorporated dNTPs and primers. This can be done using a commercial PCR purification kit or enzymatic methods.

3. Sequencing:

  • Perform Sanger sequencing of the purified PCR product using a set of sequencing primers that cover the entire amplified region.

  • The sequencing reaction products are then analyzed on a capillary electrophoresis-based DNA sequencer.[18]

4. Data Analysis:

  • Assemble the sequence data and compare it to a wild-type reference sequence (e.g., HXB2).

  • Identify any mutations in the protease and reverse transcriptase genes.

  • Interpret the resistance-associated mutations using a database such as the Stanford University HIV Drug Resistance Database.[18]

Visualizations

Experimental_Workflow_M184V cluster_cloning Site-Directed Mutagenesis cluster_virus_production Virus Production cluster_analysis Phenotypic & Genotypic Analysis pcr PCR with M184V Primers dpni DpnI Digestion pcr->dpni transform Transformation dpni->transform verify Sequence Verification transform->verify transfect Transfection of 293T Cells verify->transfect Verified Plasmid harvest Harvest Virus transfect->harvest phenotype Phenotypic Assay harvest->phenotype Mutant Virus genotype Genotypic Assay harvest->genotype Mutant Virus

Workflow for generating and analyzing an M184V mutant virus.

M184V_Mechanism cluster_wt Wild-Type RT cluster_m184v M184V Mutant RT cluster_hypersusceptibility Hypersusceptibility wt_rt Wild-Type RT dntp dNTP wt_rt->dntp Binds & Incorporates nrti 3TC-TP / FTC-TP wt_rt->nrti Binds & Incorporates (Chain Termination) m184v_rt M184V RT dntp2 dNTP m184v_rt->dntp2 Binds & Incorporates nrti2 3TC-TP / FTC-TP m184v_rt->nrti2 Steric Hindrance (Reduced Binding) m184v_rt2 M184V RT azt ZDV-TP m184v_rt2->azt Impaired Excision tdf TDF-DP m184v_rt2->tdf Increased Incorporation

Impact of M184V on NRTI action and reverse transcription.

Troubleshooting_M184V start Unexpected Experimental Result with M184V Mutant q1 Is the result related to drug susceptibility? start->q1 q2 Is resistance lower than expected? q1->q2 Yes q3 Is the result related to viral fitness? q1->q3 No a1 Check for viral mixtures (use NGS). Verify genetic background. q2->a1 Yes a2 Consider hypersusceptibility to other NRTIs in the regimen. q2->a2 No q4 Is replication higher than expected? q3->q4 Yes a3 Sequence entire RT to check for compensatory mutations (e.g., L74I). Compare replication in primary cells. q4->a3 Yes a4 Ensure accurate viral titration. Verify RT enzyme activity. q4->a4 No

Troubleshooting unexpected M184V experimental outcomes.

References

Technical Support Center: Enhancing Lamivudine's Synergistic Effects with Nucleoside Analogs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for studying the synergistic effects of Lamivudine in combination with other nucleoside analogs.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of synergistic action between this compound (3TC) and other nucleoside reverse transcriptase inhibitors (NRTIs)?

The primary mechanism of synergy involves the inhibition of the viral enzyme reverse transcriptase, which is crucial for HIV replication.[1] this compound, once intracellularly phosphorylated to its active triphosphate form (3TC-TP), acts as a competitive inhibitor of the natural substrate, deoxycytidine triphosphate (dCTP), and as a chain terminator upon incorporation into the viral DNA.[1][2] When combined with other NRTIs like Zidovudine (AZT) or Abacavir (ABC), which have similar mechanisms but target the incorporation of different natural nucleosides (AZT mimics thymidine, ABC mimics guanosine), the combination therapy creates multiple obstacles to viral DNA synthesis.[1][2][3] This multi-pronged attack is believed to work synergistically to prevent the emergence of drug-resistant HIV mutations.[2]

Q2: Which nucleoside analogs have demonstrated synergistic effects with this compound?

Several nucleoside analogs have shown synergistic antiviral activity when combined with this compound. The most well-documented synergistic combinations are with:

  • Zidovudine (AZT): This combination has been shown to be highly synergistic in suppressing HIV replication.[4][5]

  • Abacavir (ABC): Combined usage of Abacavir with this compound and Zidovudine has been demonstrated to block in vitro FIV (a model for HIV) replication in a synergistic manner.[6]

  • Tenofovir Disoproxil Fumarate (TDF): While some studies suggest therapeutic equivalence, others indicate that the combination of this compound and Tenofovir is more efficacious than this compound monotherapy for HBV/HIV coinfection, implying a synergistic or enhanced additive effect.[7][8][9]

Q3: How can I quantitatively measure the synergy between this compound and another nucleoside analog in my experiments?

The most common methods for quantifying drug synergy are the Checkerboard Assay coupled with Combination Index (CI) calculation using the Chou-Talalay method, and Isobologram Analysis .[10][11][12][13][14] A Combination Index (CI) value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.[10][15]

Troubleshooting Guides

Issue 1: Inconsistent or non-reproducible synergy results in our checkerboard assay.

  • Cell Health and Density: Ensure that the host cell line (e.g., MT-4 cells for HIV) is healthy, free of contamination, and seeded at a consistent density across all wells. Variability in cell number can significantly impact the outcome of the assay.

  • Virus Titer: Use a consistent and pre-titered virus stock for all experiments. Variations in the multiplicity of infection (MOI) can alter the apparent synergy of the drug combination.

  • Drug Concentrations: Prepare fresh serial dilutions of this compound and the combination nucleoside analog for each experiment. Ensure accurate pipetting, especially for the lower concentrations.

  • Incubation Time: The incubation period post-infection is critical. Standardize the incubation time based on the replication kinetics of your viral strain and the cytopathic effect (CPE) development.

  • Endpoint Measurement: If using a cell viability assay (e.g., MTT, MTS), ensure that the assay is performed within the linear range of detection. For viral replication assays (e.g., p24 antigen ELISA for HIV), validate the sensitivity and specificity of the assay.

Issue 2: Difficulty in interpreting the Combination Index (CI) values.

  • Data Analysis Software: Utilize validated software like CompuSyn for calculating CI values to minimize errors in manual calculations.[15]

  • Effect Level: Analyze CI values at multiple effect levels (e.g., 50%, 75%, and 90% inhibition) as the nature of the interaction (synergy, additivity, or antagonism) can be concentration-dependent.

  • Statistical Significance: Perform multiple independent experiments and report the mean CI values with standard deviations or confidence intervals to assess the statistical significance of the observed synergy.

Quantitative Data on Synergistic Combinations

The following tables summarize quantitative data from in vitro studies on the synergistic effects of this compound with other nucleoside analogs.

Table 1: Synergistic Effect of this compound (3TC) and Zidovudine (AZT) against HIV-1

Drug CombinationEffect Level (% Inhibition)Combination Index (CI)InteractionReference
3TC + AZT50< 1.0Synergy[4]
3TC + AZT75< 1.0Synergy[4]
3TC + AZT90< 1.0Synergy[4]

Table 2: Synergistic Effect of this compound (3TC), Zidovudine (AZT), and Abacavir (ABC) against FIV

Drug CombinationObservationInteractionReference
3TC + AZT + ABCEffective blocking of in vitro FIV replicationSynergy[6]

Table 3: Efficacy of this compound (3TC) and Tenofovir (TDF) Combination Therapy for HBV/HIV Coinfection

OutcomeRisk Ratio (RR) [95% CI]ResultReference
Undetectable HBV DNA1.42 [1.14-1.76]Combination more effective[8]
ALT Normalization1.36 [1.17-1.58]Combination more effective[8]
HBeAg Loss2.74 [1.20-6.22]Combination more effective[8]
HIV RNA-Negative Conversion1.26 [1.11-1.42]Combination more effective[8]

Experimental Protocols

Protocol 1: Checkerboard Assay for Antiviral Synergy

This protocol outlines the general steps for a checkerboard assay to evaluate the synergistic effects of two nucleoside analogs against a virus.

  • Cell Seeding: Seed a suitable host cell line in a 96-well microtiter plate at a density that will result in a confluent monolayer on the day of infection. Incubate overnight.

  • Drug Dilution: Prepare serial dilutions of this compound (Drug A) and the other nucleoside analog (Drug B) in culture medium.

  • Combination Matrix: Add Drug A (vertically) and Drug B (horizontally) to the wells of the 96-well plate to create a matrix of different concentration combinations. Include wells with each drug alone and no-drug controls.

  • Viral Infection: Infect the cells with the virus at a predetermined multiplicity of infection (MOI).

  • Incubation: Incubate the plate for a period sufficient to allow for viral replication and the development of cytopathic effects (CPE) or for a quantifiable viral marker to be produced.

  • Endpoint Analysis: Quantify the viral activity or cell viability using an appropriate method, such as:

    • CPE Reduction Assay: Visually score the CPE or use a cell viability stain (e.g., crystal violet).

    • Cell Viability Assay: Use colorimetric assays like MTT or MTS to measure cell metabolic activity.

    • Viral Marker Quantification: Measure the amount of a specific viral protein (e.g., p24 antigen for HIV) or viral RNA (by RT-qPCR).

  • Data Analysis: Calculate the percent inhibition for each drug combination compared to the virus control. Use this data for Combination Index (CI) calculation or isobologram analysis.[16]

Protocol 2: Combination Index (CI) Calculation (Chou-Talalay Method)

The Combination Index is calculated using the following formula:

CI = (D)₁/(Dx)₁ + (D)₂/(Dx)₂

Where:

  • (D)₁ and (D)₂ are the concentrations of Drug 1 and Drug 2 in combination that elicit a certain effect (e.g., 50% inhibition).

  • (Dx)₁ and (Dx)₂ are the concentrations of the individual drugs that produce the same effect.[15]

A CI value is interpreted as follows:

  • CI < 1: Synergy

  • CI = 1: Additive effect

  • CI > 1: Antagonism[10]

Visualizations

Antiviral_Synergy_Workflow cluster_setup Experimental Setup cluster_infection Infection & Incubation cluster_analysis Data Analysis cluster_interpretation Interpretation A Cell Seeding in 96-well Plate C Create Combination Matrix A->C B Prepare Serial Dilutions (this compound & Analog) B->C D Infect Cells with Virus C->D E Incubate for Defined Period D->E F Endpoint Measurement (e.g., Cell Viability, Viral Load) E->F G Calculate Percent Inhibition F->G H Calculate Combination Index (CI) G->H I Generate Isobologram G->I J Determine Interaction (Synergy, Additive, Antagonism) H->J I->J

Caption: Workflow for assessing antiviral synergy.

NRTI_Mechanism_of_Action cluster_virus HIV Replication Cycle cluster_drugs NRTI Action viral_rna Viral RNA reverse_transcriptase Reverse Transcriptase viral_rna->reverse_transcriptase template viral_dna Viral DNA reverse_transcriptase->viral_dna synthesizes provirus Provirus (Integrated into Host DNA) viral_dna->provirus integration This compound This compound (3TC) phosphorylation Intracellular Phosphorylation This compound->phosphorylation zidovudine Zidovudine (AZT) zidovudine->phosphorylation active_3tc 3TC-TP phosphorylation->active_3tc active_azt AZT-TP phosphorylation->active_azt active_3tc->reverse_transcriptase inhibits active_azt->reverse_transcriptase inhibits

Caption: Mechanism of action of this compound and Zidovudine.

Isobologram_Interpretation xaxis Concentration of Drug A yaxis Concentration of Drug B origin xend origin->xend yend origin->yend ic50_a IC50 of Drug A ic50_b IC50 of Drug B ic50_a_point ic50_b_point ic50_a_point->ic50_b_point Additive Effect synergy_point additive_point antagonism_point synergy_label Synergy additive_label Additive antagonism_label Antagonism

Caption: Interpretation of an isobologram.

References

Technical Support Center: Managing Lamivudine Stability in Long-Term Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you manage the stability of lamivudine in your long-term cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound, also known as 3TC, is a synthetic nucleoside analog of cytidine. Its primary mechanism of action is the inhibition of reverse transcriptase, an enzyme crucial for the replication of retroviruses like HIV and hepatitis B virus (HBV).[1][2] Intracellularly, this compound is phosphorylated to its active form, this compound 5'-triphosphate (3TC-TP). 3TC-TP competes with the natural deoxycytidine triphosphate for incorporation into the growing viral DNA chain. Once incorporated, it causes chain termination due to the absence of a 3'-hydroxyl group, thus halting viral replication.[1][2][3]

Q2: How stable is this compound in typical cell culture conditions?

Q3: What are the main degradation pathways for this compound?

The primary degradation pathways for this compound are hydrolysis and oxidation.[4]

  • Hydrolysis: This occurs under both acidic and alkaline conditions, leading to the cleavage of the glycosidic bond.

  • Oxidation: this compound is highly susceptible to degradation by oxidative agents. This can be a concern in cell culture environments where reactive oxygen species (ROS) may be generated.

Q4: How should I prepare and store this compound for cell culture experiments?

For optimal stability, this compound should be handled as follows:

  • Storage of Powder: The crystalline solid form of this compound is stable for years when stored at -20°C.

  • Stock Solutions: It is recommended to prepare a concentrated stock solution in a sterile, organic solvent such as dimethyl sulfoxide (DMSO) or ethanol. These stock solutions should be stored in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

  • Working Solutions: Prepare fresh working solutions of this compound in your cell culture medium immediately before use. It is not recommended to store aqueous solutions of this compound for more than one day.

Q5: Can components of the cell culture medium affect this compound stability?

While specific studies on the interaction between this compound and common media components are limited, it is known that fetal bovine serum (FBS) can contain nucleases and other enzymes that may degrade nucleoside analogs.[6] The presence of components that can generate reactive oxygen species could also accelerate the oxidative degradation of this compound.

Troubleshooting Guide

IssuePossible CauseRecommended Action
Loss of drug efficacy over time in a long-term experiment. This compound degradation in the cell culture medium.1. Replenish the medium more frequently: Change the medium containing fresh this compound every 24-48 hours to maintain a consistent effective concentration.2. Verify this compound concentration: Use an analytical method like HPLC to measure the concentration of this compound in your culture supernatant at different time points to assess its stability under your specific experimental conditions.3. Optimize storage of stock solutions: Ensure your this compound stock solutions are stored in small, single-use aliquots at -80°C to prevent degradation from repeated freeze-thaw cycles.
Inconsistent experimental results between batches. Variability in this compound stock solution concentration or degradation.1. Validate stock solution concentration: After preparing a new stock solution, verify its concentration using a spectrophotometer or HPLC.2. Use fresh dilutions: Always prepare fresh dilutions of this compound from your validated stock solution for each experiment.3. Standardize medium preparation: Ensure consistency in the source and lot of your cell culture medium and supplements, especially fetal bovine serum.
Unexpected changes in cellular phenotype or signaling pathways. Potential off-target effects of this compound or its degradation products.1. Include proper controls: Use a vehicle control (the solvent used for the this compound stock solution) in all experiments.2. Monitor for off-target effects: If you observe unexpected changes, consider that this compound, although it has a high therapeutic index, may have off-target effects, especially at high concentrations or after long-term exposure.[7] For instance, while it doesn't reverse HBV-induced changes in ERK and Akt signaling, it can, to a lesser extent than zidovudine, interfere with cell cycle progression in non-viral contexts.[7][8][9][10]3. Analyze for degradation products: If significant degradation is suspected, consider analytical methods that can detect and quantify potential degradation products to assess their possible contribution to the observed effects.

Quantitative Data Summary

The following table summarizes the degradation of this compound under various stress conditions, providing an indication of its relative stability. Note that these are forced degradation studies and may not directly reflect the rate of degradation under typical cell culture conditions.

Stress ConditionDurationThis compound Degradation (%)Reference
0.1 M HCl48 hours (reflux at 80°C)22.3[11]
0.1 M NaOH48 hours (reflux at 80°C)59.5[11]
30% H₂O₂48 hours (room temperature)25.1[11]
Neutral (Deionized water)72 hours (reflux at 80°C)0.0[11]
Thermal (Solid state)10 days (100°C)0.0[11]
Photolysis (UV light, solid state)10 days (40°C, 75% RH)0.0[11]

Experimental Protocols

Protocol 1: Quantification of this compound in Cell Culture Supernatant by HPLC

This protocol provides a general method for determining the concentration of this compound in cell culture supernatant. It is recommended to optimize the chromatographic conditions for your specific equipment and experimental needs.

1. Sample Preparation: a. Collect cell culture supernatant at desired time points. b. Centrifuge at 10,000 x g for 10 minutes at 4°C to remove cells and debris. c. Collect the clear supernatant. d. For protein-rich samples (e.g., high serum concentration), perform a protein precipitation step by adding three volumes of cold acetonitrile or methanol to one volume of supernatant. Vortex briefly and centrifuge at 14,000 x g for 15 minutes at 4°C. e. Transfer the clear supernatant to a new tube and evaporate the solvent under a stream of nitrogen or using a vacuum concentrator. f. Reconstitute the dried extract in the HPLC mobile phase. g. Filter the reconstituted sample through a 0.22 µm syringe filter before injection.

2. HPLC Conditions (Example):

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
  • Mobile Phase: A mixture of 0.025 M Ammonium acetate solution (pH 3.8) and methanol (95:5 v/v).[12]
  • Flow Rate: 1.0 mL/min
  • Column Temperature: 35°C
  • Detection Wavelength: 277 nm[12]
  • Injection Volume: 10-20 µL

3. Quantification: a. Prepare a standard curve of known concentrations of this compound in the same matrix as your samples (i.e., cell culture medium). b. Run the standards and samples on the HPLC system. c. Determine the peak area of this compound in your samples and calculate the concentration based on the standard curve.

Visualizations

Lamivudine_Mechanism_of_Action cluster_extracellular Extracellular cluster_intracellular Intracellular cluster_viral_replication Viral DNA Synthesis Lamivudine_ext This compound (3TC) Lamivudine_int This compound Lamivudine_ext->Lamivudine_int Cellular Uptake Lamivudine_MP This compound Monophosphate (3TC-MP) Lamivudine_int->Lamivudine_MP Phosphorylation Lamivudine_DP This compound Diphosphate (3TC-DP) Lamivudine_MP->Lamivudine_DP Phosphorylation Lamivudine_TP This compound Triphosphate (3TC-TP) (Active Form) Lamivudine_DP->Lamivudine_TP Phosphorylation RT Reverse Transcriptase Lamivudine_TP->RT Competitive Inhibition DNA_elongation Viral DNA Elongation Lamivudine_TP->DNA_elongation Incorporation dCK Deoxycytidine Kinase CMPK CMP/dCMP Kinase NDPK Nucleoside Diphosphate Kinase RT->DNA_elongation dCTP dCTP dCTP->RT Chain_termination Chain Termination DNA_elongation->Chain_termination Experimental_Workflow start Start: Long-term Cell Culture with this compound collect_samples Collect Culture Supernatant at Different Time Points start->collect_samples sample_prep Sample Preparation (Centrifugation, Protein Precipitation, Reconstitution) collect_samples->sample_prep hplc_analysis HPLC Analysis sample_prep->hplc_analysis quantification Quantify this compound Concentration hplc_analysis->quantification data_analysis Data Analysis: Assess Stability Profile quantification->data_analysis troubleshooting Troubleshooting: Adjust Experimental Parameters if Needed data_analysis->troubleshooting troubleshooting->start Re-initiate Experiment end End: Optimized Experiment troubleshooting->end Proceed with Optimized Protocol Logical_Relationship instability Potential this compound Instability in Long-Term Culture factors Contributing Factors instability->factors consequences Potential Consequences instability->consequences ph pH Shift in Media factors->ph ros Oxidative Stress (ROS) factors->ros time Extended Incubation Time factors->time efficacy Reduced Drug Efficacy consequences->efficacy variability Increased Experimental Variability consequences->variability off_target Off-Target Effects from Degradation Products consequences->off_target mitigation Mitigation Strategies mitigation->instability Addresses replenish Frequent Media Changes mitigation->replenish monitor Analytical Monitoring (HPLC) mitigation->monitor storage Proper Stock Solution Storage mitigation->storage

References

Technical Support Center: Optimizing Combination Therapies to Prevent Lamivudine Resistance

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on optimizing combination therapies to prevent Lamivudine (LAM) resistance in Hepatitis B Virus (HBV).

FAQs: Understanding and Overcoming this compound Resistance

Q1: What is the primary mechanism of this compound resistance in HBV?

A1: The primary mechanism of this compound resistance in HBV is the selection of specific mutations in the reverse transcriptase (RT) domain of the viral polymerase gene. The most common mutations occur within the highly conserved Tyrosine-Methionine-Aspartate-Aspartate (YMDD) motif in the C domain of the polymerase.[1][2][3] Specifically, the methionine at position 204 is replaced by either a valine (rtM204V) or an isoleucine (rtM204I).[3] These mutations can be accompanied by compensatory mutations in the B domain, such as rtL180M, which can restore viral replication fitness.[1][2]

Q2: How quickly does this compound resistance develop during monotherapy?

A2: With prolonged this compound monotherapy, the development of resistance is a significant issue that limits its long-term effectiveness.[1][2] The cumulative incidence of viral resistance can reach over 50% after three years of treatment.[1][2] Some studies report resistance rates of 14% to 32% after one year, 38% after two years, and up to 76% after three years.[4]

Q3: What are the recommended combination therapy strategies for this compound-resistant HBV?

A3: For patients with this compound-resistant HBV, the standard approach is to add a second antiviral agent with a different resistance profile. The most common and effective combination strategies include:

  • This compound + Adefovir (ADV): This combination has been shown to be effective in suppressing HBV DNA in patients who have failed this compound monotherapy.[5]

  • This compound + Tenofovir Disoproxil Fumarate (TDF): TDF is a potent nucleotide analog with a high genetic barrier to resistance and is highly effective against this compound-resistant strains.[6] Combination therapy with this compound and TDF has been shown to be more effective at suppressing HBV DNA than this compound monotherapy.[7]

  • Switching to Tenofovir or Entecavir (ETV) monotherapy: In some cases, switching to a more potent agent like Tenofovir or Entecavir is recommended. However, for patients with pre-existing this compound resistance, there is a higher risk of developing Entecavir resistance, making combination therapy a generally preferred strategy.[8]

Q4: Does HBV genotype influence the development of this compound resistance and the effectiveness of combination therapy?

A4: Some studies suggest that HBV genotype may influence the rate of emergence of this compound resistance. For instance, one study found that the emergence rate of resistance was higher in the Ba (Asia) subgroup of genotype B than in the Bj (Japan) subgroup.[9] However, a systematic review concluded that there is no significant association between HBV genotype B/C and the response to this compound therapy in terms of HBeAg clearance and HBV DNA suppression.[10] More research is needed to fully understand the impact of genotype on treatment outcomes with combination therapies.

Troubleshooting Guides for In Vitro Experiments

This section provides guidance on common issues encountered during in vitro experiments to study this compound resistance and the efficacy of combination therapies.

Problem 1: Low or no detectable HBV replication after transfection of hepatoma cells.

Possible Cause Troubleshooting Step
Poor transfection efficiency 1. Optimize the DNA-to-transfection reagent ratio. Use a reporter plasmid (e.g., expressing GFP) to visually assess transfection efficiency.[11] 2. Ensure high-quality, endotoxin-free plasmid DNA. 3. Use a transfection reagent known to be effective for your specific cell line (e.g., Lipofectamine 3000, X-tremeGENE HP).[11] 4. Ensure cells are at the optimal confluency (typically 70-80%) at the time of transfection.
Cell line not permissive for HBV replication 1. Use well-characterized hepatoma cell lines known to support HBV replication, such as HepG2 or HuH-7.[11] 2. For infection studies, use cell lines engineered to express the HBV entry receptor, sodium taurocholate cotransporting polypeptide (NTCP), such as HepG2-NTCP cells.
Issues with the HBV plasmid construct 1. Verify the integrity of the plasmid DNA by restriction digest and sequencing. 2. Ensure the construct contains a greater-than-unit-length HBV genome to allow for the production of all viral transcripts.

Problem 2: Inconsistent results in drug susceptibility assays.

Possible Cause Troubleshooting Step
Inaccurate drug concentrations 1. Prepare fresh drug dilutions for each experiment from a well-characterized stock solution. 2. Verify the concentration and purity of the drug stock.
Cell viability issues 1. Perform a cytotoxicity assay (e.g., MTT or CellTiter-Glo) in parallel with your drug susceptibility assay to ensure the observed effects are due to antiviral activity and not cell death. 2. Ensure the drug concentrations used are below the cytotoxic threshold for the cell line.
Variability in viral replication levels 1. Normalize the antiviral activity data to the level of viral replication in untreated control wells. 2. Include a positive control (a known effective antiviral) and a negative control (vehicle only) in each assay.

Data Presentation: Efficacy of Combination Therapies

The following tables summarize quantitative data from clinical studies on the efficacy of different combination therapies for this compound-resistant chronic hepatitis B.

Table 1: Virological and Serological Outcomes of this compound + Adefovir Combination Therapy in LAM-Resistant Patients

Outcome Duration of Therapy Response Rate (%) Reference
HBV DNA Undetectable (<20 IU/mL) 5 years (cumulative)74.0%[12]
HBeAg Seroconversion 5 years (cumulative)44.4%[12]
ALT Normalization 5 years (cumulative)95.1%[12]
Virological Response (HBV DNA < 400 copies/mL) 96 weeks (cumulative)36%[13]

Table 2: Comparative Efficacy of Different Rescue Therapies in LAM-Resistant Patients at 48 Weeks

Therapy Undetectable HBV DNA (%) HBeAg Loss (%) Reference
This compound + Adefovir 67%50%[14]
Tenofovir 58%50%[14]
Entecavir 75%66%[14]

Table 3: In Vitro Susceptibility of Wild-Type and LAM-Resistant HBV to Antiviral Agents

Antiviral Agent Virus Strain IC50 (µM) Fold Change in IC50 Reference
This compound Wild-Type0.006-[15]
rtL180M/M204V>100>16,000[15]
Adefovir Wild-Type0.07-[15]
rtL180M/M204V0.22.85[15]
Tenofovir Wild-Type0.06-[15]
rtL180M/M204V0.23.3[15]
Entecavir Wild-Type--[16]
rtL180M/M204V-~8[16]

Experimental Protocols

1. In Vitro Phenotypic Assay for this compound Susceptibility

This protocol describes a method to determine the susceptibility of HBV to this compound and other antiviral agents in a cell culture system.

  • Materials:

    • HepG2 or HuH-7 cells

    • Complete cell culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin)

    • Plasmid DNA encoding the wild-type or mutant HBV genome

    • Transfection reagent (e.g., Lipofectamine 3000)

    • Antiviral agents (this compound, Adefovir, Tenofovir, etc.)

    • Reagents for DNA extraction and real-time PCR or Southern blotting

  • Procedure:

    • Cell Seeding: Seed HepG2 or HuH-7 cells in 6-well plates at a density that will result in 70-80% confluency on the day of transfection.

    • Transfection: Transfect the cells with the HBV plasmid DNA using a suitable transfection reagent according to the manufacturer's instructions.[11][17][18]

    • Drug Treatment: 24 hours post-transfection, replace the medium with fresh medium containing serial dilutions of the antiviral agent(s). Include a no-drug control.

    • Incubation: Incubate the cells for 4-6 days, changing the medium with fresh drug-containing medium every 2 days.

    • Harvesting:

      • Supernatant: Collect the cell culture supernatant for quantification of secreted HBV DNA.

      • Cells: Lyse the cells to extract intracellular HBV DNA.

    • Quantification of HBV DNA:

      • Real-Time PCR: Quantify the amount of HBV DNA in the supernatant and cell lysates using a validated real-time PCR assay.

      • Southern Blotting: Analyze intracellular HBV replicative intermediates by Southern blotting.[19]

    • Data Analysis: Calculate the 50% inhibitory concentration (IC50) for each drug by plotting the percentage of HBV DNA inhibition against the drug concentration.

2. Generation of this compound-Resistant HBV Mouse Model

This protocol describes the establishment of a mouse model for studying this compound-resistant HBV in vivo.

  • Materials:

    • Immunodeficient mice (e.g., NOD/SCID)

    • Plasmid DNA encoding this compound-resistant HBV (e.g., with rtM204V/I mutations)

    • Saline solution (0.9% NaCl)

    • Syringes and needles

  • Procedure:

    • Plasmid Preparation: Prepare a high-quality, endotoxin-free preparation of the plasmid DNA encoding the this compound-resistant HBV genome.

    • Hydrodynamic Injection:

      • Anesthetize the mouse.

      • Rapidly inject a large volume of saline containing the plasmid DNA (typically 8-10% of the mouse's body weight) into the tail vein within 5-8 seconds. This procedure results in transient high pressure in the vena cava, leading to the transfection of hepatocytes.

    • Monitoring:

      • Collect blood samples at regular intervals (e.g., weekly) to monitor serum HBV DNA levels by real-time PCR.

      • Monitor the general health of the mice.

    • Drug Efficacy Studies: Once stable viremia is established, treat the mice with this compound, combination therapies, or novel antiviral compounds and monitor the impact on HBV DNA levels.

    • Endpoint Analysis: At the end of the study, sacrifice the mice and collect liver tissue for analysis of intrahepatic HBV DNA, RNA, and proteins.

Mandatory Visualizations

HBV_Replication_and_LAM_Resistance cluster_virus HBV Virion cluster_cell Hepatocyte cluster_drug Antiviral Action cluster_resistance Resistance Mechanism HBV_Virion HBV Virion Entry Entry (NTCP) HBV_Virion->Entry Uncoating Uncoating Entry->Uncoating cccDNA_formation cccDNA Formation Uncoating->cccDNA_formation Transcription Transcription cccDNA_formation->Transcription pgRNA pgRNA Transcription->pgRNA Translation Translation pgRNA->Translation Encapsidation Encapsidation pgRNA->Encapsidation Viral_Proteins Viral Proteins Translation->Viral_Proteins Viral_Proteins->Encapsidation Reverse_Transcription Reverse Transcription Encapsidation->Reverse_Transcription Assembly Assembly & Release Reverse_Transcription->Assembly YMDD_Mutation YMDD Mutation (rtM204V/I) Reverse_Transcription->YMDD_Mutation Selects for Assembly->HBV_Virion New Virions This compound This compound This compound->Reverse_Transcription Inhibits Combination_Drug Combination Drug (e.g., TDF, ADV) Combination_Drug->Reverse_Transcription Inhibits YMDD_Mutation->this compound Confers Resistance to Experimental_Workflow_Drug_Susceptibility start Start seed_cells Seed Hepatoma Cells (HepG2/HuH-7) start->seed_cells transfect Transfect with HBV Plasmid (WT or Mutant) seed_cells->transfect drug_treatment Treat with Serial Dilutions of Antiviral Drugs transfect->drug_treatment incubate Incubate for 4-6 Days drug_treatment->incubate harvest Harvest Supernatant and Cell Lysate incubate->harvest quantify Quantify HBV DNA (qPCR or Southern Blot) harvest->quantify analyze Calculate IC50 Values quantify->analyze end End analyze->end HBx_Signaling_Pathways cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_outcomes Cellular Outcomes HBx HBx Protein Src_Kinases Src Kinases HBx->Src_Kinases Activates PI3K_Akt PI3K/Akt Pathway HBx->PI3K_Akt Activates Calcium Cytosolic Ca2+ HBx->Calcium Increases Ras_Raf_MEK_ERK Ras/Raf/MEK/ERK Pathway Src_Kinases->Ras_Raf_MEK_ERK AP1 AP-1 Ras_Raf_MEK_ERK->AP1 Cell_Proliferation Cell Proliferation Ras_Raf_MEK_ERK->Cell_Proliferation NF_kappaB NF-κB PI3K_Akt->NF_kappaB Apoptosis_Inhibition Inhibition of Apoptosis PI3K_Akt->Apoptosis_Inhibition CREB CREB Calcium->CREB HBV_Transcription HBV Transcription AP1->HBV_Transcription Regulates NF_kappaB->HBV_Transcription Regulates CREB->HBV_Transcription Regulates HBV_Replication Enhanced HBV Replication HBV_Transcription->HBV_Replication

References

Troubleshooting Lamivudine quantification issues in complex biological matrices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the quantification of Lamivudine in complex biological matrices.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical techniques for this compound quantification in biological samples?

A1: The most prevalent and robust method for this compound quantification in biological matrices is High-Performance Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS). This technique offers high sensitivity and selectivity, which is crucial for accurately measuring drug concentrations in complex samples like plasma, urine, and tissue homogenates.[1][2]

Q2: Which sample preparation methods are recommended for this compound extraction?

A2: The choice of sample preparation method depends on the specific requirements of the assay, such as required sensitivity and sample throughput. The three most common techniques are:

  • Protein Precipitation (PPT): A simple, fast, and cost-effective method suitable for high-throughput analysis. Acetonitrile is often the precipitating solvent of choice, demonstrating good recovery.[3] However, the resulting extract may be less clean, potentially leading to higher matrix effects.

  • Liquid-Liquid Extraction (LLE): A cost-effective technique that is effective at removing salts and some phospholipids. It can be more labor-intensive and may result in emulsions.

  • Solid-Phase Extraction (SPE): Often provides the highest and most consistent recovery rates, yielding cleaner extracts and minimizing matrix effects.[4] While more expensive and potentially more time-consuming if performed manually, it is amenable to automation.

Q3: Why is a stable isotope-labeled internal standard (SIL-IS) recommended for this compound quantification?

A3: A SIL-IS, such as this compound-¹³C,¹⁵N₂, is considered the gold standard for quantitative bioanalysis.[1] Because it has nearly identical chemical and physical properties to this compound, it co-elutes and experiences the same degree of matrix-induced ion suppression or enhancement. By using the peak area ratio of the analyte to the SIL-IS, variability during sample preparation and analysis is effectively normalized, leading to higher accuracy and precision.[1]

Q4: What are the typical stability concerns for this compound in biological samples?

A4: this compound is generally stable in biological matrices under typical storage and handling conditions. However, it is crucial to perform stability studies to ensure the integrity of the samples. Key stability assessments include:

  • Freeze-Thaw Stability: Stability after multiple freeze-thaw cycles (typically at least three).

  • Bench-Top Stability: Stability at room temperature for a duration reflecting the sample handling time.

  • Long-Term Stability: Stability at the intended storage temperature (e.g., -20°C or -80°C) for a period exceeding the study's duration. Studies have shown that this compound is stable in human plasma at -28°C for at least 37 days.[5] However, some studies indicate that processing of whole blood samples should occur within 2 hours of collection to avoid potential degradation.[6]

Q5: Can co-administered drugs interfere with this compound quantification?

A5: Yes, co-administered drugs can potentially interfere with this compound quantification. For example, trimethoprim-sulfamethoxazole has been reported to increase the plasma concentration of this compound.[7][8] It is essential to validate the specificity and selectivity of the analytical method to ensure that other drugs or their metabolites do not co-elute and interfere with the this compound peak or the internal standard.

Troubleshooting Guides

Issue 1: Poor Chromatographic Peak Shape (Tailing, Fronting, or Splitting)

Q: My this compound peak is tailing. What are the potential causes and solutions?

A: Peak tailing for this compound is a common issue and can often be attributed to the following:

  • Secondary Silanol Interactions: Residual silanol groups on the silica-based stationary phase of the HPLC column can interact with the amine groups of this compound, causing tailing.

    • Solution: Add a buffer to the mobile phase, such as ammonium formate or ammonium acetate. The positive ions from the buffer salt can interact with the negatively charged silanols, preventing the analyte from doing so. Adjusting the mobile phase to a slightly acidic pH (e.g., 3.0-4.0) can also help by ensuring consistent protonation of this compound and minimizing these interactions.

  • Column Contamination: Buildup of contaminants from the sample matrix on the column inlet frit or the column itself can lead to poor peak shape.

    • Solution: Use a guard column to protect the analytical column. Ensure adequate sample clean-up to remove as many matrix components as possible. Regularly flush the column with a strong solvent to remove contaminants.

  • Column Overload: Injecting too high a concentration of this compound can saturate the stationary phase.

    • Solution: Reduce the injection volume or dilute the sample to ensure the concentration is within the linear range of the method.

Q: My this compound peak is fronting or splitting. What should I investigate?

A: Peak fronting or splitting can be caused by:

  • Injection Solvent Mismatch: If the injection solvent is significantly stronger (i.e., has a higher organic content) than the mobile phase, it can cause the analyte to travel through the initial part of the column too quickly, leading to a distorted peak shape.

    • Solution: Whenever possible, dissolve or dilute the final extract in the initial mobile phase.

  • Column Void: A void or channel in the column packing material can cause the sample to travel through the column unevenly, resulting in a split or misshapen peak.

    • Solution: This often indicates a degraded column that needs to be replaced.

Issue 2: Low or Inconsistent Analyte Recovery

Q: I am experiencing low recovery of this compound after sample preparation. What are the common causes and how can I improve it?

A: Low recovery can stem from several factors related to the extraction method. Here’s a breakdown by technique:

For Solid-Phase Extraction (SPE):

  • Improper Cartridge Conditioning: Failure to properly condition and equilibrate the SPE sorbent can lead to poor analyte retention.

    • Solution: Strictly follow the manufacturer's protocol for conditioning and equilibration steps, ensuring the sorbent is fully wetted.

  • Inappropriate Wash Solvent: The wash solvent may be too strong, causing the analyte to be partially eluted along with the interferences.

    • Solution: Optimize the wash solvent composition. It should be strong enough to remove interferences but weak enough to not elute this compound.

  • Incomplete Elution: The elution solvent may not be strong enough, or the volume may be insufficient to completely desorb the analyte from the sorbent.

    • Solution: Consider using a stronger elution solvent or increasing the elution volume. Perform elution in multiple smaller volumes.

For Liquid-Liquid Extraction (LLE):

  • Suboptimal pH: The pH of the aqueous phase can significantly affect the partitioning of this compound into the organic solvent.

    • Solution: Adjust the pH of the sample to ensure this compound is in its neutral form for efficient extraction into an organic solvent.

  • Emulsion Formation: Vigorous mixing can lead to the formation of an emulsion, making phase separation difficult.

    • Solution: Use gentle mixing or rocking instead of vigorous vortexing. Centrifugation can help to break up emulsions.

For Protein Precipitation (PPT):

  • Incomplete Precipitation: Insufficient volume of the precipitating solvent or inadequate mixing can lead to incomplete protein removal, potentially trapping the analyte.

    • Solution: Ensure the ratio of precipitating solvent to sample is optimal (typically 3:1 or 4:1). Vortex the sample thoroughly after adding the solvent.

Issue 3: Significant Matrix Effects (Ion Suppression or Enhancement)

Q: I am observing significant ion suppression for this compound in my LC-MS/MS analysis. How can I mitigate this?

A: Matrix effects, particularly ion suppression, are a major challenge in bioanalysis. Here are some strategies to address this:

  • Improve Sample Cleanup: The most effective way to reduce matrix effects is to remove the interfering endogenous components from the sample.

    • Solution: Switch from protein precipitation to a more rigorous sample preparation technique like solid-phase extraction (SPE), which is known to produce cleaner extracts.

  • Optimize Chromatography: Chromatographic separation can be adjusted to move the this compound peak away from regions where co-eluting matrix components cause suppression.

    • Solution: Modify the gradient elution profile or try a different stationary phase to achieve better separation.

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): As mentioned in the FAQs, a SIL-IS will be affected by matrix effects to the same extent as the analyte, allowing for accurate correction.

    • Solution: Incorporate a SIL-IS like this compound-¹³C,¹⁵N₂ into your method.

  • Dilute the Sample: For matrices with very high levels of interfering components, such as urine, simple dilution might be sufficient to reduce the matrix effect to an acceptable level.

Quantitative Data Summary

Table 1: Comparison of this compound Recovery from Plasma using Different Extraction Methods

Extraction MethodSolvent/SorbentMean Recovery (%)Reference
Protein PrecipitationAcetonitrile>83%[3]
Solid-Phase ExtractionOasis HLB>93%[4]
Liquid-Liquid ExtractionEthyl acetate-isopropyl alcoholNot specified, but effective[4]

Table 2: this compound Stability in Human Plasma

Stability ConditionDurationTemperatureAcceptance Criteria (% Deviation)Reference
Freeze-Thaw3 cycles-20°C to Room TempWithin ±15%[1]
Bench-TopReflecting sample handlingRoom TemperatureWithin ±15%[1]
Long-Term37 days-28°CStable[5]
Stock Solution45 daysRoom TemperatureWithin ±15%[1]

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) of this compound from Human Plasma

This protocol is a general guideline and should be optimized for specific laboratory conditions.

  • Sample Pre-treatment: To 500 µL of human plasma, add the internal standard solution.

  • Cartridge Conditioning: Condition an Oasis HLB SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Load the pre-treated plasma sample onto the SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elution: Elute this compound and the internal standard with 1 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at approximately 40°C. Reconstitute the residue in a suitable volume of the mobile phase for LC-MS/MS analysis.

Protocol 2: Protein Precipitation (PPT) of this compound from Human Plasma
  • Sample Preparation: To 100 µL of human plasma, add the internal standard solution.

  • Precipitation: Add 300 µL of ice-cold acetonitrile to the plasma sample.

  • Vortexing: Vortex the mixture vigorously for 1-2 minutes to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the sample at high speed (e.g., >10,000 g) for 10 minutes to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the clear supernatant to a clean tube for analysis or further processing (e.g., evaporation and reconstitution).

Visualizations

Troubleshooting_Workflow start Start: Quantification Issue (e.g., Poor Accuracy, Precision) check_peak Review Chromatogram: Peak Shape & Retention Time OK? start->check_peak check_recovery Evaluate Analyte Recovery: Recovery >80% and Consistent? check_peak->check_recovery Yes troubleshoot_peak Troubleshoot Peak Shape: - Adjust mobile phase pH - Check for column contamination - Verify injection solvent check_peak->troubleshoot_peak No check_matrix Assess Matrix Effects: Ion Suppression/Enhancement <15%? check_recovery->check_matrix Yes troubleshoot_recovery Troubleshoot Sample Prep: - Optimize SPE/LLE/PPT protocol - Check solvent/sorbent choice - Ensure complete elution check_recovery->troubleshoot_recovery No instrument_issue Investigate Instrument Performance: (e.g., MS sensitivity, LC pressure) check_matrix->instrument_issue Yes troubleshoot_matrix Mitigate Matrix Effects: - Improve sample cleanup (e.g., SPE) - Optimize chromatography - Use SIL-IS check_matrix->troubleshoot_matrix No end End: Method Optimized instrument_issue->end troubleshoot_peak->check_peak troubleshoot_recovery->check_recovery troubleshoot_matrix->check_matrix

Caption: General troubleshooting workflow for this compound quantification issues.

Sample_Prep_Workflow start Biological Sample (e.g., Plasma) add_is Add Internal Standard (IS) start->add_is ppt Protein Precipitation (e.g., with Acetonitrile) add_is->ppt spe Solid-Phase Extraction (e.g., Oasis HLB) add_is->spe centrifuge Centrifuge ppt->centrifuge elute Wash & Elute spe->elute extract Collect Supernatant centrifuge->extract evap Evaporate & Reconstitute extract->evap elute->evap analysis LC-MS/MS Analysis evap->analysis

Caption: Comparison of Protein Precipitation and Solid-Phase Extraction workflows.

Matrix_Effect_Decision_Tree start Significant Matrix Effect Observed is_sil Are you using a Stable Isotope-Labeled IS? start->is_sil implement_sil Implement SIL-IS is_sil->implement_sil No chroma_issue Is chromatographic separation adequate? is_sil->chroma_issue Yes implement_sil->chroma_issue optimize_chroma Optimize Chromatography: - Modify gradient - Change column chroma_issue->optimize_chroma No cleanup_issue Is sample cleanup sufficient? chroma_issue->cleanup_issue Yes optimize_chroma->cleanup_issue improve_cleanup Improve Sample Cleanup: - Switch from PPT to SPE - Optimize SPE wash steps cleanup_issue->improve_cleanup No end Matrix Effect Minimized cleanup_issue->end Yes improve_cleanup->end

Caption: Decision tree for addressing matrix effects in this compound bioanalysis.

References

Improving the efficiency of Lamivudine synthesis and purification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Lamivudine synthesis and purification. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the efficiency of their experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What are the critical stages in this compound synthesis where impurities are commonly generated?

A1: Impurities in this compound synthesis can arise at several key stages. The glycosylation step, where the 1,3-oxathiolane ring is coupled with the cytosine base, is a critical point where diastereomers (cis/trans isomers) can form.[1][2] Inadequate control of stereochemistry during this phase can lead to the formation of the undesired trans-isomer and other related substances.[2] Another significant stage is the deprotection step, where incomplete removal of protecting groups can result in process-related impurities.[3] Additionally, side reactions during the formation of the 1,3-oxathiolane precursor can introduce contaminants that carry through the synthesis.[4]

Q2: How can I improve the stereoselectivity of the glycosylation reaction to favor the desired cis-isomer?

A2: Improving the stereoselectivity of the glycosylation reaction is crucial for an efficient synthesis. Several factors can be optimized:

  • Lewis Acid Catalyst: The choice and amount of Lewis acid catalyst, such as trimethylsilyl trifluoromethanesulfonate (TMSOTf) or tin tetrachloride (SnCl4), can significantly influence the cis:trans ratio.[2][3]

  • Reaction Temperature: Lowering the reaction temperature can decrease the rate of epimerization of the hydroxyoxathiolane intermediate, leading to better selectivity.[4][5]

  • Order of Reagent Addition: The order of addition of reactants can have a profound impact. For instance, pre-forming an anhydride by mixing the acid halide and carboxylate before slow addition to the oxathiolane solution can optimize both yield and selectivity.[4][5]

  • Chiral Auxiliaries: Employing chiral auxiliaries, such as L-menthyl glyoxylate, can help control the stereochemistry during the formation of the oxathiolane ring, which in turn influences the final stereochemistry of this compound.[1][6]

Q3: What are the most effective methods for purifying crude this compound?

A3: A combination of chromatographic and crystallization techniques is typically employed for the purification of this compound.[3]

  • Column Chromatography: Silica gel column chromatography is often used as an initial purification step to separate the desired product from unreacted starting materials and major byproducts. A common eluent system is a gradient of dichloromethane and methanol.[3]

  • Recrystallization: This is a critical step for obtaining high-purity this compound. Common solvents for recrystallization include water, ethanol, methanol, and mixtures of solvents like methanol/acetone.[3][7][8] The choice of solvent can also influence the resulting polymorphic form.

  • Co-crystal Formation: Formation of co-crystals with a chiral resolving agent, such as (S)-(-)-1,1'-Bi(2-naphthol) ((S)-BINOL), can be a highly effective method for separating the desired enantiomer from a racemic mixture.[1][9]

Q4: I am observing poor yield after the final crystallization step. What are the possible causes and solutions?

A4: Poor yield during crystallization can be attributed to several factors:

  • Suboptimal Solvent System: The solubility of this compound is highly dependent on the solvent and temperature. If the solvent is too good, the recovery will be low. Experiment with different solvents or solvent mixtures to find an optimal system where this compound has high solubility at elevated temperatures and low solubility at room temperature or below.

  • Incorrect Cooling Rate: Rapid cooling can lead to the formation of fine, impure crystals and can trap impurities within the crystal lattice. A slower, controlled cooling rate often results in larger, purer crystals and better yield.[7]

  • Presence of Impurities: Certain impurities can inhibit crystallization or co-precipitate with the product, reducing the overall purity and isolated yield. It is important to ensure the crude product is sufficiently pure before the final crystallization.

  • pH of the Solution: The pH of the crystallization medium can affect the solubility of this compound. Ensure the pH is optimized for minimal solubility during the crystallization process.

Troubleshooting Guides

Synthesis
Issue Possible Cause(s) Suggested Solution(s)
Low yield in glycosylation step - Inefficient Lewis acid catalyst.- Suboptimal reaction temperature.- Poor quality of starting materials.- Screen different Lewis acids (e.g., TMSOTf, SnCl4, ZrCl4).[2][3][10]- Optimize the reaction temperature; lower temperatures may improve selectivity and yield.[4]- Ensure starting materials are pure and anhydrous.
Poor cis:trans diastereomeric ratio - Epimerization of the oxathiolane intermediate.- Incorrect stoichiometry of reagents.- Inappropriate reaction solvent.- Control the temperature carefully to minimize epimerization.[4][5]- Optimize the equivalents of the coupling reagents.- Evaluate different solvents for the reaction.
Incomplete deprotection - Insufficient reaction time or temperature.- Inadequate amount of deprotecting agent.- Monitor the reaction progress using TLC or HPLC and ensure it goes to completion.[3]- Increase the equivalents of the deprotecting agent (e.g., potassium carbonate in methanol).[3]
Purification
Issue Possible Cause(s) Suggested Solution(s)
Difficulty in achieving desired purity by recrystallization - Presence of closely related impurities.- Inappropriate solvent choice.- Oiling out instead of crystallization.- Perform an initial purification by column chromatography to remove major impurities.[3]- Screen a variety of solvents and solvent mixtures for recrystallization.[7][8]- For oiling out, try a more dilute solution, a slower cooling rate, or seeding with a small crystal of pure this compound.[7]
Formation of the wrong polymorphic form - The crystallization solvent and cooling profile determine the resulting polymorph.- To obtain Form I, dissolve this compound in water at ~45°C and cool.[7][11]- To obtain Form II, recrystallize from industrial methylated spirit.[7]- To obtain Form III, dissolve in water at 45°C, cool to 30°C, and then further cool to 10°C at a controlled rate.[7]
Low recovery from column chromatography - Product streaking or irreversible adsorption on silica gel.- Adjust the polarity of the mobile phase.- Consider deactivating the silica gel with a small amount of a polar solvent or an amine before loading the sample.

Experimental Protocols

Protocol 1: Glycosylation Reaction

This protocol describes a general procedure for the stereoselective coupling of a silylated cytosine with a 1,3-oxathiolane acetate intermediate.

  • Preparation of Silylated Cytosine: In a flame-dried flask under an inert atmosphere, suspend ¹⁵N-labeled cytosine in anhydrous acetonitrile. Add a silylating agent (e.g., N,O-bis(trimethylsilyl)acetamide) and heat the mixture to reflux until a clear solution is obtained. Cool the solution to room temperature.

  • Coupling Reaction: In a separate flask, dissolve the deuterated 1,3-oxathiolane acetate in anhydrous acetonitrile.[3] Add a Lewis acid catalyst, such as trimethylsilyl trifluoromethanesulfonate (TMSOTf).[3]

  • Addition of Silylated Base: Add the solution of silylated ¹⁵N-cytosine to the reaction mixture at room temperature.[3]

  • Reaction Monitoring: Stir the reaction mixture at room temperature or a slightly elevated temperature and monitor its progress by HPLC.[3]

  • Quenching and Work-up: Once the reaction is complete, quench it with a saturated aqueous solution of sodium bicarbonate.[3] Extract the product with an organic solvent like ethyl acetate.[3]

  • Deprotection: The acetyl protecting group is typically removed by treatment with a base, such as potassium carbonate in methanol.[3]

Protocol 2: Purification by Recrystallization (to obtain Form III)

This protocol provides a method for obtaining crystalline Form III of this compound.

  • Dissolution: Dissolve this compound in water at 45°C to obtain a clear solution.[7]

  • Cooling (Step 1): Cool the clear solution to 30°C.[7]

  • Seeding (Optional): Optionally, seed the solution with a few crystals of Form III this compound to induce crystallization.[7]

  • Cooling (Step 2): Further cool the mixture to 10°C at a controlled rate ranging from 0.5°C/min to 3.5°C/min.[7]

  • Isolation: Isolate the crystals by filtration.[7]

  • Washing (Optional): Optionally, wash the crystals with a small amount of cold alcohol.[7]

  • Drying: Dry the crystals under vacuum at 45-55°C.[7]

Analytical Methods for Purity Assessment

A variety of analytical techniques are available for assessing the purity of this compound. High-Performance Liquid Chromatography (HPLC) is the most common method.

Technique Column Mobile Phase Detection Reference
RP-HPLC HiQSil C-18 (250 mm × 4.6 mm, 5µm)Acetonitrile: Phosphate buffer pH 4 (85:15 % v/v)UV at 271 nm[12]
RP-HPLC Kromasil C18 (150 × 4.6 mm, 5 µm)Methanol: 10mM phosphate buffer pH 5 (70:30 v/v)UV at 254 nm[13]
RP-HPLC Inertsil ODS (250mm x 4.6mm, 5µm)Buffer: Acetonitrile: Methanol (50:20:30% v/v)Not specified[14]
HPTLC Merck Premium Purity silica gel 60 F platesNot specifiedNot specified[13]

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification Start Starting Materials (Labeled Cytosine & Oxathiolane Precursor) Glycosylation Glycosylation (Coupling Reaction) Start->Glycosylation Deprotection Deprotection Glycosylation->Deprotection Crude_this compound Crude this compound Deprotection->Crude_this compound Column_Chromatography Column Chromatography Crude_this compound->Column_Chromatography Recrystallization Recrystallization Column_Chromatography->Recrystallization Pure_this compound Pure this compound Recrystallization->Pure_this compound

Caption: General workflow for this compound synthesis and purification.

References

Technical Support Center: Mitigating Off-Target Effects of Lamivudine in Cellular Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and practical solutions for mitigating the off-target effects of Lamivudine in cellular models.

Frequently Asked Questions (FAQs)

Q1: What are the primary off-target effects of this compound observed in cellular models?

The principal off-target effect of this compound is mitochondrial toxicity.[1][2][3] This occurs because this compound, after being converted to its active triphosphate form (3TC-TP), can weakly inhibit human mitochondrial DNA polymerase gamma (pol-γ).[3][4][5] Inhibition of pol-γ can lead to depletion of mitochondrial DNA (mtDNA), impaired mitochondrial respiration, and consequently, cellular dysfunction.[3] While this compound is considered to have a lower mitochondrial toxicity profile compared to some other nucleoside reverse transcriptase inhibitors (NRTIs), these effects can still be significant in sensitive cell types or at high concentrations.[6]

Q2: How can I assess this compound-induced mitochondrial toxicity in my cell line?

Several assays can be employed to evaluate mitochondrial toxicity. A common approach is to measure the mitochondrial DNA (mtDNA) content relative to nuclear DNA (nDNA) using quantitative PCR (qPCR).[6][7][8] A significant decrease in the mtDNA/nDNA ratio after this compound treatment indicates mitochondrial DNA depletion. Other functional assays include measuring cellular ATP levels, assessing mitochondrial membrane potential using fluorescent dyes like JC-1, and quantifying lactate production as an indicator of a shift towards anaerobic metabolism.[9]

Q3: What are the general strategies to mitigate off-target effects of drugs like this compound?

General strategies to minimize off-target effects in drug research include:

  • Rational Drug Design: Modifying the drug structure to enhance its specificity for the intended target while reducing its affinity for off-target molecules.[1][10]

  • Dose Optimization: Using the lowest effective concentration of the drug to minimize off-target engagement.

  • Genetic Approaches: Employing techniques like siRNA-mediated gene knockdown or CRISPR-Cas9 gene editing to specifically reduce the expression of off-target proteins or to study their role in the observed toxicity.[10]

  • Combination Therapy: In a clinical context, using multiple drugs with different mechanisms of action and non-overlapping toxicities.[11]

Q4: Can siRNA be used to specifically mitigate the off-target effects of this compound?

Yes, in principle, siRNA can be used to reduce the expression of off-target proteins that this compound might interact with, other than DNA polymerase gamma. However, the primary off-target, pol-γ, is essential for mitochondrial function, so its knockdown would likely be toxic. If other, non-essential off-target proteins are identified, siRNA could be a valuable tool. The success of this approach depends on the specific off-target and its role in the observed phenotype. Careful validation is necessary to ensure that the observed mitigation is due to the knockdown of the intended off-target and not due to off-target effects of the siRNA itself.[12][13][14]

Q5: How can CRISPR-Cas9 technology be utilized to study and potentially mitigate this compound's off-target effects?

CRISPR-Cas9 is a powerful tool for investigating drug-target interactions and off-target effects.[10] For this compound, it can be used to:

  • Generate Knockout Cell Lines: Create cell lines lacking specific putative off-target proteins to assess if their absence alters the cellular response to this compound.

  • Introduce Specific Mutations: Engineer cell lines with specific mutations in DNA polymerase gamma to study how these alterations affect this compound binding and inhibitory activity.

  • Genome-wide Screens: Perform CRISPR-based screens to identify genes that, when knocked out, confer resistance or sensitivity to this compound-induced toxicity, thereby uncovering novel off-target pathways.[15]

Troubleshooting Guides

High Background in Cytotoxicity Assays (e.g., MTT, LDH)
Problem Potential Cause Troubleshooting Steps
High background signal in negative control wells Reagent contamination or degradation.- Prepare fresh reagents and buffers.[16] - Ensure proper storage of all assay components. - Run a reagent blank (media and assay reagents only) to check for background.
High cell seeding density.- Optimize cell seeding density to ensure a linear response range.[17][18]
Insufficient washing steps.- Increase the number and vigor of wash steps to remove unbound reagents.
This compound interference with the assay.- Run a control with this compound in cell-free wells to check for direct interaction with assay components.
High variability between replicate wells Uneven cell seeding.- Ensure a homogenous cell suspension before and during plating.[16] - Gently rock the plate after seeding to ensure even distribution.
Pipetting errors.- Calibrate pipettes regularly. - Use a consistent pipetting technique.
Edge effects on the plate.- Avoid using the outer wells of the plate, or fill them with media to maintain humidity.
Inconsistent Results in Mitochondrial DNA (mtDNA) Quantification
Problem Potential Cause Troubleshooting Steps
High variability in Ct values between replicates Inconsistent DNA extraction.- Use a standardized and validated DNA extraction protocol. - Ensure complete cell lysis and removal of inhibitors.
Pipetting errors during qPCR setup.- Use a master mix to minimize pipetting variations. - Ensure accurate and consistent pipetting volumes.
Poor primer/probe design or quality.- Validate primer efficiency and specificity for both mitochondrial and nuclear targets. - Use high-quality, purified primers and probes.
Low or no amplification of mtDNA Degraded DNA.- Handle DNA samples carefully to avoid degradation. - Store DNA at appropriate temperatures (-20°C or -80°C).
PCR inhibitors in the DNA sample.- Include a purification step to remove potential inhibitors from the DNA extract.
Incorrect qPCR cycling conditions.- Optimize annealing temperature and extension times for your specific primers and target sequences.

Quantitative Data Summary

Parameter Cell Line Value Reference
This compound IC50 (HIV-1 Reverse Transcriptase) -0.316 µM[19]
This compound Cytotoxicity (LD50) Gallus domesticus embryos427 mg/kg[5]
Effect on mtDNA content (vs. other NRTIs) HepG2, Skeletal Muscle Cells, Renal Proximal Tubule Epithelial CellsThis compound showed negligible effects on mtDNA content compared to zalcitabine, didanosine, stavudine, and zidovudine.[9]

Experimental Protocols

Protocol 1: Quantification of Mitochondrial DNA (mtDNA) Content by qPCR

This protocol allows for the relative quantification of mtDNA compared to nuclear DNA (nDNA).

Materials:

  • This compound-treated and control cells

  • DNA extraction kit

  • qPCR instrument and reagents (including SYBR Green or TaqMan probes)

  • Primers for a mitochondrial gene (e.g., MT-ND1) and a nuclear gene (e.g., B2M)

  • Nuclease-free water

Procedure:

  • Cell Culture and Treatment: Culture cells to the desired confluency and treat with various concentrations of this compound for the desired duration. Include a vehicle-only control.

  • DNA Extraction: Harvest cells and extract total DNA using a commercial kit according to the manufacturer's instructions.

  • DNA Quantification and Quality Control: Measure the concentration and purity of the extracted DNA using a spectrophotometer (e.g., NanoDrop).

  • qPCR Reaction Setup:

    • Prepare a master mix for each primer set containing qPCR mix, forward and reverse primers, and nuclease-free water.

    • Add a standardized amount of template DNA (e.g., 10-20 ng) to each well.

    • Set up reactions in triplicate for each sample and primer set.

    • Include no-template controls for each primer set.

  • qPCR Run: Perform the qPCR using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for both the mitochondrial and nuclear gene for each sample.

    • Calculate the ΔCt for each sample: ΔCt = (Ct of mitochondrial gene) - (Ct of nuclear gene).

    • Calculate the relative mtDNA content using the 2^-ΔΔCt method, normalizing the this compound-treated samples to the control samples.

Protocol 2: siRNA-Mediated Knockdown to Investigate Off-Target Effects

This protocol describes a general workflow for using siRNA to investigate the role of a putative off-target protein in this compound-induced cytotoxicity.

Materials:

  • Cell line of interest

  • siRNA targeting the putative off-target gene and a non-targeting control siRNA

  • Transfection reagent (e.g., Lipofectamine)

  • Opti-MEM or other serum-free medium

  • This compound

  • Reagents for downstream analysis (e.g., cytotoxicity assay, Western blot)

Procedure:

  • Cell Seeding: Seed cells in a multi-well plate at a density that will result in 30-50% confluency at the time of transfection.

  • siRNA Transfection:

    • Dilute the siRNA in serum-free medium.

    • Dilute the transfection reagent in serum-free medium.

    • Combine the diluted siRNA and transfection reagent and incubate to allow complex formation.

    • Add the siRNA-lipid complex to the cells.

  • Incubation: Incubate the cells for 24-72 hours to allow for target gene knockdown.

  • This compound Treatment: After the desired knockdown is achieved (confirm by qPCR or Western blot), treat the cells with this compound at various concentrations.

  • Downstream Analysis: Assess the cellular phenotype of interest (e.g., cytotoxicity, mitochondrial function) to determine if the knockdown of the putative off-target protein alters the response to this compound.

Visualizations

Lamivudine_Off_Target_Pathway This compound This compound 3TC-TP This compound Triphosphate (3TC-TP) This compound->3TC-TP Intracellular Phosphorylation Viral RT Viral Reverse Transcriptase 3TC-TP->Viral RT Inhibition (On-Target) Pol-gamma Mitochondrial DNA Polymerase Gamma (Off-Target) 3TC-TP->Pol-gamma Weak Inhibition (Off-Target) Viral DNA Synthesis\nInhibition Viral DNA Synthesis Inhibition Viral RT->Viral DNA Synthesis\nInhibition mtDNA Depletion mtDNA Depletion Pol-gamma->mtDNA Depletion Mitochondrial\nDysfunction Mitochondrial Dysfunction mtDNA Depletion->Mitochondrial\nDysfunction Mitigation_Workflow cluster_problem Problem Identification cluster_strategy Mitigation Strategy cluster_validation Validation cluster_outcome Outcome Observe Off-Target Effect Observe Off-Target Effect (e.g., Mitochondrial Toxicity) siRNA Knockdown siRNA Knockdown of Putative Off-Target Observe Off-Target Effect->siRNA Knockdown CRISPR KO CRISPR Knockout of Putative Off-Target Observe Off-Target Effect->CRISPR KO Dose Reduction Dose-Response Analysis Observe Off-Target Effect->Dose Reduction Confirm Knockdown Confirm Target Knockdown/Knockout siRNA Knockdown->Confirm Knockdown CRISPR KO->Confirm Knockdown Assess Phenotype Re-assess Cellular Phenotype (e.g., Cytotoxicity, mtDNA content) Dose Reduction->Assess Phenotype Mitigated Effect Mitigated Off-Target Effect Assess Phenotype->Mitigated Effect Confirm Knockdown->Assess Phenotype

References

Validation & Comparative

A Comparative Guide to Lamivudine and Tenofovir for Hepatitis B Virus Suppression

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the landscape of chronic hepatitis B (CHB) treatment, the choice of antiviral therapy is paramount. This guide provides an objective comparison of two key nucleos(t)ide analogues: Lamivudine (a nucleoside analogue) and Tenofovir Disoproxil Fumarate (TDF, a nucleotide analogue), focusing on their efficacy in HBV suppression. While both drugs inhibit the HBV reverse transcriptase, their performance, particularly concerning long-term efficacy and resistance, differs significantly.

Executive Summary

Comparative Efficacy in HBV Suppression

The most striking difference between this compound and Tenofovir lies in their long-term efficacy, which is intrinsically linked to their resistance profiles.

In Treatment-Naive Patients

Tenofovir's efficacy as a first-line agent was established in two large randomized controlled trials in HBeAg-positive and HBeAg-negative patients, where it was shown to be superior to Adefovir Dipivoxil. In these studies, a high proportion of patients achieved virological suppression.

This compound, as one of the earliest approved oral antivirals for HBV, also demonstrates initial efficacy. However, its long-term utility is severely compromised by high rates of resistance.

A large retrospective analysis of treatment-naive patients with HBV-related cirrhosis provides valuable real-world comparative data.

Outcome at Follow-upTenofovir (n=72)This compound (n=74)
Virological Response (HBV DNA <400 copies/mL) 91.5%77%
Alanine Aminotransferase (ALT) Normalization 86.8%71.8%
Need for Drug Change due to Treatment Failure Not Reported32.4%

Data from a retrospective analysis of patients with HBV-related cirrhosis.

In this compound-Resistant Patients

The management of this compound resistance is a critical area where Tenofovir's efficacy is well-documented. Numerous studies have evaluated Tenofovir as a rescue therapy in patients who have failed this compound treatment. A key question in this setting was whether to administer Tenofovir as monotherapy or in combination with this compound.

A multicenter retrospective study investigated the antiviral efficacy of Tenofovir monotherapy versus Tenofovir plus this compound or Telbivudine combination therapy in patients with documented this compound-resistant HBV.[1] The study found no significant difference in virological suppression between the two groups.

Outcome at 12 MonthsTenofovir Monotherapy (n=33)Tenofovir + this compound/Telbivudine (n=120)
Complete Virological Suppression (HBV DNA <20 IU/mL) 88.6%92.6%

Data from a multicenter retrospective study in this compound-resistant patients.[1]

Similarly, another study comparing Tenofovir monotherapy to Tenofovir-Lamivudine combination therapy in this compound-resistant patients found comparable rates of virological response at 12 and 24 months.[2]

OutcomeTenofovir Monotherapy (n=40)Tenofovir + this compound (n=63)
Virological Response at 12 Months 88.9%87.3%
Virological Response at 24 Months 94.4%93.7%

Data from a study in this compound-resistant CHB patients.[2]

These studies collectively demonstrate that in patients with this compound-resistant HBV, switching to Tenofovir monotherapy is as effective as adding Tenofovir to this compound. This highlights Tenofovir's potent activity against this compound-resistant viral strains.

Resistance Profile

The propensity for developing resistance is the critical differentiating factor between this compound and Tenofovir.

  • This compound: Has a low genetic barrier to resistance. The primary mutation associated with this compound resistance is in the YMDD (tyrosine-methionine-aspartate-aspartate) motif of the HBV polymerase gene. Resistance rates are high, reaching up to 70% after five years of continuous therapy.[3]

  • Tenofovir: Possesses a high genetic barrier to resistance. To date, confirmed cases of Tenofovir resistance in HBV monoinfected patients are rare.[3] Long-term studies have shown sustained viral suppression with no evidence of Tenofovir resistance for up to eight years of treatment.

Signaling Pathways and Experimental Workflows

The mechanism of action for both this compound and Tenofovir involves the inhibition of the HBV polymerase, a key enzyme in the viral replication cycle.

cluster_0 HBV Replication Cycle cluster_1 Drug Intervention HBV DNA HBV DNA rcDNA rcDNA HBV DNA->rcDNA Enters Nucleus cccDNA cccDNA rcDNA->cccDNA Conversion pgRNA pgRNA cccDNA->pgRNA Transcription HBV Polymerase HBV Polymerase pgRNA->HBV Polymerase Encapsidation with Negative-strand DNA Negative-strand DNA HBV Polymerase->Negative-strand DNA Reverse Transcription Positive-strand DNA Positive-strand DNA Negative-strand DNA->Positive-strand DNA DNA Synthesis New Virions New Virions Positive-strand DNA->New Virions This compound This compound This compound->HBV Polymerase Inhibits Tenofovir Tenofovir Tenofovir->HBV Polymerase Inhibits

Figure 1: Simplified diagram of the HBV replication cycle and the inhibitory action of this compound and Tenofovir on the HBV polymerase.

The logical workflow for comparing these two antivirals in a clinical trial setting for treatment-naive patients would follow a structured progression from patient selection to long-term outcome analysis.

Treatment-Naive CHB Patients Treatment-Naive CHB Patients Randomization Randomization Treatment-Naive CHB Patients->Randomization This compound Monotherapy This compound Monotherapy Randomization->this compound Monotherapy Tenofovir Monotherapy Tenofovir Monotherapy Randomization->Tenofovir Monotherapy Follow-up Assessments Follow-up Assessments This compound Monotherapy->Follow-up Assessments Tenofovir Monotherapy->Follow-up Assessments Primary Endpoint Analysis Primary Endpoint Analysis Follow-up Assessments->Primary Endpoint Analysis Secondary Endpoint Analysis Secondary Endpoint Analysis Follow-up Assessments->Secondary Endpoint Analysis Virological Response Virological Response Primary Endpoint Analysis->Virological Response Biochemical Response Biochemical Response Primary Endpoint Analysis->Biochemical Response Serological Response Serological Response Primary Endpoint Analysis->Serological Response Comparative Efficacy Comparative Efficacy Virological Response->Comparative Efficacy Resistance Development Resistance Development Secondary Endpoint Analysis->Resistance Development Safety and Tolerability Safety and Tolerability Secondary Endpoint Analysis->Safety and Tolerability Resistance Development->Comparative Efficacy Treatment Recommendation Treatment Recommendation Comparative Efficacy->Treatment Recommendation

Figure 2: Logical workflow for a randomized controlled trial comparing this compound and Tenofovir monotherapy in treatment-naive CHB patients.

Experimental Protocols

The methodologies of the cited studies, while varying in specific details, generally adhere to established clinical trial standards for CHB treatment.

Study of Tenofovir in this compound-Resistant HBV
  • Study Design: A multicenter retrospective study.[1]

  • Patient Population: Adult patients with chronic hepatitis B and documented genotypic resistance to this compound. Patients were treated with either Tenofovir monotherapy or a combination of Tenofovir with this compound or Telbivudine for at least 6 months.

  • Primary Endpoint: Achievement of complete virological suppression, defined as an HBV DNA level of <20 IU/mL by a quantitative PCR assay.

  • Assessments: Serum HBV DNA levels, serum alanine aminotransferase (ALT) levels, and HBeAg status were monitored at baseline and at regular intervals during follow-up.

  • Statistical Analysis: To control for treatment selection bias in the retrospective design, inverse probability of treatment weighting (IPTW) was applied.

Comparative Study in Patients with Severe Acute Exacerbation of CHB
  • Study Design: A randomized controlled trial.[4]

  • Patient Population: Consecutive patients with chronic hepatitis B experiencing a severe acute exacerbation.

  • Treatment Arms:

    • Group 1: Tenofovir (300 mg daily)

    • Group 2: this compound (100 mg daily) for 24 weeks, followed by Tenofovir.[4]

  • Primary Endpoint: Overall mortality or receipt of liver transplantation by week 24.

  • Assessments: HBV DNA levels, biochemical markers, and clinical outcomes were assessed at baseline and at weeks 1, 2, 12, 24, and 48.

  • Statistical Analysis: Comparison of primary and secondary outcomes between the two treatment groups.

Conclusion

The available evidence strongly supports the superiority of Tenofovir over this compound for the treatment of chronic hepatitis B, particularly as a first-line therapy and in the management of this compound-resistant infections. The high potency and high genetic barrier to resistance of Tenofovir lead to durable virological suppression and favorable long-term outcomes. While this compound can achieve initial viral load reduction, its utility is significantly limited by the high incidence of drug resistance. For researchers and drug development professionals, the focus has largely shifted from this compound as a primary agent to the development of new antivirals with even better safety profiles and efficacy, and to strategies for achieving a functional cure for CHB. Tenofovir remains a cornerstone of current CHB management and a benchmark against which new therapies are compared.

References

A Comparative Analysis of Lamivudine and Emtricitabine Against HIV: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth examination of two pivotal nucleoside reverse transcriptase inhibitors in the fight against Human Immunodeficiency Virus (HIV). This guide provides a comprehensive comparison of Lamivudine (3TC) and Emtricitabine (FTC), offering researchers, scientists, and drug development professionals a detailed analysis of their efficacy, resistance profiles, and underlying mechanisms of action, supported by experimental data and detailed protocols.

Executive Summary

This compound and Emtricitabine are both cytosine nucleoside analogues that form the backbone of many combination antiretroviral therapy (cART) regimens.[1] Their structural similarity translates to a similar mechanism of action and, largely, comparable clinical efficacy.[2][3][4] Both drugs are pro-drugs that, once intracellularly phosphorylated to their active triphosphate forms, act as competitive inhibitors of HIV-1 reverse transcriptase (RT) and cause chain termination of viral DNA synthesis.[3][5]

While clinical trials and meta-analyses generally support their interchangeability in terms of treatment success and failure rates, some studies suggest subtle differences in their resistance profiles.[2][3][4][6] The primary mutation associated with resistance to both drugs is the M184V/I mutation in the RT gene, which confers high-level resistance to both agents.[1][7][8][9] However, the frequency of the emergence of this mutation may differ between the two drugs under certain therapeutic combinations.[10][11][12] This guide will delve into the experimental data that underpins our current understanding of these two critical antiretroviral agents.

Data Presentation: A Quantitative Comparison

The following tables summarize key quantitative data from various studies, providing a direct comparison of the in vitro activity, pharmacokinetic properties, and clinical efficacy of this compound and Emtricitabine.

Table 1: In Vitro Antiviral Activity

ParameterThis compound (3TC)Emtricitabine (FTC)Cell Type/Virus StrainReference
EC50 No significant differenceNo significant differenceHIV-1(IIIB) in PBMCs[13]
EC50 No significant differenceNo significant differenceHIV-1(Ba-L) in Monocyte-derived Macrophages[13]
EC50 ~4-fold less active than FTCMore activeHIV-1(IIIB) in MT-4 cells[13]
Mean Fold Change (FC) vs. NL4-3 0.9 ± 0.20.9 ± 0.2Wild-type viruses[7]
Biological Cutoff (FC) 1.41.4Wild-type viruses[7]

Table 2: Pharmacokinetic Parameters

ParameterThis compound (3TC)Emtricitabine (FTC)Reference
Intracellular Half-life LongLong[1]
Dosing Frequency Once or twice dailyOnce daily[1]
Steady-state trough concentrations (C24) in plasma 40 ng/mL (20–110)75 ng/mL (55–104)[14]
Urine concentrations (96h post-dose) 2277 ng/mL (1284–3270)1892 ng/mL (1054–2731)[14]

Table 3: Clinical Efficacy (Meta-analysis of Randomized Trials)

OutcomeRelative Risk (RR)95% Confidence Interval (CI)ConclusionReference
Treatment Success (Direct Comparison) 1.030.96 - 1.10Non-significant difference[2][3][4]
Treatment Success (All Trials Combined) 1.000.97 - 1.02Non-significant difference[2][3][4]
Treatment Failure (All Trials Combined) 1.080.94 - 1.22Non-significant difference[2][3][4]

Table 4: Emergence of M184V/I Mutation with Virological Failure (in combination with Tenofovir and Efavirenz)

DrugProportion of patients with M184V/IP-valueReference
This compound (3TC) 51% (n=91)<0.0001[10][12]
Emtricitabine (FTC) 24% (n=62)[10][12]

Table 5: Emergence of M184V/I Mutation with Virological Failure (in combination with Tenofovir and a ritonavir-boosted Protease Inhibitor)

DrugProportion of patients with M184V/IP-valueReference
This compound (3TC) 22% (n=37)0.002[10][12]
Emtricitabine (FTC) 11% (n=30)[10][12]

Mechanism of Action: A Visual Representation

This compound and Emtricitabine are nucleoside reverse transcriptase inhibitors (NRTIs). They are synthetic analogues of cytidine and exert their antiviral effect by disrupting the HIV replication cycle at the reverse transcription stage.

NRTI_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space (Host Cell) NRTI This compound or Emtricitabine (Pro-drug) NRTI_P NRTI-monophosphate NRTI->NRTI_P Cellular Kinases NRTI_PP NRTI-diphosphate NRTI_P->NRTI_PP Cellular Kinases NRTI_PPP NRTI-triphosphate (Active Form) NRTI_PP->NRTI_PPP Cellular Kinases RT Reverse Transcriptase NRTI_PPP->RT Competitive Inhibition HIV_RNA HIV RNA Viral_DNA Viral DNA Synthesis HIV_RNA->Viral_DNA Reverse Transcription RT->Viral_DNA Chain_Termination Chain Termination Viral_DNA->Chain_Termination Incorporation of Active NRTI

Mechanism of action for this compound and Emtricitabine.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the comparison of this compound and Emtricitabine.

In Vitro Antiviral Activity Assay in MT-4 Cells (MTT Assay)

This assay determines the 50% effective concentration (EC50) of the antiviral drugs by measuring the inhibition of HIV-1-induced cytopathic effects.[13][15]

Materials:

  • MT-4 human T-cell leukemia cell line

  • Complete culture medium (e.g., RPMI 1640 with 10% FBS, penicillin, and streptomycin)

  • HIV-1 stock (e.g., IIIB strain)

  • This compound and Emtricitabine stock solutions

  • 96-well microtiter plates

  • MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] solution

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed MT-4 cells into a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well in 100 µL of complete culture medium.

  • Compound Dilution: Prepare serial dilutions of this compound and Emtricitabine in culture medium.

  • Treatment and Infection: Add 50 µL of the diluted compounds to the respective wells. Include virus control wells (cells and virus only) and cell control wells (cells only). Add 50 µL of HIV-1 stock at a multiplicity of infection (MOI) that causes significant cell death in 4-5 days to the wells containing the test compounds and the virus control wells.

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 4-5 days.

  • MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of protection for each drug concentration relative to the virus and cell controls. The EC50 value is determined by plotting the percentage of protection against the drug concentration and fitting the data to a dose-response curve.

MTT_Assay_Workflow start Start seed_cells Seed MT-4 cells in 96-well plate start->seed_cells add_compounds Add serial dilutions of This compound or Emtricitabine seed_cells->add_compounds add_hiv Infect cells with HIV-1 add_compounds->add_hiv incubate1 Incubate for 4-5 days add_hiv->incubate1 add_mtt Add MTT solution incubate1->add_mtt incubate2 Incubate for 4 hours add_mtt->incubate2 add_solubilizer Add solubilization solution incubate2->add_solubilizer read_absorbance Read absorbance at 570 nm add_solubilizer->read_absorbance analyze_data Calculate EC50 read_absorbance->analyze_data end End analyze_data->end

Workflow for the MTT-based anti-HIV assay.
HIV-1 Reverse Transcriptase Inhibition Assay (Colorimetric ELISA-based)

This biochemical assay directly measures the inhibitory effect of the drugs on the activity of HIV-1 reverse transcriptase.

Materials:

  • Recombinant HIV-1 Reverse Transcriptase (RT)

  • Reaction buffer

  • dNTP mix (including digoxigenin- and biotin-labeled dUTP)

  • Template-primer (e.g., poly(A)·oligo(dT))

  • Lysis buffer

  • Streptavidin-coated microplate

  • Anti-digoxigenin-peroxidase (POD) conjugate

  • Peroxidase substrate (e.g., ABTS)

  • Stop solution

  • Wash buffer

  • Microplate reader

Procedure:

  • Reaction Setup: In a reaction tube, combine the reaction buffer, dNTP mix, and template-primer.

  • Inhibitor Addition: Add serial dilutions of this compound-triphosphate or Emtricitabine-triphosphate (the active forms) to the reaction mixture. Include a positive control (no inhibitor) and a negative control (no enzyme).

  • Enzyme Addition: Add a standardized amount of recombinant HIV-1 RT to all wells except the negative control.

  • Incubation: Incubate the reaction mixture at 37°C for 1 hour to allow for DNA synthesis.

  • Capture of DNA: Transfer the reaction products to a streptavidin-coated microplate and incubate to allow the biotin-labeled DNA to bind.

  • Washing: Wash the plate to remove unbound components.

  • Detection: Add the anti-digoxigenin-POD conjugate and incubate. After another wash step, add the peroxidase substrate.

  • Signal Measurement: Stop the reaction and measure the absorbance at the appropriate wavelength.

  • Data Analysis: Calculate the percentage of RT inhibition for each drug concentration. The IC50 value is determined from the dose-response curve.

HIV Drug Resistance Testing

Genotypic assays detect mutations in the HIV-1 RT gene that are associated with drug resistance.[1]

General Workflow:

  • Sample Collection: Collect plasma from the patient. A viral load of at least 500-1000 copies/mL is generally required.

  • RNA Extraction: Extract viral RNA from the plasma sample.

  • Reverse Transcription and PCR: Convert the viral RNA to cDNA and then amplify the RT gene region using PCR.

  • Sequencing: Sequence the amplified PCR product using methods like Sanger sequencing or Next-Generation Sequencing (NGS).

  • Data Analysis: Compare the patient's viral sequence to a wild-type reference sequence to identify resistance-associated mutations. Interpretation is often aided by databases such as the Stanford University HIV Drug Resistance Database.

Phenotypic assays measure the ability of a patient's virus to replicate in the presence of different concentrations of an antiretroviral drug.

General Workflow:

  • Sample Collection and Viral Isolation: Isolate the patient's HIV from a plasma sample.

  • Recombinant Virus Generation: The patient's RT gene is typically inserted into a laboratory strain of HIV.

  • Drug Susceptibility Testing: The recombinant virus is cultured in the presence of serial dilutions of this compound or Emtricitabine.

  • Measurement of Viral Replication: The amount of viral replication at each drug concentration is measured (e.g., by p24 antigen levels).

  • Data Analysis: The drug concentration that inhibits viral replication by 50% (IC50) is calculated and compared to the IC50 for a wild-type reference virus. The result is expressed as a fold-change in susceptibility.

Resistance_Testing_Comparison HIV Drug Resistance Testing Methods cluster_genotypic Genotypic Testing cluster_phenotypic Phenotypic Testing gen_start Viral RNA Extraction gen_rtpcr RT-PCR of RT gene gen_start->gen_rtpcr gen_seq Sequencing gen_rtpcr->gen_seq gen_analysis Mutation Analysis gen_seq->gen_analysis gen_result Identifies Resistance Mutations (e.g., M184V) gen_analysis->gen_result phen_start Viral Isolation phen_culture Culture Virus with Varying Drug Concentrations phen_start->phen_culture phen_measure Measure Viral Replication phen_culture->phen_measure phen_analysis Calculate Fold-Change in IC50 phen_measure->phen_analysis phen_result Determines Level of Functional Resistance phen_analysis->phen_result

Comparison of Genotypic and Phenotypic Resistance Testing.

Conclusion

This compound and Emtricitabine are highly effective and closely related NRTIs that are fundamental to modern HIV treatment. While clinical efficacy is largely comparable, subtle differences in the propensity for the selection of the M184V/I resistance mutation have been observed in some studies, particularly when used with certain third agents. For the research and drug development community, the choice between these two agents in novel combination therapies may warrant consideration of these nuanced differences. The experimental protocols provided in this guide offer a foundation for the continued investigation and characterization of these and other antiretroviral compounds. The ongoing development of sensitive and accurate assays remains crucial for optimizing HIV treatment strategies and overcoming the challenge of drug resistance.

References

Lamivudine's Role in Viral Load Reduction: A Comparative Analysis of Clinical Trial Data

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Lamivudine's performance in reducing viral load against other antiretroviral alternatives, supported by experimental data from key clinical trials. This compound, a nucleoside reverse transcriptase inhibitor (NRTI), has been a cornerstone of combination antiretroviral therapy (cART) for both Human Immunodeficiency Virus (HIV) and Hepatitis B Virus (HBV) infections. Its efficacy in suppressing viral replication has been extensively evaluated, and this guide synthesizes the critical findings to inform further research and drug development.

Mechanism of Action

This compound is a synthetic nucleoside analog of cytidine. Following administration, it is intracellularly phosphorylated to its active metabolite, this compound triphosphate (3TC-TP). 3TC-TP competitively inhibits the viral reverse transcriptase (in HIV) and DNA polymerase (in HBV) enzymes. By incorporating into the growing viral DNA chain, it acts as a chain terminator, preventing the completion of viral DNA synthesis and thereby halting viral replication.[1][2] This targeted mechanism of action provides a potent antiviral effect.

Lamivudine_Mechanism_of_Action cluster_cell Host Cell cluster_virus Virus (HIV/HBV) This compound This compound Lamivudine_TP This compound Triphosphate (3TC-TP) This compound->Lamivudine_TP Intracellular Phosphorylation Viral_DNA_Synthesis Viral DNA Synthesis Lamivudine_TP->Viral_DNA_Synthesis Competes with dCTP for incorporation by Reverse Transcriptase/Polymerase Chain_Termination Chain Termination & Inhibition of Viral Replication Viral_DNA_Synthesis->Chain_Termination Viral_RNA Viral RNA Reverse_Transcription Reverse Transcription/ DNA Synthesis Viral_RNA->Reverse_Transcription Reverse_Transcription->Viral_DNA_Synthesis Viral_DNA Viral DNA Reverse_Transcription->Viral_DNA Clinical_Trial_Workflow Screening Screening Randomization Randomization Screening->Randomization Eligible Participants Treatment_Arm_A Treatment Arm A (e.g., this compound-containing regimen) Randomization->Treatment_Arm_A Treatment_Arm_B Treatment Arm B (Comparator regimen) Randomization->Treatment_Arm_B Follow_Up Follow-up Visits (e.g., Weeks 4, 8, 12, 24, 48) Treatment_Arm_A->Follow_Up Treatment_Arm_B->Follow_Up Data_Collection Data Collection: - Viral Load - CD4+ Count - Safety Labs Follow_Up->Data_Collection Endpoint_Analysis Primary & Secondary Endpoint Analysis Data_Collection->Endpoint_Analysis Results Results Endpoint_Analysis->Results

References

Lamivudine monotherapy versus combination therapy in preclinical models

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of preclinical data underscores the enhanced antiviral efficacy and potential for delayed resistance with combination therapy compared to lamivudine monotherapy in various animal models. This guide synthesizes key findings from in vivo and in vitro studies, presenting comparative data on virological response, pharmacokinetics, and safety to inform researchers and drug development professionals.

This compound, a nucleoside reverse transcriptase inhibitor (NRTI), has been a cornerstone in the treatment of both HIV and HBV infections. However, its use as a monotherapy is often hampered by the rapid emergence of drug-resistant viral strains. Preclinical research in various animal models has been instrumental in demonstrating the superiority of combination therapy in overcoming this limitation and achieving more profound and durable viral suppression. This guide delves into the experimental data from these pivotal preclinical studies.

Enhanced Antiviral Efficacy with Combination Therapy

Preclinical studies in the woodchuck hepatitis virus (WHV) model, a well-established surrogate for human hepatitis B virus (HBV) infection, have consistently demonstrated the superior antiviral activity of this compound-based combination therapies.

A key study investigated the oral administration of this compound (3TC) alone and in combination with other NRTIs like adefovir dipivoxil (ADV) and tenofovir disoproxil fumarate (TDF) in woodchucks chronically infected with WHV. The results clearly indicated that combination therapy led to a more significant reduction in viral load.

Treatment GroupMean Serum WHV DNA Reduction (log10 genomes/mL) at Week 12
This compound (3TC) Monotherapy2.0
Adefovir Dipivoxil (ADV) Monotherapy3.4
This compound (3TC) + Adefovir Dipivoxil (ADV) 4.7
Tenofovir Disoproxil Fumarate (TDF) MonotherapyNot explicitly stated for week 12, but showed significant reduction
This compound (3TC) + Tenofovir Disoproxil Fumarate (TDF) Prompt reduction, though individual variation observed

Table 1: Comparative Antiviral Efficacy in the Woodchuck Hepatitis Virus (WHV) Model. Data from a study in chronic WHV carrier woodchucks demonstrates the enhanced reduction in serum WHV DNA with combination therapy compared to monotherapy after 12 weeks of treatment.[1][2]

Similarly, in vitro studies using the feline immunodeficiency virus (FIV) model, an important animal model for HIV, have shown the synergistic or additive effects of this compound when combined with other antiretroviral agents. One study highlighted the combined effect of zidovudine (ZDV), this compound (3TC), and abacavir (ABC) in suppressing FIV replication in vitro, suggesting that combination protocols are more effective at blocking viral replication.

Experimental Protocols

Woodchuck Hepatitis Virus (WHV) Efficacy Study
  • Animal Model: Adult woodchucks (Marmota monax) chronically infected with WHV.

  • Dosing Regimen:

    • This compound (3TC) monotherapy: Oral administration, daily.

    • Adefovir Dipivoxil (ADV) monotherapy: Oral administration, daily.

    • This compound (3TC) + Adefovir Dipivoxil (ADV) combination therapy: Oral administration of both drugs, daily.

    • Specific dosages were determined based on previous dose-ranging studies to be effective and well-tolerated.

  • Efficacy Endpoint: Serum WHV DNA levels were quantified at baseline and at various time points throughout the 48-week study using a dot blot hybridization assay.

  • Data Analysis: The mean reduction in serum WHV DNA from baseline was calculated for each treatment group.

Below is a Graphviz diagram illustrating the workflow of the WHV efficacy study.

WHV_Efficacy_Workflow cluster_setup Study Setup cluster_treatment Treatment Phase (48 Weeks) cluster_analysis Analysis Animal_Model Chronic WHV Carrier Woodchucks Grouping Randomization into Treatment Groups Animal_Model->Grouping Monotherapy This compound Monotherapy Grouping->Monotherapy Combination_Therapy This compound + Adefovir/Tenofovir Grouping->Combination_Therapy Placebo Placebo Control Grouping->Placebo Serum_Collection Serial Serum Collection Monotherapy->Serum_Collection Combination_Therapy->Serum_Collection Placebo->Serum_Collection WHV_DNA_Quantification WHV DNA Quantification (Dot Blot) Serum_Collection->WHV_DNA_Quantification Efficacy_Assessment Comparison of Viral Load Reduction WHV_DNA_Quantification->Efficacy_Assessment

WHV Efficacy Study Workflow

Pharmacokinetics in a Non-Human Primate Model

Understanding the pharmacokinetic profile of drug combinations is crucial. A study in adult Erythrocebus patas monkeys investigated the pharmacokinetics of a combined oral dose of zidovudine (AZT) and this compound (3TC). The results indicated that the pharmacokinetic profiles were similar to those observed in other primate species and humans, validating the use of this model for preclinical toxicity studies.[3]

Pharmacokinetic ParameterZidovudine (AZT)This compound (3TC)
Cmax (µg/mL) 2.352.65
Tmax (h) 0.830.83
Elimination Half-life (h) ~0.70~0.33
AUC (0-∞) (µg/mL*h) 2.996.97

Table 2: Pharmacokinetic Parameters of Zidovudine and this compound Combination in Patas Monkeys. This table summarizes the key pharmacokinetic parameters following a single oral co-administration of zidovudine and this compound.[3]

Pharmacokinetic Study Protocol
  • Animal Model: Adult female Erythrocebus patas monkeys (n=3).

  • Dosing: A single oral dose of a combination of zidovudine (40 mg) and this compound (24 mg).

  • Sample Collection: Blood samples were collected at multiple time points over a 24-hour period.

  • Analytical Method: Serum concentrations of zidovudine and this compound were determined using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Pharmacokinetic Analysis: Standard pharmacokinetic parameters, including maximum concentration (Cmax), time to maximum concentration (Tmax), elimination half-life, and area under the curve (AUC), were calculated.

The following diagram outlines the workflow of the pharmacokinetic study.

PK_Study_Workflow cluster_Dosing Dosing cluster_Sampling Sampling cluster_Analysis Analysis Animal_Model Patas Monkeys Drug_Admin Oral Co-administration (Zidovudine + this compound) Animal_Model->Drug_Admin Blood_Collection Serial Blood Sampling (0-24h) Drug_Admin->Blood_Collection LC_MS_MS LC-MS/MS Analysis of Serum Blood_Collection->LC_MS_MS PK_Analysis Pharmacokinetic Parameter Calculation LC_MS_MS->PK_Analysis

Pharmacokinetic Study Workflow

Preclinical Safety and Toxicology

Toxicology studies in animal models are essential for evaluating the safety profile of drug combinations. A 28-day subacute toxicity study in rats assessed a combination of zidovudine (AZT), this compound (3TC), and lopinavir/ritonavir. The study revealed dose-dependent toxicities.

ParameterObservation in High-Dose Group
Body Weight Gain Lower than control group in both males and females
Relative Organ Weights Increased (Liver, Kidney, Spleen, Brain)
Hematology Decreased Hemoglobin and Red Blood Cells; Increased White Blood Cells
Serum Chemistry Decreased Total Protein, Albumin, Cholesterol, and Blood Glucose
Increased ALT, ALP, LDH, Creatinine, and BUN

Table 3: Summary of Findings from a 28-Day Subacute Toxicity Study in Rats. This table highlights the key toxicological findings observed in rats receiving a high-dose combination of zidovudine, this compound, and lopinavir/ritonavir.[2]

Subacute Toxicity Study Protocol
  • Animal Model: Sprague-Dawley rats.

  • Treatment Groups: Control group and groups receiving low, medium, and high doses of the drug combination (zidovudine + this compound + lopinavir/ritonavir).

  • Duration: 28 days of daily oral administration.

  • Assessments:

    • Clinical observations and body weight measurements.

    • Hematology and serum chemistry analysis at the end of the study.

    • Gross pathology and histopathology of major organs.

The logical relationship in the decision-making process for advancing a drug combination based on preclinical data is depicted in the diagram below.

Preclinical Development Logic

Conclusion

The preclinical evidence strongly supports the use of this compound in combination with other antiviral agents. In the woodchuck model of HBV, combination therapy leads to a more pronounced reduction in viral DNA compared to this compound monotherapy. Pharmacokinetic studies in non-human primates demonstrate predictable drug exposure, while toxicology studies in rodents help to identify potential safety concerns that need to be monitored in clinical trials. These preclinical findings have been foundational in establishing combination therapy as the standard of care for both HIV and HBV, highlighting the critical role of animal models in guiding the development of effective antiviral regimens. Further research into the specific signaling pathways modulated by these drug combinations will continue to refine and optimize therapeutic strategies.

References

Navigating Resistance: A Comparative Guide to the Cross-Resistance Profile of Lamivudine with other NRTIs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Lamivudine, a cornerstone nucleoside reverse transcriptase inhibitor (NRTI), has been instrumental in the management of HIV-1 and Hepatitis B Virus (HBV) infections. However, its long-term efficacy can be compromised by the emergence of drug-resistant viral strains. Understanding the cross-resistance profile of this compound is paramount for optimizing sequential therapies and developing novel antiviral agents. This guide provides a comprehensive comparison of this compound's cross-resistance with other NRTIs, supported by experimental data and detailed methodologies.

The Genetic Basis of this compound Resistance

Resistance to this compound is primarily associated with specific mutations in the reverse transcriptase (RT) domain of the viral polymerase. The most frequently observed mutation is the M184V or M184I substitution in HIV-1, and the analogous rtM204V/I mutation in HBV.[1][2][3][4] These mutations occur within the highly conserved YMDD (tyrosine-methionine-aspartate-aspartate) motif of the RT enzyme.[1][3] The M184V mutation, in particular, confers a high level of resistance to this compound by causing steric hindrance, which impedes the binding of the drug to the enzyme's active site.[5] While this mutation significantly reduces susceptibility to this compound, it can also decrease the replication fitness of the virus.[1]

In HBV, the primary this compound resistance mutations are rtM204I and the combination of rtL180M with rtM204V.[3][6][7] The rtM204I mutation can confer cross-resistance to telbivudine.[8]

Cross-Resistance with Other NRTIs: A Quantitative Overview

The emergence of this compound resistance mutations has significant implications for the efficacy of other NRTIs. The following tables summarize the in vitro and in vivo findings on the cross-resistance profile of this compound-resistant HIV-1 and HBV with other commonly used NRTIs.

Table 1: Cross-Resistance Profile of this compound-Resistant HIV-1
NRTIKey this compound Resistance Mutation(s)Fold-Change in IC50 (Resistant vs. Wild-Type)Clinical Implications
Zidovudine (ZDV)M184VDecreased (Hypersusceptibility)M184V can restore susceptibility to ZDV, making the combination potentially effective.[4][9]
Abacavir (ABC)M184VIncreasedCross-resistance is observed, particularly when M184V is present with other mutations like L74V.[4][10]
Tenofovir (TDF)M184VMinimal to no changeTenofovir generally retains activity against M184V-containing viruses.[4]
Emtricitabine (FTC)M184V/IHigh-levelHigh degree of cross-resistance due to structural similarity.[4][11]
Didanosine (ddI)M184VIncreasedCross-resistance is a concern.[11]
Table 2: Cross-Resistance Profile of this compound-Resistant HBV
NRTI/NtRTIKey this compound Resistance Mutation(s)Fold-Change in IC50 (Resistant vs. Wild-Type)Clinical Implications
Adefovir Dipivoxil (ADV)rtL180M + rtM204V2.85-fold increaseMild decrease in susceptibility observed in vitro. Adefovir is often used as a rescue therapy.[12]
Tenofovir Disoproxil Fumarate (TDF)rtL180M + rtM204V3.3-fold increaseTenofovir demonstrates good efficacy against this compound-resistant HBV.[6][12]
Entecavir (ETV)rtL180M + rtM204VReduced susceptibilityPre-existing this compound resistance can accelerate the development of entecavir resistance.[6][8][13]
Telbivudine (LdT)rtM204IHigh-levelSignificant cross-resistance.[6][8]
Emtricitabine (FTC)rtM204V/IHigh-levelHigh-level cross-resistance.[6]

Experimental Methodologies

The data presented in the tables above are derived from various in vitro and clinical studies. A common experimental approach to determine drug susceptibility is the phenotypic resistance assay.

Phenotypic Resistance Assay Protocol
  • Viral Isolate Collection: Patient-derived viral isolates (HIV-1 or HBV) are obtained from plasma samples.

  • Gene Amplification and Cloning: The reverse transcriptase gene is amplified using polymerase chain reaction (PCR) and cloned into a suitable vector.

  • Site-Directed Mutagenesis: Specific resistance-associated mutations (e.g., M184V) are introduced into the wild-type gene sequence.

  • Recombinant Virus Production: Plasmids containing the wild-type or mutant RT gene are transfected into a suitable cell line (e.g., HepG2 cells for HBV) to produce recombinant viruses.[12]

  • Drug Susceptibility Testing: The recombinant viruses are used to infect target cells in the presence of serial dilutions of the NRTI being tested.

  • Quantification of Viral Replication: Viral replication is measured by quantifying a viral marker, such as HBeAg or HBsAg for HBV, or p24 antigen for HIV-1.[12]

  • IC50 Determination: The 50% inhibitory concentration (IC50) is calculated, representing the drug concentration required to inhibit 50% of viral replication. The fold-change in IC50 is determined by dividing the IC50 for the mutant virus by the IC50 for the wild-type virus.

Visualizing Resistance Pathways and Workflows

The following diagrams illustrate the key concepts related to this compound resistance and the experimental workflow for its characterization.

Lamivudine_Resistance_Pathway cluster_0 Wild-Type Virus cluster_1 This compound Treatment cluster_2 Resistant Virus cluster_3 Cross-Resistance wt_virus Wild-Type (e.g., HIV-1 M184, HBV rtM204) This compound This compound wt_virus->this compound Selective Pressure mut_virus Resistant Mutant (e.g., HIV-1 M184V, HBV rtM204V/I) This compound->mut_virus Leads to Selection other_nrtis Other NRTIs (e.g., Emtricitabine, Telbivudine) mut_virus->other_nrtis Confers Resistance sensitive_nrtis Sensitive NRTIs (e.g., Tenofovir) mut_virus->sensitive_nrtis Remains Susceptible

Caption: Development of this compound resistance and cross-resistance.

Phenotypic_Assay_Workflow start Start: Patient Sample step1 1. Viral RNA/DNA Extraction start->step1 step2 2. RT Gene Amplification (PCR) step1->step2 step3 3. Cloning into Vector step2->step3 step4 4. Site-Directed Mutagenesis (optional) step3->step4 step5 5. Transfection into Cell Line step4->step5 step6 6. Recombinant Virus Production step5->step6 step7 7. Drug Susceptibility Assay (Varying NRTI concentrations) step6->step7 step8 8. Quantify Viral Replication step7->step8 end End: Determine IC50 & Fold-Change step8->end

Caption: Workflow for phenotypic resistance testing.

Conclusion and Future Directions

The development of resistance to this compound is a significant clinical challenge that underscores the importance of understanding cross-resistance profiles to guide subsequent treatment strategies. While the M184V and rtM204V/I mutations confer high-level resistance to this compound and some other NRTIs like emtricitabine and telbivudine, they generally do not lead to broad cross-resistance across the entire NRTI class. Acyclic phosphonate nucleotides like tenofovir and adefovir often retain activity against this compound-resistant strains, making them valuable options for second-line therapy.[6] However, the potential for pre-existing this compound resistance to accelerate resistance to other agents like entecavir highlights the need for careful monitoring and rational drug sequencing.[8][13]

For drug development professionals, the structural and mechanistic insights gained from studying this compound resistance can inform the design of novel NRTIs that are less susceptible to the effects of these common mutations. Future research should focus on developing agents with a high genetic barrier to resistance and a favorable cross-resistance profile. Continued surveillance of resistance patterns in clinical settings is also crucial for updating treatment guidelines and ensuring the long-term effectiveness of antiretroviral therapies.

References

A Comparative Analysis of Lamivudine Resistance Pathways in HIV and HBV

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the molecular pathways leading to lamivudine resistance in Human Immunodeficiency Virus (HIV) and Hepatitis B Virus (HBV). By presenting quantitative data, detailed experimental methodologies, and visual representations of resistance mechanisms, this document aims to serve as a valuable resource for researchers actively engaged in antiviral drug discovery and development.

Executive Summary

This compound, a nucleoside analog reverse transcriptase inhibitor (NRTI), is a cornerstone in the treatment of both HIV and chronic hepatitis B. However, its efficacy is frequently challenged by the emergence of drug-resistant viral strains. While both viruses develop resistance through mutations in their respective polymerase enzymes, the specific mutational patterns, their impact on viral fitness, and the rate of resistance development exhibit notable differences. This guide elucidates these distinctions to inform future therapeutic strategies.

The Core of Resistance: The YMDD Motif

The primary mechanism of this compound resistance in both HIV and HBV centers around the highly conserved tyrosine-methionine-aspartate-aspartate (YMDD) motif within the catalytic domain of the reverse transcriptase (RT) in HIV and the DNA polymerase in HBV.[1][2] this compound, in its triphosphate form, acts as a chain terminator during viral DNA synthesis.[3] Mutations in the YMDD motif allow the viral polymerase to discriminate between the natural nucleotide (dCTP) and this compound triphosphate, thereby permitting DNA synthesis to continue despite the presence of the drug.[4]

HIV-1 Resistance: The M184V/I Mutations

In HIV-1, the principal mutation conferring high-level resistance to this compound is the substitution of methionine at codon 184 to either valine (M184V) or isoleucine (M184I).[2][5] The M184V mutation is the most common and clinically significant.[2] While it confers high-level resistance to this compound and emtricitabine, it also has a significant impact on the virus:

  • Reduced Viral Fitness: The M184V mutation impairs the catalytic efficiency of the reverse transcriptase, leading to a decrease in viral replication capacity.[6][7] This reduced fitness is a key clinical consideration.

  • Increased Fidelity: The mutant reverse transcriptase exhibits increased fidelity, meaning it makes fewer errors during reverse transcription. This can slow the evolution of the virus and the acquisition of other resistance mutations.[6]

  • Hypersusceptibility to Other NRTIs: Paradoxically, the M184V mutation can increase the susceptibility of HIV-1 to other NRTIs like zidovudine and tenofovir.[3]

HBV Resistance: The M204V/I and Compensatory Mutations

Similarly, in HBV, this compound resistance is primarily associated with mutations at codon 204 (the equivalent of codon 184 in HIV RT) from methionine to valine (rtM204V) or isoleucine (rtM204I).[1][8] However, the story in HBV is often more complex, frequently involving compensatory mutations that restore the replication fitness of the resistant virus.[9]

  • Primary Resistance Mutations: The rtM204V and rtM204I mutations are the hallmark of this compound resistance in HBV.[1]

  • Compensatory Mutations: To counteract the reduced replication capacity caused by the primary mutations, HBV often develops secondary mutations. The most common of these is the rtL180M mutation.[1][10] Another compensatory mutation, rtV173L, has also been identified.[11] These mutations, in conjunction with the primary resistance mutations, can restore viral replication to levels comparable to the wild-type virus.[11]

Quantitative Data on this compound Resistance

The following tables summarize key quantitative data related to this compound resistance in HIV and HBV.

Virus Primary Mutation Fold-Resistance to this compound Relative Replication Capacity (vs. Wild-Type) Key Compensatory Mutations
HIV-1 M184V>100-fold[6][12]~75-86%[5]None typically required for viral viability
M184I>100-fold[12]Less fit than M184V[12]
HBV rtM204V>1,000-fold[13]~40% (alone)[11]rtL180M, rtV173L
rtM204I>1,000-fold[13]Reduced, variablertL180M
rtL180M + rtM204V>2,500-fold[11]~40-53%[11][14]
rtV173L + rtL180M + rtM204V>2,500-fold[11]Enhanced compared to rtL180M + rtM204V[11]

Table 1: Comparative Resistance and Fitness Profiles of this compound-Resistant HIV and HBV Mutants.

Virus Patient Population Mutation Prevalence
HIV-1 Treatment-NaïveM184V/I~1%[15][16]
Treatment-Experienced (with this compound)M184V58%[15][16]
HBV Treatment-NaïveYMDD mutations2.6% - 4%[1]
This compound-Treated (1 year)YMDD mutations14% - 32%[8]
This compound-Treated (3 years)YMDD mutations~38%[8]
This compound-Treated (5 years)YMDD mutations~65% - 70%[1]
HIV/HBV Co-infected (on ART with this compound)HBV YMDD mutations76.5%[17][18]

Table 2: Prevalence of this compound Resistance Mutations in Different Patient Cohorts.

Visualizing Resistance Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key resistance pathways and a general experimental workflow for studying antiviral resistance.

Lamivudine_Resistance_HIV cluster_hiv HIV this compound Resistance Pathway wt_hiv Wild-Type HIV-1 (M184) This compound This compound Pressure wt_hiv->this compound Treatment m184i M184I Mutant (Transient) This compound->m184i Initial Selection m184v M184V Mutant (Dominant) m184i->m184v Viral Evolution (Higher Fitness) resistance High-Level this compound Resistance m184v->resistance fitness_cost Reduced Viral Fitness m184v->fitness_cost Lamivudine_Resistance_HBV cluster_hbv HBV this compound Resistance Pathway wt_hbv Wild-Type HBV (rtM204) lamivudine_hbv This compound Pressure wt_hbv->lamivudine_hbv Treatment ymdd_mutant rtM204V/I Mutant (Primary Resistance) lamivudine_hbv->ymdd_mutant Selection compensatory_mutant rtL180M / rtV173L (Compensatory Mutations) ymdd_mutant->compensatory_mutant Further Evolution resistant_fit_hbv Resistant & Fit HBV ymdd_mutant->resistant_fit_hbv fitness_cost_hbv Reduced Viral Fitness ymdd_mutant->fitness_cost_hbv compensatory_mutant->resistant_fit_hbv fitness_restored Restored Viral Fitness compensatory_mutant->fitness_restored Experimental_Workflow cluster_workflow Experimental Workflow for Antiviral Resistance Studies start Patient Sample (Plasma/Serum) extraction Viral Nucleic Acid Extraction start->extraction genotyping Genotypic Analysis (e.g., Sanger Sequencing) extraction->genotyping phenotyping Phenotypic Analysis extraction->phenotyping site_directed Site-Directed Mutagenesis genotyping->site_directed Inform data_analysis Data Analysis (Fold-Resistance, Replication Capacity) genotyping->data_analysis cell_culture Cell Culture-Based Susceptibility Assay phenotyping->cell_culture site_directed->cell_culture cell_culture->data_analysis

References

A Comparative Guide to Analytical Methods for Lamivudine Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a newly developed UV spectrophotometric method for the quantification of Lamivudine against established High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods. The information presented is intended to assist researchers and professionals in selecting the most appropriate analytical technique for their specific needs, considering factors such as sensitivity, cost, and application.

This compound, a nucleoside reverse transcriptase inhibitor, is a critical component in antiretroviral therapy.[1] Accurate and reliable quantification of this compound in pharmaceutical formulations and biological matrices is paramount for ensuring quality control, conducting pharmacokinetic studies, and for therapeutic drug monitoring.[1] While HPLC and LC-MS/MS are commonly employed for their high sensitivity and accuracy, a simpler and more cost-effective UV spectrophotometric method has been developed and validated.[1][2]

Comparative Analysis of Validation Parameters

The performance of any analytical method is assessed through a rigorous validation process. The following table summarizes the key validation parameters for the new UV spectrophotometric method and compares them with established HPLC-UV and LC-MS/MS methods for this compound quantification.

Validation ParameterNew UV Spectrophotometric MethodRP-HPLC-UV Method[1]LC-MS/MS Method[1]
Matrix Bulk/Pharmaceutical FormulationBulk/Tablets, Rabbit Plasma, Synthetic MixtureHuman Plasma
Linearity Range 1-10 µg/ml[2]5-30 µg/ml, 25.54–2040.75 ng/mL, 7.5–45 µg/ml1–3000 ng/mL, 25.0240 to 3997.1740 ng/mL
Accuracy (% Recovery) Comparable to HPLC[2]98–102%≤ 8.3% deviation
Precision (%RSD) Comparable to HPLC[2]< 2%, < 10.3%≤ 10%
Limit of Detection (LOD) Not explicitly stated, but acceptable[2]2.02 µg/ml, 2.10 µg/mlNot explicitly stated
Limit of Quantification (LOQ) Not explicitly stated, but acceptable[2]3.15 µg/ml, 6.38 µg/ml1 ng/mL

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of analytical methods. The following sections outline the experimental protocols for the new UV spectrophotometric method and a representative RP-HPLC-UV method.

New UV Spectrophotometric Method

This method offers a simplified approach for the estimation of this compound in bulk and pharmaceutical dosage forms.[2]

Instrumentation: A UV-Visible Spectrophotometer.

Procedure:

  • Solvent Preparation: The method utilizes water and 0.01M HCl as solvents.[2]

  • Standard Solution Preparation: A standard stock solution of this compound is prepared in the chosen solvent.

  • Sample Preparation: The pharmaceutical formulation (e.g., tablet) is dissolved in the solvent to obtain a known concentration.

  • Measurement: The absorbance of the sample solution is measured at 280 nm.[2]

  • Quantification: The concentration of this compound in the sample is determined by comparing its absorbance with that of the standard solution.

Conventional RP-HPLC-UV Method

This is a widely used method for the routine analysis of this compound.

Instrumentation: A High-Performance Liquid Chromatography system equipped with a UV detector.

Chromatographic Conditions: [1]

  • Column: A reversed-phase C18 column is typically used.

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is commonly employed.

  • Flow Rate: A constant flow rate, typically around 1.0 mL/min, is maintained.

  • Detection: The UV detector is set to a wavelength where this compound exhibits maximum absorbance, such as 270 nm or 280 nm.

Sample Preparation:

  • For Pharmaceutical Formulations: The tablets are crushed, and a known weight of the powder is dissolved in a suitable solvent, filtered, and then injected into the HPLC system.

  • For Biological Matrices (e.g., Plasma): A protein precipitation or liquid-liquid extraction step is typically required to remove interfering substances before injection.[1]

Visualizing the Workflow

To better illustrate the experimental processes, the following diagrams outline the workflows for the new UV spectrophotometric method and a typical RP-HPLC analysis.

UV_Spectrophotometry_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_output Output start Start dissolve Dissolve Sample in Solvent start->dissolve measure Measure Absorbance at 280 nm dissolve->measure quantify Quantify this compound measure->quantify end Result quantify->end

Caption: Workflow for this compound quantification by UV spectrophotometry.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_output Data Processing start Start extract Sample Extraction/ Dissolution start->extract filter Filtration extract->filter inject Inject into HPLC System filter->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect integrate Peak Integration detect->integrate quantify Quantification integrate->quantify end Result quantify->end

References

Navigating Lamivudine Resistance in Chronic Hepatitis B: A Comparative Analysis of Adefovir-Based Therapies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and clinicians managing chronic hepatitis B (CHB), the emergence of lamivudine-resistant HBV strains presents a significant therapeutic challenge. This guide provides a detailed comparison of treatment strategies for this compound-resistant CHB, focusing on the efficacy of adefovir dipivoxil, both as a monotherapy and in combination with this compound. The information is supported by quantitative data from clinical studies, detailed experimental methodologies, and visualizations of the underlying molecular mechanisms and treatment workflows.

Mechanism of Action: Targeting Viral Replication

Both this compound and adefovir are potent antiviral agents that disrupt the replication of the hepatitis B virus by targeting the viral DNA polymerase, a key enzyme in the viral life cycle.[1][2]

This compound , a nucleoside analog, is intracellularly phosphorylated to its active triphosphate form. This active metabolite competes with the natural deoxycytidine triphosphate for incorporation into the elongating viral DNA chain. Once incorporated, it causes chain termination, thereby halting viral replication.[3][]

Adefovir dipivoxil is a prodrug of adefovir, a nucleotide analog of adenosine monophosphate.[2] It is converted to its active diphosphate form within the cell. Adefovir diphosphate then competes with deoxyadenosine triphosphate, inhibiting the HBV DNA polymerase and causing termination of the viral DNA chain.[2][5]

The distinct molecular structures and mechanisms of these drugs provide the basis for adefovir's activity against this compound-resistant HBV strains.

cluster_Cell Hepatocyte cluster_Nucleus Nucleus cluster_Cytoplasm Cytoplasm cluster_Drugs Drug Action cccDNA cccDNA (viral minichromosome) pgRNA pregenomic RNA (pgRNA) cccDNA->pgRNA Transcription pgRNA_cyto pgRNA pgRNA->pgRNA_cyto Export Core Core Particle Assembly pgRNA_cyto->Core RT Reverse Transcription (HBV DNA Polymerase) Core->RT DNA HBV DNA RT->DNA Virion Virion Assembly & Release DNA->Virion This compound This compound-TP This compound->RT Inhibits Adefovir Adefovir-DP Adefovir->RT Inhibits

Figure 1: Mechanism of Action of this compound and Adefovir.

Comparative Efficacy in this compound-Resistant HBV

Clinical trials have demonstrated the effectiveness of adefovir-based regimens in patients who have developed resistance to this compound. The primary endpoints in these studies typically include a reduction in serum HBV DNA levels (virological response), normalization of alanine aminotransferase (ALT) levels (biochemical response), and in HBeAg-positive patients, the loss of HBeAg and development of anti-HBe antibodies (HBeAg seroconversion).

A pivotal study compared three treatment arms for patients with this compound-resistant CHB: continuing this compound monotherapy, switching to adefovir monotherapy, or adding adefovir to the existing this compound therapy (combination therapy).[6] The results clearly indicated the superiority of adefovir-containing regimens.

ParameterThis compound Monotherapy (100 mg/day)Adefovir Monotherapy (10 mg/day)This compound (100 mg/day) + Adefovir (10 mg/day)
Median Change in HBV DNA at Week 48 (log10 copies/mL) 0.0-4.04-3.59
ALT Normalization at Week 48 5% (1/19)47% (9/18)53% (10/19)
HBeAg Seroconversion at Week 48 0%Occurred in some patientsOccurred in some patients

Table 1: Comparative Efficacy of Treatment Regimens for this compound-Resistant CHB at 48 Weeks. Data extracted from a randomized controlled trial.[6]

Long-term studies have further elucidated the sustained efficacy of adefovir. A five-year study of adefovir monotherapy in this compound-resistant patients showed a cumulative virological response rate of 48.8%.[7] However, this long-term use was associated with the emergence of adefovir resistance.[7] Combination therapy with this compound and adefovir has been shown to be effective in this compound-refractory patients and may reduce the risk of developing adefovir resistance.[8][9][10]

Experimental Protocols

The assessment of antiviral efficacy in the aforementioned studies relies on standardized laboratory procedures. Below are outlines of the key experimental methodologies.

Quantification of Serum HBV DNA
  • Objective: To measure the viral load in the patient's blood, a primary indicator of treatment efficacy.

  • Methodology: Real-time Polymerase Chain Reaction (PCR) is the standard method.

    • DNA Extraction: Viral DNA is extracted from patient serum samples using commercially available kits.

    • PCR Amplification: A specific region of the HBV polymerase gene is amplified using sequence-specific primers and a fluorescently labeled probe.

    • Quantification: The amount of amplified DNA is measured in real-time by detecting the fluorescence signal. The viral load is then calculated by comparing the signal to a standard curve of known HBV DNA concentrations. The results are typically reported in international units per milliliter (IU/mL) or copies/mL.[11]

Genotypic Resistance Testing
  • Objective: To identify specific mutations in the HBV polymerase gene that confer resistance to antiviral drugs.

  • Methodology: DNA sequencing is the gold standard for detecting resistance mutations.

    • PCR Amplification: The HBV polymerase gene is amplified from the patient's serum HBV DNA.

    • DNA Sequencing: The amplified PCR product is then sequenced. Sanger sequencing has traditionally been used, though more sensitive methods like next-generation sequencing are becoming more common.[11]

    • Mutation Analysis: The resulting DNA sequence is compared to a wild-type reference sequence to identify known resistance mutations, such as the YMDD (tyrosine-methionine-aspartate-aspartate) motif mutations for this compound resistance.

Treatment Algorithm for this compound Resistance

The management of a patient with this compound-resistant CHB involves a clear decision-making process based on virological and biochemical markers.

Start Patient with Chronic Hepatitis B on this compound Therapy Monitoring Regular Monitoring: - Serum HBV DNA - Serum ALT Start->Monitoring Breakthrough Virological Breakthrough? (Increase in HBV DNA) Monitoring->Breakthrough Breakthrough->Monitoring No Confirm Confirm this compound Resistance (Genotypic Testing for YMDD mutations) Breakthrough->Confirm Yes Switch Switch to or Add Adefovir Confirm->Switch AdefovirMonotherapy Adefovir Monotherapy Switch->AdefovirMonotherapy CombinationTherapy This compound + Adefovir Combination Therapy Switch->CombinationTherapy Continue Continue this compound Therapy LongTermMonitoring Long-term Monitoring for Efficacy and Adefovir Resistance AdefovirMonotherapy->LongTermMonitoring CombinationTherapy->LongTermMonitoring

Figure 2: Treatment Workflow for this compound-Resistant HBV.

Conclusion

For patients with this compound-resistant chronic hepatitis B, adefovir dipivoxil offers a significant therapeutic advantage over continued this compound monotherapy. Both adefovir monotherapy and combination therapy with this compound lead to substantial reductions in viral load and improvements in liver biochemistry.[6] While long-term adefovir monotherapy can be effective, it carries a risk of developing adefovir resistance.[7] The addition of adefovir to ongoing this compound therapy is a widely accepted and effective strategy that may mitigate the emergence of further resistance.[9][12] The choice of therapy should be guided by individual patient factors, including the severity of liver disease, and should be accompanied by regular virological and biochemical monitoring.

References

A Comparative Analysis of the Genetic Barrier to Resistance: Lamivudine vs. Newer Antivirals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

Abstract

The long-term success of antiretroviral therapy (ART) for viral infections such as HIV and Hepatitis B (HBV) is critically dependent on the durability of the chosen agents. A key determinant of this durability is the genetic barrier to resistance, which refers to the number and complexity of mutations a virus must accumulate to overcome the suppressive effect of a drug.[1] This guide provides a detailed comparison of the genetic barrier to resistance for the first-generation nucleoside reverse transcriptase inhibitor (NRTI) Lamivudine (3TC) against newer, more robust antiviral agents, including Tenofovir Alafenamide (TAF), Dolutegravir (DTG), and Bictegravir (BIC). We present quantitative data, outline the experimental protocols used to derive this information, and provide visual diagrams to illustrate key concepts for researchers, scientists, and drug development professionals.

Introduction to the Genetic Barrier

In virology, the genetic barrier to resistance is a crucial concept.[1] A drug with a low genetic barrier requires only a single or a few mutations for the virus to develop significant resistance. Conversely, a drug with a high genetic barrier requires the virus to accumulate multiple specific mutations, often in a particular order, to achieve clinically significant resistance.[2] This makes the development of resistance a much slower and less probable event.[3] Factors influencing the genetic barrier include the drug's intrinsic potency, its pharmacokinetic properties, and its specific interaction with the viral target.[1][3]

This guide will focus on a comparative analysis of this compound, an agent known for its low genetic barrier, and the newer antivirals TAF, DTG, and BIC, which are characterized by their significantly higher barriers to resistance.[2][4][5]

Mechanism of Action of Compared Antivirals

Understanding the mechanism of action is fundamental to appreciating the pathways to resistance. This compound and Tenofovir are nucleos(t)ide reverse transcriptase inhibitors (NRTIs), which act as chain terminators during the conversion of viral RNA to DNA by the reverse transcriptase (RT) enzyme. Dolutegravir and Bictegravir are integrase strand transfer inhibitors (INSTIs) that block the integrase enzyme from inserting the viral DNA into the host cell's genome, a critical step for viral replication.

HIV_Lifecycle_and_Drug_Targets cluster_virus HIV Virion cluster_cell Host Cell V_RNA Viral RNA C_DNA Viral DNA V_RNA->C_DNA Reverse Transcription V_RT Reverse Transcriptase V_INT Integrase C_Nuc Nucleus C_DNA->C_Nuc C_HostDNA Host DNA C_Provirus Provirus C_HostDNA->C_Provirus Integration RT_Inhibition NRTI Action (this compound, Tenofovir) RT_Inhibition->C_DNA Blocks INT_Inhibition INSTI Action (Dolutegravir, Bictegravir) INT_Inhibition->C_Provirus Blocks

Figure 1. Antiviral drug targets in the HIV replication cycle.

This compound (3TC): A Low Genetic Barrier Profile

This compound is a potent NRTI, but its clinical durability is hampered by a very low genetic barrier.

  • Primary Resistance Mutation: The primary mutation that confers high-level resistance to this compound is a single amino acid substitution in the reverse transcriptase enzyme at codon 184, from methionine to valine or isoleucine (M184V/I).[6][7]

  • Rapid Emergence: The M184V mutation can be selected rapidly, sometimes within weeks of initiating therapy, especially in the context of suboptimal viral suppression.[6]

  • Impact: The M184V mutation can lead to a greater than 100-fold decrease in susceptibility to this compound.[6][8] While this mutation impairs the replicative fitness of the virus, the high-level resistance renders this compound clinically ineffective.[6][7]

DrugKey Mutation(s)Fold-Change in Susceptibility (IC50)Notes
This compound M184V/I>100-fold increase[6][8]A single mutation confers high-level resistance.

Newer Antivirals: High Genetic Barrier Profiles

Newer agents in the NRTI and INSTI classes were designed to have significantly higher genetic barriers to resistance.

Tenofovir Alafenamide (TAF)

TAF, a prodrug of Tenofovir, has a high genetic barrier to resistance, particularly in the context of HBV treatment where no resistance has been detected in clinical trials.[9][10] In HIV, while resistance is uncommon, certain mutations can reduce its activity.

  • Key Resistance Mutations: The K65R mutation is a primary pathway for Tenofovir resistance. Other mutations, such as K70E, can also contribute.[11]

  • Slower Emergence: The development of Tenofovir resistance is less frequent and slower compared to this compound. Often, multiple mutations are required to cause a significant loss of activity.[5]

Dolutegravir (DTG) and Bictegravir (BIC)

The second-generation INSTIs, Dolutegravir and Bictegravir, are distinguished by their exceptionally high barriers to resistance.[2][12][13] Resistance to these agents in treatment-naive patients is extremely rare.[14][15]

  • Complex Mutational Pathways: Unlike this compound, no single mutation confers significant resistance to DTG or BIC.[2][16] Resistance requires the accumulation of multiple INSTI-resistance mutations.[2][16] Key pathways often involve mutations like Q148H/K/R accompanied by secondary mutations.[16]

  • High Potency and Long Half-Life: The chemical structure of these drugs allows for a long dissociation half-life from the integrase-DNA complex, contributing to their high barrier.[12][14][16] Even against viral strains with some first-generation INSTI mutations, DTG and BIC often retain activity.[2][16]

Genetic_Barrier_Comparison cluster_low Low Genetic Barrier (e.g., this compound) cluster_high High Genetic Barrier (e.g., Dolutegravir/Bictegravir) L_Wild Wild-Type Virus L_Mut1 Single Mutation (e.g., M184V) L_Wild->L_Mut1 Single Nucleotide Change L_Res High-Level Resistance L_Mut1->L_Res H_Wild Wild-Type Virus H_Mut1 Mutation 1 H_Wild->H_Mut1 Multiple Mutational Steps H_Mut2 Mutation 2 H_Mut1->H_Mut2 Multiple Mutational Steps H_Mut3 Mutation 3+ H_Mut2->H_Mut3 Multiple Mutational Steps H_Res Clinically Significant Resistance H_Mut3->H_Res Multiple Mutational Steps

Figure 2. Conceptual model of low vs. high genetic barriers.

Comparative Data Summary

The following table summarizes the key resistance characteristics of this compound compared to newer antiviral agents.

DrugClassGenetic BarrierPrimary Resistance Mutation(s)Fold-Change in Susceptibility
This compound NRTILow[3][17]M184V/I[6]>100-fold[6][8]
Tenofovir (TAF) NRTIHigh[5][9]K65R, K70E[11]Variable, often requires multiple mutations for high-level resistance.
Dolutegravir INSTIVery High[2][13][14]Q148H/K/R + others (e.g., G140S)[16]>10-fold often requires multiple mutations.[16]
Bictegravir INSTIVery High[2][12][18]R263K + M50I; Q148 pathways[12]High-level resistance is rare and requires complex pathways.[12]

Experimental Protocols for Resistance Assessment

The data presented in this guide are derived from standardized experimental methodologies designed to characterize antiviral resistance.

In Vitro Selection of Resistant Viruses

This method involves culturing the virus in the presence of a drug to force the evolution of resistant strains.[19][20]

  • Cell and Virus Culture: HIV-permissive cells (e.g., MT-4 or peripheral blood mononuclear cells) are infected with a wild-type viral strain.[19]

  • Drug Escalation: The infected cells are cultured in the presence of the antiviral drug, starting at a concentration close to its 50% effective concentration (EC50).[19]

  • Serial Passage: As the virus replicates, the supernatant is collected and used to infect fresh cells with gradually increasing concentrations of the drug. This process is repeated over multiple passages.

  • Isolation and Analysis: When a viral strain demonstrates the ability to replicate efficiently at high drug concentrations, it is isolated. The viral DNA is then sequenced to identify the mutations responsible for resistance.[19]

Phenotypic Susceptibility Assays

These assays directly measure how much a drug inhibits the replication of a specific viral strain (either wild-type or mutant).[21][22]

  • Recombinant Virus Generation: The gene of interest (e.g., reverse transcriptase or integrase) is amplified from patient plasma viral RNA and cloned into a standardized laboratory HIV vector.[22][23] This creates a panel of recombinant viruses carrying specific mutations.

  • Cell Infection and Drug Treatment: Target cells (e.g., TZM-bl cells, which contain a luciferase reporter gene) are infected with the recombinant viruses in 96-well plates.[8] The cells are simultaneously treated with serial dilutions of the antiviral drug.[23]

  • Quantification of Replication: After a set incubation period (e.g., 48 hours), viral replication is measured. In the TZM-bl system, this is done by measuring luciferase activity, which is proportional to the level of viral gene expression.[8][23]

  • IC50 Calculation: The drug concentration that inhibits viral replication by 50% (IC50) is calculated for each viral strain. The fold-change in resistance is determined by dividing the IC50 for the mutant virus by the IC50 for the wild-type virus.[22]

Resistance_Assay_Workflow cluster_selection In Vitro Selection cluster_phenotype Phenotypic Assay S1 Infect Cells with Wild-Type Virus S2 Add Increasing Drug Concentration S1->S2 S3 Serial Passage S2->S3 S4 Isolate Resistant Virus S3->S4 G1 Genotypic Analysis (Sequencing) S4->G1 P1 Amplify Target Gene (from patient or selected virus) P2 Create Recombinant Virus P1->P2 P1->G1 P3 Infect Reporter Cells + Serial Drug Dilutions P2->P3 P4 Measure Viral Replication (e.g., Luciferase) P3->P4 P5 Calculate IC50 & Fold-Change P4->P5 G1->P1 Identifies Mutations for Testing

Figure 3. General workflow for antiviral resistance characterization.

Conclusion and Clinical Implications

The contrast in the genetic barrier to resistance between this compound and newer antivirals like TAF, DTG, and BIC is stark. This compound's low barrier, characterized by the rapid selection of the M184V mutation, limits its long-term utility as a core component of suppressive therapy.[3][17]

In contrast, the high to very high genetic barriers of TAF, DTG, and BIC are a cornerstone of their clinical success and recommendation in first-line treatment guidelines.[2][4] The requirement for multiple, complex mutations to confer resistance means that these agents are more durable and forgiving, reducing the risk of treatment failure and preserving future treatment options.[14] This fundamental difference underscores the evolution of antiretroviral drug development, where a high genetic barrier is now a critical attribute for next-generation therapies.

References

Lamivudine's Efficacy Across HIV Subtypes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Lamivudine's efficacy in the treatment of different Human Immunodeficiency Virus (HIV) subtypes. It is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development by presenting objective performance data, comparisons with alternative therapies, and detailed experimental methodologies.

Executive Summary

This compound (3TC) is a potent nucleoside reverse transcriptase inhibitor (NRTI) that has been a cornerstone of combination antiretroviral therapy (cART) for decades.[1] It is generally effective against both HIV-1 and HIV-2.[2] However, the genetic diversity of HIV-1, which is classified into numerous subtypes and circulating recombinant forms (CRFs), can influence the efficacy of antiretroviral agents. The primary mechanism of resistance to this compound is the M184V mutation in the reverse transcriptase gene, which can emerge under drug pressure. This guide delves into the available data to compare this compound's performance across various HIV subtypes and against other commonly used NRTIs.

Comparative Efficacy of this compound

This compound is a cytosine analogue that, in its phosphorylated active form (this compound triphosphate), competitively inhibits the HIV reverse transcriptase enzyme, leading to chain termination during the conversion of viral RNA to DNA.[3]

In Vitro Susceptibility
DrugHIV-1 SubtypeMean IC50 (or Fold Change vs. Reference)Reference
This compound (3TC)Wild-Type (Reference)0.9-fold ± 0.2[5]
Emtricitabine (FTC)Wild-Type (Reference)0.9-fold ± 0.2[5]

Table 1: In Vitro Susceptibility of Wild-Type HIV-1 to this compound and Emtricitabine. This table presents the mean fold change in IC50 values for this compound and Emtricitabine against wild-type HIV-1 strains, indicating comparable in vitro potency.

Clinical Efficacy in Major Clinical Trials

Numerous clinical trials have established the efficacy of this compound as part of combination therapy. While many of these trials have been conducted in populations where HIV-1 subtype B is prevalent, subgroup analyses and studies in other regions provide insights into its effectiveness against non-B subtypes.

The GARDEL study was a phase 3, randomized, open-label trial that demonstrated the non-inferiority of a dual-therapy regimen of lopinavir/ritonavir plus this compound compared to a standard triple-therapy regimen in treatment-naive adults.[6][7] At 48 weeks, 88.3% of patients in the dual-therapy group achieved a viral load of less than 50 copies/mL, compared to 83.7% in the triple-therapy group.[6]

The TANGO and SALSA trials were phase 3, randomized, open-label, non-inferiority studies evaluating the efficacy and safety of switching to a two-drug regimen of dolutegravir plus this compound (DTG/3TC) versus continuing a tenofovir alafenamide (TAF)-based regimen in virologically suppressed adults.[3][8][9][10][11] These studies demonstrated that switching to DTG/3TC was non-inferior to continuing a TAF-based regimen in maintaining virologic suppression.[10][11]

TrialRegimen(s)Primary EndpointKey Finding
GARDEL LPV/r + 3TC vs. LPV/r + 2 NRTIsHIV RNA <50 copies/mL at 48 weeksDual therapy was non-inferior to triple therapy (88.3% vs. 83.7% success).[6]
TANGO Switch to DTG + 3TC vs. Continue TAF-based regimenHIV RNA ≥50 copies/mL at 48 weeksSwitching to DTG/3TC was non-inferior to continuing a TAF-based regimen.[10]
SALSA Switch to DTG + 3TC vs. Continue current regimenHIV RNA ≥50 copies/mL at 48 weeksPooled analysis with TANGO showed DTG/3TC as a robust switch option.[12]

Table 2: Overview of Key Clinical Trials Evaluating this compound-Containing Regimens. This table summarizes the design and key findings of major clinical trials that have validated the efficacy of this compound in different therapeutic strategies.

This compound and HIV Subtype Diversity

The genetic variability of HIV-1 subtypes can influence the development of drug resistance. While this compound is generally effective across subtypes, some studies suggest that the pathways to resistance may differ.

Resistance Mutations

The most common resistance mutation associated with this compound is M184V in the reverse transcriptase gene.[13] This mutation confers high-level resistance to this compound and Emtricitabine.[5] The prevalence of M184V can vary in patients failing this compound-containing regimens. One study in KwaZulu Natal, South Africa, where HIV-1 subtype C is predominant, found the M184V/I mutation in 64.3% of patients failing their first highly active antiretroviral therapy (HAART) regimen.[1] Another study reported that among individuals with virologic failure, M184V/I was present in 56.5%.[14]

HIV-1 SubtypePrevalence of M184V/I at Virologic FailureReference
Subtype C (South Africa)64.3%[1]
Mixed Subtypes (Global)56.5%[14]

Table 3: Prevalence of M184V/I Mutation in Patients Failing this compound-Containing Regimens. This table highlights the high frequency of the M184V/I mutation upon virologic failure, with data from different geographical regions and predominant subtypes.

Interestingly, some research suggests that the presence of the M184V mutation may increase the susceptibility of the virus to other NRTIs like tenofovir and zidovudine.

Comparison with Alternative NRTIs

This compound is often co-formulated with other antiretroviral drugs. Its primary competitors in the NRTI class include Emtricitabine (FTC), Tenofovir disoproxil fumarate (TDF), Tenofovir alafenamide (TAF), and Abacavir (ABC).

A systematic review and meta-analysis of 12 randomized trials found no significant difference in treatment success between this compound and Emtricitabine.[15] The pooled relative risk for treatment success was 1.00 (95% CI 0.97-1.02).[15]

ComparisonKey FindingReference
This compound vs. Emtricitabine Clinically equivalent in terms of treatment success.[15]
This compound-containing regimens vs. Tenofovir-containing regimens Both are recommended as first-line options, with the choice often depending on other factors like safety profiles.[16]

Table 4: Head-to-Head Comparison of this compound with Other NRTIs. This table summarizes the comparative efficacy of this compound against another commonly used NRTI, Emtricitabine, based on a meta-analysis.

Experimental Protocols

PhenoSense HIV Drug Susceptibility Assay

The PhenoSense assay is a phenotypic drug susceptibility test that measures the ability of a patient's HIV-1 virus to replicate in the presence of different antiretroviral drugs.

Methodology:

  • Viral RNA Isolation: Protease (PR) and reverse transcriptase (RT) gene sequences are isolated from the patient's plasma sample and amplified using reverse transcription-polymerase chain reaction (RT-PCR).[16]

  • Generation of Recombinant Virus: The amplified patient-derived PR and RT sequences are inserted into a proprietary HIV-1 vector that contains a luciferase reporter gene. This creates a "resistance test vector" (RTV).

  • Virus Production: The RTV DNA is transfected into host cells, which then produce virus particles containing the patient's PR and RT enzymes.[16]

  • Infection and Drug Susceptibility Measurement: These virus particles are used to infect target cells in the presence of serial dilutions of various antiretroviral drugs.

  • Luciferase Assay: The replication of the virus is measured by the amount of luciferase produced. The drug concentration that inhibits viral replication by 50% (IC50) is determined.[16]

  • Fold Change Calculation: The IC50 of the patient's virus is compared to the IC50 of a wild-type reference virus to calculate the fold change in susceptibility.[16]

TANGO Clinical Trial Methodology

The TANGO study (NCT03446573) is a phase 3, randomized, open-label, non-inferiority trial.

Study Design:

  • Participants: Virologically suppressed (HIV-1 RNA <50 copies/mL) adults on a stable tenofovir alafenamide (TAF)-based regimen.[8][10]

  • Randomization: Participants were randomized 1:1 to either switch to a fixed-dose combination of dolutegravir (50 mg) and this compound (300 mg) once daily, or to continue their TAF-based regimen.[3]

  • Primary Endpoint: The proportion of participants with plasma HIV-1 RNA ≥50 copies/mL at Week 48, as determined by the FDA Snapshot algorithm.[8][10]

  • Stratification: Randomization was stratified by the baseline third agent class (integrase inhibitor, non-nucleoside reverse transcriptase inhibitor, or protease inhibitor).[8]

Visualizations

HIV Reverse Transcription and this compound's Mechanism of Action

HIV_Reverse_Transcription cluster_virus HIV Virion cluster_cell Host Cell Cytoplasm cluster_drug_action This compound Action Viral RNA Viral RNA ssDNA ssDNA Viral RNA->ssDNA Reverse Transcription Reverse Transcriptase Reverse Transcriptase dsDNA dsDNA ssDNA->dsDNA DNA Synthesis Integration into Host DNA Integration into Host DNA dsDNA->Integration into Host DNA Transport to Nucleus This compound This compound This compound-TP This compound Triphosphate This compound->this compound-TP Intracellular Phosphorylation This compound-TP->Reverse Transcriptase Competitive Inhibition & Chain Termination

Caption: Mechanism of this compound in inhibiting HIV reverse transcription.

Experimental Workflow for PhenoSense Assay

PhenoSense_Workflow Patient Plasma Patient Plasma Viral RNA Extraction Viral RNA Extraction Patient Plasma->Viral RNA Extraction RT-PCR Amplification RT-PCR Amplification Viral RNA Extraction->RT-PCR Amplification Isolate PR & RT genes Cloning into Vector Cloning into Vector RT-PCR Amplification->Cloning into Vector Recombinant Virus Production Recombinant Virus Production Cloning into Vector->Recombinant Virus Production Infection of Target Cells Infection of Target Cells Recombinant Virus Production->Infection of Target Cells With/without drug Luciferase Assay Luciferase Assay Infection of Target Cells->Luciferase Assay Data Analysis Data Analysis Luciferase Assay->Data Analysis Calculate IC50 & Fold Change

Caption: Workflow of the PhenoSense HIV drug susceptibility assay.

Conclusion

This compound remains a highly effective component of antiretroviral therapy for a broad range of HIV-1 subtypes. Its efficacy is well-established in both treatment-naive and virologically suppressed individuals. While the M184V mutation is a common pathway to resistance, the overall clinical utility of this compound, particularly in combination with newer agents like dolutegravir, is robust. Head-to-head clinical data directly comparing this compound's efficacy across all HIV-1 subtypes remains an area for further research. However, the available evidence from clinical trials and in vitro studies supports its continued use as a key agent in the global effort to manage HIV infection. Researchers and drug development professionals should consider the high prevalence of the M184V mutation in this compound-experienced populations when designing new therapeutic strategies and clinical trials.

References

A Comparative Assessment of Long-Term Outcomes of Lamivudine-Based Therapies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the long-term performance of Lamivudine-based therapies for chronic Hepatitis B (CHB) and Human Immunodeficiency Virus (HIV) infection against other therapeutic alternatives. The information presented is supported by experimental data from clinical trials and observational studies, with a focus on efficacy, safety, and the development of resistance.

Executive Summary

This compound, a nucleoside reverse transcriptase inhibitor (NRTI), has been a cornerstone in the treatment of both CHB and HIV for decades. Its efficacy in suppressing viral replication is well-established. However, its long-term utility is significantly hampered by a low genetic barrier to resistance, leading to the emergence of drug-resistant viral strains. This guide will delve into the quantitative outcomes of this compound therapy in comparison to newer agents such as Tenofovir and Entecavir for CHB, and its role within combination antiretroviral therapy (cART) for HIV.

Data Presentation: Quantitative Outcomes of Long-Term Therapy

The following tables summarize key efficacy and resistance data from long-term studies of this compound and its alternatives for CHB and HIV.

Chronic Hepatitis B (CHB)

Table 1: Long-Term Efficacy of this compound vs. Alternative Therapies in CHB

OutcomeThis compoundEntecavirTenofovir
HBV DNA Suppression (<400 copies/mL) 77%[1]92.5%[1]91.5%[1]
ALT Normalization 71.8%[1]92.1%[1]86.8%[1]
HBeAg Seroconversion (at 48 weeks) 18%[]21%[]N/A
HBsAg Loss (in HBeAg-negative patients) 50% over a median of 9.5 years[3]N/AN/A
HBsAg Loss (in HBeAg-positive patients) 23% after HBeAg seroconversion[3]N/AN/A

Table 2: Cumulative Rates of Resistance to this compound in CHB

Duration of TherapyCumulative Resistance Rate
Year 1 14% - 32%[4][5]
Year 2 38%[4]
Year 3 53% - 76%[4]
Year 4 70%[5]
Year 5 65%[6]
Up to 7 years 55%[7]
Human Immunodeficiency Virus (HIV)

Table 3: Long-Term Outcomes of this compound-Based Combination Therapies in HIV

RegimenVirological Suppression (HIV RNA <50 copies/mL)CD4+ Cell Count Change
This compound + Zidovudine + Efavirenz Considered a highly effective initial therapy[8][9]Significant increases from baseline[10]
This compound + Abacavir + Third Agent Non-inferior to Zidovudine-based regimens[11]Significant increases from baseline
This compound + Dolutegravir (2-drug regimen) 77.1% still on therapy after 5 years with no virologic failure[12]Median increase from 669 to 899 cells/mcl after 5 years[12]

Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for the interpretation of the presented data. Below are summaries of typical experimental protocols.

Chronic Hepatitis B Clinical Trial Methodology

Long-term clinical trials for CHB therapies typically involve the following:

  • Patient Population: Adult patients with chronic hepatitis B (HBsAg positive for at least 6 months), with evidence of active viral replication (elevated HBV DNA) and liver inflammation (elevated ALT levels). Patients can be either HBeAg-positive or HBeAg-negative.[1][3]

  • Study Design: Randomized, double-blind, controlled trials are common, comparing the investigational drug to a placebo or an active comparator (e.g., this compound vs. Entecavir).[] Open-label extension studies are often conducted to gather long-term data.[3][13]

  • Treatment: Patients receive a fixed daily dose of the assigned antiviral medication (e.g., this compound 100 mg, Entecavir 0.5 mg, or Tenofovir 300 mg).[1][13]

  • Duration: Initial treatment phases are typically 48-52 weeks, with long-term follow-up extending for several years.[][3]

  • Primary Endpoints:

    • Histologic Improvement: A decrease in the Knodell necroinflammatory score by at least two points without worsening of fibrosis.[]

    • Virologic Suppression: Reduction of serum HBV DNA to undetectable levels (e.g., <400 copies/mL).[1]

  • Secondary Endpoints:

    • ALT Normalization: Reduction of serum alanine aminotransferase (ALT) levels to within the normal range.[1]

    • HBeAg Seroconversion: Loss of HBeAg and detection of anti-HBe in patients who were initially HBeAg-positive.[]

    • HBsAg Loss: Disappearance of HBsAg from the serum, considered a "functional cure".[3]

    • Development of Resistance: Monitored by detecting specific mutations in the HBV polymerase gene (e.g., YMDD mutations for this compound).[4]

  • Safety Assessments: Regular monitoring of adverse events, including clinical symptoms and laboratory abnormalities.[6]

HIV Clinical Trial Methodology

Long-term clinical trials for HIV therapies generally follow this structure:

  • Patient Population: Antiretroviral-naive or treatment-experienced adults with HIV-1 infection. Baseline characteristics such as plasma HIV-1 RNA levels (viral load) and CD4+ T-cell counts are recorded.[11][14]

  • Study Design: Randomized, double-blind, active-controlled trials are the standard for comparing different combination antiretroviral therapy (cART) regimens.[11]

  • Treatment: Patients are assigned to a specific combination of antiretroviral drugs, typically including two NRTIs (e.g., this compound and Zidovudine) and a third agent from a different class, such as a non-nucleoside reverse transcriptase inhibitor (NNRTI) like Efavirenz or a protease inhibitor.[8][9]

  • Duration: The primary efficacy analysis is often conducted at 48 weeks, with long-term follow-up continuing for several years to assess durability and safety.[11][14]

  • Primary Endpoints:

    • Virological Suppression: The proportion of patients achieving and maintaining an undetectable plasma HIV-1 RNA level (typically <50 copies/mL).[11]

  • Secondary Endpoints:

    • Immunological Response: Change from baseline in CD4+ T-cell count.[14]

    • Time to Virologic Failure: The duration of successful viral suppression before rebound.[9]

    • Development of Resistance: Genotypic and phenotypic testing for mutations associated with resistance to the drugs in the regimen (e.g., M184V for this compound).

    • Safety and Tolerability: Incidence and severity of adverse events.[15]

Mandatory Visualization

Signaling Pathways and Resistance Mechanisms

The following diagrams illustrate the mechanism of action of this compound and the development of resistance in both HBV and HIV.

Lamivudine_Mechanism_of_Action cluster_virus Viral Replication Cycle cluster_drug This compound Action Viral RNA Viral RNA Reverse Transcriptase Reverse Transcriptase Viral RNA->Reverse Transcriptase Viral DNA Synthesis Viral DNA Synthesis Reverse Transcriptase->Viral DNA Synthesis Reverse Transcriptase->Viral DNA Synthesis Chain Termination Chain Termination Viral DNA Synthesis->Chain Termination Incorporation of This compound-TP This compound This compound This compound-TP This compound Triphosphate (Active Form) This compound->this compound-TP Intracellular Phosphorylation This compound-TP->Reverse Transcriptase Competitive Inhibition

Caption: Mechanism of action of this compound in inhibiting viral reverse transcriptase.

Resistance_Mechanism This compound Therapy This compound Therapy Selective Pressure Selective Pressure This compound Therapy->Selective Pressure Wild-Type Virus Wild-Type Virus Selective Pressure->Wild-Type Virus Suppressed Resistant Mutant Virus Resistant Mutant Virus Selective Pressure->Resistant Mutant Virus Favored YMDD/M184V Mutation YMDD (HBV) or M184V (HIV) Mutation in Reverse Transcriptase Wild-Type Virus->YMDD/M184V Mutation Spontaneous Mutation Reduced Binding Affinity Reduced Binding Affinity of this compound-TP Resistant Mutant Virus->Reduced Binding Affinity YMDD/M184V Mutation->Resistant Mutant Virus Continued Viral Replication Continued Viral Replication Reduced Binding Affinity->Continued Viral Replication

Caption: Emergence of this compound resistance through selective pressure.

Experimental Workflow

The diagram below outlines a typical workflow for a long-term comparative clinical trial of antiviral therapies.

Clinical_Trial_Workflow Patient Screening Patient Screening Inclusion/Exclusion Criteria Inclusion/Exclusion Criteria Patient Screening->Inclusion/Exclusion Criteria Randomization Randomization Inclusion/Exclusion Criteria->Randomization Treatment Arm A\n(this compound) Treatment Arm A (this compound) Randomization->Treatment Arm A\n(this compound) Treatment Arm B\n(Comparator) Treatment Arm B (Comparator) Randomization->Treatment Arm B\n(Comparator) Long-Term Treatment & Follow-up Long-Term Treatment & Follow-up Treatment Arm A\n(this compound)->Long-Term Treatment & Follow-up Treatment Arm B\n(Comparator)->Long-Term Treatment & Follow-up Data Collection Data Collection (Virology, Serology, Biochemistry, Safety) Long-Term Treatment & Follow-up->Data Collection Endpoint Analysis Endpoint Analysis Data Collection->Endpoint Analysis Statistical Comparison Statistical Comparison Endpoint Analysis->Statistical Comparison Results & Conclusion Results & Conclusion Statistical Comparison->Results & Conclusion

Caption: Generalized workflow of a comparative clinical trial for antiviral therapies.

References

Two-Drug Potency Meets Three-Drug Efficacy: A Comparative Guide to Dolutegravir/Lamivudine Regimens

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of clinical trial data reveals the non-inferior efficacy and distinct safety profile of the two-drug regimen (2DR) of dolutegravir and lamivudine (DTG/3TC) compared to traditional three- and four-drug antiretroviral regimens. This guide provides researchers, scientists, and drug development professionals with a detailed comparison of DTG/3TC against other common regimens, supported by quantitative data from pivotal clinical trials and real-world studies.

The landscape of HIV-1 treatment is evolving, with a paradigm shift towards reducing long-term drug exposure and associated toxicities without compromising virologic suppression. The fixed-dose combination of the integrase strand transfer inhibitor (INSTI) dolutegravir and the nucleoside reverse transcriptase inhibitor (NRTI) this compound stands at the forefront of this evolution. Extensive clinical evidence from the GEMINI and TANGO trials, among others, has established the non-inferiority of this 2DR to standard three-drug regimens (3DRs) in both treatment-naïve and virologically suppressed, treatment-experienced patients.

Efficacy in Treatment-Naïve Patients: The GEMINI Studies

The GEMINI-1 and GEMINI-2 trials were identically designed, randomized, double-blind, non-inferiority Phase III studies that evaluated the efficacy and safety of DTG/3TC compared to a standard 3DR of dolutegravir plus tenofovir disoproxil fumarate/emtricitabine (TDF/FTC) in treatment-naïve adults with HIV-1. The pooled data from these trials demonstrated that DTG/3TC was non-inferior to the DTG + TDF/FTC regimen at 48, 96, and 144 weeks.[1]

Table 1: Virologic Outcomes in Treatment-Naïve Adults (GEMINI-1 & GEMINI-2 Pooled Data at Week 144)
OutcomeDTG + 3TC (n=716)DTG + TDF/FTC (n=717)
HIV-1 RNA <50 copies/mL 82%84%
HIV-1 RNA ≥50 copies/mL 1%1%
No Virologic Data 17%15%
Source: Cahn P, et al. AIDS. 2022.[1]

Notably, the efficacy of DTG/3TC was consistent across various subgroups, including patients with a high baseline viral load (>100,000 copies/mL).[2][3] A network meta-analysis of 14 randomized controlled trials involving 10,043 patients concluded that DTG + 3TC demonstrated similar efficacy and safety outcomes over 48 weeks compared to traditional 3DRs.[3][4]

Switching to a 2DR: The TANGO Study

For virologically suppressed patients, the TANGO study, a Phase III, randomized, open-label, non-inferiority trial, assessed the efficacy and safety of switching to a fixed-dose combination of DTG/3TC compared to continuing a tenofovir alafenamide (TAF)-based regimen of three or four drugs.[5][6][7][8][9] The results demonstrated that switching to DTG/3TC was non-inferior to continuing a TAF-based regimen in maintaining virologic suppression through 144 weeks.[10][11]

Table 2: Virologic Outcomes in Virologically Suppressed Adults (TANGO Study at Week 144)
OutcomeSwitched to DTG/3TC (n=369)Continued TAF-based Regimen (n=372)
HIV-1 RNA ≥50 copies/mL 0.3% (1 participant)1.3% (5 participants)
Confirmed Virologic Withdrawal 03 participants
Source: Osiyemi O, et al. Clin Infect Dis. 2022.[5]

Comparative Efficacy: DTG/3TC vs. Biktarvy (BIC/FTC/TAF)

Direct comparisons between DTG/3TC and the single-tablet regimen of bictegravir/emtricitabine/tenofovir alafenamide (B/F/TAF), known as Biktarvy, are of significant interest. A retrospective, multicenter study in China with therapy-naïve adults showed no significant difference in the rate of achieving target not detected (TND) status at week 48 between the two regimens, although B/F/TAF demonstrated a faster viral decline.[12]

Table 3: Virologic and Safety Outcomes in Treatment-Naïve Adults (Retrospective Study)
Outcome (at Week 48)DTG + 3TC (n=137)B/F/TAF (n=143)P-value
Target Not Detected (TND) 96.4%100%0.064
Drug-Related Adverse Events 13.1%4.9%0.016
Source: Li, et al. Chin Med J (Engl). 2023.[12]

Another retrospective cohort analysis found high rates of viral suppression in both groups at 48 weeks (89% for DTG + 3TC and 82.4% for BIC/FTC/TAF), with no significant difference in virological efficacy.[13] However, the study noted that B/F/TAF might be associated with greater weight gain.[13] The DYAD study, which evaluated switching from B/F/TAF, found that 99.1% of those who switched to DTG/3TC maintained virologic suppression compared to 97.2% who continued on B/F/TAF over a median follow-up of 19.6 months.[14]

Safety and Tolerability Profile

The two-drug regimen of DTG/3TC is generally well-tolerated. In the GEMINI studies, the safety profiles were similar between the DTG/3TC and DTG + TDF/FTC arms.[15] In the TANGO study, drug-related adverse events were more frequent in the DTG/3TC arm through week 144, but the rates were comparable after week 48.[10] Real-world evidence from a systematic literature review supports the safety and effectiveness of DTG/3TC, with low rates of discontinuation due to adverse events.[16][17]

Table 4: Key Safety and Metabolic Parameters
ParameterDTG/3TCTenofovir-based RegimensBiktarvy (BIC/FTC/TAF)
Weight Gain Moderate increase observed.[18]Associated with weight gain.May be related to greater weight gain.[13]
Lipid Profile Minimal impact or improvement.[16][17][19]Variable effects.Changes in lipids were similar to DTG/3TC in one study.[14]
Renal Function Minimally impacted.[16][17]Potential for renal toxicity with TDF.Generally well-tolerated.
Bone Mineral Density Minimal impact or improvement.[16][17]TDF is associated with decreased bone mineral density.Generally well-tolerated.

Resistance Profile

A key advantage of dolutegravir is its high barrier to resistance.[16] In the pivotal GEMINI and TANGO trials, there were no cases of treatment-emergent resistance to dolutegravir or this compound in participants who met the criteria for confirmed virologic withdrawal.[1][20] Even in patients with a history of this compound resistance, the ART-PRO pilot study showed that DTG/3TC maintained virological suppression at 96 weeks.[21][22]

Experimental Protocols

GEMINI-1 and GEMINI-2 Study Design

These were Phase III, identically designed, randomized, double-blind, multicenter, parallel-group, non-inferiority studies.[1]

  • Participants: Treatment-naïve HIV-1 infected adults with a screening HIV-1 RNA of 1,000 to ≤500,000 copies/mL.[1] Participants were negative for Hepatitis B virus (HBV) and had no major resistance-associated mutations.[1]

  • Randomization: Participants were randomized 1:1 to receive either a fixed-dose combination of DTG (50 mg) + 3TC (300 mg) once daily or DTG (50 mg) + a fixed-dose combination of TDF (300 mg)/FTC (200 mg) once daily.

  • Primary Endpoint: The proportion of participants with plasma HIV-1 RNA <50 copies/mL at Week 48, using the FDA Snapshot algorithm.[1]

GEMINI_Workflow cluster_screening Screening Phase cluster_randomization Randomization (1:1) cluster_followup Follow-up cluster_endpoint Primary Endpoint (Week 48) Screening Treatment-Naïve HIV-1 Adults (RNA 1k-500k copies/mL) HBV Negative No Major Resistance Arm_A DTG + 3TC Screening->Arm_A Arm_B DTG + TDF/FTC Screening->Arm_B FollowUp Assessments at Week 48, 96, 144 Arm_A->FollowUp Arm_B->FollowUp Endpoint HIV-1 RNA <50 copies/mL (Snapshot Algorithm) FollowUp->Endpoint

GEMINI-1 & 2 Study Workflow
TANGO Study Design

This was a Phase III, randomized, open-label, active-controlled, multicenter, parallel-group, non-inferiority study.[6][7]

  • Participants: Virologically suppressed (HIV-1 RNA <50 copies/mL for ≥6 months) HIV-1 infected adults on a stable TAF-based regimen (containing 3 or 4 drugs).[5][6]

  • Randomization: Participants were randomized 1:1 to either switch to a fixed-dose combination of DTG (50 mg) + 3TC (300 mg) once daily or continue their TAF-based regimen.[6]

  • Primary Endpoint: The proportion of participants with plasma HIV-1 RNA ≥50 copies/mL at Week 48 using the FDA Snapshot analysis (intention-to-treat exposed population).[5][9]

TANGO_Workflow cluster_screening Screening Phase cluster_randomization Randomization (1:1) cluster_followup Follow-up cluster_endpoint Primary Endpoint (Week 48) Screening Virologically Suppressed Adults on Stable TAF-based Regimen Arm_A Switch to DTG + 3TC Screening->Arm_A Arm_B Continue TAF-based Regimen Screening->Arm_B FollowUp Assessments up to Week 144 Arm_A->FollowUp Arm_B->FollowUp Endpoint HIV-1 RNA ≥50 copies/mL (Snapshot Algorithm) FollowUp->Endpoint

TANGO Study Workflow

Conclusion

The two-drug regimen of dolutegravir and this compound represents a significant advancement in HIV-1 therapy, offering a simplified, effective, and well-tolerated option for both treatment-naïve and virologically suppressed individuals. Its non-inferior efficacy compared to traditional three-drug regimens, coupled with a high barrier to resistance and a favorable safety profile regarding bone and renal health, makes it a compelling choice in modern antiretroviral therapy. While long-term data continue to be gathered, the current body of evidence strongly supports the role of DTG/3TC as a cornerstone of HIV-1 treatment, aligning with the goal of minimizing lifelong drug exposure while maintaining robust virologic control.

References

Navigating Entecavir Therapy: A Comparative Guide for Lamivudine-Experienced Hepatitis B Patients

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

New Comprehensive Guide Details Entecavir Resistance Risk in Chronic Hepatitis B Patients with Prior Lamivudine Exposure

Researchers, clinicians, and drug development professionals now have access to a detailed comparative guide on the risks and efficacy of entecavir (ETV) for chronic hepatitis B (CHB) patients previously treated with this compound (LAM). This guide synthesizes key experimental data on virologic and biochemical responses, as well as the development of genotypic resistance, providing a critical resource for optimizing patient management and informing future therapeutic strategies.

Prior exposure to this compound, a first-generation nucleoside analogue, has been identified as a significant risk factor for the development of resistance to the more potent entecavir. This guide provides a comprehensive overview of the performance of entecavir in this compound-experienced versus treatment-naïve patient populations, supported by quantitative data from pivotal clinical studies.

Comparative Efficacy of Entecavir

Entecavir demonstrates high efficacy in suppressing hepatitis B virus (HBV) replication and normalizing liver enzymes in nucleos(t)ide analogue (NA)-naïve patients. However, its effectiveness is attenuated in patients with prior this compound exposure, particularly in those who have developed this compound resistance.

Virologic and Biochemical Response

The following tables summarize the virologic and biochemical responses to entecavir therapy in different patient populations.

Table 1: Virologic Response to Entecavir Therapy

Patient GroupTimepointHBV DNA <300 copies/mL (%)Mean HBV DNA Reduction (log10 copies/mL)
NA-Naïve Week 4867-90%[1][2]-6.9[2]
Week 9691%[3]-
LAM-Refractory Week 4819-21%[4][5]-5.11[4]
Week 9634-40%[5]-
LAM-Use (No Resistance) Month 60Virologic response (HBV DNA <20 IU/mL) occurred less frequently than in NA-naïve group[6]-

Table 2: Biochemical Response to Entecavir Therapy (ALT Normalization)

Patient GroupTimepointALT Normalization (%)
NA-Naïve Week 4868-78%[1][2]
LAM-Refractory Week 4861-65%[4][5]
Week 9681%[5]
LAM-Use (No Resistance) Month 6087.6%[6]
NA-Naïve vs. LAM-Use Month 6094.5% vs. 87.6%[6]
Development of Genotypic Resistance

The emergence of entecavir resistance is a critical concern in this compound-experienced patients. The pre-existence of this compound resistance mutations, particularly rtM204V/I, significantly lowers the genetic barrier to entecavir resistance.

Table 3: Cumulative Probability of Genotypic Entecavir Resistance

Patient GroupTimepointEntecavir Resistance (%)
NA-Naïve Year 51.2%[7]
LAM-Exposed (No Detectable LAM-R) Month 488.0%[8]
LAM-Resistant Month 4828.2%[8]
Year 551%[9]

Signaling Pathways and Experimental Workflows

To visually represent the underlying mechanisms and clinical management processes, the following diagrams have been generated.

HBV_Replication_and_NA_Action cluster_cell Hepatocyte cluster_drugs Nucleos(t)ide Analogue Action HBV_entry HBV Entry rcDNA Relaxed Circular DNA (rcDNA) HBV_entry->rcDNA cccDNA Covalently Closed Circular DNA (cccDNA) rcDNA->cccDNA Repair pgRNA Pregenomic RNA (pgRNA) cccDNA->pgRNA Transcription DNA_synthesis Negative-strand DNA Synthesis pgRNA->DNA_synthesis HBV_Polymerase HBV Polymerase / Reverse Transcriptase HBV_Polymerase->DNA_synthesis RNA_degradation pgRNA Degradation DNA_synthesis->RNA_degradation DNA_synthesis2 Positive-strand DNA Synthesis RNA_degradation->DNA_synthesis2 new_rcDNA New rcDNA DNA_synthesis2->new_rcDNA new_rcDNA->cccDNA Recycling virion_assembly Virion Assembly & Release new_rcDNA->virion_assembly This compound This compound Active_TP Active Triphosphate Form This compound->Active_TP Phosphorylation Entecavir Entecavir Entecavir->Active_TP Phosphorylation Active_TP->DNA_synthesis Inhibition

Caption: HBV replication cycle and mechanism of nucleos(t)ide analogue inhibition.

Clinical_Management_Workflow start Chronic Hepatitis B Patient (Prior LAM Exposure) assessment Baseline Assessment: HBV DNA, ALT, HBeAg/Anti-HBe, Genotypic Resistance Test start->assessment decision Treatment Decision assessment->decision etv_mono Initiate Entecavir Monotherapy decision->etv_mono No LAM Resistance alt_therapy Consider Alternative Therapy (e.g., Tenofovir-based) decision->alt_therapy LAM Resistance Detected monitoring On-Treatment Monitoring (HBV DNA, ALT every 3-6 months) etv_mono->monitoring virologic_response Virologic Response? monitoring->virologic_response continue_therapy Continue & Monitor virologic_response->continue_therapy Yes breakthrough Virologic Breakthrough? virologic_response->breakthrough No continue_therapy->monitoring breakthrough->monitoring No, continue monitoring resistance_test Repeat Genotypic Resistance Testing breakthrough->resistance_test Yes adjust_therapy Adjust Therapy Based on Resistance Profile resistance_test->adjust_therapy

Caption: Clinical management workflow for this compound-experienced CHB patients.

Experimental Protocols

Accurate monitoring of HBV DNA levels and genotypic resistance is paramount in managing patients on antiviral therapy. Below are summaries of the methodologies for key experiments cited in the literature.

Protocol 1: Quantification of HBV DNA by Real-Time PCR

This protocol outlines the general steps for quantifying HBV DNA from serum or plasma using a real-time polymerase chain reaction (PCR) assay.

1. DNA Extraction:

  • Viral DNA is extracted from 200-500 µL of serum or plasma using a commercial kit (e.g., QIAamp DNA Mini Kit) according to the manufacturer's instructions.[6]

  • The extracted DNA is eluted in a nuclease-free water or buffer solution (e.g., 50-100 µL).[6][7]

2. PCR Reaction Setup:

  • A master mix is prepared containing a commercial SYBR Green or TaqMan reaction mix, which includes DNA polymerase, dNTPs, and a fluorescent dye.[6]

  • Forward and reverse primers specific to a conserved region of the HBV genome (e.g., the S gene) are added to the master mix.[6] For TaqMan assays, a specific probe is also included.

  • A specific volume of the extracted DNA (e.g., 5 µL) is added to each well of a PCR plate containing the master mix.[6]

3. Real-Time PCR Amplification:

  • The PCR plate is placed in a real-time PCR instrument.

  • The thermal cycling protocol typically consists of an initial denaturation step (e.g., 95°C for 15 minutes), followed by 40-45 cycles of denaturation (e.g., 94°C for 15 seconds), annealing (e.g., 55°C for 30 seconds), and extension (e.g., 72°C for 30 seconds).[6]

  • Fluorescence is measured at each cycle.

4. Quantification:

  • A standard curve is generated using serial dilutions of a known concentration of HBV DNA standard.

  • The HBV DNA concentration in the patient samples is determined by comparing their amplification curves to the standard curve.

  • Results are typically reported in international units per milliliter (IU/mL).

Protocol 2: Genotypic Resistance Testing by Direct Sequencing

This protocol describes the process of identifying resistance-associated mutations in the HBV polymerase gene through direct sequencing.

1. DNA Extraction:

  • As described in Protocol 1.

2. PCR Amplification:

  • The HBV polymerase gene region is amplified from the extracted DNA using PCR with specific primers flanking the region of interest. A semi-nested or nested PCR approach may be used to increase sensitivity.

  • The PCR product is purified to remove unincorporated primers and dNTPs.

3. Sequencing:

  • The purified PCR product is sequenced using Sanger sequencing (dideoxy chain termination method) with sequencing primers.

  • Both forward and reverse strands are typically sequenced to ensure accuracy.

4. Sequence Analysis:

  • The resulting DNA sequence is compared to a wild-type HBV reference sequence.

  • Amino acid substitutions at known resistance-associated positions (e.g., rtL180M, rtM204V/I for this compound; rtT184, rtS202, rtM250 for entecavir) are identified.[9]

Protocol 3: Genotypic Resistance Testing by Line Probe Assay (LiPA)

The Line Probe Assay is an alternative to direct sequencing for the detection of known resistance mutations.

1. DNA Extraction and PCR Amplification:

  • Similar to the initial steps of direct sequencing, the target region of the HBV polymerase gene is amplified using biotinylated primers.

2. Hybridization:

  • The biotinylated PCR product is denatured to produce single-stranded DNA.

  • This DNA is then hybridized to oligonucleotide probes immobilized on a membrane strip. These probes are specific for wild-type and known mutant sequences at key resistance codons.

3. Detection:

  • A streptavidin-alkaline phosphatase conjugate is added, which binds to the biotinylated hybrids.

  • A chromogenic substrate is then added, resulting in a colorimetric reaction where the probes have hybridized to the PCR product.

4. Interpretation:

  • The pattern of colored bands on the strip is interpreted to identify the presence of wild-type and/or mutant sequences at the targeted codons. This method can detect mixed viral populations.

Conclusion

The increased risk of entecavir resistance in patients with prior this compound exposure necessitates careful patient selection and vigilant monitoring. While entecavir remains a potent antiviral agent, this guide underscores the importance of baseline and on-treatment genotypic resistance testing to guide therapeutic decisions. For this compound-refractory patients, alternative first-line therapies with a high barrier to resistance, such as tenofovir-based regimens, should be considered. This comparative guide provides the necessary data and methodological insights to support evidence-based clinical practice and advance the development of more effective HBV treatment strategies.

References

Safety Operating Guide

Safeguarding Health and Environment: A Comprehensive Guide to Lamivudine Disposal

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents like Lamivudine is a critical component of laboratory safety and environmental responsibility. Adherence to established guidelines is essential to minimize environmental impact and ensure a safe working environment. This guide provides a detailed, step-by-step operational plan for the safe handling and disposal of this compound.

Immediate Safety and Handling Precautions

Before commencing any disposal procedures, it is imperative to handle this compound with the appropriate Personal Protective Equipment (PPE). This includes, but is not limited to, safety glasses, chemical-resistant gloves (e.g., nitrile), and a lab coat.[1][2] All handling of this compound powder should occur in a designated area, such as a chemical fume hood or a Class II or III Biological Safety Cabinet (BSC), to minimize the risk of inhalation.[3] Work surfaces should be covered with a disposable, plastic-backed absorbent pad to contain any potential spills.[3]

In the event of a spill, the area should be evacuated. Appropriate PPE, including a respirator, must be worn during cleanup. The spill should be cleaned using an absorbent material, and all cleanup materials must be placed in a sealed container for hazardous waste disposal.[3]

This compound Waste Disposal Protocol

The disposal of this compound and any contaminated materials must comply with all federal, state, and local regulations for hazardous and pharmaceutical waste.[1][3] It is crucial to consult with your institution's Environmental Health and Safety (EHS) department or a licensed waste disposal contractor to ensure compliance.[1]

Step 1: Waste Identification and Segregation

Proper segregation of waste is the foundational step in the disposal process.

  • Unused or Expired this compound: Pure, uncontaminated this compound, whether in powder or solution form, should be treated as chemical waste.[1][3]

  • Contaminated Materials: All disposable materials that have come into contact with this compound are considered contaminated waste. This includes items such as gloves, gowns, absorbent pads, pipette tips, and empty containers.[1][3]

Step 2: Waste Containment and Labeling

All this compound waste must be collected in designated, clearly labeled, and sealed containers.[1][3]

  • Solid Waste: Contaminated solid waste like gloves and absorbent pads should be placed into a designated, sealed, and clearly labeled hazardous waste container.[3]

  • Liquid Waste: Unused this compound solutions should be disposed of in a designated, sealed, and clearly labeled hazardous waste container for chemical waste.[3]

  • Empty Containers: Residual dust in empty containers can pose an explosion hazard and should not be cut, drilled, ground, or welded.[1] These containers should be treated as contaminated waste.

Step 3: Storage

Store all this compound waste containers in a secure, designated area away from incompatible materials, such as strong oxidizing agents.[1][2]

Step 4: Final Disposal

There are two primary recommended methods for the final disposal of this compound waste:

  • Incineration: This is the preferred method for many chemical and pharmaceutical wastes. The material should be mixed with a suitable combustible solvent and incinerated in a licensed facility.[1][2]

  • Landfill: Disposal by burial in a landfill specifically licensed to accept chemical and/or pharmaceutical wastes is another option.[2]

Under the Resource Conservation and Recovery Act (RCRA), healthcare facilities are prohibited from flushing hazardous waste pharmaceuticals down drains.[4][5]

Summary of this compound Waste Management

Waste TypeContainerDisposal Method
Unused/Expired this compound (Solid or Liquid)Designated, sealed, and labeled hazardous chemical waste container.Incineration at a licensed facility or burial in a licensed landfill.[1][2][3]
Contaminated Solid Waste (Gloves, Gowns, Pads)Designated, sealed, and labeled hazardous waste container.Incineration at a licensed facility or burial in a licensed landfill.[2][3]
Contaminated Sharps (Needles, Syringes)Sharps container designated for pharmaceutical waste.Follow institutional and regulatory guidelines for sharps disposal.
Decontaminated GlasswareN/ACan be recycled or disposed of as non-hazardous waste after thorough decontamination.

Logical Workflow for this compound Disposal

The following diagram illustrates the step-by-step process for the proper disposal of this compound and contaminated materials.

LamivudineDisposalWorkflow cluster_prep Preparation & Handling cluster_waste_gen Waste Generation cluster_segregation Segregation & Collection cluster_storage Storage cluster_disposal Final Disposal prep Handle this compound with appropriate PPE in a designated area unused Unused/Expired this compound prep->unused contaminated Contaminated Materials (Gloves, pads, etc.) prep->contaminated chem_waste Collect in Hazardous Chemical Waste Container unused->chem_waste haz_waste Collect in Hazardous Waste Container contaminated->haz_waste storage Store in Secure, Designated Area chem_waste->storage haz_waste->storage disposal Dispose via Approved Waste Disposal Facility storage->disposal

References

Essential Safety and Logistical Information for Handling Lamivudine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety protocols and logistical plans for researchers, scientists, and drug development professionals engaged in the handling of Lamivudine. Adherence to these procedures is vital to ensure personal safety and prevent environmental contamination. This compound is classified as a hazardous substance, with potential for reproductive toxicity and organ damage through prolonged or repeated exposure.[1][2][3] Therefore, stringent safety measures are imperative.

Personal Protective Equipment (PPE)

The cornerstone of safe handling of this compound is the consistent and correct use of appropriate Personal Protective Equipment (PPE). The following table summarizes the recommended PPE to minimize exposure risk.

PPE CategoryItemSpecificationRationale
Hand Protection Double GlovesInner and outer layers of nitrile or butyl rubber gloves.[4][5] Powder-free is recommended.[5]Prevents skin contact and absorption. Double gloving provides an additional barrier and allows for the safe removal of a contaminated outer glove.[5][6][7]
Body Protection Disposable Gown/CoverallsLint-free, low-permeability fabric with a solid front, long sleeves, and tight-fitting cuffs.[6][7] For larger quantities (>1kg), disposable coveralls of low permeability are recommended.[8]Protects skin and personal clothing from contamination.[6]
Eye and Face Protection Safety Goggles and/or Face ShieldANSI Z87.1-rated safety glasses with side shields or goggles.[2][4]Protects against splashes and aerosols to the eyes and face.[7]
Respiratory Protection N95 Respirator or higherA suitable NIOSH-approved respirator (e.g., N95 or higher) is necessary.[5][9]To prevent inhalation of dust or aerosols, especially when handling the powder form.[8][9]

Operational Plan: Step-by-Step Safety Protocols

A strict operational workflow is critical to ensure personnel safety and prevent contamination.

1. Pre-Handling Checklist:

  • Designated Area: All handling of this compound powder should occur in a designated, well-ventilated area, such as a chemical fume hood, laminar flow cabinet, or a containment balance enclosure to control airborne particles.[8][9]

  • PPE Inspection: Before entering the designated area, visually inspect all PPE for any defects, such as tears or cracks.

  • Emergency Preparedness: Ensure an eye-wash station and safety shower are accessible.[2] A spill kit should also be readily available.

2. Donning PPE: The correct sequence for putting on PPE is crucial for ensuring complete protection.

PPE_Donning_Workflow cluster_donning Donning PPE Sequence Gown 1. Gown Inner_Gloves 2. Inner Gloves Gown->Inner_Gloves Respirator 3. N95 Respirator Inner_Gloves->Respirator Goggles 4. Safety Goggles Respirator->Goggles Outer_Gloves 5. Outer Gloves (over gown cuff) Goggles->Outer_Gloves

Figure 1: Step-by-step workflow for donning Personal Protective Equipment.

3. Handling Procedure:

  • When weighing the compound, use a containment balance enclosure or a fume hood to prevent the dispersal of fine particles.[9]

  • If preparing solutions, add the solvent to the powder slowly to avoid aerosolization.[9]

  • Avoid all personal contact, including inhalation.[8]

  • Wash hands thoroughly after handling, even if gloves were worn.[4][9]

4. Post-Handling (Doffing PPE):

  • In a designated area, remove the outer gloves and dispose of them in a designated hazardous waste container.

  • Next, remove the face shield and goggles, followed by the gown.

  • The final step is to remove the inner gloves and dispose of them, followed by thorough hand washing with soap and water.

Disposal Plan

All waste that has come into contact with this compound must be considered contaminated and handled according to local, state, and federal regulations.[8]

1. Waste Segregation and Containment:

  • All disposable materials, including gloves, gowns, and absorbent pads, must be segregated as contaminated waste.[9]

  • Place all contaminated solid waste into a designated, sealed, and clearly labeled hazardous waste container.[9]

  • Unused this compound and contaminated solutions should be disposed of in a designated, sealed, and clearly labeled hazardous waste container for chemical waste.[9] Do not pour waste down the drain.[8]

2. Final Disposal:

  • Dispose of all waste containing this compound through an approved waste disposal plant.[3][4][9]

The following diagram outlines the logical flow for the disposal of materials contaminated with this compound.

Disposal_Workflow cluster_disposal This compound Waste Disposal Workflow Contaminated_Materials Contaminated Materials (Gloves, Gowns, Labware) Segregation Segregate into Designated Waste Stream Contaminated_Materials->Segregation Containment Place in Sealed & Labeled Hazardous Waste Container Segregation->Containment Final_Disposal Dispose via Approved Waste Disposal Facility Containment->Final_Disposal

Figure 2: Workflow for the proper disposal of this compound contaminated materials.

In case of a spill, evacuate the area. Wear appropriate PPE, including a respirator, and clean the spill using an absorbent material. Place all cleanup materials in a sealed container for hazardous waste disposal.[9]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Lamivudine
Reactant of Route 2
Lamivudine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.